molecular formula C4H7NaO4S2 B133781 2-Acetylthioethanesulfonic Acid Sodium Salt CAS No. 76274-71-0

2-Acetylthioethanesulfonic Acid Sodium Salt

货号: B133781
CAS 编号: 76274-71-0
分子量: 206.2 g/mol
InChI 键: UJIOMPDETDVHAO-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-Acetylthioethanesulfonic Acid Sodium Salt, also known as this compound, is a useful research compound. Its molecular formula is C4H7NaO4S2 and its molecular weight is 206.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

sodium;2-acetylsulfanylethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4S2.Na/c1-4(5)9-2-3-10(6,7)8;/h2-3H2,1H3,(H,6,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIOMPDETDVHAO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635387
Record name Sodium 2-(acetylsulfanyl)ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76274-71-0
Record name Sodium 2-(acetylsulfanyl)ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Acetylthioethanesulfonic Acid Sodium Salt synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Acetylthioethanesulfonic Acid Sodium Salt

Introduction: Strategic Importance of a Key Intermediate

This compound is a crucial chemical intermediate, primarily recognized for its role in the synthesis of Sodium 2-mercaptoethanesulfonate, widely known as Mesna.[1] Mesna is an indispensable chemoprotective agent used clinically to mitigate the urothelial toxicity of certain anticancer drugs like cyclophosphamide and ifosfamide.[2][3][4] These chemotherapeutics metabolize into toxic byproducts, such as acrolein, which accumulate in the bladder and can cause severe hemorrhagic cystitis. Mesna's free thiol group effectively neutralizes acrolein, forming a stable, non-toxic thioether that is safely excreted.[3]

The synthesis of the acetylated precursor, this compound, represents a critical step in several established routes to Mesna. The acetyl group serves as a stable and easily handled protecting group for the thiol functionality, which can be readily deprotected in a subsequent step. Understanding the synthesis of this intermediate is therefore fundamental for researchers and professionals involved in the development and manufacturing of this vital pharmaceutical agent.

This guide provides a detailed examination of the primary synthetic pathway to this compound, grounded in established chemical principles and supported by practical, field-proven protocols. We will explore the causality behind experimental choices, present self-validating methodologies, and provide visual workflows to ensure clarity and reproducibility.

Core Synthesis Pathway: A Two-Step Nucleophilic Substitution Approach

The most prevalent and industrially scalable synthesis of this compound begins with a readily available dihalogenated alkane. The pathway involves two sequential nucleophilic substitution reactions: first, the introduction of the sulfonate group, followed by the displacement of the remaining halide with a thioacetate nucleophile.

Part 1: Synthesis of Sodium 2-Haloethanesulfonate

The foundational step is the formation of a sodium 2-haloethanesulfonate (e.g., chloro- or bromo- derivative) from a 1,2-dihaloethane. This reaction, a variation of the Strecker sulfite synthesis, establishes the ethanesulfonate backbone of the molecule.[2]

Reaction Scheme: X-CH₂-CH₂-X + Na₂SO₃ → X-CH₂-CH₂-SO₃Na + NaX (where X = Cl or Br)

The choice between 1,2-dichloroethane and 1,2-dibromoethane as the starting material influences reaction kinetics and conditions. While the dichloro- derivative is often more cost-effective, the bromo- derivative is more reactive, typically leading to higher yields and milder reaction conditions.[5][6]

Causality in Experimental Design:

  • Excess Dihaloethane: A significant molar excess of the 1,2-dihaloethane is crucial.[5] This stoichiometric imbalance favors the monosubstituted product (the desired haloethanesulfonate) and statistically minimizes the formation of the disubstituted byproduct, ethane-1,2-disulfonate.

  • Solvent System: The reaction is often performed in a mixed aqueous-alcoholic solvent system (e.g., ethanol/water).[5] This ensures sufficient solubility for both the organic dihaloethane and the inorganic sodium sulfite, facilitating a productive reaction environment.

  • Catalysis: The addition of a catalytic amount of sodium bromide can accelerate the reaction when using 1,2-dichloroethane as a starting material, proceeding through an in-situ Finkelstein-type reaction to form the more reactive iodo- intermediate.[7]

Part 2: Formation of the Thioester

With the sodium 2-haloethanesulfonate intermediate in hand, the next step is a classic Williamson ether synthesis analogue, where a thioacetate salt displaces the halide to form the target thioester.

Reaction Scheme: X-CH₂-CH₂-SO₃Na + CH₃COSK (or CH₃COSNa) → CH₃COS-CH₂-CH₂-SO₃Na + KX (or NaX)

This nucleophilic substitution reaction directly yields this compound. Potassium thioacetate is a common reagent for this transformation due to its commercial availability and high reactivity. The reaction proceeds cleanly, driven by the formation of a stable alkali halide salt.

The overall synthesis pathway is visualized in the diagram below.

cluster_0 Overall Synthesis Pathway 1_2_Dihaloethane 1,2-Dihaloethane (e.g., 1,2-Dibromoethane) Step1 Step 1: Sulfonation (Strecker Synthesis) 1_2_Dihaloethane->Step1 Sodium_Sulfite Sodium Sulfite (Na₂SO₃) Sodium_Sulfite->Step1 Sodium_Haloethanesulfonate Sodium 2-Haloethanesulfonate (Br-CH₂CH₂-SO₃Na) Step1->Sodium_Haloethanesulfonate Step2 Step 2: Thioacetylation (SN2 Reaction) Sodium_Haloethanesulfonate->Step2 Potassium_Thioacetate Potassium Thioacetate (CH₃COSK) Potassium_Thioacetate->Step2 Target_Molecule This compound Step2->Target_Molecule

Caption: A flowchart of the two-step synthesis of the target molecule.

Experimental Protocols & Data

The following protocols provide detailed, step-by-step methodologies for the synthesis pathway described. These procedures are designed to be self-validating, with clear endpoints and purification strategies.

Protocol 1: Synthesis of Sodium 2-Bromoethanesulfonate

This protocol is adapted from established literature procedures.[5]

  • Apparatus Setup: Assemble a 5-liter round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Initial Charge: To the flask, add 615 g (3.3 moles) of 1,2-dibromoethane, 1250 mL of 95% ethanol, and 450 mL of water.

  • Reaction Initiation: Begin stirring and heat the mixture to a gentle boil.

  • Sulfite Addition: Prepare a solution of 125 g (1 mole) of anhydrous sodium sulfite in 450 mL of water. Add this solution slowly to the boiling reaction mixture via the dropping funnel over approximately 2 hours.

  • Reflux: After the addition is complete, continue to heat the mixture under reflux for an additional 2 hours.

  • Solvent Removal: Reconfigure the condenser for distillation. Distill off the excess 1,2-dibromoethane and ethanol. The recovered 1,2-dibromoethane can be separated from the aqueous distillate and reused.[5]

  • Isolation: Transfer the remaining aqueous solution to a large evaporating dish and evaporate to dryness on a water bath.

  • Purification: Extract the resulting solid residue with 2 liters of boiling 95% ethanol. The desired product, sodium 2-bromoethanesulfonate, is soluble in hot ethanol, while the primary byproduct, sodium bromide, is significantly less soluble.

  • Crystallization: Cool the hot ethanol extract to induce crystallization of the product. The mother liquor can be concentrated and used for a second extraction of the solid residue to improve the overall yield.

  • Drying: Filter the crystals and dry them in an oven at 110°C. The expected yield is 165–190 g (78–90%).[5]

Protocol 2: Synthesis of this compound

This protocol describes the conversion of the intermediate from Protocol 1 into the final target molecule.

  • Apparatus Setup: Equip a suitable round-bottomed flask with a magnetic stirrer and a reflux condenser.

  • Reagents: Dissolve sodium 2-bromoethanesulfonate (1 mole equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Nucleophile Addition: Add potassium thioacetate (1.1 mole equivalents) to the solution. A slight excess of the nucleophile ensures complete conversion of the starting material.

  • Reaction: Heat the mixture to reflux (typically 60-80°C, depending on the solvent) and monitor the reaction progress by TLC or LC-MS until the starting halide is consumed.

  • Workup: Cool the reaction mixture to room temperature. The precipitated potassium bromide byproduct can be removed by filtration.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/ether mixture, to yield the pure this compound.

Quantitative Data Summary
ParameterProtocol 1: Sodium 2-BromoethanesulfonateProtocol 2: this compound
Key Starting Material 1,2-DibromoethaneSodium 2-Bromoethanesulfonate
Key Reagent Sodium SulfitePotassium Thioacetate
Molar Ratio (SM:Reagent) 3.3 : 11 : 1.1
Solvent Ethanol / WaterEthanol or DMF
Reaction Temperature Boiling Point (~80-90°C)60-80°C
Reaction Time ~4 hoursVaries (monitor by TLC)
Typical Yield 78-90%[5]>85% (Typical for SN2 reactions)

Workflow Visualization

The laboratory procedure can be broken down into a logical sequence of unit operations, as illustrated below.

cluster_1 Experimental Laboratory Workflow A Reaction Setup (Flask, Condenser, Stirrer) B Reagent Addition & Reflux (Controlled Heating) A->B Step 1 C Solvent & Excess Reagent Distillation B->C Step 2 D Product Extraction (Hot Ethanol) C->D Step 3 E Crystallization (Cooling) D->E Step 4 F Filtration & Drying (Isolation of Pure Product) E->F Step 5

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-Acetylthioethanesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Acetylthioethanesulfonic Acid Sodium Salt (CAS No. 76274-71-0) is a specialized organosulfur compound of significant interest within the pharmaceutical and research sectors.[1][2][3] Structurally, it is the S-acetylated thioester derivative of 2-mercaptoethanesulfonic acid sodium salt, a molecule better known by its common name, Mesna. Its primary and most critical application is as a certified impurity and reference standard in the quality control, stability testing, and analytical method development for pharmaceutical formulations containing Mesna.[2][4] Mesna is an important uroprotective agent used to mitigate the risk of hemorrhagic cystitis in patients undergoing chemotherapy with agents like cyclophosphamide and ifosfamide.[5]

Given its role as a critical analytical standard, a comprehensive understanding of its physicochemical properties is not merely academic but essential for its correct handling, characterization, and application. This guide provides an in-depth exploration of these properties, detailing the underlying chemical principles and furnishing field-proven protocols for its analysis. The methodologies described are designed to be self-validating, ensuring the highest degree of scientific integrity for researchers, analytical chemists, and drug development professionals.

Section 1: Core Physicochemical Properties

The molecular structure of this compound is defined by two key functional groups: an ionic sodium sulfonate (-SO₃⁻Na⁺) head and a thioacetate (-S-C(=O)CH₃) tail, connected by an ethylene bridge. This amphiphilic character dictates its physical and chemical behavior. The sodium sulfonate group is highly polar and confers significant water solubility, while the thioacetate group is comparatively nonpolar and represents the site of potential chemical reactivity, primarily hydrolysis.

Summary of Key Properties
PropertyValueSource(s)
CAS Number 76274-71-0[1][2][3]
Molecular Formula C₄H₇NaO₄S₂[1][2]
Molecular Weight 206.22 g/mol [2]
IUPAC Name Sodium 2-(acetylthio)ethane-1-sulfonate[2]
Common Synonyms Ethanethioic Acid S-(2-Sulfoethyl) Ester Sodium Salt; Mesna Impurity C[2][4]
Appearance White to off-white solid/powder[1]
Solubility Highly soluble in water; Soluble in polar protic solvents (e.g., methanol)[6]
Storage Conditions 2-8°C, in a tightly sealed container, protected from moisture[2]
Detailed Discussion of Properties
  • Solubility and Polarity: The presence of the fully ionized sodium sulfonate group makes the molecule exceptionally soluble in water and other polar solvents.[6] This is a critical property for its use as a reference standard, as it allows for the straightforward preparation of aqueous stock solutions for chromatographic analysis. Its mobility in reverse-phase liquid chromatography is typically low without ion-pairing agents, as it elutes early with highly aqueous mobile phases.

  • Stability and Storage: The thioester linkage is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, which would yield Mesna and acetic acid. Therefore, the material should be stored in a cool, dry environment (2-8°C is recommended) in a tightly sealed container to minimize exposure to atmospheric moisture and prevent degradation.[2] Solutions should be prepared fresh or stored under conditions validated for stability.

  • Acidity (pKa): The parent acid, 2-acetylthioethanesulfonic acid, is a strong acid due to the sulfonic acid moiety. Its pKa is estimated to be very low (<1). Consequently, in the solid sodium salt form and in aqueous solutions within a typical pH range (pH 2-12), the sulfonate group exists exclusively in its anionic form.

Section 2: Analytical Characterization and Protocols

Accurate characterization is paramount for a reference standard. The following section details robust, field-tested protocols for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the definitive technique for unambiguous structural elucidation. ¹H NMR provides a precise map of the proton environment, confirming the connectivity and integrity of the molecule. Deuterated water (D₂O) is the solvent of choice due to the compound's high polarity and to avoid an interfering solvent signal in the region where the ethylene protons resonate.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the substance and dissolve it in 0.6-0.7 mL of deuterium oxide (D₂O, 99.9 atom % D).

  • Internal Standard: Add a trace amount of a suitable internal reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), to set the chemical shift reference to 0.00 ppm.

  • Mixing: Vortex the sample until the solid is completely dissolved.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. A standard single-pulse experiment with water suppression (e.g., using presaturation) is typically sufficient.

Expected ¹H NMR Spectrum (in D₂O):

  • ~2.4 ppm (singlet, 3H): This signal corresponds to the three protons of the acetyl methyl group (-C(=O)CH₃). It appears as a singlet because there are no adjacent protons.

  • ~3.2-3.4 ppm (triplet, 2H): Corresponds to the two protons of the methylene group adjacent to the thioester (-S-CH₂-). The signal is split into a triplet by the two neighboring protons on the other methylene group.

  • ~3.4-3.6 ppm (triplet, 2H): Corresponds to the two protons of the methylene group adjacent to the sulfonate (-CH₂-SO₃⁻). This signal is also split into a triplet by its methylene neighbors.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in D₂O (0.7 mL) with TSP weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum (≥400 MHz) transfer->acquire process Process Data (FT, Phasing, Baseline) acquire->process analyze Analyze Spectrum (Integrate, Assign Peaks) process->analyze

Workflow for NMR sample preparation and analysis.
Mass Spectrometry (MS)

Expertise & Causality: High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition of the molecule. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for purity assessment, capable of separating and identifying trace impurities. Electrospray ionization (ESI) is the preferred ionization technique for this polar, pre-ionized molecule.

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a stock solution of 1 mg/mL in water. Dilute this stock to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is suitable, but for better retention of this polar analyte, a polar-embedded or HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a high aqueous percentage (e.g., 98% A) and gradually increase the organic content (B).

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometer Conditions (ESI Negative Mode):

    • Ionization Mode: ESI negative is optimal as the molecule is an anion in solution.

    • Capillary Voltage: -2.5 to -3.5 kV.

    • Drying Gas: Nitrogen at a flow rate of 8-12 L/min and temperature of 300-350°C.

    • Mass Range: Scan from m/z 50 to 500.

Expected Mass Spectrum:

  • Primary Ion: In negative ion mode, the primary observed ion will be the de-sodiated molecule [M-Na]⁻.

  • Calculated m/z for [C₄H₇O₄S₂]⁻: 182.9791

  • Observed m/z: Should be within 5 ppm of the calculated exact mass on an HRMS instrument (e.g., TOF or Orbitrap).

LCMS_Workflow prep Sample Preparation (1-10 µg/mL in Water) lc LC Separation (HILIC or C18 Column) prep->lc esi Electrospray Ionization (Negative Mode) lc->esi ms Mass Analyzer (TOF or Orbitrap) esi->ms detect Detector ms->detect data Data Analysis (Extract Ion Chromatogram, Confirm Exact Mass) detect->data

Generalized workflow for LC-MS analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups, serving as a molecular fingerprint. It validates the core structural components: the thioester carbonyl, the sulfonate group, and the aliphatic backbone.

Experimental Protocol: FT-IR (ATR)

  • Instrument Preparation: Record a background spectrum on the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

Expected Characteristic IR Absorption Bands:

  • ~1690 cm⁻¹ (strong): C=O stretching vibration of the thioester group. This is a highly characteristic and strong peak.

  • ~1200 cm⁻¹ (strong) and ~1050 cm⁻¹ (strong): Asymmetric and symmetric S=O stretching vibrations of the sulfonate (SO₃⁻) group, respectively. These are typically very intense and sharp absorptions.

  • 2900-3000 cm⁻¹ (medium): C-H stretching vibrations of the ethylene backbone.

  • ~620 cm⁻¹ (medium): C-S stretching vibration.[7]

Section 3: Handling, Storage, and Safety

As a high-purity chemical standard, proper handling is crucial to maintain its integrity and ensure user safety.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn when handling the material.[8]

  • Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood.[6] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a refrigerator at 2-8°C.[2] The substance should be protected from moisture and incompatible materials such as strong oxidizing agents.[6]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations. As it contains sulfur, specific disposal protocols may apply.

Conclusion

This compound is a molecule of high importance in the pharmaceutical industry, serving as an indispensable tool for ensuring the quality and safety of Mesna-containing drug products. Its physicochemical profile is dominated by the highly polar sodium sulfonate group, which imparts excellent water solubility, and the reactive thioester group, which necessitates careful storage to prevent degradation. The analytical protocols outlined in this guide—NMR for structure confirmation, LC-MS for purity and identity, and FT-IR for functional group verification—provide a robust framework for its comprehensive characterization. By applying these methods, researchers and quality control professionals can confidently verify the integrity of this critical reference standard.

References

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  • 2-Acetylthioethanesulfonic Acid Sodium Salt_上海惠诚生物生物试剂,标准品,仪器设备,耗材,一站式服务. Shanghai Huicheng Biotech.

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structure elucidation of 2-Acetylthioethanesulfonic Acid Sodium Salt

Note: In positive ion mode, one might observe adducts such as [M+Na]⁺ at m/z 229.00, representing the intact salt with an additional sodium cation. [11]

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent system like 50:50 acetonitrile:water.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in negative ion mode over a relevant m/z range (e.g., 50-500). If desired, acquire a spectrum in positive ion mode as well.

  • Tandem MS (MS/MS): To confirm fragmentation pathways, perform an MS/MS experiment by selecting the parent ion ([M-Na]⁻ at m/z 184) and subjecting it to collision-induced dissociation (CID) to observe the daughter ions.

Integrated Structure Confirmation

The definitive proof of structure for this compound is achieved by synthesizing the information from all three analytical techniques:

  • Mass Spectrometry confirms the mass of the constituent anion is 183.98 Da, consistent with the molecular formula C₄H₇O₄S₂⁻.

  • FT-IR Spectroscopy provides unequivocal evidence for the key functional groups: a thioester carbonyl (~1690 cm⁻¹) and a sulfonate group (~1200 and ~1050 cm⁻¹). [7]3. NMR Spectroscopy provides the final, detailed map of the carbon-hydrogen framework.

    • The ¹H NMR shows a 3H singlet, confirming the isolated acetyl methyl group, and two distinct 2H triplets, confirming the -CH₂-CH₂- linkage between the two functional groups.

    • The ¹³C NMR shows four distinct signals, accounting for all carbon atoms, with chemical shifts that perfectly align with their expected environments: a methyl carbon, a thioester carbonyl carbon, and two distinct methylene carbons attached to sulfur and a sulfonate group, respectively.

The collective data from these orthogonal methods leaves no ambiguity and conclusively validates the structure of this compound.

References

  • Journal of the Chemical Society B. The infrared and Raman spectra of some thioacetals. [Link]
  • ENCO. This compound | A188700. [Link]
  • PubChem. ethanesulfonic acid, 2-((2-mercapto-1-(mercaptomethyl)ethyl)thio)-, sodium salt. [Link]
  • PubChem. 2-(Acetylthio)ethanesulfonic acid. [Link]
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  • National Institutes of Health (NIH). Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry. [Link]
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  • ResearchGate. Synthesis and characterization of poly(S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate)

An In-Depth Technical Guide on 2-Acetylthioethanesulfonic Acid Sodium Salt as a Mesna Impurity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mesna, chemically known as sodium 2-mercaptoethanesulfonate, is a critical uroprotective agent used to mitigate the risk of hemorrhagic cystitis in patients undergoing chemotherapy with agents like ifosfamide and cyclophosphamide.[1][2][3] The purity of the Mesna drug substance is paramount to ensure its safety and efficacy. This technical guide provides a comprehensive overview of 2-Acetylthioethanesulfonic Acid Sodium Salt, a known impurity of Mesna, often designated as Mesna Impurity C. We will delve into its chemical properties, potential origins, and the analytical methodologies required for its detection and control within the stringent frameworks of pharmaceutical quality control.

Introduction to Mesna and the Imperative of Impurity Profiling

Mesna's therapeutic action relies on its free thiol (-SH) group, which detoxifies acrolein, a urotoxic metabolite of certain chemotherapeutic drugs, in the urinary tract.[1] The presence of impurities in the Mesna active pharmaceutical ingredient (API) can potentially compromise its protective function, introduce new toxicities, or affect the stability of the drug product.

Pharmaceutical impurities are broadly categorized by the International Council for Harmonisation (ICH) guidelines, primarily ICH Q3A(R2), into organic impurities, inorganic impurities, and residual solvents.[4][5][6] Organic impurities, such as this compound, can arise from various stages of the manufacturing process, including starting materials, by-products, intermediates, or degradation products.[2][4][6]

Regulatory Framework: ICH Guidelines

The control of impurities is a critical aspect of drug development and manufacturing, governed by stringent regulatory guidelines. The ICH has established thresholds for reporting, identification, and qualification of impurities in new drug substances.[4][7]

ThresholdMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting Threshold 0.05%0.03%
Identification Threshold 0.10% or 1.0 mg per day intake (whichever is lower)0.05%
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)0.05%
Data synthesized from ICH Q3A(R2) guidelines.[7]

Understanding these thresholds is fundamental for establishing a robust control strategy for any identified impurity, including this compound.

Profile of this compound (Mesna Impurity C)

Chemical Identity and Properties

This compound is recognized as a process-related impurity and a potential degradation product of Mesna. It is also referred to as Mesna EP Impurity C or S-(2-Sulfoethyl) Ester Ethanethioic Acid Sodium Salt.[8][9][10]

PropertyValueSource
Chemical Name 2-(Acetylthio)ethanesulfonic Acid Sodium Salt[11][12]
Synonyms Sodium 2-(S-Acetylthio)ethanesulfonate, Mesna Impurity C[9]
CAS Number 76274-71-0[9][11]
Molecular Formula C4H7NaO4S2[9][13]
Molecular Weight 206.22 g/mol [9][13]

The structure of this impurity is characterized by the acetylation of the thiol group of Mesna. This modification blocks the free sulfhydryl group, which is essential for Mesna's uroprotective activity.

Origin and Formation Pathways

Understanding the potential formation pathways of this compound is crucial for implementing effective control measures during the synthesis and storage of Mesna.

Synthesis-Related Formation:

One of the common synthetic routes for Mesna involves the reaction of sodium bromoethanesulfonate with a sulfur-containing reagent.[14] The use of acetylating agents or the presence of acetic acid or related compounds as residual solvents or reactants in the synthesis process could potentially lead to the formation of this compound as a by-product.

Degradation-Related Formation:

While the primary degradation product of Mesna is its oxidized disulfide form, dimesna, other degradation pathways could exist under specific conditions of pH, temperature, and in the presence of certain excipients.[14][15] Acetylation could theoretically occur if the drug product is formulated with or comes into contact with acetyl-donating species.

G cluster_synthesis Synthesis Pathway cluster_impurity Impurity Formation Starting_Materials Starting Materials (e.g., Sodium Bromoethanesulfonate) Mesna_Synthesis Mesna Synthesis Starting_Materials->Mesna_Synthesis Mesna_API Mesna API Mesna_Synthesis->Mesna_API Impurity_Formation Side Reaction Mesna_Synthesis->Impurity_Formation Acetylating_Agent Acetylating Agent / Acetic Acid Acetylating_Agent->Impurity_Formation Impurity_C 2-Acetylthioethanesulfonic Acid Sodium Salt Impurity_Formation->Impurity_C

Caption: Potential synthesis-related formation pathway of Mesna Impurity C.

Analytical Methodologies for Detection and Quantification

A robust analytical method is essential for the accurate detection and quantification of this compound in Mesna drug substance and drug product. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[2][16]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial to separate Mesna from its impurities, including this compound and dimesna.

Typical HPLC Parameters:

ParameterTypical Value
Mode Reversed-Phase Liquid Chromatography
Detector UV at approximately 235 nm[17]
Column C18 (e.g., 4.6-mm × 25-cm; 10-µm packing L1)[17]
Mobile Phase A suitable buffered aqueous solution and an organic modifier (e.g., acetonitrile)
Flow Rate 1.0 mL/min[17]
Injection Volume 20 µL[17]

Method Validation:

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Other Potential Analytical Techniques

While HPLC is the primary method, other techniques can be used for characterization and structural elucidation:

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it provides molecular weight information and fragmentation patterns for definitive identification of impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of isolated impurities.[16]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Can provide information about the functional groups present in the impurity.[2]

G Sample Mesna Drug Substance / Product Preparation Sample Preparation Sample->Preparation HPLC HPLC Separation Preparation->HPLC Detection UV Detection HPLC->Detection Quantification Quantification Detection->Quantification Data Impurity Profile Data Quantification->Data

Caption: General workflow for the analysis of Mesna impurities by HPLC.

Control Strategy for this compound

A comprehensive control strategy for this impurity should be implemented throughout the drug development lifecycle.

During Process Development:

  • Source Material Control: Scrutinize the quality of starting materials and reagents to minimize the introduction of potential precursors.

  • Process Optimization: Optimize reaction conditions (temperature, pH, reaction time) and purification steps (crystallization, chromatography) to minimize the formation and effectively remove the impurity.

For Routine Manufacturing:

  • In-Process Controls (IPCs): Implement IPCs at critical steps to monitor and control the level of the impurity.

  • Final API Specification: Establish a justified acceptance criterion for this compound in the final Mesna API specification, based on batch data, stability studies, and toxicological assessments if necessary.

  • Stability Studies: Monitor the level of the impurity in the drug substance and drug product under various storage conditions (long-term, accelerated, and stress testing) to understand its degradation profile.

Conclusion

Effective control of impurities is a non-negotiable aspect of ensuring the quality, safety, and efficacy of pharmaceutical products. This compound, as a potential impurity in Mesna, requires careful consideration and a robust control strategy. By understanding its chemical nature, potential formation pathways, and employing validated analytical methods, drug developers and manufacturers can ensure that Mesna products meet the highest quality standards, thereby safeguarding patient health. This guide serves as a foundational resource for scientists and researchers to navigate the complexities of impurity profiling for Mesna.

References

  • ICH. (2006). ICH Q3A (R2) Impurities in new drug substances. European Medicines Agency. [Link]
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
  • Patsnap Synapse. (2024).
  • Veeprho. (n.d.).
  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
  • ICH. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
  • Pharmaffili
  • U.S. Pharmacopeia. (n.d.). Mesna. [Link]
  • Kingston University. (n.d.). New Investigations into the Stability of Mesna using LC-MS/MS and NMR. [Link]
  • Western University. (n.d.). Pharmacokinetics and Therapeutic Uses of Mesna. [Link]
  • Chemsrc. (2024). CAS#:76274-71-0 | this compound. [Link]
  • Medicinal and Medical Chemistry. (n.d.). A Review on Mesna Pharmacology and its Analytical Techniques. [Link]
  • Google Patents. (n.d.).
  • Pharmaffili
  • U.S. Pharmacopeia. (n.d.). Mesna - USP-NF ABSTRACT. [Link]
  • National Institutes of Health. (n.d.). Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry. [Link]
  • Medicinal and Medical Chemistry. (2024). A Review on Mesna Pharmacology and its Analytical Techniques. [Link]
  • PubChem. (n.d.). 2-(Acetylthio)ethanesulfonic acid | C4H8O4S2 | CID 11644039. [Link]
  • SynZeal. (n.d.). Mesna EP Impurity A | 25985-57-3. [Link]
  • Pharmaffiliates. (n.d.). CAS No : 76274-71-0| Product Name : Mesna - Impurity C (Sodium Salt). [Link]
  • PubMed. (2005). High performance liquid chromatography analysis of MESNA (2-mercaptoethane sulfonate) in biological samples using fluorescence detection. [Link]
  • Pharmaffiliates. (n.d.). CAS No : 69536-71-6 | Product Name : Mesna - Impurity C (Freebase). [Link]
  • Axios Research. (n.d.). Mesna EP Impurity E Sodium Salt. [Link]
  • ResearchGate. (2025). A Review on Mesna Pharmacology and its Analytical Techniques. [Link]

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An In-Depth Technical Guide to the Mechanism of Action of 2-Acetylthioethanesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Known and the Novel

For researchers, scientists, and professionals in drug development, the exploration of novel compounds is a journey from the known to the unknown. This guide delves into the mechanism of action of 2-Acetylthioethanesulfonic Acid Sodium Salt, a compound that, while not extensively studied on its own, holds a significant relationship to a well-established therapeutic agent. Our exploration will, therefore, be twofold: a rigorous examination of the known actions of its parent compound and a scientifically-grounded postulation of its own mechanistic pathways, offering a roadmap for future research.

Introduction to this compound: An Identity Linked to Mesna

This compound is a chemical entity primarily recognized in pharmaceutical contexts as an impurity or related compound to Mesna (2-mercaptoethanesulfonic acid sodium salt)[1][2]. Mesna is a crucial detoxification agent used in chemotherapy to mitigate the urotoxic side effects of agents like cyclophosphamide and ifosfamide[3]. The structural similarity between this compound and Mesna is the cornerstone of our understanding and hypotheses regarding its biological activity.

Table 1: Comparative Molecular Profile

FeatureThis compoundMesna (2-Mercaptoethanesulfonic Acid Sodium Salt)
CAS Number 76274-71-0[4]19767-45-4
Molecular Formula C4H7NaO4S2[4]C2H5NaO3S2
Molecular Weight 206.22 g/mol [5]164.18 g/mol
Key Functional Group Acetylthio (-S-C(O)CH3)Thiol/Mercapto (-SH)

The key distinction lies in the terminal sulfur-linked group: an acetylthio group in our compound of interest versus a free thiol (mercapto) group in Mesna. This seemingly minor difference has profound implications for its mechanism of action, suggesting a potential role as a prodrug.

The Established Mechanism of Mesna: A Two-Pronged Protective Role

To hypothesize the action of this compound, we must first master the mechanisms of Mesna.

Uroprotection via Acrolein Neutralization

The primary clinical application of Mesna is to prevent hemorrhagic cystitis, a severe bladder inflammation caused by the chemotherapy metabolite, acrolein.

  • The Problem: The chemotherapeutic agents cyclophosphamide and ifosfamide are metabolized in the liver, producing acrolein as a byproduct. Acrolein is highly reactive and accumulates in the bladder, where it causes severe damage to the urothelium.

  • Mesna's Solution: Mesna is administered intravenously and is rapidly oxidized to its inactive disulfide form, dimesna. In the kidneys, dimesna is reduced back to the active Mesna, which is then concentrated in the urine. In the bladder, the free thiol group of Mesna engages in a Michael addition reaction with the α,β-unsaturated aldehyde of acrolein, forming a stable and non-toxic thioether conjugate that is safely excreted.

G cluster_liver Liver cluster_bladder Bladder Cyclophosphamide Cyclophosphamide / Ifosfamide Acrolein Acrolein (Toxic Metabolite) Cyclophosphamide->Acrolein Metabolism Acrolein_bladder Acrolein Acrolein->Acrolein_bladder Accumulates in Urothelial_Damage Urothelial Damage Acrolein_bladder->Urothelial_Damage causes NonToxic_Conjugate Non-Toxic Conjugate Acrolein_bladder->NonToxic_Conjugate Mesna Mesna (-SH) Mesna->NonToxic_Conjugate Michael Addition

Caption: Uroprotective mechanism of Mesna against acrolein-induced toxicity.

Modulation of Myeloperoxidase (MPO) Activity

Beyond its uroprotective role, Mesna has been identified as a potent inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes and cardiovascular disease[3][6].

  • MPO's Role in Inflammation: MPO is released by neutrophils and macrophages at sites of inflammation. It catalyzes the formation of highly reactive oxidants, such as hypochlorous acid, which contribute to tissue damage.

  • Mesna's Inhibition: Mesna competes with chloride, the natural substrate of MPO, thereby inhibiting the enzyme's chlorinating activity with a half-maximal inhibitory concentration (IC50) of 5µM[3]. This action switches the enzyme's catalytic pathway, effectively reducing the production of damaging oxidants and positioning Mesna as a potential anti-inflammatory agent[3][6].

A Postulated Mechanism for this compound: A Prodrug Hypothesis

Given the available evidence, the most plausible mechanism of action for this compound is that it functions as a prodrug of Mesna.

The central hypothesis is that the acetylthio group is hydrolyzed in vivo by esterase enzymes, releasing the active Mesna. This biotransformation would unmask the critical free thiol group necessary for both acrolein neutralization and MPO inhibition.

G Compound 2-Acetylthioethanesulfonic Acid Sodium Salt Esterases Esterases (in vivo) Compound->Esterases Substrate for Mesna Mesna (Active Form) Esterases->Mesna Hydrolyzes to Acetate Acetate Esterases->Acetate Acrolein_Neutralization Acrolein Neutralization Mesna->Acrolein_Neutralization MPO_Inhibition MPO Inhibition Mesna->MPO_Inhibition

Caption: Proposed metabolic activation of this compound.

This prodrug strategy could offer advantages, such as altered pharmacokinetics, improved stability, or modified tissue distribution compared to direct administration of Mesna. The acetyl group may protect the thiol from premature oxidation, potentially leading to more efficient delivery of the active agent to its target sites.

A Framework for Mechanistic Validation: Experimental Protocols

To validate the proposed prodrug mechanism, a series of targeted experiments are required. The following protocols provide a self-validating system to test this hypothesis.

Protocol 1: In Vitro Hydrolysis Assay

Objective: To determine if this compound is converted to Mesna in a biological matrix.

Methodology:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a 10 mM stock solution of Mesna as a positive control and for standard curve generation.

  • Incubation:

    • Incubate the test compound at a final concentration of 100 µM in fresh human plasma or with purified esterase enzymes (e.g., porcine liver esterase) at 37°C.

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Processing:

    • Immediately stop the reaction by adding an equal volume of cold acetonitrile to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • Analysis:

    • Analyze the supernatant for the presence and quantity of both the parent compound and Mesna using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

    • Generate a standard curve for Mesna to quantify its formation over time.

Expected Outcome: A time-dependent decrease in the concentration of this compound and a corresponding increase in the concentration of Mesna would strongly support the hydrolysis hypothesis.

G Start Incubate Compound with Plasma/Esterase Time_Points Collect Aliquots (0, 15, 30, 60 min) Start->Time_Points Quench Quench Reaction (Acetonitrile) Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Result Quantify Parent & Mesna Analyze->Result

Caption: Workflow for the in vitro hydrolysis assay.

Protocol 2: Acrolein-Urothelial Cell Co-culture Assay

Objective: To assess the ability of this compound to protect bladder cells from acrolein-induced toxicity, indicative of its conversion to active Mesna.

Methodology:

  • Cell Culture:

    • Culture human urothelial cells (e.g., SV-HUC-1) in appropriate media until they reach 80-90% confluency in 96-well plates.

  • Treatment:

    • Pre-treat cells for 1-2 hours with varying concentrations of:

      • This compound

      • Mesna (positive control)

      • Vehicle control (media alone)

  • Acrolein Challenge:

    • Introduce a cytotoxic concentration of acrolein (previously determined via a dose-response curve) to all wells except the negative control.

    • Incubate for 24 hours.

  • Viability Assessment:

    • Measure cell viability using a standard assay such as MTT or PrestoBlue. Read absorbance or fluorescence according to the manufacturer's protocol.

Expected Outcome: If the compound is converted to Mesna, a dose-dependent protection against acrolein-induced cell death should be observed, mirroring the protective effect of the Mesna positive control.

Protocol 3: Myeloperoxidase (MPO) Inhibition Assay

Objective: To determine if this compound can inhibit MPO activity, likely following its conversion to Mesna.

Methodology:

  • Assay Preparation:

    • Use a commercially available MPO inhibitor screening kit or a well-established protocol based on the peroxidase activity of MPO (e.g., using TMB as a substrate).

  • Pre-incubation (Optional but recommended):

    • To test for the necessity of hydrolysis, pre-incubate this compound with an esterase source for a set period before adding it to the MPO assay.

  • Inhibition Assay:

    • In a 96-well plate, combine purified human MPO with varying concentrations of:

      • This compound (with and without esterase pre-incubation)

      • Mesna (positive control)

      • A known MPO inhibitor (e.g., 4-aminobenzoic acid hydrazide)

    • Initiate the reaction by adding hydrogen peroxide and the substrate.

  • Measurement:

    • Measure the change in absorbance over time at the appropriate wavelength for the chosen substrate.

    • Calculate the percentage of MPO inhibition and determine the IC50 value.

Expected Outcome: The compound is expected to show significant MPO inhibition only after pre-incubation with esterases, while Mesna will show immediate inhibition. This would provide strong evidence for its bioactivation-dependent mechanism.

Conclusion and Future Directions

While direct research into the mechanism of action of this compound is currently limited, its identity as a related compound to Mesna provides a robust framework for understanding its likely biological role. The central hypothesis, grounded in established biochemical principles, is its function as a prodrug that is hydrolyzed in vivo to release the active uroprotectant and MPO inhibitor, Mesna.

The experimental protocols outlined in this guide offer a clear and logical path for researchers to rigorously test this hypothesis. Validation of this mechanism could open new avenues for its application, potentially as a more stable or kinetically favorable alternative to Mesna in clinical settings. This journey from a known impurity to a potentially valuable therapeutic agent underscores the importance of curiosity-driven, mechanistically-focused research in drug development.

References

  • The utility of sulfonate salts in drug development. PubMed. [Link]
  • Mesna (2-mercaptoethane sodium sulfonate)
  • ETHANESULFONIC ACID SODIUM SALT.
  • Mesna (2-mercaptoethane sodium sulfonate) functions as a regulator of myeloperoxidase. Free Radical Biology and Medicine. [Link]
  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences. [Link]
  • 2-(Acetylthio)ethanesulfonic acid | C4H8O4S2. PubChem. [Link]
  • Drug substances presented as sulfonic acid salts: Overview of utility, safety and regulation.

Sources

An In-depth Technical Guide to the Solubility of 2-Acetylthioethanesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key reagent is a critical physicochemical property that governs its behavior in various stages of research and development, from reaction kinetics in synthesis to bioavailability in formulation. This technical guide provides a comprehensive overview of the solubility profile of 2-Acetylthioethanesulfonic Acid Sodium Salt, a compound of interest in various scientific applications. We will delve into its solubility in a range of common laboratory solvents, present a detailed, field-proven experimental protocol for solubility determination, and explore the underlying chemical principles that dictate its solubility characteristics. This guide is intended to be a practical resource for scientists and researchers, enabling them to make informed decisions in experimental design and process development.

Introduction

This compound (CAS: 76274-71-0) is a chemical compound with the molecular formula C4H7NaO4S2.[1][2] It is the sodium salt of 2-acetylthioethanesulfonic acid and is structurally related to Mesna, a well-known mucolytic and detoxification agent. Understanding the solubility of this compound is paramount for its effective use in various applications, including as a reagent in chemical synthesis, in the preparation of stock solutions for in vitro assays, and in the development of potential therapeutic formulations. This guide aims to provide a thorough understanding of its solubility across a spectrum of solvents and the factors that influence this critical parameter.

Physicochemical Properties Influencing Solubility

The solubility of this compound is primarily governed by its molecular structure, which features both ionic and polar functional groups. The presence of a sodium sulfonate group (-SO3Na) confers a high degree of polarity and the ability to form strong ion-dipole interactions with polar solvents. The acetylthio group (CH3C(=O)S-) and the ethane backbone contribute to its organic character.

The interplay of these structural features dictates the compound's solubility based on the principle of "like dissolves like."[3] Solvents that are highly polar and capable of effectively solvating both the sodium cation and the sulfonate anion will be the most effective at dissolving this salt.

Solubility Profile of this compound

Based on its chemical structure and general principles of solubility for sulfonic acid salts, a qualitative and, where available, quantitative solubility profile can be established.

SolventSolvent TypeExpected SolubilityRationale
WaterPolar ProticHighThe high polarity of water and its ability to form strong ion-dipole interactions with the sodium and sulfonate ions lead to high solubility.[4]
MethanolPolar ProticModerate to HighMethanol is a polar solvent capable of hydrogen bonding and solvating ions, though generally less effective than water.[5]
EthanolPolar ProticModerateSimilar to methanol, but its longer alkyl chain reduces its overall polarity, likely resulting in lower solubility compared to methanol.[5][6]
Dimethyl Sulfoxide (DMSO)Polar AproticModerate to HighDMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic and inorganic compounds, including many salts.[7][8]
Dimethylformamide (DMF)Polar AproticModerateDMF is another polar aprotic solvent with good solvating properties for many organic salts.
AcetonitrilePolar AproticLowAcetonitrile is less polar than DMSO and DMF and is generally a poorer solvent for ionic compounds.[9]
AcetonePolar AproticLow to InsolubleAcetone has a lower dielectric constant than the aforementioned polar aprotic solvents, making it a poor solvent for ionic salts.
Dichloromethane (DCM)Non-polarInsolubleAs a non-polar solvent, DCM cannot effectively solvate the ionic components of the salt.
HexaneNon-polarInsolubleHexane is a non-polar hydrocarbon and will not dissolve polar, ionic compounds.

Note: The expected solubilities are qualitative and should be confirmed experimentally. The actual quantitative solubility can be influenced by factors such as temperature and the presence of impurities.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[10]

Principle

An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. After reaching equilibrium, the undissolved solid is separated, and the concentration of the dissolved compound in the saturated solution is quantified using a suitable analytical method.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

  • Volumetric flasks and pipettes

Step-by-Step Protocol
  • Preparation of the Test System:

    • Accurately weigh an excess amount of this compound into a vial. The excess should be sufficient to ensure a saturated solution with visible undissolved solid after equilibration.

    • Add a precise volume of the chosen solvent to the vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

    • To ensure complete separation of the undissolved solid, centrifuge the vials at a moderate speed.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. This step is crucial to remove any fine, suspended particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated HPLC method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) of the standards against their concentrations.

    • Determine the concentration of the dissolved compound in the sample from the calibration curve. This concentration represents the equilibrium solubility.

Self-Validating System and Causality
  • Why an excess of solid? This ensures that the solution becomes saturated and reaches equilibrium, providing a true measure of the maximum amount of solute that can dissolve.

  • Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results.[11]

  • Why a prolonged equilibration time? This allows the dissolution process to reach a steady state where the rate of dissolution equals the rate of precipitation.

  • Why centrifugation and filtration? These steps are essential to completely remove any undissolved solid particles, which would otherwise lead to an overestimation of the solubility.

  • Why HPLC for quantification? HPLC is a highly sensitive and specific analytical technique that allows for accurate quantification of the dissolved solute, even in the presence of minor impurities.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound.[12]

  • Temperature: For most solids dissolving in liquids, solubility increases with temperature as the dissolution process is often endothermic.[11] However, this relationship should be determined experimentally.

  • pH: The pH of the solvent can influence the ionization state of the compound. For this compound, the sulfonate group is the salt of a strong acid and will remain ionized over a wide pH range. Therefore, pH is expected to have a minimal effect on its solubility in aqueous solutions unless it leads to chemical degradation.

  • Co-solvents: The addition of a co-solvent can either increase or decrease the solubility. For instance, adding a water-miscible organic solvent like ethanol to an aqueous solution will likely decrease the solubility of this ionic salt due to a reduction in the overall polarity of the solvent system.[13]

  • Common Ion Effect: The presence of a common ion (e.g., sodium ions from another salt) in the solution can decrease the solubility of this compound, as predicted by Le Chatelier's principle.[11]

Visualization of Concepts

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh excess solid B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-72h) B->C D Centrifuge C->D E Filter supernatant D->E G Analyze by HPLC E->G F Prepare calibration standards F->G H Calculate solubility G->H

Caption: Workflow for the shake-flask solubility determination method.

Factors Affecting Solubility

G cluster_factors Influencing Factors Solubility Solubility of 2-Acetylthioethanesulfonic Acid Sodium Salt Temperature Temperature Temperature->Solubility pH pH pH->Solubility CoSolvents Co-solvents CoSolvents->Solubility CommonIon Common Ion Effect CommonIon->Solubility

Sources

An In-depth Technical Guide to the Thermal Stability of 2-Acetylthioethanesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Proactive Stability Profiling in Pharmaceutical Development

In the landscape of modern drug development, an in-depth understanding of the physicochemical properties of all components, including excipients and intermediates, is not merely a regulatory requirement but a cornerstone of robust formulation design. The thermal stability of a compound, in particular, dictates its manufacturing process parameters, storage conditions, and ultimately, its shelf-life and safety profile. This guide provides a comprehensive technical overview of the anticipated thermal behavior of 2-Acetylthioethanesulfonic Acid Sodium Salt, a molecule of interest due to its dual functionality of a thioester and a sulfonate salt. While empirical data for this specific molecule is not widely published, this document, grounded in the principles of chemical reactivity and thermal analysis, offers a predictive framework for its stability assessment. By dissecting the known thermal degradation pathways of its constituent functional groups—the thioester and the sodium alkyl sulfonate—we can construct a scientifically rigorous hypothesis of its thermal signature. This guide is intended for researchers, scientists, and drug development professionals, providing not only a theoretical foundation but also practical, field-proven methodologies for its empirical validation.

Molecular Architecture and its Implications for Thermal Stability

This compound is characterized by a thioester linkage and a terminal sodium sulfonate group. This unique combination of functional groups suggests a multi-stage thermal decomposition profile.

  • The Thioester Moiety: Thioesters are known to be susceptible to thermal cleavage.[1] The pyrolysis of thioacetates often proceeds through mechanisms analogous to their ester counterparts, which can involve the elimination of acetic acid or related fragments upon heating.[1]

  • The Sodium Alkyl Sulfonate Group: Sodium alkyl sulfonates are generally recognized for their significant thermal stability.[2] Decomposition of these salts typically requires temperatures in the range of 200-300°C and can lead to the evolution of sulfur oxides (SO₂, SO₃) and the formation of a carbonaceous residue.[3]

Based on these characteristics, it is hypothesized that the initial thermal degradation of this compound will be dictated by the less stable thioester group, followed by the decomposition of the more robust ethanesulfonate backbone at higher temperatures.

Recommended Methodologies for Thermal Stability Assessment

A comprehensive evaluation of the thermal stability of this compound necessitates a multi-faceted analytical approach. The following experimental protocols are designed to provide a complete thermal profile of the compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for determining a material's thermal stability by monitoring its mass change as a function of temperature.[4]

Experimental Protocol: TGA of this compound

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground sample into a ceramic or platinum TGA pan.

  • Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min to provide an inert environment.

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (Tonset) and the temperatures of maximum mass loss rate from the derivative of the TGA curve (DTG).

Causality Behind Experimental Choices:

  • A 10°C/min heating rate is a standard condition that provides a good balance between resolution and experimental time.

  • An inert nitrogen atmosphere is crucial to prevent oxidative degradation, allowing for the study of the intrinsic thermal decomposition of the molecule.

Figure 1: TGA Experimental Workflow.
Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature.[5][6] This technique can identify melting points, glass transitions, and exothermic or endothermic decomposition events.[5][6]

Experimental Protocol: DSC of this compound

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic peaks, and determine their onset temperatures and enthalpy changes (ΔH).

Causality Behind Experimental Choices:

  • Hermetically sealed pans are used to contain any volatile decomposition products and prevent their evaporation from influencing the heat flow measurement.

  • The temperature range is selected to encompass potential melting and the initial decomposition events, as suggested by the expected lability of the thioester group.

Figure 2: DSC Experimental Workflow.
Evolved Gas Analysis (EGA) by TGA-MS or TGA-FTIR

To identify the gaseous byproducts of thermal decomposition, coupling the TGA instrument to a Mass Spectrometer (MS) or a Fourier Transform Infrared (FTIR) spectrometer is highly recommended.[7] This provides real-time analysis of the evolved gases as a function of temperature.

Anticipated Thermal Profile and Degradation Pathway

Based on the chemical structure, the following thermal events are predicted for this compound.

Table 1: Predicted Thermal Events for this compound

Temperature Range (°C)Predicted EventTechniqueExpected Observation
150 - 250Decomposition of ThioesterTGAInitial mass loss
DSCEndothermic or exothermic peak
250 - 400Decomposition of EthanesulfonateTGASignificant mass loss
DSCExothermic peak(s)
> 400Formation of Stable ResidueTGAResidual mass

Proposed Degradation Pathway:

degradation_pathway start 2-Acetylthioethanesulfonic Acid Sodium Salt intermediate1 Loss of Acetyl Group (e.g., as Acetic Acid or Ketene) start->intermediate1 Δ (150-250°C) intermediate2 Formation of Sodium 2-mercaptoethanesulfonate (or related species) intermediate1->intermediate2 final_products Decomposition of Ethanesulfonate Backbone intermediate2->final_products Δ (250-400°C) gaseous_products Evolved Gases: SO2, CO, CO2, H2O final_products->gaseous_products residue Inorganic Residue: (e.g., Sodium Sulfide/Sulfate) final_products->residue

Figure 3: Proposed Thermal Degradation Pathway.

The initial decomposition is likely to involve the cleavage of the thioester bond. The thermal decomposition of sodium acetate is known to produce acetic acid vapors, sodium oxide, carbon monoxide, and carbon dioxide.[8][9] A similar pathway can be postulated for the acetylthio group. The subsequent degradation at higher temperatures would involve the breakdown of the ethanesulfonate moiety, releasing sulfur dioxide and other volatile organic fragments, ultimately leaving a stable inorganic residue.[4]

Practical Implications for Handling and Storage

The predicted thermal profile of this compound underscores the importance of controlled temperature during its handling and storage.

  • Manufacturing: During processes that involve heating, such as drying or milling, temperatures should be maintained well below the predicted onset of decomposition to prevent degradation and the formation of impurities.

  • Storage: The compound should be stored in a cool, dry place, away from direct heat sources. While the sodium sulfonate group confers a degree of stability, the thioester is a potential liability.

  • Formulation: When formulating with other excipients, the potential for solid-state interactions at elevated temperatures should be considered. DSC can be a valuable tool for screening for such incompatibilities.

Conclusion: A Predictive Approach to Ensuring Product Quality

This technical guide has outlined a comprehensive strategy for assessing the thermal stability of this compound. By leveraging our understanding of the thermal behavior of its constituent functional groups, we have proposed a likely degradation pathway and established robust analytical methodologies for its verification. This proactive, science-driven approach to stability profiling is essential for mitigating risks in drug development, ensuring the quality and safety of the final product, and accelerating the path to market. The experimental protocols and predictive insights provided herein serve as a valuable resource for any scientist or researcher tasked with the characterization and handling of this and structurally related molecules.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Gas-phase pyrolysis of the S-butyl thioacetates. RSC Publishing.
  • GREEN AGROCHEM. (2024, March 26). Chemical Stability of Sodium Alkyl Naphthalene Sulfonate.
  • Multi-element Scanning Thermal Analysis. (n.d.). Determination of Organic and Reduced Inorganic Sulfur by Multi-element Scanning Thermal Analysis.
  • Green Chemistry. (n.d.). Hydrothermal reactions of sodium formate and sodium acetate as model intermediate products of the sodium hydroxide-promoted hydrothermal gasification of biomass. RSC Publishing.
  • American Chemical Society. (n.d.). The Preparation and Pyrolysis of Certain Hexyl Thioacetates.
  • Chemistry Stack Exchange. (2016, May 8). Decomposition products of sodium acetate.
  • e-Publications@Marquette. (n.d.). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts.
  • Wikipedia. (n.d.). Sodium acetate.
  • MDPI. (2024, November 22). Insight into the Thermal Washing Mechanism of Sodium Lignosulfonate Alkyl/Sodium Persulfate Compound on Oily Sludge.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sodium Acetate?.
  • ResearchGate. (n.d.). thermogravimetric analysis (TGA) traces of elemental sulfur and SPAN...
  • Taylor & Francis. (n.d.). Alkyl sulfonate – Knowledge and References.
  • PubMed. (n.d.). A calorimetric and spectroscopic comparison of the effects of cholesterol and its sulfur-containing analogs thiocholesterol and cholesterol sulfate on the thermotropic phase behavior and organization of dipalmitoylphosphatidylcholine bilayer membranes.
  • MDPI. (n.d.). Analysis of Organic Sulphur Compounds in Coal Tar by Using Comprehensive Two-Dimensional Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry.
  • ResearchGate. (n.d.). One-pot reaction for removal of thioacetate group by desulfurization under UV light.
  • ResearchGate. (n.d.). (a) Thermogravimetric analysis (TGA) curves of pure sulphur and 0.6S-EG....
  • PMC. (2012, March 9). Variations in the structure and reactivity of thioester functionalized self-assembled monolayers and their use for controlled surface modification.
  • Imre Blank's. (n.d.). Enzymes-Assisted Generation of Thiols from Thioacetates.
  • ResearchGate. (n.d.). Thermal Decomposition of Waste Linear Alkylbenzene Sulfonate.
  • Google Patents. (n.d.). WO2001077096A2 - Preparation of natural thioacetates and derivatives.
  • Agilent. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas.
  • PLOS One. (n.d.). Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids.
  • NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA).
  • Research journals. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.

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A Technical Guide to the Spectroscopic Characterization of 2-Acetylthioethanesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Acetylthioethanesulfonic Acid Sodium Salt. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in the structural elucidation of this compound. While a complete set of experimental spectra for this specific molecule is not publicly available, this guide will utilize predictive data and spectral information from closely related analogues to provide a thorough and instructive analysis.

Introduction to this compound

This compound is a chemical compound with the molecular formula C4H7NaO4S2 and a molecular weight of approximately 206.22 g/mol .[1][2] Its structure contains a thioacetate group and a sulfonic acid sodium salt, making it a molecule of interest in various research and development applications, including as a potential intermediate in the synthesis of pharmaceuticals. Accurate structural confirmation and purity assessment are critical, and spectroscopic methods are the primary tools for achieving this.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are invaluable.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃~2.0Singlet3H
SCH₂~3.1Triplet2H
CH₂SO₃~3.4Triplet2H
  • Causality Behind Predictions: The chemical shifts are predicted based on the electronegativity of neighboring atoms and functional groups. The methyl protons (CH₃) are expected to be the most upfield (lowest ppm value) as they are adjacent to a carbonyl group. The methylene protons next to the sulfur of the thioacetate (SCH₂) will be shifted downfield due to the electron-withdrawing effect of the sulfur atom. The methylene protons adjacent to the sulfonate group (CH₂SO₃) are predicted to be the most downfield due to the strong electron-withdrawing nature of the sulfonate group. The splitting patterns (triplets) for the methylene groups arise from coupling with the adjacent methylene group (n+1 rule, where n=2).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
CH₃~30
SCH₂~35
CH₂SO₃~55
C=O~195
  • Expertise in Interpretation: The carbonyl carbon (C=O) is expected to have the largest chemical shift, typically in the 170-220 ppm range, due to its sp² hybridization and the double bond to an electronegative oxygen atom.[3][4] The carbon of the methyl group (CH₃) will be the most upfield. The methylene carbons will be shifted downfield based on the electronegativity of their attached groups, with the carbon adjacent to the sulfonate group being more downfield than the one next to the thioacetate sulfur.[3][5]

Experimental Protocol for NMR Spectroscopy

A robust protocol for acquiring NMR spectra of this compound would involve:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, as the compound is a salt and likely water-soluble). Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), for accurate chemical shift referencing.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion and resolution.

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[3]

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (Thioester)~1690-1710Strong
S=O (Sulfonate)~1200 and ~1050Strong, two bands
C-H (Aliphatic)~2850-3000Medium
C-S~600-800Weak to Medium
  • Authoritative Grounding: The strong absorption band for the C=O stretch of the thioester is a key diagnostic peak. The sulfonate group will exhibit two strong, characteristic stretching vibrations for the S=O bonds.[6][7] The C-H stretching vibrations of the methylene and methyl groups will appear in the typical aliphatic region.

Experimental Protocol for IR Spectroscopy

A standard protocol for obtaining an IR spectrum would be:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide structural information through fragmentation analysis.

Predicted Mass Spectrum

In an electrospray ionization (ESI) mass spectrum, this compound would likely be observed in both positive and negative ion modes.

Table 4: Predicted m/z Values in ESI-MS

IonPredicted m/zIonization Mode
[M-Na]⁻183.98Negative
[M+H]⁺206.99Positive
[M+Na]⁺228.97Positive
  • Trustworthiness of Data: The most indicative ion in negative mode would be the de-sodiated molecule [M-Na]⁻ at an m/z of approximately 183.98. In positive ion mode, the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺ are expected. The exact mass can be used to confirm the elemental composition of the molecule.[8][9]

Experimental Protocol for Mass Spectrometry

A typical ESI-MS protocol would involve:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as a mixture of water and methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate.

  • Data Acquisition: Acquire mass spectra in both positive and negative ion modes over an appropriate mass range.

  • Data Analysis: Identify the molecular ion peaks and any significant fragment ions. High-resolution mass spectrometry can be used to determine the exact mass and confirm the molecular formula.

Visualizations

Molecular Structure

G cluster_0 This compound Na+ Na+ O1 O Na+->O1 S1 S O1->S1 O2 O S1->O2 O3 O S1->O3 C1 CH2 S1->C1 C2 CH2 C1->C2 S2 S C2->S2 C3 C S2->C3 O4 O C3->O4 C4 CH3 C3->C4

Caption: Chemical structure of this compound.

Spectroscopic Analysis Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Confirmation A This compound B NMR Spectroscopy (¹H and ¹³C) A->B C IR Spectroscopy (FTIR-ATR) A->C D Mass Spectrometry (ESI-MS) A->D E Structural Elucidation B->E F Functional Group Identification C->F G Molecular Weight Confirmation D->G H Verified Molecular Structure E->H F->H G->H

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

References

  • Chemsrc. CAS#:76274-71-0 | this compound. [Link]
  • Royal Society of Chemistry. Electronic Supplementary Material (ESI)
  • NIST. 2-Propane sulfonic acid, sodium salt. [Link]
  • Chemistry LibreTexts. 13C-NMR Spectroscopy. [Link]
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
  • Rockefeller University.
  • ResearchGate. Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. [Link]
  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

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An In-Depth Technical Guide to the Biological Activities and Research Applications of 2-Acetylthioethanesulfonic Acid Sodium Salt (Mesna)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Acetylthioethanesulfonic Acid Sodium Salt, widely known by its International Nonproprietary Name (INN) Mesna , is a synthetic sulfhydryl (thiol) compound with significant applications in clinical and research settings. While its acetylated form is the prodrug, its biological activity is mediated by its active metabolite, 2-mercaptoethanesulfonate sodium. This guide provides a comprehensive overview of the pharmacokinetics, mechanisms of action, and multifaceted biological activities of Mesna. Primarily recognized as a uroprotective agent to mitigate the toxicity of certain chemotherapy drugs, Mesna also exhibits potent mucolytic and antioxidant properties. This document delves into the core mechanisms, details experimental protocols for validation, and explores current and future research applications, offering a technical resource for professionals in drug development and biomedical research.

Chemical Profile and Properties

A foundational understanding of Mesna's chemical identity is crucial for its application in experimental design. The compound is a stable, water-soluble salt, facilitating its formulation for intravenous and oral administration.

PropertyValueSource(s)
IUPAC Name Sodium 2-(acetylthio)ethane-1-sulfonate[1]
Common Name Mesna - Impurity C (Sodium Salt)[1]
CAS Number 76274-71-0[2][3]
Molecular Formula C4H7NaO4S2[1][2]
Molecular Weight 206.22 g/mol [1][2]
Form Solid[2]
Key Feature The thioester linkage in the prodrug is key to its stability in circulation.

Pharmacokinetics and Metabolic Activation

The therapeutic efficacy of Mesna is intrinsically linked to its unique pharmacokinetic profile, characterized by a prodrug/drug system that targets its activity to the urinary tract.

Upon intravenous or oral administration, Mesna is rapidly absorbed.[4] In the bloodstream, it is quickly oxidized to its primary metabolite, mesna disulfide, also known as dimesna.[4][5] This inactive form circulates systemically and does not interfere with co-administered chemotherapeutic agents.[6] The key activation step occurs in the renal tubules. As dimesna is filtered by the kidneys, it is reduced back to the active, free-thiol form, Mesna, which is then concentrated in the urine.[4][5] This targeted reactivation is the cornerstone of its uroprotective function. Approximately 33% of an administered dose is excreted in the urine as active Mesna, with another 33% as dimesna.[5]

G cluster_blood Systemic Circulation (Bloodstream) cluster_kidney Renal Tubules & Bladder Mesna_IV Mesna (Prodrug) Administered (IV/Oral) Dimesna Dimesna (Inactive Disulfide) Mesna-S-S-Mesna Mesna_IV->Dimesna Rapid Oxidation Dimesna_Filtered Dimesna Dimesna->Dimesna_Filtered Glomerular Filtration Active_Mesna Active Mesna (Free Thiol, -SH) Excretion Active_Mesna->Excretion Uroprotection & Excretion Dimesna_Filtered->Active_Mesna Reduction

Caption: Pharmacokinetic pathway of Mesna activation.

Primary Biological Activity: Uroprotection

The most well-documented and clinically significant biological activity of Mesna is its role as a regional detoxifying agent against urotoxic chemotherapy metabolites.[7]

Mechanism of Action: Neutralization of Acrolein

Chemotherapeutic agents like cyclophosphamide and ifosfamide are metabolized in the liver to produce active anticancer compounds, but also yield a highly toxic byproduct: acrolein .[4] Acrolein is a reactive aldehyde that concentrates in the bladder and causes severe damage to the urothelial lining, leading to hemorrhagic cystitis—a condition marked by inflammation and bleeding.[4][8]

The active form of Mesna, with its free sulfhydryl (-SH) group, directly neutralizes acrolein in the urine.[4] It engages in a Michael addition reaction with the α,β-unsaturated aldehyde of acrolein, forming a stable, non-toxic thioether conjugate that is safely excreted.[8] This targeted detoxification prevents acrolein from damaging bladder tissue without compromising the systemic antitumor efficacy of the chemotherapy.[7]

G cluster_chemo Chemotherapy Metabolism cluster_bladder Bladder Urothelium cluster_intervention Mesna Intervention Chemo Ifosfamide / Cyclophosphamide Acrolein Acrolein (Toxic Metabolite) Chemo->Acrolein Hepatic Metabolism Acrolein_Bladder Acrolein Acrolein->Acrolein_Bladder Excreted in Urine Damage Hemorrhagic Cystitis (Cellular Damage) Acrolein_Bladder->Damage Conjugate Non-Toxic Thioether Conjugate Acrolein_Bladder->Conjugate Mesna Active Mesna (-SH) Mesna->Conjugate Michael Addition (Neutralization)

Caption: Mechanism of Mesna's uroprotective action.

Experimental Protocol: In Vitro Acrolein Scavenging Assay

This protocol provides a framework for quantifying the acrolein-neutralizing capacity of Mesna using spectrophotometry.

Objective: To determine the rate and efficiency of acrolein reduction by Mesna in a cell-free system.

Materials:

  • Mesna (Sodium 2-mercaptoethanesulfonate)

  • Acrolein solution (freshly prepared)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Workflow:

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare stock solutions: - Mesna in PBS - Acrolein in PBS C Add PBS and Mesna solution to a cuvette (Test) A->C D Add PBS only to a cuvette (Control) A->D B Set spectrophotometer to monitor acrolein's λmax (approx. 210 nm) F Record absorbance at t=0 and at regular intervals B->F E Initiate reaction by adding acrolein to both cuvettes C->E D->E E->F G Plot Absorbance vs. Time F->G H Calculate rate of acrolein decrease for Test vs. Control G->H

Caption: Workflow for in vitro acrolein scavenging assay.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of Mesna in PBS (pH 7.4). Prepare a 1 mM stock solution of acrolein in PBS immediately before use due to its volatility and reactivity.

  • Spectrophotometer Setup: Set the spectrophotometer to kinetic mode to measure absorbance at the λmax of acrolein (approximately 210 nm) over a period of 10-15 minutes.

  • Control Reaction: To a quartz cuvette, add 900 µL of PBS. Initiate the measurement and establish a baseline. Add 100 µL of the 1 mM acrolein solution and record the stable absorbance.

  • Test Reaction: To a separate cuvette, add 800 µL of PBS and 100 µL of the 10 mM Mesna stock solution.

  • Initiation & Measurement: Initiate the reaction by adding 100 µL of the 1 mM acrolein solution to the test cuvette. Immediately start recording the absorbance decrease over time.

  • Data Analysis: The rate of decrease in absorbance in the test cuvette, corrected for any minor degradation in the control, directly correlates with the rate of acrolein neutralization by Mesna.

Expected Outcome: A rapid, concentration-dependent decrease in absorbance at 210 nm will be observed in the presence of Mesna, demonstrating its efficient scavenging of acrolein.

Secondary Biological Activities

Beyond uroprotection, the free thiol group of Mesna imparts other significant biological activities.

Biological ActivityMechanism of ActionKey Application/EffectSource(s)
Mucolytic Agent The sulfhydryl group cleaves disulfide bonds (-S-S-) in mucoproteins that contribute to the high viscosity of mucus.Reduces mucus viscosity in the respiratory tract, facilitating clearance. Used in conditions with mucus hypersecretion.[9][10]
Antioxidant The thiol group acts as a potent scavenger of reactive oxygen species (ROS), such as hydroxyl radicals and hydrogen peroxide. It can also help replenish levels of endogenous antioxidants like glutathione.Protects cells and tissues from oxidative damage in contexts like ischemia-reperfusion injury.[4][11][12][13]
Cysteine Depletion Mesna can react with plasma cysteine, an amino acid precursor to glutathione.This has been explored as a strategy to potentially enhance the activity of certain chemotherapy drugs by depleting cellular glutathione levels in tumor cells.[14]

Research Applications and Future Directions

The unique chemical properties of Mesna make it a valuable tool in various research domains:

  • Ischemia-Reperfusion Injury: Studies have demonstrated Mesna's ability to mitigate tissue damage in models of renal and intestinal ischemia-reperfusion by reducing oxidative stress.[11][13][15] This suggests a therapeutic potential beyond its current clinical uses.

  • Modulation of Chemotherapy Resistance: By depleting plasma cysteine, Mesna may influence glutathione synthesis pathways, which are often implicated in tumor cell resistance to alkylating and platinum-based agents.[14] Further research is needed to optimize this pharmacodynamic interaction for therapeutic benefit.

  • Radioprotection: The antioxidant properties of Mesna suggest it may have a role as a radioprotective agent, scavenging free radicals generated during radiation therapy and potentially reducing damage to healthy tissues.[12]

Conclusion

This compound (Mesna) is more than a simple adjuvant therapy. Its elegant pharmacokinetic design, which delivers the active thiol compound directly to the site of toxic metabolite concentration, represents a landmark in targeted detoxification. Its primary role in preventing chemotherapy-induced hemorrhagic cystitis is well-established and critical for patient safety.[4][5] Furthermore, its inherent mucolytic and antioxidant activities present significant opportunities for further research and development in treating conditions characterized by mucus hypersecretion and oxidative stress. For drug development professionals, Mesna serves not only as a vital clinical tool but also as a model for prodrug design and regional detoxification strategies.

References

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An In-depth Technical Guide to 2-Acetylthioethanesulfonic Acid Sodium Salt: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylthioethanesulfonic acid sodium salt, a fascinating organosulfur compound, holds a significant, albeit often overlooked, position in the landscape of pharmaceutical chemistry. While not a therapeutic agent in its own right, its history is inextricably linked to the development of the life-saving uroprotective drug, Mesna. This technical guide provides a comprehensive exploration of this compound, from its foundational discovery as a key synthetic intermediate to its contemporary relevance as a critical analytical standard in drug manufacturing. We will delve into its chemical properties, historical context, detailed synthesis protocols, and its pivotal role in ensuring the safety and efficacy of a vital class of chemotherapeutic agents.

I. The Genesis of a Uroprotectant: Discovery and Historical Context

The story of this compound is fundamentally intertwined with the development of its de-acetylated counterpart, 2-mercaptoethanesulfonic acid sodium salt, widely known as Mesna. Mesna was first synthesized in the 1970s to mitigate the urotoxic effects of chemotherapy drugs like ifosfamide and cyclophosphamide.[1] These anticancer agents produce a toxic metabolite, acrolein, which can cause severe bladder damage, a condition known as hemorrhagic cystitis.[2]

Early research into sulfur-containing compounds as antidotes and protective agents paved the way for Mesna's development. The core of Mesna's protective mechanism lies in its free thiol (-SH) group, which reacts with and neutralizes acrolein in the urinary tract.[2] The discovery and optimization of synthetic routes to Mesna invariably led to the isolation and characterization of its precursors and related impurities. It is within this context that this compound, often referred to in pharmaceutical literature as "Mesna Impurity C," emerged.[3] Its acetylated form represents a stable, thiol-protected precursor, making it a cornerstone in several Mesna synthesis strategies.

The historical significance of this compound, therefore, is not as a standalone discovery but as a critical stepping stone in the chemical pathway to a vital supportive care medication. Its presence as a process-related impurity in the final drug product also necessitates its synthesis as a reference standard for quality control in pharmaceutical manufacturing.[3]

II. Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, handling, and analytical characterization.

PropertyValueSource
Chemical Name Sodium 2-(acetylthio)ethanesulfonate[4]
Synonyms S-(2-Sulfoethyl) ethanethioate sodium salt, Mesna Impurity C[3]
CAS Number 76274-71-0[4]
Molecular Formula C4H7NaO4S2[4]
Molecular Weight 206.22 g/mol
Appearance Solid[4]
Purity Typically ≥97% for commercial grades[4]
Storage Inert atmosphere, room temperature

III. Synthesis and Manufacturing

The primary route for the synthesis of this compound is through the S-alkylation of a thioacetate salt with a haloethanesulfonate. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

Reaction Pathway

G cluster_0 Reactants cluster_1 Reaction cluster_2 Products KSAc Potassium Thioacetate (CH3COSK) reaction SN2 Reaction (e.g., in DMF) KSAc->reaction BrES Sodium 2-Bromoethanesulfonate (BrCH2CH2SO3Na) BrES->reaction Product This compound (CH3COSCH2CH2SO3Na) reaction->Product Byproduct Potassium Bromide (KBr) reaction->Byproduct

Caption: Synthesis of this compound via SN2 Reaction.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a synthesized methodology based on established principles of S-alkylation.[5]

Materials:

  • Potassium thioacetate (KSAc)

  • Sodium 2-bromoethanesulfonate

  • Dimethylformamide (DMF), anhydrous

  • Brine solution

  • Hexanes

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium thioacetate (1.5 equivalents) in anhydrous DMF (10 volumes).

  • To this solution, add sodium 2-bromoethanesulfonate (1.0 equivalent).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding brine solution (10 mL).

  • Extract the aqueous layer with hexanes (3 x 10 mL) to remove any nonpolar impurities. The desired product remains in the aqueous layer.

  • The aqueous layer can be concentrated under reduced pressure to yield the crude sodium 2-(acetylthio)ethanesulfonate.

  • Further purification can be achieved by recrystallization.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the thioacetate nucleophile.

  • Anhydrous Solvent: DMF is an excellent polar aprotic solvent for SN2 reactions, and using the anhydrous form prevents unwanted side reactions with water.

  • Stoichiometry: A slight excess of potassium thioacetate is used to ensure the complete consumption of the bromoethanesulfonate starting material.

  • Workup: The brine wash and hexane extraction are designed to remove the DMF and any organic-soluble impurities, while the desired highly polar product remains in the aqueous phase.

IV. Role as a Key Intermediate in Mesna Synthesis

The primary application of this compound is as a stable, protected intermediate in the synthesis of Mesna. The acetyl group serves as a protecting group for the thiol, preventing its oxidation during synthesis and purification.

Hydrolysis to Mesna

The final step in this synthetic route to Mesna is the hydrolysis of the thioacetate group.

G cluster_0 Starting Material cluster_1 Reaction cluster_2 Products AcetylMesna This compound (CH3COSCH2CH2SO3Na) reaction Hydrolysis (e.g., NaOH, H2O) AcetylMesna->reaction Mesna Mesna (HSCH2CH2SO3Na) reaction->Mesna Acetate Sodium Acetate (CH3COONa) reaction->Acetate

Caption: Hydrolysis of the acetyl-protected intermediate to yield Mesna.

Experimental Protocol: Hydrolysis to Mesna

This protocol outlines the deprotection of this compound to yield Mesna.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solution

  • Deionized water

Procedure:

  • Dissolve this compound in deionized water.

  • Add a stoichiometric amount of sodium hydroxide solution to the mixture.

  • Stir the reaction at room temperature or with gentle heating until the hydrolysis is complete, as monitored by an appropriate analytical technique (e.g., HPLC, NMR).

  • The resulting solution contains Mesna and sodium acetate.

  • The Mesna can be isolated and purified by standard methods such as crystallization.

Self-Validating System:

The success of both the synthesis and hydrolysis steps can be readily validated. In the synthesis of the acetylated compound, the disappearance of the starting materials and the appearance of a new product with a characteristic retention time (in HPLC) or spectral signature (in NMR) confirm the reaction's progress. For the hydrolysis step, the disappearance of the acetylated precursor and the emergence of Mesna, confirmed by comparison with a certified reference standard, validates the completion of the reaction.

V. Other Applications and Future Directions

Currently, the predominant application of this compound is within the synthesis and quality control of Mesna. Its use as a thiol-protecting group is a well-established strategy in organic synthesis.[6] While there is limited evidence of its widespread use in other contexts, its chemical properties suggest potential for further exploration. As a bifunctional molecule with a protected thiol and a sulfonate group, it could potentially be used as a building block in the synthesis of other complex sulfur-containing molecules or as a modifying agent for surfaces or polymers to introduce specific functionalities.

The demand for high-purity Mesna is likely to remain strong, ensuring the continued relevance of this compound as a key intermediate and analytical standard. Future research may focus on optimizing its synthesis to improve yields and reduce costs, or on exploring its potential in other areas of chemical synthesis.

VI. Conclusion

This compound is a compelling example of a molecule whose importance is defined by its relationship to a clinically vital drug. From its origins as a key intermediate in the synthesis of Mesna to its current role as an indispensable analytical standard, its story highlights the intricate and often unseen chemical journeys that underpin modern medicine. For researchers and professionals in drug development, a thorough understanding of this compound is not merely an academic exercise but a practical necessity for ensuring the quality, safety, and efficacy of a crucial supportive therapy in cancer treatment.

References

  • Veeprho. (n.d.). Mesna Impurities and Related Compound.
  • Pharmaffiliates. (n.d.). Mesna-impurities.
  • Medicinal and Medical Chemistry. (2024). A Review on Mesna Pharmacology and its Analytical Techniques.
  • Patsnap Synapse. (2024). What is the mechanism of Mesna?
  • Pharmaffiliates. (n.d.). Pharmaffiliates Mesna-impurities | Pharmaffiliates En - Intermediates.
  • A Review on Mesna Pharmacology and its Analytical Techniques. (n.d.).
  • StatPearls - NCBI Bookshelf. (n.d.). Mesna.
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  • PubMed. (2024). Mesna.
  • PMC - NIH. (n.d.). Convenient synthesis and in vitro pharmacological activity of 2-thioanalogs of salvinorin A and B.
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  • Google Patents. (n.d.). US4111924A - Method for removal of thiol-protecting groups.
  • ETDEWEB. (1989). Preparation of sodium 2-mercapto-( sup 14 C)ethanesulfonate (Journal Article).
  • Google Patents. (n.d.). CS260624B1 - Process for preparing 2-mercaptoethanesulfonic acid and its salts.
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An In-Depth Technical Guide to the Theoretical Modeling of 2-Acetylthioethanesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical modeling of 2-Acetylthioethanesulfonic Acid Sodium Salt, a molecule closely related to the uroprotective agent Mesna.[1][2][3] Aimed at researchers, computational chemists, and drug development professionals, this document outlines a multi-scale modeling strategy, from high-accuracy quantum mechanical calculations to large-scale classical molecular dynamics simulations. We delve into the causality behind methodological choices, providing field-proven insights into parameterization, simulation protocols, and analysis. The guide is structured to be a self-validating system, with an emphasis on robust protocols and verifiable results, grounded in authoritative references.

Introduction: The Scientific Imperative for Modeling 2-Acetylthioethanesulfonic Acid

This compound is the acetylated, and thus protected, form of Mesna (2-mercaptoethanesulfonate sodium).[3] Mesna is a critical adjuvant in chemotherapy regimens involving cyclophosphamide or ifosfamide.[1] These anticancer agents can produce urotoxic metabolites, such as acrolein, which accumulate in the bladder and cause hemorrhagic cystitis.[1][2][3] Mesna's free thiol group actively neutralizes acrolein via a Michael addition reaction, forming a harmless, excretable conjugate.[1][2] The acetylated form, 2-Acetylthioethanesulfonic Acid, represents a prodrug-like state or a potential impurity.[4]

Theoretical modeling provides an indispensable lens to investigate this molecule at a resolution unattainable by experimental means alone. It allows us to:

  • Elucidate Intrinsic Molecular Properties: Determine the precise three-dimensional structure, electrostatic potential, and charge distribution that govern its reactivity and interactions.

  • Understand Dynamic Behavior: Simulate its movement, conformational changes, and interactions with its environment (e.g., water, ions, biological macromolecules) over time.

  • Probe Reaction Mechanisms: Investigate the energetics and pathways of chemical reactions, such as the hydrolysis of the thioester bond to release the active thiol.

This guide provides the foundational workflows to achieve these goals, bridging the gap between quantum and classical simulation paradigms.

Foundational Modeling: A Quantum Mechanical Approach

To accurately model any molecule, we must first understand its fundamental electronic structure. Quantum Mechanics (QM) provides the most accurate description of chemical systems by solving the Schrödinger equation. For a molecule of this size, Density Functional Theory (DFT) offers an excellent balance of accuracy and computational cost.

Objective: Establishing a Ground-Truth Molecular Structure
Protocol 1: Geometry Optimization and Frequency Calculation

This protocol establishes the minimum energy conformation of the 2-Acetylthioethanesulfonate anion.

Causality and Rationale:

  • Method (B3LYP): The B3LYP functional is a widely-used and well-validated hybrid functional that provides reliable geometries for a broad range of organic molecules.

  • Basis Set (6-31G):* This Pople-style basis set is a computational workhorse, providing a good description of electron distribution, including polarization functions (*) on heavy atoms, which are crucial for accurately modeling the sulfur and oxygen atoms in our molecule.

  • Solvation (PCM): The Polarizable Continuum Model (PCM) accounts for the bulk electrostatic effects of a solvent (water, in this case), providing a more realistic representation of the molecule's structure in a condensed phase compared to a gas-phase calculation.

  • Frequency Calculation: This is a critical validation step.[5] A true minimum on the potential energy surface will have no imaginary frequencies. Their presence would indicate a saddle point (a transition state), meaning the structure is not stable and requires further optimization.[5][6][7]

Step-by-Step Methodology:

  • Initial Structure Generation: Build an initial 3D structure of the 2-Acetylthioethanesulfonate anion (CH₃C(=O)S-CH₂CH₂-SO₃⁻) using molecular building software like Avogadro or GaussView.

  • Input File Preparation (Gaussian Example):

  • Execution: Submit the input file to a QM software package (e.g., Gaussian, Psi4, ORCA).

  • Validation:

    • Confirm the optimization job completes successfully ("Normal termination").

    • Open the output file and search for the "Frequencies" section. Verify that all listed frequencies are positive real numbers.

Bridging Scales: Deriving a Classical Force Field

While QM provides unparalleled accuracy, its computational cost restricts its use to single molecules or very small systems. To simulate the behavior of 2-Acetylthioethanesulfonic Acid in a larger context, such as a solvated box with thousands of water molecules, we must transition to classical Molecular Dynamics (MD). This requires a force field —a set of parameters that approximates the QM potential energy surface with simpler, classical functions.

The Parameterization Challenge

Standard force fields like AMBER, CHARMM, or GROMOS are highly optimized for common biomolecules (proteins, nucleic acids) but often lack accurate parameters for "non-standard" functional groups like thioesters and sulfonates.[8][9][10][11] Therefore, we must derive custom parameters, a process that underpins the trustworthiness of any subsequent MD simulation.

Workflow for Force Field Parameterization

The following workflow uses the AmberTools suite as a robust and widely-accepted example.[12][13]

G cluster_qm Quantum Mechanics (Gaussian/Psi4) cluster_ff Force Field Derivation (AmberTools) cluster_md Molecular Dynamics (GROMACS/AMBER) qm_opt 1. QM Geometry Optimization (Protocol 1) mep_calc 2. MEP Calculation (HF/6-31G*) qm_opt->mep_calc Optimized Geometry antechamber 3. Atom Typing (antechamber - GAFF2) qm_opt->antechamber Optimized Geometry resp 4. RESP Charge Fitting (respgen/resp) mep_calc->resp Electrostatic Potential Grid parmchk 5. Check Missing Parameters (parmchk2) antechamber->parmchk leap 6. Generate Topology (tleap) antechamber->leap resp->leap parmchk->leap *.frcmod file md_sim 7. MD Simulation leap->md_sim Topology (.prmtop) Coordinates (.inpcrd)

Caption: Workflow for deriving AMBER-compatible parameters for a novel molecule.

Protocol 2: Deriving RESP Partial Atomic Charges

The electrostatic interactions are arguably the most important non-bonded terms in a simulation. The Restrained Electrostatic Potential (RESP) charge model is a gold standard that produces high-quality, transferable charges by fitting them to the QM electrostatic potential.[14][15][16]

Causality and Rationale:

  • Method (HF/6-31G*): This level of theory is the standard for RESP charge derivation, as it was used in the development of the AMBER force fields.[16] Using a different level of theory would break the internal consistency of the force field.

  • Two-Stage Fitting: The RESP methodology employs a two-stage fitting process. The first stage fits all atoms with a loose restraint, and the second stage increases the restraint on non-hydrogen atoms. This prevents the assignment of unrealistically large charges to buried atoms, a known issue with simpler ESP fitting methods.[14][16]

Step-by-Step Methodology:

  • MEP Calculation: Using the optimized geometry from Protocol 1, perform a single-point energy calculation in Gaussian to generate the electrostatic potential grid.

  • Generate RESP Input: Use respgen from AmberTools to create the input file for the resp program from the Gaussian output. respgen -i ates_mep.log -o ates.respin1

  • Run RESP Fit: Execute the resp program to perform the two-stage charge fit. resp -O -i ates.respin1 -o ates.respout1 -p ates.punch1 -t ates.qout1 resp -O -i ates.respin2 -o ates.respout2 -p ates.punch2 -t ates.qout2 -q ates.qout1

  • Create Molecule Fragment: Use antechamber to combine the derived charges with the molecular structure and assign atom types from the General AMBER Force Field (GAFF2).[13] antechamber -i ates_opt.mol2 -fi mol2 -o ates_resp.mol2 -fo mol2 -c rc -cf ates.qout2

Protocol 3: Checking for and Assigning Missing Parameters

GAFF2 is comprehensive, but it may not contain parameters for all possible bond, angle, or dihedral combinations involving sulfur. parmchk2 is an essential tool to identify these gaps.

Step-by-Step Methodology:

  • Run parmchk2: parmchk2 -i ates_resp.mol2 -f mol2 -o ates.frcmod

  • Analyze Output: The ates.frcmod file will list any missing parameters. parmchk2 provides empirical, "best-guess" parameters based on similar atom types.

  • Expert Review (Critical Step): A senior scientist must review the generated parameters. For critical parameters, especially dihedrals governing conformational changes, it may be necessary to perform a QM torsional scan and fit the dihedral term manually to ensure the classical model accurately reproduces the quantum mechanical energy profile. This step is paramount for scientific integrity.

Simulating the System in Motion: Molecular Dynamics

With a validated force field, we can now simulate the 2-Acetylthioethanesulfonate anion in a realistic environment to study its dynamic properties. This protocol outlines a standard MD simulation using GROMACS.[17][18][19][20][21]

G start Input Files (Topology, Coordinates) define_box 1. Define Box start->define_box solvate 2. Solvate (Add Water) define_box->solvate add_ions 3. Add Ions (Neutralize System) solvate->add_ions em 4. Energy Minimization add_ions->em nvt 5. NVT Equilibration (Temperature) em->nvt Minimized System npt 6. NPT Equilibration (Pressure & Density) nvt->npt Temp. Equilibrated production 7. Production MD npt->production Pressure Equilibrated analysis 8. Trajectory Analysis production->analysis Trajectory

Caption: Standard workflow for a GROMACS Molecular Dynamics simulation.

Protocol 4: Solvated System Simulation

Causality and Rationale:

  • Water Model (TIP3P): This is one of the most common water models and is compatible with the AMBER force field family, ensuring consistency with our parameterization scheme.

  • Neutralization: MD simulations with periodic boundary conditions require the overall system to be electrically neutral to avoid artifacts. We add counter-ions (Na⁺) to balance the charge of the sulfonate group.

  • Energy Minimization: The initial placement of water and ions can lead to atomic clashes (high energy configurations). Minimization relaxes the system to a local energy minimum, ensuring a stable start to the dynamics.

  • NVT Equilibration: This step brings the system to the target temperature while keeping the volume constant. We use position restraints on the solute to allow the solvent to equilibrate around it without distorting the solute's conformation.

  • NPT Equilibration: This step equilibrates the system's pressure, allowing the box volume to fluctuate until the density reaches a stable value. This is the final check before the production run.

  • Production MD: This is the main data collection phase of the simulation, run without any restraints.

Step-by-Step Methodology (GROMACS Commands):

  • System Setup:

    • gmx editconf -f ates.gro -o ates_newbox.gro -c -d 1.0 -bt cubic (Create simulation box)

    • gmx solvate -cp ates_newbox.gro -cs spc216.gro -o ates_solv.gro -p topol.top (Add water)

    • gmx grompp -f ions.mdp -c ates_solv.gro -p topol.top -o ions.tpr

    • gmx genion -s ions.tpr -o ates_solv_ions.gro -p topol.top -pname NA -nname CL -neutral (Add ions)

  • Energy Minimization:

    • gmx grompp -f minim.mdp -c ates_solv_ions.gro -p topol.top -o em.tpr

    • gmx mdrun -v -deffnm em

  • NVT Equilibration:

    • gmx grompp -f nvt.mdp -c em.gro -r em.gro -p topol.top -o nvt.tpr

    • gmx mdrun -v -deffnm nvt

  • NPT Equilibration:

    • gmx grompp -f npt.mdp -c nvt.gro -r nvt.gro -p topol.top -o npt.tpr

    • gmx mdrun -v -deffnm npt

  • Production MD:

    • gmx grompp -f md.mdp -c npt.gro -p topol.top -o md_run.tpr

    • gmx mdrun -v -deffnm md_run

  • Analysis: Analyze the resulting trajectory (md_run.xtc) for properties like Radial Distribution Functions (RDFs) to study solvation shells, or Root Mean Square Deviation (RMSD) to assess conformational stability.

Data Summary and Conclusion

The successful execution of these protocols yields a wealth of quantitative data. A summary of key expected outputs is presented below.

Parameter TypeMethodValue/ResultValidation
QM Geometry B3LYP/6-31GOptimized Cartesian CoordinatesNo imaginary frequencies
Bond Length (C=O)B3LYP/6-31G~1.21 ÅComparison to literature
Bond Length (C-S)B3LYP/6-31G~1.78 ÅComparison to literature
Force Field
Partial Charge (S-thioester)RESP (HF/6-31G)Molecule-specific valueReproduces QM MEP
Partial Charge (S-sulfonate)RESP (HF/6-31G*)Molecule-specific valueReproduces QM MEP
Dihedral Termsparmchk2 / QM ScanAMBER-formatted parametersReproduces QM torsional profile
MD Simulation
System TemperatureNPT Production300 ± 5 KStable fluctuations around target
System DensityNPT Production~1000 kg/m ³Stable fluctuations
Solvation Shell (Na⁺ around SO₃⁻)RDF AnalysisPeak at ~2.4 ÅPhysical reasonableness

This guide has provided a rigorous, multi-scale framework for the theoretical modeling of this compound. By starting with high-fidelity quantum mechanics to establish a baseline truth and using that data to carefully parameterize a classical force field, researchers can confidently perform large-scale molecular dynamics simulations. The emphasis on causality and validation at each step ensures that the resulting models are not just computational exercises, but powerful tools for generating scientifically sound and trustworthy insights into the molecule's chemical and physical behavior.

References

  • Mesna - Wikipedia. (n.d.).
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  • Lin, C., et al. (2013). Automated Parametrization of AMBER Force Field Terms from Vibrational Analysis with a Focus on Functionalizing Dinuclear Zinc(II) Scaffolds. Journal of Chemical Theory and Computation, 9(7), 3023-3033.
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  • EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations.
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  • Drugs.com. (2023). Mesna: Package Insert / Prescribing Information / MOA.
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  • q4md-forcefieldtools.org. (n.d.). RESP ESP charge Derive: Overview.
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  • Bryce Group, University of Manchester. (n.d.). AMBER parameter database.
  • OpenForceField. (2019). OFF Webinar by Chuan Tian: Parameterization of the latest AMBER force field ff19SB. YouTube.
  • Docswiki. (2019). Generating parameters using RESP charges from GAMESS-US.
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  • QuantumATK. (n.d.). Geometry optimization: CO/Pd(100).
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  • PubChem. (n.d.). 2-(Acetylthio)ethanesulfonic acid.
  • Pharmaffiliates. (n.d.). Mesna - Impurity C (Sodium Salt).
  • PubChem. (n.d.). ethanesulfonic acid, 2-((2-mercapto-1-(mercaptomethyl)ethyl)thio)-, sodium salt.
  • PubMed. (2014). Experimental and theoretical insights into the mechanisms of sulfate and sulfamate ester hydrolysis...
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  • PubMed. (2000). Quantitative structure-activity relationships: sulfonate esters in the local lymph node assay.
  • PubChemLite. (n.d.). Ethanesulfonic acid, 2-((2-mercapto-1-(mercaptomethyl)ethyl)thio)-, sodium salt.
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A Senior Application Scientist's Guide to Quantum Chemical Calculations for 2-Acetylthioethanesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery and development, computational chemistry has become an indispensable tool, providing insights that accelerate research and reduce costs.[1][2] This guide offers an in-depth technical walkthrough of performing quantum chemical calculations on 2-Acetylthioethanesulfonic Acid Sodium Salt, a molecule of interest in pharmaceutical contexts, often as an impurity or derivative of Mesna.[3] We will move beyond a simple recitation of steps to explain the underlying scientific rationale for methodological choices, ensuring a robust and reproducible computational protocol. This document is structured to empower researchers to not only execute these calculations but also to critically evaluate and interpret the results for applications in drug development.

Introduction: The "Why" and "What"

1.1 The Molecule: this compound

This compound (C₄H₇NaO₄S₂) is a sulfur-containing organic compound.[4] Its relevance in drug development often stems from its relationship to Mesna, where it can be considered an impurity or a related compound.[3] Understanding its electronic structure, reactivity, and potential interactions is crucial for quality control and mechanistic studies.

1.2 The Purpose: Why Quantum Chemistry?

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone of computational drug discovery.[5][6] They allow us to build a "virtual" model of a molecule and predict a wide range of properties from first principles, without the need for initial experimental data. For our target molecule, these calculations can elucidate:

  • Molecular Geometry: The precise three-dimensional arrangement of atoms.

  • Electronic Properties: How charge is distributed across the molecule, which governs its interactions.[7]

  • Reactivity Indices: Identifying which parts of the molecule are likely to engage in chemical reactions.[7]

  • Spectroscopic Signatures: Predicting vibrational frequencies to aid in experimental characterization.[8]

These insights are invaluable for predicting a molecule's stability, toxicity, and how it might interact with biological targets.[5][9]

Theoretical Foundations: Choosing the Right Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. This choice is not arbitrary; it's a balance between computational cost and desired accuracy.

2.1 Density Functional Theory (DFT): The Workhorse

DFT has emerged as the most popular method for studying molecules of pharmaceutical interest due to its excellent balance of accuracy and computational efficiency.[10] Instead of calculating the complex wavefunction of a multi-electron system, DFT focuses on the electron density (ρ) to determine the ground state energy and other properties.[6][10]

The core of a DFT calculation is the exchange-correlation functional. For molecules like ours, a hybrid functional such as B3LYP is a well-validated and widely used choice, offering a good description of molecular geometries and electronic properties.[10][11]

2.2 Basis Sets: The Language of Electrons

A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set is critical, especially for elements like sulfur, which have a more complex electronic structure.

  • Pople-style basis sets , such as 6-311+G(d,p) , are a common starting point.[12] The "6-311" indicates a flexible description of core and valence electrons. The "+G" adds diffuse functions, which are crucial for describing anions and weak interactions. The "(d,p)" adds polarization functions, allowing for more complex, non-spherical electron distributions, which is essential for accurately modeling bonds.

  • For higher accuracy, particularly for sulfur, Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) can be employed, though they come with a higher computational cost.[11][13] The "aug" prefix signifies the addition of diffuse functions.

2.3 Modeling the Environment: Implicit Solvation

Since drug-related processes occur in solution (typically water), modeling the solvent's effect is critical. Explicitly adding water molecules is computationally expensive. An efficient alternative is an implicit solvation model , which treats the solvent as a continuous dielectric medium.[14][15][16] The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are excellent choices for this purpose.[17][18]

The Computational Workflow: A Step-by-Step Protocol

This section provides a detailed, self-validating protocol for the quantum chemical analysis of 2-Acetylthioethanesulfonic Acid Anion (we will model the anion, as the sodium ion is typically a non-interacting spectator in solution).

G cluster_prep Preparation cluster_calc Quantum Calculation cluster_analysis Analysis & Interpretation A 1. Obtain 2D Structure (e.g., from SMILES) B 2. Convert to 3D & Initial Cleanup A->B  Structure Generation   C 3. Geometry Optimization (Find Energy Minimum) B->C  Input for QM   D 4. Vibrational Analysis (Confirm Minimum & Get Thermo Data) C->D  Optimized Geometry   E 5. Electronic Property Calculation D->E  Verified Minimum   F 6. Data Interpretation (HOMO/LUMO, MEP) E->F  Calculated Properties  

Caption: High-level workflow for quantum chemical calculations.

3.1 Step 1: Molecular Structure Generation

  • Obtain a 2D representation: Start with a known representation like the SMILES string for the anion: CC(=O)SCC(=O)[O-].

  • Convert to 3D: Use a molecular editor (like GaussView, Avogadro, or ChemDraw) to convert the 2D structure into an initial 3D conformation.

  • Pre-optimization (Optional but Recommended): Perform a quick geometry optimization using a low-cost method like molecular mechanics (e.g., UFF force field). This provides a reasonable starting geometry for the more demanding quantum calculation.

3.2 Step 2: Software and Input File Preparation

We will use the Gaussian software package as an example, as it is widely used in the field.[19][20][21] The input file is a simple text file that tells the software what to do.

Example Gaussian Input File:

  • Causality: The #p line is the "route section." B3LYP/6-311+G(d,p) specifies our chosen method and basis set. Opt requests a geometry optimization. Freq requests a frequency calculation after the optimization is complete.[21] SCRF=(SMD,Solvent=Water) applies the implicit water solvent model.[16] The -1 1 line specifies a net charge of -1 and a singlet spin state.

3.3 Step 3: Geometry Optimization

This is the most critical computational step. The software will iteratively adjust the positions of the atoms to find the arrangement with the lowest possible energy (a minimum on the potential energy surface). A successful optimization is paramount for the reliability of all subsequent property calculations.

3.4 Step 4: Vibrational Frequency Analysis (Self-Validation)

A frequency calculation serves two purposes:

  • Verification of the Minimum: A true energy minimum will have no imaginary frequencies.[22] If one imaginary frequency is found, it indicates a transition state, and the geometry is not stable. This step is a crucial self-validation check.[22][23]

  • Thermochemical Data: The calculation provides zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and the predicted infrared (IR) spectrum.[8][22]

3.5 Step 5: Electronic Structure Analysis

Once a verified minimum energy structure is obtained, we can calculate key electronic properties. This is typically done as part of the same calculation or as a subsequent "single-point" energy calculation on the optimized geometry. Important properties include:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[24]

  • Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential on the molecule's surface.[25][26]

Data Interpretation for Drug Development

The raw output of a quantum calculation is a vast amount of numerical data. The skill lies in translating this data into chemically meaningful insights.

G cluster_props Calculated Properties cluster_insights Drug Development Insights HOMO HOMO Energy Reactivity Chemical Reactivity (e.g., sites for metabolism) HOMO->Reactivity Electron Donating Ability LUMO LUMO Energy LUMO->Reactivity Electron Accepting Ability MEP Molecular Electrostatic Potential (MEP) Interactions Non-covalent Interactions (e.g., hydrogen bonding sites) MEP->Interactions Identifies Electropositive/Negative Regions Recognition Molecular Recognition (Ligand-Receptor Complementarity) Reactivity->Recognition Interactions->Recognition

Caption: Linking calculated properties to drug development insights.

4.1 Key Quantitative Data

The following table summarizes the kind of quantitative data you would extract from the output file. (Note: These are representative values and would be replaced with actual calculation results).

PropertyCalculated Value (Example)Significance in Drug Development
Total Energy (a.u.)-1234.5678Provides a baseline for comparing the stability of different conformations or isomers.
Dipole Moment (Debye)5.67 DIndicates overall molecular polarity, affecting solubility and membrane permeability.
HOMO Energy (eV)-7.8 eVRelates to the molecule's ability to donate electrons (ionization potential).[27]
LUMO Energy (eV)-1.2 eVRelates to the molecule's ability to accept electrons (electron affinity).[27]
HOMO-LUMO Gap (eV)6.6 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.[27][28][29]

4.2 Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are key to understanding a molecule's reactivity.[24]

  • HOMO: The location of the HOMO density indicates the regions most susceptible to attack by electrophiles (electron-seeking species). This can provide clues about sites of metabolic oxidation.

  • LUMO: The location of the LUMO density indicates the regions most susceptible to attack by nucleophiles (electron-rich species).

  • The HOMO-LUMO Gap: The energy difference between these orbitals is a crucial indicator of chemical reactivity.[24][28] A small gap suggests the molecule is more easily excitable and more reactive, while a large gap indicates high stability.[30]

4.3 Molecular Electrostatic Potential (MEP)

The MEP is a powerful tool for understanding intermolecular interactions, which are the foundation of drug-receptor binding.[9][25][31] It is visualized by mapping the electrostatic potential onto the molecule's electron density surface.

  • Red Regions (Negative Potential): These are electron-rich areas, such as around the oxygen atoms of the sulfonate and acetyl groups. They are prime locations for hydrogen bond acceptors and interactions with positively charged regions of a receptor.[32]

  • Blue Regions (Positive Potential): These are electron-poor areas, often found around hydrogen atoms bonded to electronegative atoms. They indicate sites for hydrogen bond donors.

  • Green/Yellow Regions (Neutral Potential): These areas are less polar and are more likely to engage in hydrophobic or van der Waals interactions.

By analyzing the MEP, a researcher can predict how the molecule will "present" itself to a biological target, guiding the design of complementary binding partners.[25][32]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for performing quantum chemical calculations on this compound. By grounding our protocol in established theoretical principles—from the selection of DFT functionals and basis sets to the critical self-validation step of frequency analysis—we can generate reliable and insightful data. The true power of this approach lies in the interpretation of this data, translating abstract quantum mechanical properties like the HOMO-LUMO gap and Molecular Electrostatic Potential into tangible predictions about chemical reactivity and intermolecular interactions. For the drug development professional, these computational insights are not merely academic; they are actionable intelligence that can guide synthesis, predict stability, and accelerate the rational design of safer, more effective therapeutics.

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  • 2-(Acetylthio)ethanesulfonic acid | C4H8O4S2 | CID 11644039. PubChem.
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  • QUANTUM CHEMICAL CALCULATION OF THE ASSOCIATE OF TWO ETHYL ALCOHOL MOLECULES AND THREE WATER MOLECULES BY THE DFT METHOD. (2025).

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An In-depth Technical Guide to 2-Acetylthioethanesulfonic Acid Sodium Salt for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Acetylthioethanesulfonic Acid Sodium Salt, a compound of increasing importance in the pharmaceutical industry. Primarily known as an impurity of the uroprotective agent Mesna, this molecule, also designated as Mesna Impurity C or Mesna USP Related Compound A, serves as a critical reference standard in the quality control and stability testing of Mesna-containing drug products. This document will delve into its chemical identity, commercial sourcing, synthesis, analytical quantification, and its pivotal role in ensuring the safety and efficacy of a widely used chemotherapy adjuvant.

Chemical Identity and Properties

This compound is a sulfonate salt characterized by a thioester functional group. Understanding its fundamental properties is crucial for its effective use in a laboratory setting.

PropertyValueSource(s)
Chemical Name Sodium 2-(acetylthio)ethanesulfonate[1]
Synonyms Mesna Impurity C, Mesna USP Related Compound A, Sodium 2-(S-Acetylthio) ethanesulfonate[2][3]
CAS Number 76274-71-0[1]
Molecular Formula C4H7NaO4S2[1]
Molecular Weight 206.22 g/mol
Appearance Off-white solid[4]
Purity (Typical) ≥97%[5]
Storage Conditions Inert atmosphere, Room Temperature[5]

Commercial Suppliers of a Certified Reference Standard

For researchers and quality control laboratories, sourcing high-purity this compound as a certified reference material is essential for accurate analytical method development and validation. The following is a non-exhaustive list of reputable commercial suppliers:

SupplierProduct Name/IdentifierNoteworthy Information
Sigma-Aldrich Sodium 2-(acetylthio)ethanesulfonateProvides basic physical and safety information.
CymitQuimica This compoundOffers various quantities for laboratory use.[1]
Lead Sciences Sodium 2-(acetylthio)ethanesulfonateSpecifies a purity of 97%.[6]
Simson Pharma Limited Mesna EP impurity C (Sodium salt)Provides the compound as a pharmaceutical impurity standard.
Venkatasai Life Sciences Mesna EP Impurity CSupplies the compound with a Certificate of Analysis and analytical data.[2]
Chemicea Mesna EP Impurity CLists it as Mesna USP Related Compound A.[3]
Veeprho Mesna EP Impurity CA leading supplier of impurity reference standards.
LGC Standards Mesna impurity C CRSOffers the compound as a certified reference substance.
Analytica Chemie Mesna Imp.C (EP)Provides synonyms and basic properties.[4]

Synthesis Pathway and Rationale

This compound is primarily formed as a process-related impurity during the synthesis of Mesna (Sodium 2-mercaptoethanesulfonate). The most common synthetic routes to Mesna involve the reaction of a 2-haloethanesulfonate with a sulfur-containing nucleophile. The formation of Mesna Impurity C can be understood as a side reaction or an intermediate in these processes.

A plausible and direct synthetic route to this compound involves the nucleophilic substitution of a haloethanesulfonate with a thioacetate salt. This reaction is a classic example of an SN2 reaction where the thioacetate anion displaces the halide.

Caption: A plausible synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established organic chemistry principles for nucleophilic substitution reactions.[4]

Materials:

  • Sodium 2-bromoethanesulfonate

  • Potassium thioacetate

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve sodium 2-bromoethanesulfonate (1.0 equivalent) in anhydrous DMF.

  • Addition of Nucleophile: To the stirred solution, add potassium thioacetate (1.1 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. If the reaction is sluggish, gentle heating (e.g., to 50-60 °C) can be applied.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature if it was heated.

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the organic layer with deionized water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation:

    • Filter the drying agent.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Analytical Quantification: A Validated HPLC-UV Method

As a crucial reference standard, the accurate quantification of this compound is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable technique for this purpose. The following is a detailed protocol that can be adapted and validated for the specific needs of a laboratory.

Caption: A typical workflow for the quantification of this compound using HPLC-UV.

Detailed HPLC-UV Protocol

This protocol is based on established methods for the analysis of Mesna and its impurities.[7][8]

Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 20 mM sodium phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile. The exact ratio should be optimized for best separation, a starting point could be 95:5 (buffer:acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25 °C.

  • Detection Wavelength: UV detection at 210 nm.

  • Injection Volume: 20 µL.

Standard and Sample Preparation:

  • Stock Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to cover the desired concentration range for the calibration curve.

  • Sample Solution: Accurately weigh the sample to be analyzed (e.g., Mesna drug substance) and dissolve it in the mobile phase to a known concentration.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the sample solution.

  • After each injection, run the chromatogram for a sufficient time to allow for the elution of all components of interest.

Data Analysis:

  • Identify the peak corresponding to this compound in the chromatograms based on its retention time from the standard injections.

  • Integrate the peak area of the analyte in both the standard and sample chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Role in Drug Development and Quality Control

The primary application of this compound is as a reference standard for the identification and quantification of "Mesna Impurity C" in Mesna active pharmaceutical ingredient (API) and finished drug products.[9][10] The presence and quantity of impurities in a drug product are critical quality attributes that can impact its safety and efficacy. Regulatory agencies worldwide have strict guidelines on the control of impurities in pharmaceuticals.

The use of a well-characterized reference standard for Mesna Impurity C is essential for:

  • Analytical Method Validation: To demonstrate the specificity, linearity, accuracy, and precision of analytical methods used for routine quality control of Mesna.

  • Stability Studies: To monitor the formation of this impurity over time under various storage conditions, which is crucial for determining the shelf-life of the drug product.[11][12][13][14]

  • Process Development and Control: To understand and control the manufacturing process of Mesna to minimize the formation of this and other impurities.

Stability and Degradation

Potential degradation pathways for this compound under stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) could include:

  • Hydrolysis of the thioester: This would lead to the formation of Mesna and acetic acid. This is a likely degradation pathway, especially under basic conditions.

  • Oxidation of the sulfur atom: The thioester sulfur could potentially be oxidized to a sulfoxide or sulfone under oxidative stress.

A forced degradation study for this compound would involve subjecting solutions of the compound to these stress conditions and analyzing the resulting mixtures by a stability-indicating HPLC method to identify and quantify the degradation products.

Conclusion

This compound, in its role as Mesna Impurity C, is a vital component in the quality control framework of the chemoprotective agent Mesna. A thorough understanding of its chemical properties, synthesis, and analytical quantification is indispensable for pharmaceutical scientists and researchers. This guide provides a foundational understanding and practical protocols to aid in the effective use of this important reference standard, ultimately contributing to the development and manufacturing of safe and effective medicines.

References

  • Bruker. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. AWS.
  • Rizk, M., Taha, E. A., Mowaka, S., & Abdallah, Y. M. (2015). Validated Stability-Indicating HPLC Method for the Determination of Mesna in Presence of Its Degradation Products.
  • Semantic Scholar. (n.d.).
  • Science.gov. (n.d.).
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  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • ISP Standards. (n.d.). Mesna EP Impurity C.
  • Patel, K. M., & Kumar, V. (2015). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 39(10).
  • Sigma-Aldrich. (n.d.). Sodium 2-(acetylthio)
  • Farmacia Journal. (n.d.). HPLC method for the simultaneous determination of the components of an aqueous antidote solution.
  • Simson Pharma Limited. (n.d.). Mesna EP impurity C (Sodium salt) | CAS No- 76274-71-0.
  • Venkatasai Life Sciences. (n.d.). Mesna EP Impurity C | 69536-71-6.
  • Chemicea. (n.d.). Mesna EP Impurity C | CAS No- 69536-71-6.
  • MedChemExpress. (n.d.). Sodium 2-(acetylthio)
  • ChemicalBook. (2020, March 4).
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  • Giorgi, G., & Husbands, S. M. (2013). Convenient synthesis and in vitro pharmacological activity of 2-thioanalogs of salvinorin A and B. Bioorganic & medicinal chemistry letters, 23(15), 4354–4357.*
  • CymitQuimica. (n.d.). This compound.
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  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Google Patents. (n.d.). CS260624B1 - Process for preparing 2-mercaptoethanesulfonic acid and its salts.
  • Ataman Kimya. (n.d.). ETHANESULFONIC ACID SODIUM SALT.
  • PubMed. (n.d.). Development and validation of an HPLC-UV detection assay for the determination of rufinamide in human plasma and saliva.
  • MDPI. (n.d.). Synthesis and Promising in Vitro Antiproliferative Activity of Sulfones of a 5-Nitrothiazole Series.
  • PubMed Central. (n.d.). Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)
  • MDPI. (n.d.). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)
  • MDPI. (n.d.).
  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). Advances in Research on Bioactivity, Toxicity, Metabolism, and Pharmacokinetics of Usnic Acid In Vitro and In Vivo.
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  • PubMed. (n.d.). Validation of an HPLC-UV method for the determination of ceftriaxone sodium residues on stainless steel surface of pharmaceutical manufacturing equipments.
  • Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review.

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safety and handling of 2-Acetylthioethanesulfonic Acid Sodium Salt

No specific ecological data is available for this compound. It is important to prevent its release into the environment. Do not empty into drains. [12]

Section 6: Disposal and Transportation

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. [11]Disposal should be in accordance with all applicable federal, state, and local regulations.

Transport Information

This substance is not typically regulated for transport.

References

  • Chemsrc. CAS#:76274-71-0 | this compound. [Link]
  • H-Biopharm. This compound. [Link]
  • Pharmaffiliates. Mesna - Impurity C (Sodium Salt). [Link]
  • RCI Labscan Limited. SAFETY DATA SHEET: 1-Butanesulfonic acid sodium salt anhydrous. (2023-05-02). [Link]
  • Ataman Kimya. ETHANESULFONIC ACID SODIUM SALT. [Link]
  • Carl ROTH. Safety Data Sheet: 2-Bromoethanesulfonic acid sodium salt. (2024-03-01). [Link]
  • PubChem. 2-(Acetylthio)ethanesulfonic acid. [Link]
  • Chemos GmbH & Co. KG. Safety Data Sheet: Sulfonic acids, petroleum, sodium salts. [Link]
  • Sdfine. Chemwatch GHS SDS in English (European) 4004-90. [Link]
  • ENCO. This compound | A188700. [Link]

Methodological & Application

Application Notes and Protocols for 2-Acetylthioethanesulfonic Acid Sodium Salt in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Hydrophilic Thiol Precursor

2-Acetylthioethanesulfonic Acid Sodium Salt is a highly valuable reagent in modern organic synthesis, particularly in bioconjugation, materials science, and drug development. Its structure uniquely combines a protected thiol (thioacetate) with a highly polar sulfonic acid salt, rendering it water-soluble and stable. The thioacetate group provides a stable, masked form of a reactive thiol, preventing premature oxidation to disulfides while allowing for facile deprotection under specific conditions to reveal the nucleophilic thiol.

The presence of the ethanesulfonate moiety imparts high water solubility to the molecule and its conjugates. This property is particularly advantageous for applications in biological systems, improving the pharmacokinetic profiles of modified biomolecules and enabling the functionalization of surfaces and nanoparticles in aqueous media. This guide provides an in-depth exploration of the applications and detailed protocols for utilizing this compound.

Core Applications and Mechanistic Insights

The utility of this compound stems from the controlled generation of a hydrophilic thiol, which can then participate in a variety of subsequent reactions. The overall workflow typically involves two key stages: deprotection of the thioacetate and the subsequent reaction of the free thiol.

Diagram: General Workflow

G A 2-Acetylthioethanesulfonic Acid Sodium Salt (Protected Thiol) B Deprotection (e.g., Base-catalyzed hydrolysis) A->B Step 1 C 2-Mercaptoethanesulfonic Acid Sodium Salt (Active Thiol) B->C D Thiol-Ene Click Chemistry C->D Step 2a E Surface Functionalization (e.g., Gold Nanoparticles) C->E Step 2b F Nucleophilic Addition (e.g., to Maleimides) C->F Step 2c G Hydrophilic Functionalized Product D->G E->G F->G

Caption: General workflow for using this compound.

Application 1: Thiol-Ene "Click" Chemistry for Bioconjugation and Polymer Modification

The thiol-ene reaction is a powerful "click" chemistry transformation that allows for the efficient and specific formation of thioether bonds.[1] It can proceed via a radical-mediated or a Michael addition pathway. After deprotection, the resulting 2-mercaptoethanesulfonic acid can be conjugated to alkene-containing molecules, such as modified peptides, oligonucleotides, or polymers, to introduce a hydrophilic sulfonate group.

Mechanistic Rationale

The radical-mediated thiol-ene reaction is initiated by a radical source (photoinitiator or thermal initiator), which abstracts a hydrogen atom from the thiol (R-SH) to generate a thiyl radical (R-S•).[1] This radical then adds across an alkene double bond in an anti-Markovnikov fashion, creating a carbon-centered radical that subsequently abstracts a hydrogen from another thiol molecule, propagating the radical chain and forming the thioether product.[1] This process is highly efficient and proceeds under mild conditions, making it ideal for modifying sensitive biomolecules.[2]

Diagram: Radical-Mediated Thiol-Ene Reaction

G cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator R-S• R-S• Initiator->R-S• H abstraction R-S-CH2-C•HR' R-S-CH2-C•HR' R-S•->R-S-CH2-C•HR' + R'CH=CH2 (Alkene) R-SH Thiol R-S-CH2-C•HR'->R-S• regenerates Product R-S-CH2-CH2R' (Thioether) R-S-CH2-C•HR'->Product + R-SH

Caption: Mechanism of the radical-mediated thiol-ene reaction.

Protocol 1: Two-Step Hydrophilic Modification of an Alkene-Containing Substrate

This protocol describes the deprotection of this compound followed by a photo-initiated thiol-ene reaction.

Part A: Deprotection of this compound

Causality: Basic hydrolysis is a common method for cleaving thioacetates.[3] Sodium methoxide in methanol (Zemplén deacetylation) provides a catalytic and effective method for de-O-acetylation and can be applied to S-acetates.[4] The reaction should be performed under an inert atmosphere to prevent oxidation of the resulting thiol.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Sodium Methoxide (NaOMe), 25 wt. % solution in MeOH

  • Dowex® 50WX8 hydrogen form resin (or similar acidic resin)

  • Argon or Nitrogen gas supply

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol (5-10 mL per mmol of substrate) in a round-bottom flask under an argon atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Once the reaction is complete, add acidic ion-exchange resin to the mixture and stir until the pH becomes neutral (check with pH paper). This step neutralizes the sodium methoxide.

  • Filter off the resin and wash it with methanol.

  • The resulting filtrate contains 2-mercaptoethanesulfonic acid sodium salt and should be used immediately in the next step.

Part B: Photo-initiated Thiol-Ene Reaction

Causality: A photoinitiator like 2,2-dimethoxy-2-phenylacetophenone (DMPA) generates radicals upon UV irradiation, which is necessary to initiate the thiol-ene reaction. The reaction is performed in a suitable solvent that dissolves both the thiol and the alkene substrate.

Materials:

  • Methanol solution of 2-mercaptoethanesulfonic acid sodium salt (from Part A)

  • Alkene-containing substrate (1.0 eq)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator

  • Solvent (e.g., Methanol, DMF)

  • UV lamp (365 nm)

Procedure:

  • In a quartz reaction vessel, dissolve the alkene-containing substrate in the methanol solution containing the freshly prepared 2-mercaptoethanesulfonic acid sodium salt (using 1.1-1.5 eq of the thiol relative to the alkene).

  • Add the photoinitiator (1-5 mol % relative to the alkene).

  • Degas the solution by bubbling with argon or nitrogen for 15-20 minutes to remove oxygen, which can quench the radical reaction.

  • Irradiate the stirred solution with a 365 nm UV lamp at room temperature. The reaction time can vary from minutes to a few hours depending on the substrates. Monitor the reaction by TLC or LC-MS.

  • Upon completion, the solvent can be removed under reduced pressure. The crude product can then be purified by an appropriate method (e.g., precipitation, dialysis for polymers/biomolecules, or chromatography).

Application 2: Functionalization of Gold Surfaces and Nanoparticles

The strong affinity between sulfur and gold forms the basis for creating stable self-assembled monolayers (SAMs) on gold surfaces.[5] The deprotected form of this compound is an excellent ligand for functionalizing gold nanoparticles (AuNPs), rendering them highly stable in aqueous buffers and providing a negatively charged surface.[6]

Rationale for Use

Citrate-stabilized AuNPs are commonly used but can be unstable in high salt buffers.[7] Ligand exchange with a thiol-containing molecule like 2-mercaptoethanesulfonic acid creates a much more robust covalent Au-S bond, enhancing nanoparticle stability.[8] The sulfonate head group provides electrostatic repulsion between particles, preventing aggregation.

Protocol 2: Hydrophilic Functionalization of Citrate-Stabilized Gold Nanoparticles

This protocol details a ligand exchange procedure to functionalize pre-synthesized citrate-stabilized AuNPs.

Materials:

  • Citrate-stabilized gold nanoparticle solution (e.g., 10-20 nm diameter)

  • This compound

  • Sodium Hydroxide (NaOH) solution, 0.1 M

  • Deionized (DI) water

  • Centrifuge and centrifuge tubes

Procedure:

  • In-situ Deprotection: Prepare a stock solution of this compound (e.g., 10 mM) in DI water. To a calculated volume of this solution, add a sufficient amount of 0.1 M NaOH to achieve a final pH of 10-11. This basic condition will hydrolyze the thioacetate to the free thiol.[9] Let this solution stand for 1-2 hours at room temperature.

  • Ligand Exchange: To the citrate-stabilized AuNP solution, add the freshly prepared solution of 2-mercaptoethanesulfonic acid sodium salt. The final concentration of the thiol should be in large excess (e.g., 1000-fold molar excess relative to the AuNPs).

  • Gently mix the solution and allow it to incubate at room temperature for 12-24 hours to ensure complete ligand exchange.

  • Purification: Transfer the solution to centrifuge tubes. Centrifuge the solution at a speed sufficient to pellet the AuNPs (the required g-force depends on the nanoparticle size). For example, 20 nm AuNPs might require ~12,000 x g for 20 minutes.

  • Carefully remove the supernatant, which contains the excess thiol and displaced citrate ions.

  • Resuspend the nanoparticle pellet in fresh DI water or a buffer of choice.

  • Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unreacted reagents.

  • The final purified suspension of functionalized AuNPs can be characterized by UV-Vis spectroscopy (observing a slight red-shift in the surface plasmon resonance peak), dynamic light scattering (DLS) to measure hydrodynamic diameter, and zeta potential to confirm the change in surface charge.

Data Summary: Expected Characterization Changes
Characterization MethodBefore Functionalization (Citrate-Stabilized)After Functionalization (Sulfonate-Thiol)Rationale for Change
UV-Vis λmax ~520 nm (for ~20 nm AuNPs)Slight red-shift (e.g., 522-525 nm)Change in the local refractive index at the nanoparticle surface due to ligand exchange.
Zeta Potential Highly negative (e.g., -30 to -50 mV)Remains highly negative (e.g., -40 to -60 mV)Replacement of surface citrate ions with sulfonate groups maintains a strong negative surface charge.
Hydrodynamic Diameter X nmX + δ nmThe addition of the thiol layer increases the effective size of the nanoparticle in solution.
Stability in High Salt Prone to aggregationSignificantly improved stabilityCovalent Au-S bond is stronger than physisorbed citrate; strong electrostatic repulsion from sulfonate groups.

References

  • Bioconjugation Protocols. (n.d.).
  • Thiol-ene reaction. In Wikipedia.
  • Fairhead, M., et al. (2018). An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification. PMC.
  • Kryza, D., et al. (2021). Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands for Robust Radiolabeling with 99mTc. PMC.
  • Singh, R. K., et al. (2018). Synthetic access to thiols: A review. Journal of Chemical Sciences.
  • Zemplén deacetylation. (2021). In Glycoscience Protocols. NCBI.
  • Singh, R. K., et al. (2018). Synthetic access to thiols: A review. ResearchGate.
  • Kshirsagar, P. G., & Sangaru, S. S. (2021). Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry: A Bio-Orthogonal Route for Surface Bioconjugation. ChemRxiv.
  • Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. (2025). PMC.
  • Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. (2014). ResearchGate.
  • Two-Step Functionalization of Neutral and Positively Charged Thiols onto Citrate-Stabilized Au Nanoparticles. (2021). ResearchGate.
  • Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry: A Bio-Orthogonal Route for Surface Bioconjugation. (2021). Crimson Publishers.
  • Bioconjugation Protocols: Strategies and Methods. (2011). ResearchGate.
  • What is the protocol of deacetylation of chitosan in NaOH? (2023). ResearchGate.
  • Towards encapsulation of thiol-ene mixtures: Synthesis of thioacetate cross-linker for in-situ deprotection. (2020). ResearchGate.
  • A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. (2013). National Institutes of Health.
  • This compound. (n.d.). Hcbusiness.com.
  • Two-Step Functionalization of Neutral and Positively Charged Thiols onto Citrate-Stabilized Au Nanoparticles. (2021). ResearchGate.

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Application Notes and Protocols: 2-Acetylthioethanesulfonic Acid Sodium Salt as a Novel, Water-Soluble Thiolating Agent for Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of thiol groups into biomolecules is a cornerstone of modern bioconjugation strategies, enabling the site-specific attachment of drugs, fluorophores, and other molecular probes. This guide provides a comprehensive overview and detailed protocols for the use of 2-Acetylthioethanesulfonic Acid Sodium Salt, a highly water-soluble and efficient reagent for the thiolation of primary amines in proteins and other biomolecules. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and discuss the advantages of this reagent in the context of drug development and proteomics research.

Introduction: The Need for Controlled Thiolation in Bioconjugation

The covalent modification of proteins and other biomolecules is a fundamental tool in the development of targeted therapeutics, diagnostic agents, and research tools. Among the various functional groups utilized for bioconjugation, the thiol group (or sulfhydryl group, -SH) of cysteine residues offers a unique and highly selective handle for chemical modification.[1] However, the native abundance of accessible cysteine residues on the surface of proteins can be limited.[1] Consequently, methods to introduce thiol groups into biomolecules in a controlled manner are of paramount importance.

This is where thiolating agents play a crucial role. These reagents react with other functional groups on a biomolecule, most commonly primary amines found in lysine residues and the N-terminus, to introduce a protected or free thiol group. An ideal thiolating agent should be:

  • Specific: Reacts selectively with the target functional group under mild conditions.

  • Efficient: Provides a high yield of thiolation.

  • Stable: The reagent itself and the resulting modified molecule should be stable.

  • Water-Soluble: Facilitates reactions in aqueous buffers, which are essential for maintaining the native structure and function of most biomolecules.

This compound emerges as a promising candidate that fulfills these criteria, offering distinct advantages for researchers in the field.

Unveiling this compound: A Superior Thiolating Agent

This compound is a chemical compound with the formula C₄H₇NaO₄S₂ and a molecular weight of 206.22 g/mol .[2] Its structure features a thioacetate group, which is the reactive moiety for amine modification, and a sulfonate group, which imparts excellent water solubility.

Key Advantages:
  • Exceptional Water Solubility: The presence of the sodium sulfonate group makes this reagent highly soluble in aqueous buffers, eliminating the need for organic co-solvents that can denature or precipitate proteins.[3] This is a significant advantage over traditional thiolating agents like N-Succinimidyl S-acetylthioacetate (SATA), which often require dissolution in organic solvents like DMSO or DMF.[4]

  • Amine-Specific Reactivity: The thioester functionality of this compound reacts specifically with primary amines under mild pH conditions to form a stable amide bond.

  • Protected Thiol Group: The thiol group is introduced in a protected acetyl form, preventing premature oxidation or disulfide bond formation. This allows for the purification and storage of the modified biomolecule before the final deprotection step.

  • Controlled Deprotection: The acetyl protecting group can be efficiently removed under mild conditions using hydroxylamine, yielding a free, reactive thiol group ready for subsequent conjugation reactions.

The Thiolation and Deprotection Mechanism

The thiolation process using this compound is a two-step procedure involving an initial acylation of primary amines followed by a deprotection step to reveal the free thiol.

Step 1: Acylation of Primary Amines

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of a primary amine (e.g., the ε-amino group of a lysine residue) attacks the electrophilic carbonyl carbon of the thioester in this compound.[5][6] This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond, releasing the thiol portion of the original thioester as a leaving group.

Caption: Acylation of a primary amine on a protein.

Step 2: Deprotection to Yield a Free Thiol

The S-acetylated protein is then treated with hydroxylamine (NH₂OH) to remove the acetyl protecting group. This reaction, known as hydroxylaminolysis, is a nucleophilic acyl substitution where hydroxylamine attacks the carbonyl carbon of the newly formed thioester, leading to the formation of acetohydroxamic acid and the desired free thiol on the protein.[7]

Caption: Deprotection of the S-acetylated protein.

Experimental Protocols

The following protocols provide a general guideline for the thiolation of a protein using this compound. Optimal conditions may vary depending on the specific protein and should be determined empirically.

Materials and Reagents
  • Protein of interest

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.2-8.0

  • Hydroxylamine hydrochloride

  • EDTA (Ethylenediaminetetraacetic acid)

  • Sodium hydroxide (NaOH)

  • Desalting columns (e.g., Sephadex G-25)

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) for thiol quantification

Protocol 1: Thiolation of a Protein

Thiolation_Workflow Start Start: Protein Solution in PBS PrepareReagent Prepare fresh 2-Acetylthioethanesulfonic Acid Sodium Salt solution in PBS Start->PrepareReagent Reaction Incubate Protein and Reagent (e.g., 1-2 hours at room temperature) PrepareReagent->Reaction Purification1 Purify S-acetylated Protein (Desalting Column) Reaction->Purification1 Deprotection Deprotection with Hydroxylamine Purification1->Deprotection Purification2 Purify Thiolated Protein (Desalting Column) Deprotection->Purification2 Quantification Quantify Thiol Incorporation (Ellman's Assay) Purification2->Quantification End End: Thiolated Protein for Conjugation Quantification->End

Caption: Experimental workflow for protein thiolation.

Step-by-Step Procedure:

  • Protein Preparation: Dissolve the protein to be modified in PBS at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in PBS. A 10-50 mM stock solution is typically sufficient.

  • Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Purification of S-acetylated Protein: Remove the excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

Protocol 2: Deprotection of the Thiol Group

Step-by-Step Procedure:

  • Prepare Deacetylation Buffer: Prepare a solution of 0.5 M hydroxylamine, 25 mM EDTA in PBS, and adjust the pH to 7.2-7.5 with NaOH.[4]

  • Deprotection Reaction: Add the deacetylation buffer to the purified S-acetylated protein solution.

  • Incubation: Incubate the mixture at room temperature for 2 hours.

  • Purification of Thiolated Protein: Remove the deacetylation reagents by passing the solution through a desalting column equilibrated with a degassed buffer (e.g., PBS containing 5-10 mM EDTA).

Protocol 3: Quantification of Thiol Incorporation

The number of incorporated thiol groups can be determined using Ellman's Reagent (DTNB), which reacts with free thiols to produce a colored product that can be measured spectrophotometrically at 412 nm.[8]

Step-by-Step Procedure:

  • Prepare a DTNB stock solution: Dissolve DTNB in PBS to a concentration of 4 mg/mL.

  • Prepare a standard curve: Use a known concentration of a thiol-containing compound like cysteine to prepare a standard curve.

  • Assay: Add a small volume of the DTNB stock solution to the thiolated protein sample and the standards.

  • Incubate: Incubate at room temperature for 15 minutes.

  • Measure Absorbance: Measure the absorbance at 412 nm.

  • Calculate Thiol Concentration: Determine the concentration of thiol groups in the protein sample by comparing its absorbance to the standard curve.

Parameter Recommended Range Notes
Protein Concentration 1-10 mg/mLHigher concentrations can improve reaction efficiency.
Reagent Molar Excess 10-50 foldOptimize for desired level of modification.
Reaction pH 7.2 - 8.0Balances amine reactivity and protein stability.
Reaction Time 1-2 hoursCan be adjusted based on the reactivity of the protein.
Deprotection Time 2 hoursGenerally sufficient for complete deacetylation.

Troubleshooting and Field-Proven Insights

  • Low Thiol Incorporation:

    • Increase the molar excess of the thiolating agent.

    • Increase the reaction time or temperature (e.g., to 37°C).

    • Ensure the reaction buffer is free of primary amines.

  • Protein Precipitation:

    • Perform the reaction at a lower protein concentration.

    • Reduce the molar excess of the thiolating agent.

    • Ensure the pH of the reaction buffer is optimal for the stability of your protein.

  • Incomplete Deprotection:

    • Ensure the deacetylation buffer is freshly prepared.

    • Increase the incubation time for the deprotection step.

Conclusion: A Valuable Tool for Advancing Bioconjugation

This compound represents a significant advancement in the field of bioconjugation. Its high water solubility, amine-specific reactivity, and the ability to introduce a protected thiol group make it a versatile and user-friendly tool for researchers. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists in drug development, proteomics, and other life science disciplines to effectively utilize this reagent for the creation of novel and well-defined biomolecular conjugates.

References

  • Hill, B. G., Reily, C., Oh, J. Y., Johnson, M. S., & Landar, A. (2010). Methods for the determination and quantification of the reactive thiol proteome. Free radical biology & medicine, 49(5), 625–635.
  • Søndergaard, I., & Magnusson, S. (1980). Quantification of protein thiols and dithiols in the picomolar range using sodium borohydride and 4,4'-dithiodipyridine.
  • Hoff, S., Larsen, F. H., & Lund, M. N. (2013). Quantification of protein thiols using ThioGlo 1 fluorescent derivatives and HPLC separation. Analytical and bioanalytical chemistry, 405(11), 3777–3780.
  • Hill, B. G., et al. (2010). Methods for the determination and quantification of the reactive thiol proteome. Free Radical Biology and Medicine, 49(5), 625-635.
  • Powers, J. C., & Gupton, B. F. (1977). Reaction of Serine Proteases with Aza-Amino Acid and Aza-Peptide Derivatives. Methods in Enzymology, 46, 208-216.
  • Hill, B. G., Reily, C., Oh, J. Y., Johnson, M. S., & Landar, A. (2010). Methods for the determination and quantification of the reactive thiol proteome. Free radical biology & medicine, 49(5), 625–635.
  • Shukla, V. G., Singh, P. K., & Kumar, V. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. ChemistrySelect, 4(12), 3468-3472.
  • Wikipedia. (2023). Sulfonate.
  • Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides.
  • O'Brien, Z. J., et al. (2020). An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification. Chemistry–A European Journal, 26(42), 9279-9284.
  • ResearchGate. (n.d.). A plausible mechanism for the acetylation of alcohols, amines, phenols, and thiols under catalyst- and solvent-free conditions.
  • Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation).
  • Google Patents. (n.d.). US20190016830A1 - Method for deacetylation of biopolymers.
  • Ataman Kimya. (n.d.). ETHANESULFONIC ACID SODIUM SALT.
  • Kokubo, T., et al. (2002). Functionalization of different polymers with sulfonic groups as a way to coat them with a biomimetic apatite layer.
  • Greenberg, M. M., & Gates, K. S. (2014). Probing Interactions between Lysine Residues in Histone Tails and Nucleosomal DNA via Product and Kinetic Analysis. Biochemistry, 53(50), 7951-7961.
  • Kumar, A., & Singh, R. K. (2020). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Organic & Biomolecular Chemistry, 18(23), 4345-4386.
  • Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy.
  • Bernardim, B., et al. (2018). Chemo- and Regioselective Lysine Modification on Native Proteins. Journal of the American Chemical Society, 140(1), 352-359.
  • Chan, K. H., & Li, X. (2022). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 27(11), 3456.
  • Igarashi, Y., et al. (2021). Oxidative deamination of lysine residues by polyphenols generates an equilibrium of aldehyde and 2-piperidinol products. Journal of Biological Chemistry, 297(3), 100989.
  • Google Patents. (n.d.). CS260624B1 - Process for preparing 2-mercaptoethanesulfonic acid and its salts.
  • Xu, K. Y. (1989).

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Application Notes & Protocols: Leveraging 2-Acetylthioethanesulfonic Acid Sodium Salt for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Protected Thiolation in Drug Delivery

In the pursuit of targeted and controlled drug delivery, the modification of biocompatible polymers is a cornerstone strategy. 2-Acetylthioethanesulfonic Acid Sodium Salt emerges as a highly valuable reagent in this field. Its unique structure combines two critical functionalities: a water-solubilizing sulfonic acid group and, more importantly, an acetyl-protected thiol group.

The acetyl group serves as a temporary shield for the highly reactive thiol moiety. This protection is crucial as it prevents premature oxidation and unwanted side reactions during polymer conjugation and formulation processes. Upon successful conjugation to a carrier molecule, the acetyl group can be easily cleaved under mild basic conditions to expose the free thiol (-SH) group. This "unmasked" thiol is then available to form strong, covalent disulfide bonds with biological targets or to create crosslinked networks, unlocking a suite of advanced drug delivery capabilities.

Chemical Profile:

  • Name: this compound

  • CAS Number: 76274-71-0[1]

  • Molecular Formula: C₄H₇NaO₄S₂[1]

  • Molecular Weight: 206.21 g/mol [1]

PART 1: Core Applications in Drug Carrier Modification

The primary application of this compound is the creation of thiomers —polymers decorated with thiol groups. This modification dramatically enhances the properties of common biopolymers like chitosan, hyaluronic acid, and poly(acrylic acid), transforming them into powerful platforms for drug delivery.[2]

Enhanced Mucoadhesion: Covalent Anchoring for Prolonged Residence Time

Standard mucoadhesive polymers rely on weak, non-covalent interactions (e.g., hydrogen bonds, electrostatic forces) to adhere to mucosal surfaces. Thiomers elevate this interaction to a new level.

Mechanism of Action: Mucus is rich in glycoproteins containing cysteine domains. The thiol groups introduced onto the polymer backbone readily form strong, covalent disulfide bonds with these cysteine residues.[3] This covalent anchoring is significantly stronger and more durable than non-covalent interactions, leading to a dramatically increased residence time of the drug delivery system at the site of application (e.g., ocular, nasal, or gastrointestinal mucosa).[4][5] This prolonged contact time enhances drug absorption and improves overall bioavailability.[5]

cluster_0 Drug Carrier cluster_1 Mucosal Surface Thiolated_Polymer Thiolated Polymer (-SH) Disulfide_Bond Covalent Disulfide Bond (-S-S-) Thiolated_Polymer->Disulfide_Bond Oxidation/ Disulfide Exchange Mucus_Glycoprotein Mucus Glycoprotein (Cysteine-SH) Mucus_Glycoprotein->Disulfide_Bond Anchoring Strong Mucoadhesion Disulfide_Bond->Anchoring Results in

Caption: Mechanism of thiomer-enhanced mucoadhesion.

In Situ Gelling: Forming a Depot at the Target Site

Thiolated polymers possess the unique ability to undergo gelation in situ under physiological conditions (pH ~5-7).[3][5]

Mechanism of Action: As the pH increases towards neutral, the thiol groups become partially deprotonated, making them more susceptible to oxidation. This leads to the formation of intermolecular and intramolecular disulfide bonds between different polymer chains, effectively crosslinking the system into a three-dimensional hydrogel network.[3] This transition from a solution to a gel creates a depot system that can entrap a drug, providing sustained and localized release over an extended period.[5] This is particularly advantageous for ocular, nasal, and vaginal drug delivery.[5]

Stimuli-Responsive Drug Release: Smart Systems for Targeted Therapy

The disulfide bond, central to the function of thiomers, is inherently sensitive to the surrounding redox environment. This property can be exploited to design "smart" drug delivery systems that release their payload in response to specific biological cues.[6][7]

Mechanism of Action: The extracellular environment is generally oxidizing, keeping the disulfide crosslinks of the drug carrier intact. However, the intracellular environment, particularly within tumor cells, is highly reducing due to a significantly higher concentration of glutathione (GSH).[7] When a thiomer-based nanoparticle is internalized by a cancer cell, the high GSH concentration rapidly cleaves the disulfide bonds. This cleavage leads to the disassembly of the nanoparticle carrier and the triggered release of the encapsulated chemotherapeutic agent directly at the site of action, enhancing therapeutic efficacy while minimizing systemic toxicity.[7]

cluster_0 Extracellular (Low GSH) cluster_1 Intracellular (High GSH) NP_Intact Drug-Loaded Nanoparticle (Crosslinked via -S-S-) NP_Disassembled Disassembled Carrier NP_Intact->NP_Disassembled Disulfide Cleavage by Glutathione (GSH) Drug_Released Drug Release NP_Disassembled->Drug_Released

Caption: Redox-responsive drug release mechanism.

PART 2: Experimental Protocols & Methodologies

Protocol 1: Synthesis of Thiolated Chitosan (TCS)

This protocol describes the covalent attachment of thiol groups to chitosan, a widely used biopolymer, via an amide bond formation mediated by carbodiimide chemistry. While this example uses thioglycolic acid (TGA) for which extensive literature exists, the principle is directly adaptable for this compound.

Scientist's Insight: The use of N-hydroxysuccinimide (NHS) is critical. The carbodiimide (EDAC) activates the carboxylic acid group of the thiolating agent, but the resulting O-acylisourea intermediate is unstable in water. NHS reacts with this intermediate to form a more stable NHS-ester, which then efficiently reacts with the primary amino groups of chitosan, leading to higher thiolation yields.[8]

Start Start Step1 Activate Thiolating Agent (TGA) with EDAC/NHS in DMF Start->Step1 Step2 Prepare Chitosan Solution (e.g., in 1M HCl, dilute with H₂O) Start->Step2 Step3 Couple Activated TGA to Chitosan (Add Step 1 product to Step 2) Step1->Step3 Step2->Step3 Step4 Maintain pH at 5.0 with 10M NaOH during reaction Step3->Step4 Step5 Purify via Dialysis (vs. HCl and NaCl solutions) Step4->Step5 Step6 Lyophilize to obtain pure Thiolated Chitosan (TCS) powder Step5->Step6 End End Step6->End

Caption: Workflow for the synthesis of Thiolated Chitosan (TCS).

Materials:

  • Chitosan (CS)

  • Thioglycolic Acid (TGA) or this compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDAC)

  • N-hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Dialysis tubing (MWCO 12-14 kDa)

  • Demineralized water

Procedure:

  • Activation of Thiolating Agent: In a flask, dissolve EDAC (e.g., 3.5 g) and NHS (e.g., 2.0 g) in 2 mL of DMF. Add the thiolating agent (e.g., 1 mL of TGA) and stir overnight at room temperature to produce the reactive NHS-ester.[8]

  • Preparation of Chitosan Solution: Hydrate chitosan (e.g., 500 mg) in 4 mL of 1 M HCl. Once hydrated, add demineralized water to achieve a final polymer concentration of 2.5% (w/v).[8]

  • Coupling Reaction: Slowly add the activated NHS-ester solution dropwise into the chitosan solution under constant stirring.[8]

  • pH Control: Throughout the addition and for the subsequent reaction (typically 3-4 hours), maintain the pH of the mixture at 5.0 using 10 M NaOH. This pH is optimal for the reaction between the NHS-ester and the primary amines of chitosan.[8]

  • Purification: Transfer the reaction mixture to dialysis tubing. Dialyze exhaustively against 5 mM HCl, followed by 5 mM HCl containing 1% NaCl, and finally against 1 mM HCl to remove unreacted reagents and byproducts.[9]

  • Lyophilization: Freeze-dry the purified solution to obtain the final thiolated chitosan product as a white, fluffy solid. Store at 4°C.

Protocol 2: Quantification of Immobilized Thiol Groups via Ellman's Assay

This protocol determines the degree of thiolation, a critical quality attribute of the synthesized polymer.

Scientist's Insight: The assay is based on the reaction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent) with free thiol groups. This reaction cleaves the disulfide bond of DTNB and releases a yellow-colored anion, 2-nitro-5-thiobenzoate (TNB²⁻), which can be quantified spectrophotometrically at ~450 nm.[10] The reaction must be performed at a slightly basic pH (pH 8.0) to ensure the thiol groups are deprotonated and reactive.

Materials:

  • Thiolated Polymer (synthesized in Protocol 1)

  • Phosphate Buffer (0.5 M, pH 8.0)

  • Ellman's Reagent solution (0.4 mg/mL DTNB in 0.5 M phosphate buffer, pH 8.0)

  • UV-Vis Spectrophotometer

  • L-cysteine for standard curve

Procedure:

  • Standard Curve: Prepare a series of L-cysteine solutions of known concentrations in phosphate buffer to generate a standard curve of absorbance vs. thiol concentration.

  • Sample Preparation: Dissolve a known amount of the thiolated polymer (e.g., 5 mg) in demineralized water to make a 2 mg/mL solution.[8]

  • Reaction: In a microcentrifuge tube, mix:

    • 250 µL of the polymer solution

    • 250 µL of 0.5 M phosphate buffer (pH 8.0)

    • 500 µL of Ellman's Reagent solution[8]

  • Incubation: Incubate the mixture for 3 hours at room temperature, protected from light.[8]

  • Measurement: Centrifuge the sample to pellet any insoluble material. Measure the absorbance of the supernatant at 450 nm.

  • Calculation: Use the standard curve to determine the concentration of thiol groups in the sample. Express the final result as micromoles of thiol per gram of polymer (µmol/g).

Protocol 3: Formulation of Thiolated Nanoparticles via Ionic Gelation

This protocol describes the formation of nanoparticles (NPs) using thiolated chitosan and an anionic crosslinker, sodium alginate, suitable for encapsulating a model drug.

Scientist's Insight: This method relies on the electrostatic interaction between the positively charged amino groups of chitosan (at acidic to neutral pH) and a polyanion. The thiolation provides the resulting nanoparticles with enhanced mucoadhesive and stability properties compared to those made with unmodified chitosan.[8][9]

Start Start Step1 Prepare Thiolated Chitosan (TCS) Solution (e.g., 1 mg/mL in water or dilute acid) Start->Step1 Step3 Prepare Crosslinker Solution (e.g., Sodium Alginate or TPP) Start->Step3 Step2 Add Drug to TCS Solution Step1->Step2 Step4 Add Crosslinker Dropwise to TCS solution under constant stirring Step2->Step4 Step3->Step4 Step5 Spontaneous Nanoparticle Formation (Ionic Gelation) Step4->Step5 Step6 Collect Nanoparticles (e.g., by centrifugation) Step5->Step6 End End Step6->End

Caption: Workflow for thiolated nanoparticle formulation.

Materials:

  • Thiolated Chitosan (TCS)

  • Sodium Alginate (SA) or Sodium Tripolyphosphate (TPP)

  • Drug for encapsulation

  • Acetic Acid (for non-thiolated chitosan comparison)

  • Demineralized water

Procedure:

  • Polymer Solution: Dissolve TCS in ultrapure water to a concentration of 1.0 mg/mL. If encapsulating a drug, add it to this solution. (Note: Unmodified chitosan requires dissolution in dilute acetic acid).[8]

  • Crosslinker Solution: Dissolve sodium alginate in ultrapure water to a concentration of 0.625 mg/mL.[8]

  • Nanoparticle Formation: Under constant magnetic stirring, add the sodium alginate solution dropwise to the TCS solution. An opalescent suspension will form spontaneously, indicating the formation of nanoparticles.

  • Equilibration: Allow the suspension to stir for an additional 30-60 minutes to ensure stabilization of the nanoparticles.

  • Collection: The nanoparticles can be collected by ultracentrifugation and washed with demineralized water to remove unreacted materials.

  • Characterization: The resulting nanoparticles should be characterized for size, zeta potential, drug loading efficiency, and in vitro release profile.

PART 3: Data Summary & Expected Outcomes

The thiolation of polymers is expected to yield significant improvements in key performance metrics for drug delivery.

PropertyUnmodified Polymer (e.g., Chitosan)Thiolated Polymer (e.g., TCS)Rationale for Improvement
Mucoadhesion Moderate (based on non-covalent bonds)High to Very High[8][9]Formation of covalent disulfide bonds with mucus glycoproteins.[3]
In Situ Gelling AbsentPresent (pH-dependent)[5]Inter- and intramolecular disulfide bond formation creates a crosslinked network.[3]
Permeation Enhancement ModerateSignificantly Increased[4][5]Transient opening of epithelial tight junctions.
Carrier Stability GoodExcellent[8][9]Covalent crosslinking within the carrier matrix (e.g., in nanoparticles) enhances structural integrity.
Drug Release Profile Standard diffusion-controlledSustained, potentially stimuli-responsive[5][7]Entrapment in a crosslinked matrix; disulfide bonds are cleavable in reducing environments.

References

  • Title: Synthesis of thiolated chitosan and preparation nanoparticles with sodium alginate for ocular drug delivery - PMC Source: PubMed Central URL:[Link]
  • Title: THIOLATED CHITOSAN FOR BIOMEDICAL APPLIC
  • Title: Synthesis of thiolated chitosans.
  • Title: Recent Advancements in Stimuli Responsive Drug Delivery Platforms for Active and Passive Cancer Targeting Source: PubMed Central URL:[Link]
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Application Notes & Protocols: A-Z Guide to Protein Thiolation using 2-Acetylthioethanesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the application of 2-Acetylthioethanesulfonic Acid Sodium Salt for the covalent modification of proteins, a critical process in modern bioconjugation and therapeutic development. We provide an in-depth exploration of the underlying chemical principles, step-by-step experimental protocols, and robust analytical methods for characterization. This document is intended for researchers, scientists, and drug development professionals seeking to introduce reactive thiol groups onto proteins, such as antibodies, for subsequent conjugation to payloads like small molecule drugs, creating Antibody-Drug Conjugates (ADCs), or other functional moieties.

Introduction: The Strategic Advantage of Thiolation

The targeted modification of proteins is a cornerstone of modern biotechnology, enabling the creation of sophisticated biomolecules with novel functions. One of the most powerful strategies involves introducing sulfhydryl (thiol) groups onto a protein's surface. Thiols are excellent nucleophiles, far more reactive than the abundant amine groups of lysine residues, allowing for highly specific subsequent conjugation reactions under mild physiological conditions.[][] This specificity is paramount in the construction of therapeutic bioconjugates like ADCs, where precise control over the attachment site and stoichiometry—the Drug-to-Antibody Ratio (DAR)—is critical for efficacy and safety.

This compound emerges as a superior reagent for this purpose. It is a water-soluble compound designed to react with primary amines, such as the ε-amino group of lysine residues on a protein's surface. The reaction proceeds in two stages: first, the acylation of the amine, followed by the deprotection of the acetyl group to reveal a free, reactive thiol. The presence of the sulfonic acid group confers excellent aqueous solubility, simplifying reaction setup and minimizing the use of organic co-solvents that can compromise protein stability.

Key Advantages of this compound:

  • High Water Solubility: The sulfonate moiety ensures the reagent is readily soluble in common aqueous buffers, avoiding the need for potentially denaturing organic solvents.

  • Controlled Thiol Introduction: Allows for the conversion of accessible lysine amines into reactive thiols, expanding the options for site-specific conjugation beyond native cysteine residues.

  • Two-Step Reactivity: The protected thiol (acetylthio group) is stable until a specific deacetylation step is performed, providing greater control over the workflow.

Mechanism of Action: From Amine to Thiol

The modification process occurs in two distinct chemical steps:

Step 1: Acylation of Primary Amines. The reagent's reactive ester (implicitly formed in situ or as part of its structure, though it functions as an acylating agent) targets non-protonated primary amines on the protein. The ε-amino group of lysine residues is the most common target. This reaction forms a stable amide bond and attaches the acetyl-protected thiol group to the protein. For this reaction to proceed efficiently, the pH of the reaction buffer must be maintained above the pKa of the target amine groups (typically pH 7.5-8.5) to ensure they are sufficiently nucleophilic.[3]

Step 2: Deacetylation to Unveil the Thiol. The terminal acetyl group serves as a protecting group for the thiol. This is crucial as a free thiol could otherwise undergo undesirable side reactions, such as forming disulfide bonds. The protected thiol is unmasked by treatment with a deacetylation agent, most commonly hydroxylamine, at a slightly basic pH. This reveals the highly reactive sulfhydryl group, which is now ready for subsequent conjugation.

Below is a diagram illustrating the chemical transformation on a protein lysine residue.

G cluster_start Starting Materials cluster_intermediate Intermediate Product cluster_final Final Product Protein_Lys Protein-Lysine (-NH2) Reagent 2-Acetylthioethanesulfonic Acid (Ac-S-CH2-CH2-SO3Na) Modified_Protein_Protected Protein-Lysine-NH-CO-CH2-CH2-S-Ac (Protected Thiol) Protein_Lys->Modified_Protein_Protected Acylation (Step 1) pH 7.5 - 8.5 Modified_Protein_Active Protein-Lysine-NH-CO-CH2-CH2-SH (Active Thiol) Modified_Protein_Protected->Modified_Protein_Active Deacetylation (Step 2) (e.g., Hydroxylamine)

Caption: Reaction scheme for protein thiolation.

Experimental Protocols

This section provides a detailed, step-by-step workflow for the modification of a generic IgG antibody. Researchers should consider these as starting points and optimize conditions for their specific protein of interest.

Materials and Reagents
ReagentRecommended SupplierPurpose
This compounde.g., CymitQuimica, ChemicalBookThiolating Reagent
IgG Antibody (or protein of interest)User-definedSubstrate for modification
Phosphate Buffered Saline (PBS), pH 7.4Standard lab supplyBuffer for protein storage and exchange
Sodium Bicarbonate Buffer (0.1 M, pH 8.3)Standard lab supplyAcylation reaction buffer
Hydroxylamine HydrochlorideStandard lab supplyDeacetylating agent
EDTA (Ethylenediaminetetraacetic acid)Standard lab supplyChelating agent to prevent disulfide formation
Anhydrous Dimethylsulfoxide (DMSO)Standard lab supplySolvent for reconstituting the reagent
Zeba™ Spin Desalting Columns (7K MWCO)Thermo Fisher ScientificBuffer exchange and purification
Protocol 1: Thiolation of IgG Antibody

Scientist's Note: This protocol is optimized for a starting concentration of at least 2 mg/mL of the antibody.[3] Lower concentrations can significantly reduce labeling efficiency. Ensure all buffers are freshly prepared and filtered.

Step 1: Preparation of Reagents

  • Antibody Preparation: If your antibody is in a buffer containing primary amines (like Tris), it must be exchanged into PBS, pH 7.4. Use a desalting column according to the manufacturer's protocol. Adjust the final concentration to 2-10 mg/mL.

  • Reagent Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10 mM stock solution.

  • Deacetylation Buffer: Prepare a solution of 50 mM Hydroxylamine, 25 mM HEPES, 5 mM EDTA at pH 7.0.

Step 2: Acylation Reaction

  • Transfer 1 mL of the antibody solution (e.g., at 5 mg/mL) to a reaction tube.

  • Add one-tenth volume of 1 M Sodium Bicarbonate buffer to raise the pH to ~8.3.[4]

  • Calculate the required volume of the 10 mM reagent stock solution. A 20-fold molar excess of the reagent over the antibody is a good starting point. The number of introduced thiols generally increases with a higher concentration of the thiolating reagent.[5]

    • Example Calculation: For a 5 mg/mL IgG solution (approx. 33.3 µM), a 20-fold excess requires a final reagent concentration of 666 µM.

  • Add the calculated volume of the reagent to the antibody solution while gently vortexing.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

Step 3: Removal of Excess Reagent

  • Immediately after incubation, remove the unreacted this compound using a desalting column equilibrated with PBS containing 2 mM EDTA. This step is critical to prevent the reagent from interfering with the subsequent deacetylation.

Step 4: Deacetylation to Generate Free Thiols

  • To the purified, acetyl-modified antibody, add the Deacetylation Buffer to a final concentration of 25 mM Hydroxylamine.

  • Incubate for 2 hours at room temperature.

  • The resulting solution contains the thiolated antibody. This product should be used immediately for conjugation or characterized.

Protocol 2: Quantification of Introduced Thiols (Ellman's Test)

Scientist's Note: To validate the modification, it's essential to quantify the number of free thiol groups introduced per protein. Ellman's Reagent (DTNB) reacts with free thiols to produce a chromophore (TNB²⁻) that absorbs strongly at 412 nm.

  • Prepare a standard curve using a known concentration of L-cysteine.

  • Add a small volume (e.g., 50 µL) of your thiolated protein solution to a microplate well.

  • Add 200 µL of Ellman's Reagent solution.

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 412 nm.

  • Calculate the concentration of thiols using the standard curve and determine the average number of thiols per protein molecule.

Characterization and Quality Control

A multi-step purification and characterization strategy is crucial to ensure the quality and consistency of the modified protein.[6]

TechniquePurposeExpected Outcome
SDS-PAGE To assess protein integrity and potential aggregation.[6]A single band at the expected molecular weight, similar to the unmodified protein. No significant aggregation.
Size Exclusion Chromatography (SEC) To separate monomers from aggregates and assess purity.[7]A major peak corresponding to the monomeric protein, with minimal high molecular weight species (aggregates).
Mass Spectrometry (MS) To confirm the covalent modification and determine the distribution of modified species (e.g., 1, 2, 3... thiols per protein).[7][8]An increase in mass corresponding to the addition of the thiolating moiety for each modification.
Hydrophobic Interaction Chromatography (HIC) Often used post-conjugation (e.g., for ADCs) to separate species with different drug-to-antibody ratios (DARs).A profile of peaks where retention time correlates with the number of conjugated hydrophobic drugs.

Workflow Visualization

The following diagram outlines the complete experimental workflow from initial protein preparation to the final characterized product.

Caption: End-to-end workflow for protein thiolation.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Thiol Incorporation 1. Inefficient acylation (pH too low).2. Reagent degradation.3. Insufficient molar excess of reagent.1. Ensure reaction buffer pH is 8.0-8.5.2. Prepare reagent stock solution fresh.3. Increase the molar excess of the reagent (e.g., to 50x or 100x) and re-optimize.[5]
Protein Aggregation 1. Use of organic co-solvent.2. Intermolecular disulfide bond formation.1. This reagent's high water solubility should prevent this.2. Ensure EDTA is present in all buffers post-deacetylation to chelate metal ions that catalyze oxidation.
Inconsistent Results 1. Inaccurate protein concentration.2. Buffer contamination with amines (e.g., Tris).1. Accurately determine protein concentration (e.g., A280 or BCA assay) before starting.2. Perform thorough buffer exchange to remove any competing nucleophiles.[3]

References

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Application Notes & Protocols: Utilizing 2-Acetylthioethanesulfonic Acid Sodium Salt for Advanced Nanoparticle Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract: The strategic surface modification of nanoparticles is paramount for their application in complex biological and therapeutic systems. This guide provides an in-depth exploration of 2-Acetylthioethanesulfonic Acid Sodium Salt, a protected thiol ligand, for the functionalization of nanoparticles. We elucidate the underlying chemical principles, from the critical deprotection step to the robust ligand exchange process, and offer detailed, validated protocols for creating highly stable, water-soluble nanoparticles. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the colloidal stability and biocompatibility of their nanomaterials.

Introduction: The Strategic Advantage of a Protected Thiol

Nanoparticle utility in fields like drug delivery, diagnostics, and catalysis is critically dependent on the nature of its surface. The surface chemistry dictates colloidal stability, biocompatibility, and interaction with the target environment.[1][2] Thiol-based ligands are the gold standard for functionalizing noble metal nanoparticles (e.g., gold, silver) due to the formation of a strong, stable metal-sulfur bond.[3][4]

However, free thiols (-SH) are susceptible to oxidation, which can lead to the formation of disulfides (R-S-S-R). This dimerization complicates quantification, reduces the efficiency of surface conjugation, and can lead to batch-to-batch variability. This compound offers an elegant solution.

  • The Protective Acetyl Group: The thiol group is "capped" with an acetyl group (-S-C(O)CH₃), rendering it inert to oxidation and premature reactions. This ensures stability during storage and handling.

  • The Sulfonate Terminus: The opposite end of the molecule features a highly polar sulfonate group (-SO₃⁻Na⁺). This group is the key to imparting exceptional aqueous stability to the functionalized nanoparticle, preventing aggregation in high ionic strength environments typical of biological media.[5]

This application note details the process of using this ligand, which involves a controlled deprotection step to reveal the reactive thiol in situ, followed by a ligand exchange reaction to coat the nanoparticle surface.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Chemical Formula C₄H₇NaO₄S₂[6]
Molecular Weight 206.22 g/mol [6]
Appearance White to off-white solid[6]
CAS Number 76274-71-0[7][8]

The Functionalization Pathway: A Two-Step Mechanism

The use of this compound for nanoparticle functionalization is a sequential process involving deacetylation followed by surface conjugation. Understanding the causality behind this workflow is essential for successful and reproducible outcomes.

Step 1: In Situ Deprotection (Deacetylation)

The acetyl protecting group is stable under neutral conditions but can be readily cleaved under basic conditions (e.g., using sodium hydroxide) to expose the reactive thiolate anion (R-S⁻). This in situ generation is highly efficient, ensuring that a fresh, fully active ligand is available for immediate reaction with the nanoparticle surface.

Step 2: Ligand Exchange on the Nanoparticle Surface

The newly formed thiolate displaces weaker, pre-existing ligands on the nanoparticle surface, such as citrate ions from common synthesis methods.[9] This process, known as a place-exchange reaction, is driven by the high affinity of sulfur for noble metals.[4] For gold nanoparticles, this is generally understood to proceed via an associative (SN2-like) mechanism.[10][11] The result is a dense, self-assembled monolayer that provides a robust hydrophilic shield.

G cluster_0 Part 1: Ligand Preparation cluster_1 Part 2: Nanoparticle Functionalization A 2-Acetylthioethanesulfonic Acid Sodium Salt (Protected Ligand) B Base Addition (e.g., NaOH) A->B Cleavage of Acetyl Group C 2-Mercaptoethanesulfonate (Deprotected, Active Ligand) B->C E Ligand Exchange Reaction C->E Introduction of Active Ligand D Pre-synthesized NP (e.g., Citrate-stabilized AuNP) D->E F Functionalized NP (Sulfonate Surface) E->F G cluster_0 Initial State cluster_1 Final State NP AuNP L1 Citrate NP->L1 L2 Citrate NP->L2 L3 Citrate NP->L3 NP2 AuNP S1 S-R-SO₃⁻ NP2->S1 S2 S-R-SO₃⁻ NP2->S2 S3 S-R-SO₃⁻ NP2->S3 Ligand Active Ligand (Thiol-Sulfonate) Ligand->NP Ligand Exchange

Figure 2: Ligand exchange on a gold nanoparticle surface.

Validation and Characterization

A protocol is only trustworthy if it includes self-validation steps. The following characterization techniques are essential to confirm successful functionalization.

Table 2: Characterization Plan for Validating Functionalization
TechniquePurposeExpected Result for Successful Functionalization
Dynamic Light Scattering (DLS) Measures hydrodynamic diameter and polydispersity.A slight increase in hydrodynamic diameter due to the ligand shell. A low polydispersity index (PDI < 0.2) indicates a monodisperse, stable colloid.
Zeta Potential Measures surface charge.A significant shift to a highly negative zeta potential (typically < -30 mV) due to the terminal sulfonate groups, confirming surface coating and indicating high electrostatic stability.
UV-Visible Spectroscopy Monitors the Localized Surface Plasmon Resonance (LSPR) peak of AuNPs.A slight red-shift (2-5 nm) in the LSPR peak maximum upon ligand exchange, indicating a change in the local refractive index at the nanoparticle surface.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies chemical functional groups.Appearance of characteristic peaks for the S=O stretching in the sulfonate group (~1040 cm⁻¹ and ~1155 cm⁻¹), confirming the presence of the ligand on the purified particles. [12]

Stability in Biological Media: The Ultimate Test

The primary advantage of using a sulfonate-terminated ligand is to achieve stability in high-salt environments. Electrostatically stabilized nanoparticles are prone to aggregation in such media, but the strong charge and steric hindrance provided by this ligand shell mitigates this issue. [2][5][13] Protocol 3: Colloidal Stability Assay

  • Prepare two samples: your original citrate-stabilized AuNPs and your newly functionalized AuNPs, both at the same concentration in DI water.

  • To each sample, add an equal volume of 2X Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 20% Fetal Bovine Serum (FBS) to achieve a final concentration of 1X DMEM with 10% FBS.

  • Incubate the samples at 37°C.

  • Monitor the samples over time (e.g., 1, 4, and 24 hours) using UV-Vis spectroscopy and DLS.

  • Expected Outcome: The citrate-stabilized AuNPs will likely show a dramatic red-shift and broadening of the LSPR peak, along with a significant increase in hydrodynamic size, indicating aggregation. The sulfonate-functionalized AuNPs should exhibit minimal changes, demonstrating their superior stability. [1][14]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Nanoparticle Aggregation During Ligand Exchange Incomplete deacetylation; pH of ligand solution too high/low; Insufficient ligand concentration.Ensure pH for deacetylation is ~11 for 30 min. Neutralize ligand solution to pH 7-8 before adding to colloid. Increase the molar excess of the ligand.
Low Yield After Purification Centrifugation speed/time is too low for the particle size; Irreversible aggregation.Increase centrifugation speed or time. If aggregation is the cause, troubleshoot the ligand exchange step.
Characterization Shows No Change (No Functionalization) Ineffective deacetylation; Insufficient incubation time for ligand exchange; Ligand degradation.Verify the pH and incubation time for the deacetylation step. Extend the ligand exchange incubation to 24 hours. Always use freshly prepared activated ligand.

References

  • BenchChem. (n.d.). A Researcher's Guide to Characterizing Nanoparticles Functionalized with Thiol-PEG5-amine.
  • Sim, S. J., et al. (2016). Synthesis of Water-Soluble, Thiolate-Protected Gold Nanoparticles Uniform in Size. Nano Letters, 16(5), 3348-3351.
  • Stamopoulos, D., et al. (2021). Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands for Robust Radiolabeling with 99m Tc. MDPI.
  • Montiel Schneider, M. G., et al. (2022).
  • Zhu, Y., et al. (2015). A highly efficient ligand exchange reaction on gold nanoparticles: preserving their size, shape and colloidal stability. RSC Advances.
  • Li, J., et al. (2018). Synthesis and Characterization of Thiol- and Carboxyl-Functionalized Mesoporous Silica Nanoparticles. Scientific.Net.
  • Dreaden, E. C., et al. (2012).
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  • Jin, R., et al. (2021). Ligand exchange reactions on thiolate-protected gold nanoclusters. Nanoscale Advances (RSC Publishing).
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  • Mobin, M., et al. (2014). Synthesis and Evaluation of Poly(Sodium 2-Acrylamido-2-Methylpropane Sulfonate-co-Styrene)/Magnetite Nanoparticle Composites as Corrosion Inhibitors for Steel. NIH.
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Application Note: Quantitative Analysis of 2-Acetylthioethanesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide with detailed protocols for the quantitative analysis of 2-Acetylthioethanesulfonic Acid Sodium Salt. Accurate quantification of this compound is critical for quality control in research and manufacturing settings. We present a primary method based on Hydrophilic Interaction Liquid Chromatography (HILIC) with Evaporative Light Scattering Detection (ELSD), which is ideal for this polar, non-volatile, and UV-transparent analyte. Additionally, a highly sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for trace-level analysis and a classical argentometric titration method for bulk assay are detailed. The causality behind experimental choices is explained, and all protocols are framed within a validation-ready structure compliant with ICH guidelines.

Introduction and Analyte Overview

This compound is a thiol-containing compound where the sulfhydryl group is protected by an acetyl moiety. It serves as a key intermediate in various chemical syntheses and is structurally related to Mesna (Sodium 2-mercaptoethanesulfonate), a well-known uroprotective agent.[1] The absence of a significant chromophore makes its quantification by standard UV-Vis spectrophotometry challenging. Therefore, robust analytical methods are required to ensure purity, stability, and concentration accuracy in drug development and chemical manufacturing processes.

This guide explores three distinct analytical approaches, each suited for different analytical needs, from routine quality control to sensitive bioanalysis.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Structure CH₃C(O)SCH₂CH₂SO₃Na
Molecular Formula C₄H₇NaO₄S₂
Molecular Weight 206.21 g/mol
Appearance White to off-white solid
Solubility Soluble in water, sparingly soluble in methanol, insoluble in non-polar organic solvents.
Key Functional Groups Thioester, Sulfonate

Method Selection: Rationale and Strategy

The selection of an analytical method is contingent on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.

  • HPLC with ELSD/CAD: This is the primary recommended method for purity and assay determination in bulk material and formulations. Since the analyte is a non-volatile salt and lacks a UV chromophore, universal detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are ideal.[2] HILIC is the preferred separation mode due to the high polarity of the analyte, which would show little to no retention on traditional reversed-phase columns.[2]

  • HPLC-MS/MS: For applications requiring high sensitivity and selectivity, such as quantification in biological matrices (e.g., plasma, urine) or for trace impurity analysis, HPLC-MS/MS is the method of choice.[1] It provides structural confirmation and can detect the analyte at very low concentrations.

  • Titrimetry: A classical chemical method suitable for assaying the bulk substance with high precision, provided there are no interfering species. This method involves the hydrolysis of the acetylthio group to a free thiol, followed by titration with a silver nitrate standard. It is a cost-effective and accurate technique for content determination.[3][4]

Primary Method: HILIC with ELSD Quantification

This method provides robust and reliable quantification for assay and purity analysis of this compound.

Principle

The analyte is separated using a HILIC stationary phase, where it partitions into a water-enriched layer on the surface of the polar packing material.[2] The mobile phase consists of a high percentage of organic solvent (acetonitrile) with a smaller amount of aqueous buffer. Elution is achieved by increasing the aqueous component. The ELSD detects the analyte by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles.[2][5]

Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

  • HILIC Column (e.g., Zwitterionic, Amide, or Bare Silica phase, 150 x 4.6 mm, 3.5 µm).

  • Analytical balance, volumetric flasks, and pipettes.

  • Reference Standard: this compound (>99% purity).

  • Acetonitrile (HPLC grade).

  • Ammonium formate or ammonium acetate (MS grade).

  • Deionized water (>18 MΩ·cm).

Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium formate in water, pH adjusted to 4.5 with formic acid.

    • Mobile Phase B: Acetonitrile.

    • Scientist's Note: Ammonium formate is a volatile buffer, making it compatible with ELSD. The pH is controlled to ensure consistent ionization state of any residual silanols on the stationary phase, leading to better peak shape and reproducibility.

  • Standard Solution Preparation:

    • Accurately weigh approximately 20 mg of the reference standard into a 20 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This is the Stock Standard (1 mg/mL).

    • Scientist's Note: Using a diluent with a high organic content similar to the initial mobile phase conditions (a technique known as "pre-matching") prevents peak distortion and splitting that can occur from injecting a purely aqueous sample into a high-organic mobile phase.

    • Prepare a series of calibration standards (e.g., 50, 100, 250, 500, 750 µg/mL) by diluting the Stock Standard with the 50:50 acetonitrile/water mixture.

  • Sample Solution Preparation:

    • Accurately weigh a sample amount expected to contain 20 mg of the analyte into a 20 mL volumetric flask.

    • Dissolve and dilute to volume with 50:50 acetonitrile/water. Filter through a 0.45 µm PTFE syringe filter if necessary.

  • Chromatographic & Detector Conditions:

    • Run the analysis using the parameters outlined in Table 2.

Table 2: HILIC-ELSD Chromatographic Conditions

ParameterRecommended SettingRationale
Column Zwitterionic HILIC, 150 x 4.6 mm, 3.5 µmProvides excellent retention and selectivity for polar, ionic compounds.[2]
Mobile Phase A: 100 mM Ammonium Formate (pH 4.5)B: AcetonitrileVolatile buffer compatible with ELSD; high organic content for HILIC retention.
Gradient 90% B to 60% B over 10 minGradually increases elution strength for focused peaks.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 35 °CImproves peak shape and reduces viscosity.
Injection Vol. 10 µLBalances sensitivity with potential for overload.
ELSD Drift Tube 60 °CEnsures efficient evaporation of the mobile phase.
Nebulizer Gas Nitrogen, 2.0 BarOptimizes droplet formation for consistent response.
  • Data Analysis:

    • Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration.

    • Scientist's Note: The ELSD response is often non-linear, so a logarithmic transformation is typically required to generate a linear calibration curve for quantification.[2]

    • Determine the concentration of the analyte in the sample solution from the calibration curve using the regression equation.

HILIC-ELSD Workflow Diagram

HILIC_ELSD_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Preparation hplc HILIC Separation std_prep->hplc Inject smp_prep Sample Preparation smp_prep->hplc Inject mp_prep Mobile Phase Preparation mp_prep->hplc Pump elsd ELSD Detection hplc->elsd Eluent chrom Generate Chromatogram elsd->chrom cal Log-Log Calibration Curve chrom->cal quant Quantify Sample cal->quant

Caption: Workflow for quantification by HILILC-ELSD.

Alternative Method: HPLC-MS/MS for High Sensitivity

This method is ideal for quantifying the analyte in complex matrices like plasma, where high sensitivity and specificity are paramount.

Principle

The analyte is separated by chromatography (HILIC or reversed-phase) and then detected by a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This process is highly selective and significantly reduces matrix interference, allowing for very low detection limits.[1]

Experimental Protocol

Instrumentation and Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole).

  • Chromatographic column (HILIC or C18, depending on optimization).

  • Reagents as listed in Section 3.2, but of MS-grade.

  • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte.

Protocol Steps:

  • Sample Preparation (from Plasma):

    • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of Internal Standard working solution.

    • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[1]

    • Scientist's Note: Protein precipitation is a simple and effective way to remove the bulk of matrix interferences.[1][6] Cold solvent improves the efficiency of precipitation.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Optimize chromatographic conditions to achieve good peak shape and separation from matrix components.

    • Optimize MS parameters by infusing a standard solution of the analyte. Determine the optimal precursor and product ions and collision energy.

Table 3: Example HPLC-MS/MS Parameters

ParameterExample SettingRationale
Ionization Mode Electrospray Ionization (ESI), NegativeSulfonates readily form negative ions.
MRM Transition e.g., m/z 205 → m/z 80Precursor [M-H]⁻ to a stable fragment (e.g., SO₃⁻). Note: These values are theoretical and must be empirically determined.
Collision Energy To be optimizedBalances precursor fragmentation with product ion signal.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileVolatile additives compatible with MS.
Sample Preparation Workflow for HPLC-MS/MS

LCMS_Prep_Workflow plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is ppt Add Acetonitrile (300 µL) to Precipitate Proteins is->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS System supernatant->analysis

Caption: Plasma sample preparation for LC-MS/MS analysis.

Alternative Method: Argentometric Titration

This method provides a cost-effective way to determine the assay of the bulk drug substance. It is an indirect method requiring a hydrolysis step.

Principle

The acetylthioester bond is first hydrolyzed under basic conditions to yield a free thiol (mercaptan) and acetate. The resulting thiol is then titrated with a standardized solution of silver nitrate (AgNO₃). The silver ion (Ag⁺) reacts with the thiol group (R-SH) in a 1:1 stoichiometric ratio to form a silver mercaptide precipitate (R-SAg). The endpoint is detected potentiometrically or with a chemical indicator.

Experimental Protocol

Reagents and Materials:

  • Standardized 0.1 N Silver Nitrate (AgNO₃) solution.

  • Sodium Hydroxide (NaOH), 1 N solution.

  • Nitric Acid (HNO₃), concentrated.

  • Potentiometric titrator with a silver-sulfide ion-selective electrode or a silver billet electrode.

  • Magnetic stirrer and stir bars.

Protocol Steps:

  • Hydrolysis:

    • Accurately weigh approximately 400 mg of the sample into a 250 mL beaker.

    • Dissolve in 50 mL of deionized water.

    • Add 20 mL of 1 N NaOH and stir at room temperature for 30 minutes to ensure complete hydrolysis of the thioester.

    • Scientist's Note: Base-catalyzed hydrolysis (saponification) is an efficient method to cleave the thioester bond and liberate the reactive thiol group required for titration.

  • Titration:

    • Acidify the solution by carefully adding 10 mL of concentrated nitric acid.

    • Scientist's Note: The solution is acidified to prevent the precipitation of silver oxide (Ag₂O) during the titration.

    • Immerse the electrode(s) in the solution and begin stirring.

    • Titrate with standardized 0.1 N AgNO₃. Record the volume of titrant added versus the measured potential.

    • The endpoint is the point of maximum inflection on the titration curve.

  • Calculation:

    • Calculate the percentage assay using the following formula: % Assay = (V * N * MW * 100) / W Where:

      • V = Volume of AgNO₃ at the endpoint (L)

      • N = Normality of AgNO₃ solution (eq/L)

      • MW = Molecular weight of the analyte (206.21 g/mol )

      • W = Weight of the sample (mg)

Titration Workflow Diagram

Titration_Workflow weigh Weigh Sample hydrolysis Hydrolyze with NaOH (Liberate Thiol) weigh->hydrolysis acidify Acidify with HNO₃ hydrolysis->acidify titrate Titrate with AgNO₃ using Potentiometer acidify->titrate endpoint Determine Endpoint (Inflection Point) titrate->endpoint calculate Calculate Assay endpoint->calculate

Caption: Workflow for argentometric titration assay.

Method Validation Strategy

Any analytical method intended for quality control must be validated to ensure it is fit for purpose. The validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[7][8][9]

Table 4: Summary of Method Validation Parameters and Typical Acceptance Criteria

Validation ParameterAssay (HPLC, Titration)Purity/Impurities (HPLC)
Specificity No interference from placebo/degradants at the analyte retention time.[8]Peak purity analysis acceptable. Impurities resolved from analyte.[10]
Linearity (r²) ≥ 0.999[8]≥ 0.99
Range 80-120% of the target concentration.[8]LOQ to 120% of the impurity specification limit.
Accuracy (% Recovery) 98.0% - 102.0%[11]80.0% - 120.0%
Precision (% RSD) Repeatability: ≤ 1.0%Intermediate: ≤ 2.0%[8]Repeatability: ≤ 5.0%Intermediate: ≤ 10.0%
LOQ / LOD Not requiredMust be determined and proven to be below the reporting threshold.
Robustness No significant changes in results with small variations in method parameters.No significant changes in resolution or quantification.

Conclusion

This application note details three robust methods for the quantification of this compound. The primary HILIC-ELSD method is recommended for routine quality control and assay determination due to its reliability for polar, non-chromophoric compounds. For high-sensitivity requirements, particularly in biological matrices, the HPLC-MS/MS method offers unparalleled specificity and low detection limits. Finally, argentometric titration provides a simple, accurate, and cost-effective alternative for the assay of bulk material. The choice of method should be guided by the specific analytical objective, matrix complexity, and available instrumentation. Each proposed method, when properly validated, will provide accurate and reliable data for researchers, scientists, and drug development professionals.

References

  • International Council for Harmonisation. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • Al-Tannak, N. F., et al. (2018). Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry.
  • BioPharm International. (2006). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
  • Chen, Y., et al. (2014). A Simple Sodium Dodecyl Sulfate-assisted Sample Preparation Method for LC-MS-based Proteomics Applications.
  • SIELC Technologies.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
  • Daksh, S., et al. (2015). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE.
  • Journal of Engineering Sciences. (2020).
  • Kirkland, J. J. (1960).
  • Al-arfaj, N. A., et al. (2015). Development of Argentometric-based Spectrophotometric Method for the Estimation of MESNA (Sodium 2-Mercapto Ethane Sulfonate) in Tablets and Injections.
  • USDA Food Safety and Inspection Service.
  • Dong, M. W., et al. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • King Saud University.

Sources

Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantitative Analysis of 2-Acetylthioethanesulfonic Acid Sodium Salt in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a highly selective, sensitive, and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of 2-Acetylthioethanesulfonic Acid Sodium Salt in human plasma. 2-Acetylthioethanesulfonic Acid, a known impurity and potential metabolite related to the uroprotective agent Mesna, possesses analytical challenges due to its polarity and the presence of a reactive thioester group.[1] This protocol utilizes a simple protein precipitation step for sample cleanup, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization mode. The method was fully validated according to the principles outlined in the FDA's Bioanalytical Method Validation (BMV) guidance, demonstrating excellent linearity, accuracy, precision, and stability.[2][3][4] This protocol is tailored for researchers in drug metabolism, pharmacokinetics, and quality control, providing a reliable tool for the bioanalysis of this sulfur-containing compound.

Introduction: The Analytical Imperative

This compound is a small, polar molecule containing both a sulfonate and a thioester functional group.[5][6] Its structural similarity to the drug Mesna (2-mercaptoethanesulfonate sodium) and its disulfide dimer, Dimesna, makes it a compound of interest in pharmaceutical development and clinical monitoring, often as a related substance or impurity.[1][7] The analysis of such sulfur-containing compounds in biological matrices can be complex. The inherent reactivity of thioesters and thiols can lead to instability during sample preparation and analysis, potentially through hydrolysis or oxidation, compromising data integrity.[8][9]

Therefore, the primary objective was to develop a method that circumvents these challenges. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for such applications, offering unparalleled selectivity and sensitivity.[8][10] The choice of electrospray ionization (ESI) in the negative ion mode is a logical starting point, as the highly acidic sulfonic acid group readily deprotonates to form a stable negative ion, ensuring a strong signal for mass spectrometric detection. This application note provides a comprehensive, step-by-step protocol, from sample preparation to final data analysis, grounded in authoritative validation standards.[11]

Experimental Design & Rationale

Materials and Reagents
  • Analyte: this compound (Purity ≥97%), sourced from a reputable chemical supplier.

  • Internal Standard (IS): Mesna-d4 (2,2,3,3-tetradeutero-2-mercaptoethanesulfonic acid) is recommended as a suitable internal standard due to its structural similarity and mass difference.

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Water: Type 1 Ultrapure Water (18.2 MΩ·cm).

  • Additives: Formic Acid (LC-MS grade, ≥99%).

  • Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant).

Instrumentation
  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution at pressures up to 600 bar (e.g., Shimadzu UFLC, Waters ACQUITY UPLC).[7][8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., AB SCIEX 4000 QTRAP, Agilent 6400 Series).[8]

Rationale for Methodological Choices

The overall workflow is designed for efficiency, robustness, and minimization of analyte degradation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Spike plasma sample with Analyte and Internal Standard p2 Protein Precipitation (Add 3 vols ice-cold ACN) p1->p2 p3 Vortex & Centrifuge (14,000 rpm, 10 min, 4°C) p2->p3 p4 Transfer Supernatant p3->p4 p5 Evaporate to dryness (Nitrogen stream, 40°C) p4->p5 p6 Reconstitute in Mobile Phase A p5->p6 a1 Inject sample into HPLC-MS/MS System p6->a1 a2 Chromatographic Separation (Reversed-Phase C18) a1->a2 a3 Ionization (ESI Negative) a2->a3 a4 MS/MS Detection (MRM) a3->a4 d1 Peak Integration a4->d1 d2 Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) d1->d2 d3 Quantify Unknowns d2->d3

Figure 1: Overall experimental workflow from sample preparation to final quantification.

  • Sample Preparation: Protein precipitation with acetonitrile is a rapid and effective technique for removing the bulk of matrix interferences.[7][10] Performing this step with ice-cold solvent enhances the precipitation efficiency. Subsequent evaporation and reconstitution in the initial mobile phase concentrates the analyte and ensures compatibility with the HPLC method, leading to better peak shapes.

  • Chromatography: A C18 reversed-phase column is chosen as it is a versatile and robust stationary phase for retaining small polar molecules. The use of formic acid in the mobile phase acts as an ion-pairing agent for the sulfonate group and ensures a consistent acidic pH, which promotes better peak shape and stable ionization.

  • Mass Spectrometry: As previously mentioned, ESI in negative mode is ideal for the sulfonic acid moiety. Multiple Reaction Monitoring (MRM) provides the highest level of selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise.[8]

Detailed Protocols

Preparation of Standards and Quality Controls
  • Primary Stock Solution (1 mg/mL): Accurately weigh ~5 mg of this compound and dissolve it in a 5 mL volumetric flask with 50:50 ACN:Water.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 ACN:Water to prepare working standards for spiking.

  • Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate working standards to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Sample Preparation Protocol
  • Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of Mobile Phase A (see Table 1).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

HPLC and MS/MS Method Parameters

The instrumental parameters are summarized in the tables below.

Table 1: HPLC Method Parameters

Parameter Value
Column Cogent Bidentate C18™, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40°C

| Gradient Elution | 5% B (0-1 min), 5-95% B (1-5 min), 95% B (5-7 min), 95-5% B (7-7.1 min), 5% B (7.1-10 min) |

Table 2: Mass Spectrometer Parameters

Parameter Value
Ionization Mode ESI Negative
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
IonSpray Voltage -4500 V
Temperature 500°C

| Collision Gas | Nitrogen |

MRM Transitions and Fragmentation

The molecular ion of 2-Acetylthioethanesulfonic Acid is [M-H]⁻ at m/z 183.0. Fragmentation was induced in the collision cell to identify stable product ions for MRM analysis. The primary fragmentation occurs at the sulfonate group, a common and predictable pathway for sulfonated molecules.[12][13]

G cluster_frags Collision-Induced Dissociation (CID) parent [M-H]⁻ m/z 183.0 (Precursor Ion) frag1 SO₃⁻ m/z 80.0 (Quantifier) parent->frag1 Fragmentation frag2 C₂H₄SO₃⁻ m/z 108.0 (Qualifier) parent->frag2 Fragmentation

Figure 2: Proposed fragmentation pathway for 2-Acetylthioethanesulfonic Acid.

Table 3: Optimized MRM Transitions

Compound Precursor Ion (Q1) Product Ion (Q3) DP (V) CE (eV) CXP (V) Use
Analyte 183.0 80.0 -50 -28 -10 Quantifier
Analyte 183.0 108.0 -50 -22 -12 Qualifier

| IS (Mesna-d4) | 167.1 | 80.0 | -45 | -30 | -10 | - |

Method Validation and Performance

The method was validated for linearity, sensitivity, accuracy, precision, selectivity, and stability, following the core tenets of the FDA's guidance for bioanalytical methods.[14]

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1–1000 ng/mL. A weighted (1/x²) linear regression model was used. The coefficient of determination (r²) was consistently >0.998. The lower limit of quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio >10.

Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated using five replicates of QC samples at three concentrations. The results, summarized below, fall well within the accepted criteria of ±15% (±20% at LLOQ).

Table 4: Summary of Accuracy and Precision Data

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%RSD) (n=5) Intra-day Accuracy (%) (n=5) Inter-day Precision (%RSD) (n=15) Inter-day Accuracy (%) (n=15)
LQC 3.0 6.8 104.2 8.1 102.5
MQC 150 4.1 97.5 5.3 99.1

| HQC | 750 | 3.5 | 101.8 | 4.9 | 100.7 |

Stability

The stability of 2-Acetylthioethanesulfonic Acid was assessed under various conditions to ensure data reliability during routine laboratory handling. The analyte was found to be stable under the following conditions:

  • Bench-Top Stability: Stable in human plasma for at least 6 hours at room temperature.

  • Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles (-80°C to room temperature).

  • Autosampler Stability: Stable in reconstituted samples for at least 24 hours at 10°C.

Conclusion

This application note presents a validated, high-throughput HPLC-MS/MS method for the determination of this compound in human plasma. The simple sample preparation, combined with the high selectivity and sensitivity of the MRM detection, makes this method ideally suited for applications in clinical research and pharmaceutical development. The comprehensive validation confirms that the method is accurate, precise, and reliable, providing a powerful tool for scientists and researchers in the field.

References

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. FDA.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA.
  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA.
  • Liu, A., et al. (2016). Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids. PLoS One, 11(7), e0159245.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.
  • Di Stefano, A., et al. (2020). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. PhD Thesis.
  • U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. HHS.gov.
  • UC Davis Stable Isotope Facility. (2022). Sample Preparation - Sulfur in Solids. UC Davis.
  • Liu, A., et al. (2022). Extensive Thiol Profiling for Assessment of Intracellular Redox Status in Cultured Cells by HPLC-MS/MS. Antioxidants, 11(1), 29.
  • Drawell. Do's and Don'ts of Preparing Samples for Carbon Sulfur Analysis. Drawell Instrument Co., Ltd.
  • ResearchGate. Simultaneous assessment of endogenous thiol compounds by LC-MS/MS. ResearchGate.
  • Zhang, L., et al. (2016). Simultaneous assessment of endogenous thiol compounds by LC-MS/MS. Journal of Chromatography B, 1031, 136-143.
  • Chemsrc. CAS#:76274-71-0 | this compound. Chemsrc.
  • Pharmaffiliates. Mesna - Impurity C (Sodium Salt). Pharmaffiliates.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11644039, 2-(Acetylthio)ethanesulfonic acid. PubChem.
  • Logue, B. A., et al. (2022). Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry. Journal of Chromatography B, 1189, 123088.
  • Clark, J. Fragmentation Patterns in Mass Spectra. Chemguide.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Logue, B. A., et al. (2022). Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry. PubMed.

Sources

Application Notes and Protocols for the Derivatization of Biomolecules with 2-Acetylthioethanesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Approach to Biomolecule S-Sulfonation

In the landscape of bioconjugation and drug development, the precise modification of biomolecules is paramount for enhancing therapeutic efficacy, improving stability, and enabling targeted delivery. The strategic introduction of functional groups can profoundly alter the physicochemical properties of proteins, peptides, and other biological macromolecules. This guide provides a comprehensive overview and detailed protocols for the derivatization of biomolecules using 2-Acetylthioethanesulfonic Acid Sodium Salt, a reagent designed for the targeted S-sulfonation of cysteine residues.

The core utility of this reagent lies in its bifunctional nature. It possesses a protected thiol group in the form of a thioacetate, which can be deprotected in situ to reveal a reactive sulfhydryl group. This newly exposed thiol then participates in a disulfide exchange reaction with a free cysteine residue on a target biomolecule. The result is the formation of a mixed disulfide bond, effectively tethering a short polyethylene glycol (PEG)-like linker terminating in a highly polar sulfonate group to the protein.

The strategic incorporation of a sulfonate moiety offers several distinct advantages in biomolecule modification. The sulfonic acid group is a strong acid, meaning it is fully deprotonated and negatively charged at physiological pH. This imparts a significant increase in the hydrophilicity of the modified biomolecule. For researchers in drug development, this can translate to improved aqueous solubility of protein therapeutics, potentially reducing aggregation and improving formulation characteristics. Furthermore, the PEG-like linker can provide a degree of steric shielding, which may protect the biomolecule from proteolytic degradation and reduce immunogenicity.

This document will elucidate the underlying chemical principles, provide detailed, step-by-step protocols for derivatization, and discuss the analytical methods for the characterization of the resulting S-sulfonated biomolecules.

Chemical Properties of this compound

PropertyValueSource
CAS Number 76274-71-0[1]
Molecular Formula C4H7NaO4S2[1]
Molecular Weight 206.22 g/mol [1]
Appearance Solid[1]
Purity ≥97%[1]

Reaction Mechanism: A Two-Step Pathway to S-Sulfonation

The derivatization of a biomolecule with this compound proceeds through a sequential two-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and ensuring the desired modification.

Step 1: Deprotection of the Thioacetate

The thioacetate group serves as a stable protecting group for the reactive thiol. The first step involves the removal of the acetyl group to generate a free thiolate anion. This is typically achieved under mildly basic conditions or through the action of a deprotection agent like hydroxylamine. The choice of deprotection method will depend on the stability of the target biomolecule.[2][3][4]

Step 2: Thiol-Disulfide Exchange

The newly generated thiolate anion from the reagent is a potent nucleophile. It will readily attack an accessible disulfide bond on the target protein or, more commonly, a free cysteine residue, initiating a thiol-disulfide exchange reaction.[5][6][7] This reaction is a nucleophilic substitution where the thiolate from the reagent attacks one of the sulfur atoms of the cysteine's disulfide bond (if present) or displaces a hydrogen from a free sulfhydryl group, forming a new, mixed disulfide bond. The reaction is pH-dependent, with higher pH favoring the formation of the more nucleophilic thiolate anion.[5][6][7]

Reaction_Mechanism cluster_step1 Step 1: Deprotection Reagent 2-Acetylthioethanesulfonic Acid (Thioacetate form) Deprotection Deprotection (e.g., Hydroxylamine, pH > 7) Activated_Reagent Activated Reagent (Thiolate form) Protein_Cys Protein with Cysteine Residue (-SH) Derivatized_Protein S-Sulfonated Protein (Mixed Disulfide) Protein_Cys->Derivatized_Protein Protocol_Workflow Start Start: Protein Solution Add_Reagent Add 2-Acetylthioethanesulfonic Acid Sodium Salt Start->Add_Reagent Add_Hydroxylamine Add Hydroxylamine (pH 7.5) Add_Reagent->Add_Hydroxylamine Incubate Incubate at RT for 2 hours Add_Hydroxylamine->Incubate Purify Purify (Desalting or Dialysis) Incubate->Purify Characterize Characterize Modified Protein Purify->Characterize End End: S-Sulfonated Protein Characterize->End

Caption: Workflow for one-pot protein derivatization.

Protocol 2: Quantification of Modification using Ellman's Reagent

Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) is used to quantify the number of free sulfhydryl groups in a protein sample. By comparing the number of free thiols before and after the derivatization reaction, the extent of modification can be determined.

Materials:

  • Modified and unmodified protein samples

  • Ellman's Reagent stock solution (4 mg/mL in 100 mM sodium phosphate, pH 8.0)

  • Reaction buffer: 100 mM sodium phosphate, 1 mM EDTA, pH 8.0

  • Cysteine standard solution for generating a standard curve

Procedure:

  • Standard Curve: Prepare a standard curve using known concentrations of a cysteine standard.

  • Sample Preparation: Dilute the modified and unmodified protein samples to a suitable concentration in the reaction buffer.

  • Reaction: a. To 950 µL of reaction buffer, add 50 µL of the protein sample (or cysteine standard). b. Add 50 µL of Ellman's Reagent stock solution. c. Incubate at room temperature for 15 minutes.

  • Measurement: Measure the absorbance at 412 nm.

  • Calculation: Calculate the concentration of free thiols in the protein samples using the cysteine standard curve. The difference in free thiol concentration between the unmodified and modified protein indicates the extent of S-sulfonation.

Characterization of Derivatized Biomolecules

Thorough characterization of the modified biomolecule is essential to confirm the success of the derivatization and to understand its impact on the protein's structure and function.

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for confirming the covalent modification of the biomolecule. [2][8][9][10][11][12]

  • Intact Mass Analysis: Analysis of the intact protein before and after derivatization will reveal a mass increase corresponding to the mass of the added moiety (minus the mass of a hydrogen atom). The expected mass shift for each modification is approximately 188.2 Da.

  • Peptide Mapping: For larger proteins, enzymatic digestion (e.g., with trypsin) followed by LC-MS/MS analysis can identify the specific cysteine residues that have been modified. [2][8] Chromatographic Techniques:

  • Ion-Exchange Chromatography (IEX): The introduction of a negatively charged sulfonate group will alter the protein's isoelectric point (pI). This change can be detected and the modified protein can be purified using IEX. [13]* Hydrophobic Interaction Chromatography (HIC): The increased hydrophilicity of the modified protein may lead to a change in its retention time on an HIC column.

Applications in Research and Drug Development

The ability to introduce a hydrophilic, negatively charged sulfonate group onto a biomolecule via a stable disulfide bond opens up a range of applications:

  • Improving Solubility and Stability of Protein Therapeutics: For hydrophobic proteins prone to aggregation, S-sulfonation can significantly enhance aqueous solubility and stability.

  • Modulating Pharmacokinetics: The PEG-like linker and the charged sulfonate group can alter the hydrodynamic radius and clearance rate of a therapeutic protein, potentially extending its in vivo half-life.

  • Targeted Drug Delivery: The modified biomolecule can be further conjugated to targeting ligands or therapeutic payloads.

  • Biophysical Studies: The introduction of a charged group can be used to probe protein structure and protein-protein interactions.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Modification Efficiency - Insufficient reagent concentration- Suboptimal pH for deprotection or thiol-disulfide exchange- Inaccessible cysteine residues- Increase the molar excess of the reagent- Optimize the reaction pH (typically between 7.0 and 8.5)- Consider partial denaturation of the protein to expose buried cysteines (use with caution)
Protein Aggregation/Precipitation - Protein instability at the reaction pH or temperature- Extensive modification leading to conformational changes- Perform the reaction at a lower temperature (4°C) for a longer duration- Reduce the molar excess of the reagent to achieve a lower degree of modification- Screen different buffer conditions for optimal protein stability
Loss of Biological Activity - Modification of cysteine residues critical for function- Conformational changes induced by the modification- Reduce the extent of modification- Perform site-directed mutagenesis to protect critical cysteine residues or introduce new, non-essential cysteines for modification

Safety and Handling

This compound should be handled in a laboratory setting with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

Derivatization of biomolecules with this compound provides a strategic and effective method for introducing a hydrophilic sulfonate group onto cysteine residues. This modification can significantly enhance the physicochemical properties of proteins and peptides, offering valuable advantages in the development of protein therapeutics and other biotechnological applications. The protocols and principles outlined in this guide provide a robust foundation for researchers to successfully implement this technology and advance their scientific endeavors.

References

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641.
  • Poole, L. B., & Nelson, K. J. (2001). Cysteine sulfinic acid and sulfinylated peptides. Methods in Enzymology, 348, 146-156.
  • Jocelyn, P. C. (1987). Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. Methods in Enzymology, 143, 246-256.
  • Rabilloud, T., & Lelong, C. (2011). About thiol derivatization and resolution of basic proteins in two-dimensional electrophoresis. Proteomics, 11(15), 3054-3062.
  • Corpas, F. J., & Barroso, J. B. (2017). Post-Translational Modifications to Cysteine Residues in Plant Proteins and Their Impact on the Regulation of Metabolism and Signal Transduction. International Journal of Molecular Sciences, 18(7), 1399.
  • Creighton, T. E. (1984). Thiol-disulfide exchange. Methods in Enzymology, 107, 305-329.
  • Pace, C. N., & Schmid, F. X. (2004). Structural Preferences of Cysteine Sulfinic Acid: the Sulfinate Engages in Multiple Local Interactions with the Peptide Backbone. Journal of Molecular Biology, 344(2), 573-584.
  • Chi, S. H., & Kendrick, B. S. (2008). Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone during Lyophilization and Storage in the Solid State. Journal of Pharmaceutical Sciences, 97(11), 4785-4798.
  • Chen, Y. H., & Annan, R. S. (2005). Mapping protein cysteine sulfonic acid modifications with specific enrichment and mass spectrometry: an integrated approach to explore the cysteine oxidation. Analytical Chemistry, 77(17), 5573-5582.
  • Inglis, A. S., & Liu, T. Y. (1970). The Stability of Cysteine and Cystine during Acid Hydrolysis of Proteins and Peptides. Journal of Biological Chemistry, 245(1), 112-116.
  • Li, H., & Chen, X. (2010). Study of Highly Selective and Efficient Thiol Derivatization using Selenium Reagents by Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(11), 1930-1938.
  • Byrne, D. P., & Eyers, P. A. (2017). New tools for evaluating protein tyrosine sulfation and carbohydrate sulfation. Biochemical Journal, 474(16), 2715-2718.
  • Bernardes, G. J. L., & Chalker, J. M. (2013). Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome.
  • Wilson, M. A., & Collins, J. L. (2005). Formation of a Stabilized Cysteine Sulfinic Acid Is Critical for the Mitochondrial Function of the Parkinsonism Protein DJ-1. Journal of Biological Chemistry, 280(29), 27073-27081.
  • Medzihradszky, K. F. (2008). Tyrosine Sulfation as a Protein Post-Translational Modification. Journal of the American Society for Mass Spectrometry, 19(12), 1747-1757.
  • Li, H., & Chen, X. (2010). Study of Highly Selective and Efficient Thiol Derivatization using Selenium Reagents by Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(11), 1930-1938.
  • Monigatti, F., & Hsieh, F. (2007). Determination of the sites of tyrosine O-sulfation in peptides and proteins.
  • Carroll, K. S., & Weerapana, E. (2010). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free Radical Biology and Medicine, 49(2), 179-191.
  • Wang, W., & Roberts, C. J. (2013). The role of thiols and disulfides in protein chemical and physical stability. Journal of Pharmaceutical Sciences, 102(6), 1735-1751.
  • Medzihradszky, K. F., & Kaasik, K. (2020). A Sulfoproteomics Workflow with Precursor Ion Accurate Mass Shift Analysis Reveals Novel Tyrosine Sulfoproteins in the Golgi. Journal of Proteome Research, 19(10), 4058-4071.
  • Medzihradszky, K. F. (n.d.). Identification of Protein Modifications by Mass Spectrometry. UCSF Mass Spectrometry Facility.
  • GE Healthcare. (n.d.). Purifying Challenging Proteins. Cytiva.
  • Keough, T., Lacey, M. P., & Youngquist, R. S. (2002). Methods for derivatizing protein or peptide with sulfonic acid groups.
  • Pinto, I. F., & Aires-Barros, M. R. (2021). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Frontiers in Bioengineering and Biotechnology, 9, 648585.
  • Williams, T. D., & Schöneich, C. (2009). Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid. Journal of the American Society for Mass Spectrometry, 20(1), 126-137.
  • Hirschey, M. D., & Zhao, Y. (2011). Mass spectrometry-based detection of protein acetylation. Methods in Molecular Biology, 759, 145-157.
  • The Amino Acid Company. (2022, December 11). Cysteine, sulfur, disulfide bonds & reducing agents: oxidation, reduction, nucleophilicity, etc.. YouTube.
  • Barbas, C. F., & Rader, C. (2014). Methods for making conjugates from disulfide-containing proteins.
  • Yajima, H., & Fujii, N. (1978). Method for removal of thiol-protecting groups.
  • Grant, C. M. (2001). Protein S-thiolation targets glycolysis and protein synthesis in response to oxidative stress in the yeast Saccharomyces cerevisiae. The Journal of Biological Chemistry, 276(49), 45678-45684.
  • Ataman Kimya. (n.d.). ETHANESULFONIC ACID SODIUM SALT.
  • Medzihradszky, K. F. (2005). Sulfation, the Up-and-Coming Post-Translational Modification: Its Role and Mechanism in Protein–Protein Interaction. Journal of the American Society for Mass Spectrometry, 16(11), 1731-1742.

Sources

Application Notes and Protocols: 2-Acetylthioethanesulfonic Acid Sodium Salt in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Emerging Role of Hydrogen Sulfide in Cellular Signaling and the Utility of 2-Acetylthioethanesulfonic Acid Sodium Salt as a Donor

Hydrogen sulfide (H₂S), once known primarily for its toxicity and characteristic odor, is now recognized as the third gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO).[1][2] Endogenously produced in mammalian tissues, H₂S plays a pivotal role in a wide array of physiological and pathological processes, including the regulation of vascular tone, inflammation, neuromodulation, and cellular metabolism.[1][2] Given its broad therapeutic potential, there is a growing interest in developing and utilizing compounds that can deliver H₂S in a controlled and predictable manner for in vitro and in vivo studies.

A significant challenge in studying the effects of H₂S is its gaseous nature and the rapid kinetics of sulfide salts like sodium hydrosulfide (NaHS), which release a large, transient bolus of H₂S upon dissolution.[2][3] This does not accurately mimic the slow, continuous endogenous production of H₂S.[2] To address this, various H₂S donor molecules have been developed to provide a more controlled release.

This document provides a detailed guide to the use of This compound (also known as Ethanethioic Acid S-(2-Sulfoethyl) Ester Sodium Salt) as an H₂S donor in cell culture applications.[4] This compound offers a valuable tool for investigating the multifaceted roles of H₂S in cellular function.

Chemical Properties and Mechanism of Action

This compound is a solid organosulfur compound with the chemical formula C₄H₇NaO₄S₂ and a molecular weight of approximately 206.22 g/mol .[5] Its structure features a thioacetate group, which is key to its function as an H₂S donor.

The release of hydrogen sulfide from this compound is typically triggered by hydrolysis, a reaction that can be facilitated by cellular enzymes such as esterases. This enzymatic cleavage of the acetyl group from the sulfur atom leads to the formation of a thiol intermediate, which can then liberate H₂S. This two-step release mechanism allows for a more sustained and controlled delivery of H₂S compared to simple sulfide salts.

Diagram: Proposed Mechanism of H₂S Release

H2S_Release Compound 2-Acetylthioethanesulfonic Acid Sodium Salt Intermediate Thiol Intermediate Compound->Intermediate Hydrolysis (Esterases) H2S H₂S Intermediate->H2S Spontaneous Decomposition Cellular_Components Cellular Components (e.g., Proteins) H2S->Cellular_Components Biological Effects (e.g., Persulfidation)

Caption: Proposed pathway for H₂S release from this compound.

Applications in Cell Culture

The controlled release of H₂S by this compound makes it a suitable tool for a variety of cell culture-based investigations, including:

  • Cardioprotection: H₂S is known to protect cardiac cells from ischemia-reperfusion injury.[6] This donor can be used to study the protective mechanisms in cardiomyocyte cultures.

  • Neuroprotection: H₂S has demonstrated neuroprotective effects in models of neurodegenerative diseases. Its application in neuronal cell cultures can help elucidate the underlying signaling pathways.

  • Anti-inflammatory Studies: H₂S can modulate inflammatory responses.[6] The effects of sustained H₂S release on cytokine production and immune cell function can be investigated in cell lines like macrophages (e.g., RAW 264.7) or lymphocytes.[7][8]

  • Cancer Biology: The role of H₂S in cancer is complex, with reports of both pro- and anti-cancer effects. This donor can be used to explore the impact of H₂S on cancer cell proliferation, apoptosis, and signaling pathways.[9]

  • Oxidative Stress: H₂S can act as an antioxidant by activating pathways like the Nrf2-ARE pathway.[10] Cell culture models of oxidative stress can be used to evaluate the cytoprotective effects of H₂S delivered by this donor.

Table 1: Key Cellular Pathways Modulated by H₂S

PathwayEffect of H₂SPotential Research ApplicationKey References
Nrf2-ARE Activation, leading to antioxidant gene expression.Investigating cytoprotection against oxidative stress.[6][10]
NF-κB Inhibition, leading to decreased expression of pro-inflammatory cytokines.Studying anti-inflammatory effects in immune cells.[10]
MAPK (e.g., ERK, JNK) Modulation of activity, influencing cell proliferation and apoptosis.Examining the role of H₂S in cancer cell signaling.[9][11]
KATP Channels Opening of channels, leading to vasodilation.Studying cardiovascular effects in smooth muscle cells.[12][13]

Protocols for Use in Cell Culture

Protocol 1: Preparation of Stock Solution

Materials:

  • This compound (solid)[5]

  • Sterile, high-purity water or DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure:

  • Determine the desired stock concentration. A stock concentration of 10-100 mM is typically convenient.

  • Weigh the required amount of this compound in a sterile microcentrifuge tube under aseptic conditions.

  • Add the appropriate volume of sterile water or DMSO to the tube. While the compound is a sodium salt and should be water-soluble, DMSO can also be used for higher concentrations.

  • Vortex thoroughly until the solid is completely dissolved.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a fresh, sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. [14]

Note on Stability: The stability of the compound in solution, particularly in aqueous buffers and cell culture media, should be considered. It is recommended to prepare fresh stock solutions regularly and to add the compound to the culture medium immediately before use. The presence of various salts in culture media can potentially affect the stability of certain compounds.[15][16]

Protocol 2: Treatment of Cells in Culture

Materials:

  • Cultured cells at the desired confluence

  • Complete cell culture medium appropriate for the cell line

  • Prepared stock solution of this compound

  • Sterile pipettes and tubes

Procedure:

  • Determine the final working concentration range. This will need to be optimized for each cell type and experimental endpoint. A typical starting range for H₂S donors is 10-200 µM. A dose-response experiment is highly recommended.

  • Prepare the treatment medium. Immediately before treating the cells, dilute the stock solution of this compound into the appropriate volume of pre-warmed complete cell culture medium to achieve the desired final concentrations.

  • Remove the old medium from the cell culture plates/flasks.

  • Add the treatment medium to the cells.

  • Incubate the cells for the desired treatment duration. This will also need to be optimized based on the experimental goals (e.g., short-term for signaling studies, long-term for viability or gene expression assays).

  • Include appropriate controls. This should include a vehicle control (medium with the same concentration of water or DMSO used to dissolve the stock solution) and an untreated control.

Diagram: Experimental Workflow for Cell Treatment

Cell_Treatment_Workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis Prep_Stock Prepare Stock Solution (10-100 mM) Dilute Dilute Stock in Culture Medium Prep_Stock->Dilute Add_Treatment Add Treatment Medium Dilute->Add_Treatment Seed_Cells Seed and Culture Cells Remove_Medium Remove Old Medium Seed_Cells->Remove_Medium Remove_Medium->Add_Treatment Incubate Incubate for Desired Time Add_Treatment->Incubate Harvest Harvest Cells/Supernatant Incubate->Harvest Assay Perform Downstream Assays (e.g., Viability, Western Blot, qPCR) Harvest->Assay

Caption: General workflow for treating cultured cells with this compound.

Considerations for Experimental Design and Data Interpretation

  • Dose-Response and Time-Course Studies: It is crucial to perform thorough dose-response and time-course experiments to determine the optimal concentration and treatment duration for your specific cell type and biological question. High concentrations of H₂S can be toxic.[8]

  • Measuring H₂S Release: To confirm that the compound is releasing H₂S under your experimental conditions, consider using H₂S-selective electrodes or fluorescent probes.[3][11]

  • Control Compounds: When available, using a structurally similar molecule that does not release H₂S can serve as a negative control to ensure the observed effects are due to H₂S.

  • Cell Culture Medium Components: Be aware that components in the cell culture medium, such as cysteine, can influence H₂S metabolism and signaling.[17] The buffering system (e.g., sodium bicarbonate and CO₂ levels) is also critical for maintaining a stable pH, which can affect compound stability and cellular responses.[18][19]

Conclusion

This compound is a valuable tool for researchers investigating the diverse biological roles of hydrogen sulfide. Its ability to provide a more sustained release of H₂S compared to simple sulfide salts allows for more physiologically relevant in vitro studies. By following the protocols and considerations outlined in this guide, researchers can effectively incorporate this H₂S donor into their cell culture experiments to further unravel the complexities of H₂S signaling in health and disease.

References

  • Photo-Polymerization Damage Protection by Hydrogen Sulfide Donors for 3D-Cell Culture Systems Optimization. (2021). International Journal of Molecular Sciences.
  • Trends in H₂S-Donors Chemistry and Their Effects in Cardiovascular Diseases. (2021). Molecules.
  • Macromolecular Hydrogen Sulfide Donors Trigger Spatiotemporally Confined Changes in Cell Signaling. (2018). Biomacromolecules.
  • Subcellular Delivery of Hydrogen Sulfide Using Small Molecule Donors Impacts Organelle Stress. (2020). ACS Chemical Biology.
  • Self-Reporting H₂S Donors: Integrating H₂S Release with Real-Time Fluorescence Detection. (2024). International Journal of Molecular Sciences.
  • Salt Transiently Inhibits Mitochondrial Energetics in Mononuclear Phagocytes. (2022). Circulation.
  • Exogenous hydrogen sulfide induces functional inhibition and cell death of cytotoxic lymphocytes subsets. (2008). Journal of Cellular Physiology.
  • Upregulation of sodium conductive pathways in alveolar type II cells in sublethal hyperoxia. (1998). American Journal of Physiology-Lung Cellular and Molecular Physiology.
  • H₂S Donors and Their Use in Medicinal Chemistry. (2022). International Journal of Molecular Sciences.
  • This compound. (n.d.). ENCO.
  • This compound. (n.d.). Shanghai Huicheng Biological Technology Co., Ltd.
  • ETHANESULFONIC ACID SODIUM SALT. (n.d.). Ataman Kimya.
  • The Effect of Salt Concentration on Auxin Stability in Culture Media. (1986). Plant Physiology.
  • The Effect of Salt Concentration on Auxin Stability in Culture Media. (1986). Scholar Commons.
  • Process for preparing 2-mercaptoethanesulfonic acid and its salts. (n.d.). Google Patents.
  • The effects of ursolic acid on cytokine production via the MAPK pathways in leukemic T-cells. (2013). EXCLI Journal.
  • Pharmacological Actions of Hydrogen Sulfide Donors on Sympathetic Neurotransmission in the Bovine Anterior Uvea, In Vitro. (2016). Neurochemical Research.
  • Hydrogen Sulfide in Pharmacotherapy, Beyond the Hydrogen Sulfide-Donors. (2020). Antioxidants.
  • Cysteine Activated Hydrogen Sulfide (H₂S) Donors. (2011). Angewandte Chemie International Edition.
  • Cell culture media impact on drug product solution stability. (2016). Biotechnology Progress.
  • Sodium Butyrate Attenuates AGEs-Induced Oxidative Stress and Inflammation by Inhibiting Autophagy and Affecting Cellular Metabolism in THP-1 Cells. (2022). International Journal of Molecular Sciences.

Sources

Application Notes and Protocols: 2-Acetylthioethanesulfonic Acid Sodium Salt as a Versatile Precursor for Thiol-Mediated Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-Acetylthioethanesulfonic Acid Sodium Salt as a stable, versatile, and easy-to-handle precursor for generating the highly reactive thiol, 2-mercaptoethanesulfonic acid sodium salt (Mesna). We delve into the chemical principles and provide detailed, field-proven protocols for its application in key synthetic transformations, including the synthesis of the uroprotective agent Mesna, the formation of functionalized thioethers, and the surface modification of nanoparticles for advanced biomedical applications. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring robust and reproducible outcomes.

Introduction: The Strategic Advantage of a Protected Thiol

In the realm of chemical synthesis, particularly in pharmaceutical and materials science, the thiol group (-SH) is a cornerstone of molecular design and functionality. However, its high nucleophilicity and susceptibility to oxidation present significant challenges in multi-step syntheses. The use of a protecting group is therefore a critical strategy to mask the thiol's reactivity until it is needed.

This compound (Ac-Mesna) is an exemplary precursor that offers a stable thioester linkage, effectively protecting the thiol group.[1] This solid, odorless compound is significantly easier to handle and store compared to its volatile and reactive deprotected form, Mesna. The acetyl group can be readily cleaved under mild basic conditions to unmask the thiol, allowing for its in situ utilization in a variety of chemical transformations.[1]

Chemical Structure:

  • This compound (Ac-Mesna)

    • CAS Number: 76274-71-0

    • Molecular Formula: C₄H₇NaO₄S₂

    • Molecular Weight: 206.21 g/mol

This guide will explore the practical applications of Ac-Mesna as a precursor, providing detailed protocols that have been designed for clarity, reproducibility, and success.

Application I: Synthesis of 2-Mercaptoethanesulfonic Acid Sodium Salt (Mesna)

Mesna is an important pharmaceutical agent used to mitigate the risk of hemorrhagic cystitis in patients undergoing chemotherapy with agents like cyclophosphamide and ifosfamide.[2][3] It functions by detoxifying acrolein, a urotoxic metabolite of these chemotherapeutic drugs. The synthesis of Mesna from Ac-Mesna is a straightforward and efficient deprotection reaction.

Principle of the Reaction: Base-Catalyzed Hydrolysis

The core of this synthesis is the base-catalyzed hydrolysis of the thioester bond in Ac-Mesna.[1][4] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl group. This leads to the cleavage of the sulfur-acetyl bond, liberating the thiolate anion and acetate as a byproduct. Subsequent neutralization provides the final Mesna product.

Detailed Experimental Protocol

Materials:

  • This compound (Ac-Mesna)

  • Ethanol (or Methanol)

  • Sodium Hydroxide (NaOH) solution (1 M)

  • Hydrochloric Acid (HCl) solution (2 M), degassed

  • Deionized Water, degassed

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • TLC plates for reaction monitoring

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and under a positive pressure of an inert gas (Nitrogen or Argon), dissolve this compound (1.0 eq) in ethanol (10 mL per gram of starting material).

  • Initiation of Hydrolysis: To the stirred solution, add 1 M Sodium Hydroxide solution dropwise until the pH of the reaction mixture is strongly basic (pH > 12).

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 1-2 hours. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution to pH 7 by the dropwise addition of degassed 2 M Hydrochloric Acid solution.

  • Isolation of Mesna: The resulting aqueous solution contains Mesna. For many applications, this solution can be used directly. For isolation of solid Mesna, the solvent can be removed under reduced pressure. Further purification can be achieved by recrystallization from a suitable solvent system if required.

Data Presentation: Reaction Parameters and Expected Outcomes
ParameterValue/ObservationRationale
Starting Material This compoundStable, solid precursor.
Solvent Ethanol or MethanolGood solubility for the starting material and reagents.
Reagent 1 M Sodium HydroxideProvides the hydroxide ions for nucleophilic attack on the thioester.
Reaction Temperature Reflux (approx. 78 °C for ethanol)Accelerates the rate of hydrolysis.
Reaction Time 1-2 hoursTypically sufficient for complete conversion, should be monitored by TLC.
Expected Yield > 95%The reaction is generally high-yielding.
Product 2-Mercaptoethanesulfonic Acid Sodium Salt (Mesna)The desired deprotected thiol.
Visualization: Workflow for Mesna Synthesis

Mesna_Synthesis cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Product Ac_Mesna 2-Acetylthioethanesulfonic Acid Sodium Salt Reagents Ethanol 1 M NaOH Ac_Mesna->Reagents Dissolve & Add Base Heat Reflux (1-2h) Reagents->Heat Heat Mesna Mesna (2-Mercaptoethanesulfonic Acid Sodium Salt) Heat->Mesna Hydrolysis & Neutralization

Caption: Workflow for the synthesis of Mesna from its S-acetyl precursor.

Application II: Synthesis of Functionalized Thioethers

Thioethers are a class of organosulfur compounds that are prevalent in many pharmaceuticals and advanced materials.[5][6][7] The synthesis of thioethers often involves the reaction of a thiol with an electrophile, such as an alkyl halide. By using Ac-Mesna, the reactive thiol can be generated in situ, providing a convenient and odorless approach to thioether synthesis.

Principle of the Reaction: In Situ Deprotection and Nucleophilic Substitution

This two-step, one-pot synthesis begins with the deprotection of Ac-Mesna to generate the thiolate anion, as described in the previous section. This highly nucleophilic thiolate then readily participates in a nucleophilic substitution reaction (Sₙ2) with an appropriate electrophile, such as an alkyl halide, to form the C-S bond of the thioether.

Detailed Experimental Protocol

Materials:

  • This compound (Ac-Mesna)

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Alkyl Halide (e.g., Benzyl Bromide, Iodoethane)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware

  • TLC plates for reaction monitoring

Procedure:

  • In Situ Thiolate Generation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in DMF. Add a base such as Sodium Hydroxide (1.1 eq) or Potassium Carbonate (1.5 eq) and stir the mixture at room temperature for 30-60 minutes to ensure complete deprotection and formation of the thiolate.

  • Thioether Formation: To the solution containing the in situ generated thiolate, add the desired alkyl halide (1.0-1.2 eq) dropwise at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation: Scope of Thioether Synthesis
Alkyl Halide ElectrophileProduct StructureExpected Yield
Benzyl BromideNaO₃S-CH₂-CH₂-S-CH₂-PhHigh
IodoethaneNaO₃S-CH₂-CH₂-S-CH₂-CH₃High
1-BromobutaneNaO₃S-CH₂-CH₂-S-(CH₂)₃-CH₃Good
Allyl BromideNaO₃S-CH₂-CH₂-S-CH₂-CH=CH₂Good
Visualization: Pathway for Thioether Synthesis

Thioether_Synthesis cluster_start Starting Material cluster_deprotection In Situ Deprotection cluster_reaction Reaction Ac_Mesna 2-Acetylthioethanesulfonic Acid Sodium Salt Thiolate Thiolate Anion Ac_Mesna->Thiolate Base (e.g., NaOH) DMF, RT Thioether Functionalized Thioether Thiolate->Thioether Sₙ2 Reaction Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Thioether

Caption: Synthetic pathway for functionalized thioethers via in situ deprotection.

Application III: Surface Functionalization of Nanoparticles

The surface chemistry of nanoparticles dictates their interaction with biological systems. Functionalization with thiols is a common strategy to improve the stability, biocompatibility, and targeting capabilities of nanoparticles, especially gold nanoparticles (AuNPs), due to the strong affinity of sulfur for gold.[8][9]

Principle of the Reaction: Thiol-Gold Interaction

After the deprotection of Ac-Mesna to generate the free thiol, the sulfur atom can form a strong dative bond with the surface of gold nanoparticles. This self-assembly process results in a stable, functionalized nanoparticle with a hydrophilic sulfonate-terminated surface, which can enhance its dispersibility in aqueous media and reduce non-specific protein adsorption.

Detailed Experimental Protocol

Materials:

  • This compound (Ac-Mesna)

  • Aqueous solution of gold nanoparticles (AuNPs)

  • Sodium Hydroxide (NaOH) solution (0.1 M)

  • Phosphate Buffered Saline (PBS)

  • Centrifuge

Procedure:

  • Preparation of Thiol Solution: Prepare a fresh solution of deprotected Ac-Mesna (Mesna) by following the hydrolysis protocol in Section 2.2. Ensure the final solution is neutralized to approximately pH 7.

  • Nanoparticle Functionalization: To a stirred aqueous suspension of gold nanoparticles, add the freshly prepared Mesna solution. The molar ratio of Mesna to surface gold atoms should be optimized for the specific nanoparticle size and concentration.

  • Incubation: Allow the mixture to incubate at room temperature for several hours (e.g., 2-24 hours) with gentle stirring to facilitate the self-assembly of the thiol onto the nanoparticle surface.

  • Purification: Purify the functionalized nanoparticles by centrifugation to pellet the AuNPs. Remove the supernatant containing unbound thiol and resuspend the nanoparticles in a fresh buffer solution (e.g., PBS). Repeat this washing step 2-3 times to ensure the removal of all excess reagents.

  • Characterization: Characterize the functionalized nanoparticles using techniques such as UV-Vis Spectroscopy (to observe changes in the surface plasmon resonance), Dynamic Light Scattering (DLS) (to determine size and surface charge), and Fourier-Transform Infrared Spectroscopy (FTIR) (to confirm the presence of the sulfonate groups).

Visualization: Nanoparticle Functionalization Workflow

Nanoparticle_Functionalization cluster_precursor Precursor Activation cluster_functionalization Functionalization cluster_purification Purification & Characterization Ac_Mesna Ac-Mesna Mesna Mesna (Free Thiol) Ac_Mesna->Mesna Hydrolysis Functionalized_AuNP Functionalized AuNP Mesna->Functionalized_AuNP Self-Assembly AuNP Gold Nanoparticle AuNP->Functionalized_AuNP Purification Centrifugation & Washing Functionalized_AuNP->Purification Characterization UV-Vis, DLS, FTIR Purification->Characterization

Caption: Workflow for the surface functionalization of gold nanoparticles.

Conclusion

This compound is a highly valuable and versatile precursor for the controlled generation of a reactive thiol. Its stability and ease of handling make it an excellent alternative to using the free thiol directly. The protocols detailed in this guide for the synthesis of Mesna, functionalized thioethers, and the surface modification of nanoparticles demonstrate the breadth of its applicability. By understanding the underlying chemical principles and following these robust protocols, researchers can effectively leverage this compound to advance their work in drug development, organic synthesis, and materials science.

References

  • BenchChem. (2025). An In-depth Technical Guide to Thiol Protection with S-acetyl Groups.
  • MDPI. (2024).
  • ResearchGate. (n.d.).
  • Indian Academy of Sciences. (2024). Synthetic access to thiols: A review.
  • Organic Chemistry Portal. (2006).
  • Organic Chemistry Portal. (n.d.).
  • ACS Publications. (2020).
  • MDPI. (2024).
  • ResearchGate. (2025). Recent Advances in the Synthesis of Thioether.
  • Chemistry Steps. (n.d.). Reactions of Thiols.
  • National Center for Biotechnology Information. (n.d.).
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2022). 21.
  • Clutch Prep. (2024). Hydrolysis of Thioesters Explained.
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.). Mechanisms of (thio)ester hydrolysis.
  • ChemRxiv. (n.d.). Accessing and Utilizing Thiols in Organic Chemistry.
  • National Center for Biotechnology Information. (2014). Synthesis and evaluation of poly(Sodium 2-Acrylamido-2-Methylpropane Sulfonate-co-Styrene)/magnetite nanoparticle composites as corrosion inhibitors for steel.
  • ResearchGate. (2025).
  • National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Poly(Sodium 2-Acrylamido-2-Methylpropane Sulfonate-co-Styrene)/Magnetite Nanoparticle Composites as Corrosion Inhibitors for Steel.
  • PubMed. (n.d.). Urinary excretion of ifosfamide, 4-hydroxyifosfamide, 3- and 2-dechloroethylifosfamide, mesna, and dimesna in patients on fractionated intravenous ifosfamide and concomitant mesna therapy.

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Application Notes & Protocols: Leveraging 2-Acetylthioethanesulfonic Acid Sodium Salt Derivatives for Advanced Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the utilization of 2-Acetylthioethanesulfonic Acid Sodium Salt and its derivatives in click chemistry. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and showcases the versatility of these reagents in bioconjugation, drug delivery, and materials science.

Introduction: The Strategic Advantage of Water-Soluble Thiol Donors in Click Chemistry

Click chemistry has revolutionized the synthesis of complex molecular architectures by offering a suite of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1] Among these, thiol-ene and thiol-yne reactions have emerged as powerful tools for forging carbon-sulfur bonds with exceptional efficiency and selectivity.[2][3] A critical component in these reactions is the thiol-containing molecule. For applications in biological systems and aqueous environments, the solubility of the thiol donor is paramount.

This compound is a highly valuable reagent in this context. Its key features include:

  • A Protected Thiol Group: The acetylthio moiety serves as a stable protecting group for the reactive thiol, preventing premature oxidation or side reactions. This thiol can be readily deprotected in situ under mild basic conditions to generate the thiolate anion necessary for the click reaction.

  • Inherent Water Solubility: The presence of the ethanesulfonic acid sodium salt group imparts excellent water solubility to the molecule and any conjugate derived from it. This is a significant advantage for bioconjugation reactions, as it allows for homogenous reaction conditions in aqueous buffers, minimizing the need for organic co-solvents that can denature sensitive biomolecules.[4]

  • Biocompatibility: The sulfonic acid salt is a common moiety in pharmaceutical formulations, known for its ability to improve the solubility and stability of active pharmaceutical ingredients (APIs) with low toxicity.[5]

These properties make this compound and its derivatives ideal candidates for a range of click chemistry applications where water solubility and biocompatibility are essential.

Reaction Mechanism: The Thiol-Ene "Click" Reaction

The thiol-ene reaction proceeds via a radical-mediated or base-catalyzed Michael addition mechanism. For bioconjugation applications, the base-catalyzed pathway is often preferred due to its milder conditions. The reaction involves the addition of a thiol to an electron-deficient alkene, such as a maleimide or an acrylamide.

The overall workflow can be visualized as follows:

Thiol_Ene_Workflow cluster_0 Step 1: Deprotection cluster_1 Step 2: Click Reaction A 2-Acetylthioethanesulfonic Acid Sodium Salt Derivative B Reactive Thiolate A->B  Base (e.g., NH₂OH, TCEP) C Ene-containing Molecule (e.g., Maleimide-functionalized protein) B->C D Stable Thioether Conjugate C->D  Thiol-Ene Addition

Figure 1: General workflow for the deprotection of this compound derivatives and subsequent thiol-ene click reaction.

Applications & Protocols

Bioconjugation: Preparation of Antibody-Drug Conjugates (ADCs)

The precise attachment of cytotoxic drugs to antibodies is a cornerstone of targeted cancer therapy. Water-soluble linkers are crucial for maintaining the stability and solubility of the final ADC.[4] Derivatives of this compound can be used to introduce a hydrophilic linker between the antibody and the drug payload.

Protocol: Conjugation of a Thiol-Linker to a Maleimide-Functionalized Antibody

This protocol describes the conjugation of a deprotected this compound derivative to a maleimide-activated antibody.

Materials:

  • Maleimide-functionalized antibody (e.g., prepared using a commercial maleimide activation kit) in phosphate-buffered saline (PBS), pH 7.4.

  • This compound derivative (e.g., carrying a payload for an ADC).

  • Hydroxylamine solution (0.5 M, pH 8.5).

  • PBS, pH 7.4.

  • Size-exclusion chromatography (SEC) column for purification.

Procedure:

  • Antibody Preparation: Prepare a solution of the maleimide-functionalized antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.

  • Linker Deprotection:

    • Dissolve the this compound derivative in degassed PBS to a final concentration of 10 mM.

    • Add hydroxylamine solution to the linker solution to a final concentration of 50 mM.

    • Incubate at room temperature for 30 minutes to deprotect the acetyl group and generate the free thiol.

  • Conjugation:

    • Add a 5-10 fold molar excess of the freshly deprotected thiol-linker solution to the antibody solution.

    • Gently mix and incubate at room temperature for 2 hours or at 4°C overnight.

  • Purification:

    • Purify the resulting ADC from excess linker and byproducts using a pre-equilibrated SEC column (e.g., Sephadex G-25) with PBS, pH 7.4 as the mobile phase.

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.

    • Characterize the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

Data Presentation:

ParameterValue
Antibody Concentration5 mg/mL
Linker:Antibody Molar Ratio10:1
Reaction Time2 hours
Average DAR (from MS)3.8
Yield>90%
Surface Modification: Creating Hydrophilic and Biocompatible Surfaces

The surface properties of materials play a critical role in their interaction with biological systems. Modifying surfaces with hydrophilic and biocompatible coatings can reduce non-specific protein adsorption and improve the performance of medical devices and biosensors.[6][7]

Protocol: Functionalization of a Maleimide-Coated Surface

This protocol details the modification of a maleimide-coated surface (e.g., a glass slide or a microplate) with this compound to create a hydrophilic surface.

Materials:

  • Maleimide-coated substrate.

  • This compound.[8]

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (100 mM in water).

  • Phosphate buffer (100 mM, pH 7.5).

  • Deionized water and ethanol for washing.

Procedure:

  • Substrate Preparation: Wash the maleimide-coated substrate with ethanol and deionized water and dry under a stream of nitrogen.

  • Thiol Generation:

    • Prepare a 50 mM solution of this compound in phosphate buffer.

    • Add TCEP solution to a final concentration of 10 mM to facilitate the deprotection of the acetyl group.

  • Surface Reaction:

    • Immerse the maleimide-coated substrate in the thiol solution.

    • Incubate at room temperature for 4 hours with gentle agitation.

  • Washing:

    • Remove the substrate from the solution and wash thoroughly with deionized water to remove any unreacted reagents.

    • Rinse with ethanol and dry under nitrogen.

  • Characterization:

    • The success of the surface modification can be confirmed by contact angle measurements (expect a decrease in contact angle, indicating increased hydrophilicity) and X-ray photoelectron spectroscopy (XPS) to detect the presence of sulfur and sodium.

Surface_Modification A Maleimide-Coated Surface C Hydrophilic Surface A->C Thiol-Ene Click B Deprotected 2-Acetylthioethanesulfonic Acid Sodium Salt B->C

Figure 2: Schematic of surface modification using thiol-ene click chemistry.

Hydrogel Formation for 3D Cell Culture

Hydrogels are water-swollen polymer networks that mimic the extracellular matrix, providing a 3D environment for cell culture. Thiol-ene click chemistry is an excellent method for hydrogel formation due to its biocompatibility and rapid reaction kinetics under physiological conditions.[9][10]

Protocol: Formation of a PEG-Based Hydrogel

This protocol describes the formation of a hydrogel by crosslinking a multi-arm polyethylene glycol (PEG) functionalized with a maleimide group with a derivative of this compound that has been modified to contain at least two thiol groups.

Materials:

  • Multi-arm PEG-maleimide.

  • Bis-2-Acetylthioethanesulfonic Acid Sodium Salt crosslinker.

  • Triethanolamine (TEOA) buffer (0.3 M, pH 8.0).

  • Cells for encapsulation (optional).

Procedure:

  • Precursor Solution Preparation:

    • Dissolve the multi-arm PEG-maleimide in TEOA buffer to the desired concentration (e.g., 10% w/v).

    • Dissolve the bis-2-Acetylthioethanesulfonic Acid Sodium Salt crosslinker in TEOA buffer to achieve a 1:1 molar ratio of thiol to maleimide groups. The acetyl groups will be deprotected in the basic TEOA buffer.

  • Hydrogel Formation:

    • Quickly mix the two precursor solutions.

    • If encapsulating cells, gently resuspend the cells in one of the precursor solutions before mixing.

    • Pipette the mixed solution into a mold or culture dish.

  • Gelation:

    • Gelation should occur within minutes at room temperature. The gelation time can be tuned by adjusting the pH of the buffer and the concentration of the precursors.

  • Equilibration:

    • After gelation, swell the hydrogel in cell culture medium or PBS to remove any unreacted precursors.

Quantitative Data Summary:

PrecursorConcentration (% w/v)Gelation Time (min)Storage Modulus (G') (Pa)
4-arm PEG-Mal (20 kDa) + Bis-thiol5~10500
4-arm PEG-Mal (20 kDa) + Bis-thiol10~32500

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Yield Incomplete deprotection of the acetylthio group.Increase the concentration of the deprotecting agent (e.g., hydroxylamine, TCEP) or the incubation time. Ensure the pH is sufficiently basic (pH > 8).
Oxidation of the free thiol.Use degassed buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Precipitation of Reagents Poor solubility of the 'ene' component in aqueous buffer.Add a small amount of a biocompatible organic co-solvent (e.g., DMSO, DMF), typically not exceeding 10% v/v.
Slow or Incomplete Hydrogel Formation pH of the buffer is too low for efficient deprotection and Michael addition.Increase the pH of the buffer (up to pH 8.5).
Incorrect stoichiometry of thiol and ene groups.Ensure a 1:1 molar ratio of reactive groups for optimal crosslinking.

Conclusion

This compound and its derivatives are versatile and powerful reagents for click chemistry applications, particularly in aqueous and biological environments. The combination of a protected thiol for controlled reactivity and a sulfonic acid salt for enhanced water solubility provides a unique set of advantages for researchers in bioconjugation, materials science, and drug development. The protocols outlined in these application notes serve as a starting point for the development of novel conjugates, materials, and therapeutic agents.

References

  • High Force Research.
  • PMC - NIH. A disulfide-based linker for thiol–norbornene conjugation: formation and cleavage of hydrogels by the use of light. [Link]
  • PMC - NIH. Thiol-thiol cross-clicking using bromo-ynone reagents. [Link]
  • ACS Macro Letters.
  • Thiol-ene Click Chemistry: A Biocompatible Way for Orthogonal Bioconjug
  • Xi'an Confluore Biological Technology Co., Ltd. Click Chemistry Protocols. [Link]
  • ResearchGate. (PDF)
  • Exploring advanced Click Chemistry for versatile and efficient bioconjug
  • ResearchGate. A disulfide-based linker for thiol-norbornene conjugation: Formation and cleavage of hydrogels by the use of light. [Link]
  • ACS Publications. Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction. [Link]
  • ResearchGate. Scope of the acyl thiol‐ene (ATE) reaction utilizing alkenes 21–23 and... [Link]
  • SciSpace. “Thiol–ene” click chemistry: a facile and versatile route for the functionalization of porous polymer monoliths. [Link]
  • CentAUR.
  • PMC - NIH.
  • ResearchG
  • Wikipedia. Click chemistry. [Link]
  • Organic Chemistry Portal. Alkyne-Azide Cycloaddition. [Link]
  • Ataman Kimya. ETHANESULFONIC ACID SODIUM SALT. [Link]
  • MDPI.
  • ResearchGate.
  • ResearchGate. Surface Modification of an Ethylene−Acrylic Acid Copolymer Film: Grafting Amine-Terminated Linear and Branched Architectures. [Link]
  • MDPI. Organobentonites Modified with Poly(Acrylic Acid)

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Formulation of 2-Acetylthioethanesulfonic Acid Sodium Salt for Preclinical In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Author's Note

This document serves as a comprehensive technical guide for the formulation of 2-Acetylthioethanesulfonic Acid Sodium Salt (CAS No. 76274-71-0) for use in in vivo research models. As a Senior Application Scientist, my objective is to provide a framework that combines fundamental formulation principles with practical, field-tested protocols. The causality behind each procedural step is explained to empower researchers to not only follow the methodology but also to adapt it based on specific experimental needs. The protocols herein are designed as self-validating systems, incorporating critical quality control checkpoints to ensure the safety, stability, and reliability of the final formulation.

| Compound Overview and Physicochemical Profile

This compound is an organosulfonate compound. While it is listed as an impurity of the drug Mesna, its distinct chemical properties may warrant investigation in various biological systems.[1] A thorough understanding of its physicochemical characteristics is the cornerstone of developing a viable and reproducible in vivo formulation.

Based on available data for the compound and structurally related sodium sulfonates, we can summarize its key properties. The sodium salt form is intentionally designed to enhance aqueous solubility and stability compared to its free acid counterpart.[2]

PropertyValue / DescriptionSource(s)
CAS Number 76274-71-0[3][4][5][6][7]
Molecular Formula C₄H₇NaO₄S₂[1][3][7]
Molecular Weight ~206.22 g/mol [1][3][7]
Appearance White to off-white solid.[3][8]
Purity Typically >97%. Researchers should always confirm the purity from the Certificate of Analysis (CoA) of their lot.[3]
Predicted Solubility Highly soluble in water and polar solvents. Sodium sulfonate salts are known for their excellent water solubility.[8]
Stability Considered stable under normal storage and handling conditions. Store refrigerated (2-8°C) and protected from moisture.[1]
Synonyms Ethanethioic Acid S-(2-Sulfoethyl) Ester Sodium Salt; Sodium 2-(acetylthio)ethane-1-sulfonate.[1]

| Core Principles of In Vivo Formulation Design

The transition from a dry powder to a biologically compatible solution requires careful consideration of several factors. The primary goal is to deliver the compound to the target site in a manner that is safe for the animal and does not introduce experimental artifacts.

The Central Role of the Vehicle

The "vehicle" is the liquid in which the compound is dissolved or suspended. For a highly water-soluble compound like this compound, aqueous vehicles are ideal.

  • Parenteral Routes (Intravenous, Intraperitoneal, Subcutaneous): These routes demand the highest level of purity. The vehicle must be sterile and isotonic to prevent cellular damage and pain at the injection site.

    • 0.9% Sodium Chloride (Normal Saline): The most common and preferred vehicle. It is isotonic and physiologically compatible.

    • Phosphate-Buffered Saline (PBS): Provides buffering capacity to maintain a stable pH, which can be critical for compound stability and tolerability.

  • Enteral Routes (Oral Gavage): While sterility is not a strict requirement, the vehicle should be clean and non-toxic.

    • Purified Water (e.g., Milli-Q® or equivalent): Suitable for soluble compounds.

    • 0.5% (w/v) Carboxymethylcellulose (CMC) in water: Often used for suspensions, but can also be used for soluble compounds to increase viscosity, which may aid in administration.[9]

pH and Tonicity: The Keys to Tolerability

The pH of the final formulation should be close to physiological pH (7.2-7.4). As this compound is a salt of a strong acid, its solution in a neutral vehicle like saline is expected to have a pH near neutral. Always measure the pH of the final formulation. If adjustment is needed, use dilute solutions of NaOH or HCl. Tonicity, or osmotic pressure, should match that of biological fluids, which is why 0.9% saline is the standard for parenteral routes.

Sterility: A Non-Negotiable for Parenteral Administration

Any solution injected into an animal must be sterile to prevent infection, which is a significant confounding variable and an ethical concern. Sterilization is typically achieved by filtration through a 0.22 µm syringe filter. This process removes bacteria and particulate matter.

| Experimental Formulation Protocols

Safety First: Before beginning, review the Safety Data Sheet (SDS). While specific data is limited, related compounds can cause skin and eye irritation.[10] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, gloves, and safety glasses.

Preparation of a Concentrated Stock Solution (e.g., 50 mg/mL)

This protocol describes the preparation of a high-concentration stock that can be diluted for various routes of administration.

Materials:

  • This compound powder

  • Sterile 0.9% Sodium Chloride for Injection, USP (Normal Saline)

  • Sterile conical tubes (15 mL and 50 mL)

  • Calibrated analytical balance

  • Calibrated pH meter

  • Sterile 0.22 µm syringe filters

  • Sterile syringes and needles

Procedure:

  • Calculation: Determine the required mass of the compound. For example, to make 10 mL of a 50 mg/mL solution, you need: 10 mL * 50 mg/mL = 500 mg.

  • Weighing: Accurately weigh 500 mg of this compound into a 15 mL sterile conical tube.

  • Dissolution: Add approximately 8 mL of sterile 0.9% saline to the tube. Vortex gently until the powder is completely dissolved. The high expected solubility means this should occur rapidly.

  • Volume Adjustment: Carefully add sterile saline to reach a final volume of exactly 10 mL. Invert the tube several times to ensure homogeneity.

  • Quality Control - Visual Inspection: Hold the solution against a light and dark background. It should be clear, colorless, and free of any visible particulates.

  • Quality Control - pH Measurement: Calibrate the pH meter. Aseptically remove a small aliquot (if volume permits) or use pH strips to check the pH. It should be in the range of 6.5-7.5. If outside this range, consider if adjustment is necessary for your specific study.

  • Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter. Dispense the solution through the filter into a new, sterile conical tube or vial. This is the final, sterile stock solution.

  • Storage: Store the stock solution at 2-8°C, protected from light. For long-term storage, consult stability data or consider aliquoting and freezing at -20°C. Perform a visual check for precipitation after thawing.

G cluster_prep Preparation Phase cluster_qc Quality Control & Sterilization cluster_final Final Product weigh 1. Weigh Compound add_vehicle 2. Add Vehicle (e.g., Saline) weigh->add_vehicle dissolve 3. Dissolve (Vortex) add_vehicle->dissolve qs 4. QS to Final Volume dissolve->qs inspect 5. Visual Inspection (Clarity, Particulates) qs->inspect ph_check 6. pH Measurement (Target: 6.5-7.5) inspect->ph_check filter 7. Sterile Filtration (0.22 µm Filter) ph_check->filter store 8. Store Aseptically (2-8°C, protected from light) filter->store

Caption: General workflow for preparing a sterile stock solution.

Protocol for Intravenous (IV) or Intraperitoneal (IP) Administration

For IV or IP routes, the formulation must be sterile, isotonic, and at a physiological pH.[11]

Procedure:

  • Dose Calculation: Calculate the required dose for each animal. Example: A 25g mouse (0.025 kg) requires a 10 mg/kg dose. Total dose = 0.025 kg * 10 mg/kg = 0.25 mg.

  • Dilution: Using the 50 mg/mL sterile stock solution, calculate the volume needed. Volume = 0.25 mg / 50 mg/mL = 0.005 mL (5 µL).

  • Final Volume Adjustment: This small volume is difficult to inject accurately. Dilute it to a practical injection volume (e.g., 100 µL for a mouse).

    • Take 5 µL of the stock solution.

    • Add 95 µL of sterile 0.9% saline.

    • The final concentration is now 2.5 mg/mL, and the injection volume is 100 µL.

  • Administration: Administer the calculated volume to the animal using appropriate and ethical handling techniques.[12]

Protocol for Oral Gavage (PO) Administration

For oral administration, sterility is not required, but the formulation should be prepared fresh using purified water.[11]

Procedure:

  • Dose Calculation: Same as for IV/IP administration.

  • Formulation Preparation: A fresh batch can be prepared specifically for oral dosing to avoid using a sterile-filtered stock.

    • Weigh the required amount of compound.

    • Dissolve in a known volume of Purified Water (or 0.9% Saline).

    • Ensure the final concentration allows for a reasonable gavage volume (e.g., 5-10 mL/kg for a mouse).

  • Administration: Administer the calculated volume using a proper oral gavage needle.

| In-Process Quality Control and Troubleshooting

A robust protocol includes checkpoints to ensure the integrity of the formulation.

G start Start: Weigh Compound dissolution_check Is Compound Fully Dissolved? start->dissolution_check particulate_check Is Solution Clear & Particulate-Free? dissolution_check->particulate_check Yes fail FAIL: Discard Formulation & Re-evaluate dissolution_check->fail No ph_check Is pH within 6.5-7.5 Range? particulate_check->ph_check Yes particulate_check->fail No pass Formulation Passed QC Proceed to Dosing ph_check->pass Yes ph_check->fail No (Or requires adjustment)

Caption: Key quality control checkpoints in the formulation process.

IssuePotential CauseRecommended Action
Precipitation in Solution Exceeded solubility limit; low temperature; pH shift; contamination.Gently warm the solution. If precipitate remains, remake the solution at a lower concentration. Ensure the vehicle is pure.
Cloudy or Hazy Appearance Particulate contamination; bacterial growth (if not sterile); poor dissolution.Filter the solution through a 0.22 µm filter. If haziness persists, the formulation is not viable. Prepare a fresh batch.
pH Out of Range (6.5-7.5) Impurities in the compound lot; incorrect vehicle used.Confirm the pH of your vehicle (saline/water). If the issue is the compound, consider if the study can tolerate the pH or if adjustment is needed.
Adverse Animal Reaction Formulation is hyper/hypotonic; incorrect pH; contamination; high dose volume.Re-verify all formulation steps and calculations. Ensure the vehicle is 0.9% saline for parenteral routes. Review dose volume guidelines.[11]

| References

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. [Link]

  • PubChem. 2-(Acetylthio)ethanesulfonic acid. [Link]

  • Chemsrc. CAS#:76274-71-0 | this compound. [Link]

  • Nuvisan. In vivo toxicology and safety pharmacology. [Link]

  • Tadesse, M. G. (2022). Toxicology and Drug Safety Issues: A Review Article. In-vitro-in-vivo-in-silico Journal, 1(1). [Link]

  • Ataman Kimya. ETHANESULFONIC ACID SODIUM SALT. [Link]

  • ENCO. This compound | A188700. [Link]

  • Pharmaffiliates. Mesna - Impurity C (Sodium Salt). [Link]

  • Engel, A., Smith, A., & Thackaberry, C. (2014). Non-clinical toxicological considerations for pharmaceutical salt selection. Expert Opinion on Drug Metabolism & Toxicology, 10(9), 1243-1258. [Link]

  • Hidayat, R., & Wulandari, P. (2021). Fluid and Drug Administration Procedure Animal Model in Biomedical Research. Bioscientia Medicina : Journal of Biomedicine and Translational Research, 5(4), 1109-1117. [Link]

  • Bagyalakshmi, J., Vamsikrishna, R. P., Manavalan, R., Ravi, T. K., & Manna, P. K. (2007). Formulation development and in vitro and in vivo evaluation of membrane-moderated transdermal systems of ampicillin sodium in ethanol: pH 4.7 buffer solvent system. AAPS PharmSciTech, 8(1), E2. [Link]

  • Kashefolgheta, S., & Vila Verde, A. (2018). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. The Journal of Physical Chemistry B, 122(34), 8346–8356. [Link]

  • Shanghai Huicheng Biological Technology. This compound. [Link]

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Application Notes and Protocols: The Role of 2-Acetylthioethanesulfonic Acid Sodium Salt in Redox Biology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Protected Thiol for Controlled Redox Modulation

In the intricate landscape of redox biology, the study of thiol-dependent processes is paramount. Cysteine residues in proteins are central to cellular signaling, enzymatic catalysis, and antioxidant defense. Their thiol (-SH) groups are susceptible to a variety of oxidative modifications, including the formation of disulfides, S-nitrosation, and S-glutathionylation. The controlled investigation of these processes often requires reagents that can introduce or modify thiol groups with precision. 2-Acetylthioethanesulfonic Acid Sodium Salt, also known as Mesna Impurity C, emerges as a valuable tool in this context. It is a stable, thiol-protected compound that, upon deacetylation, yields 2-mercaptoethanesulfonic acid sodium salt (Mesna), a potent thiol donor and antioxidant.

The S-acetyl group provides a stable thioester linkage, effectively masking the reactive thiol and preventing its premature oxidation or participation in unwanted side reactions. This protective strategy allows for the controlled, in-situ generation of a highly reactive thiol under specific, mild conditions. This unique feature makes this compound an ideal candidate for a range of applications in redox biology research, from studying protein S-thiolation to investigating the kinetics of thiol-dependent enzymes.

This guide provides an in-depth exploration of the scientific principles and practical applications of this compound, offering detailed protocols for its use in key experimental workflows.

Mechanism of Action: The Deprotection of a Latent Thiol

The utility of this compound lies in the controlled cleavage of its S-acetyl group to release the free thiol. This deprotection can be achieved through two primary mechanisms: chemical hydrolysis and enzymatic catalysis.

1. Chemical Deacetylation (Base-Mediated Hydrolysis):

The thioester bond in this compound is susceptible to hydrolysis under basic conditions. Treatment with a mild base, such as sodium hydroxide (NaOH) or hydroxylamine, results in the efficient removal of the acetyl group, yielding the free thiol, Mesna. The reaction proceeds via nucleophilic acyl substitution. This method is straightforward and can be performed in aqueous buffers, making it suitable for many in vitro applications. However, careful control of pH is crucial to avoid unwanted side reactions with other components of the experimental system.

2. Enzymatic Deacetylation:

Certain classes of enzymes, such as esterases and histone deacetylases (HDACs), can catalyze the hydrolysis of acetyl groups. While specific enzymes for the deacetylation of this compound have not been extensively characterized in the literature, the principle of enzymatic activation offers a pathway for more targeted thiol release, particularly in cellular contexts where specific enzyme activities can be harnessed. This approach holds promise for cell-based assays where controlled, intracellular generation of the thiol is desired.

The choice of deprotection method will depend on the specific experimental design, including the sensitivity of the biological sample to pH changes and the desired location (extracellular vs. intracellular) of thiol generation.

Core Applications in Redox Biology Research

The ability to generate a reactive thiol in a controlled manner opens up several avenues for investigation in redox biology.

Application 1: In Vitro Induction of Protein S-Thiolation

Protein S-thiolation is a reversible post-translational modification where a low-molecular-weight thiol, such as glutathione, forms a mixed disulfide with a protein cysteine residue. This modification can alter protein function and protect cysteine residues from irreversible oxidation. This compound can be used as a thiol donor to induce S-thiolation of purified proteins or in cell lysates.

Experimental Workflow for In Vitro S-Thiolation:

cluster_0 Preparation cluster_1 Deacetylation & S-Thiolation cluster_2 Analysis A Prepare Protein Sample (Purified protein or cell lysate) C Incubate Protein with 2-Acetylthioethanesulfonic Acid Sodium Salt A->C B Prepare 2-Acetylthioethanesulfonic Acid Sodium Salt Solution B->C D Initiate Deacetylation (e.g., add mild base) C->D E S-Thiolation Reaction D->E F Stop Reaction (e.g., acidification or alkylation of remaining free thiols) E->F G Detect S-Thiolation (e.g., Western Blot, Mass Spectrometry) F->G

Caption: Workflow for in vitro protein S-thiolation.

Protocol 1: In Vitro S-Thiolation of a Target Protein

Materials:

  • Purified protein of interest

  • This compound

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Deacetylation Agent: 0.1 M NaOH (freshly prepared and degassed)

  • Stopping Solution: 100 mM N-ethylmaleimide (NEM) in reaction buffer

  • SDS-PAGE and Western blotting reagents

  • Antibody against the protein of interest

  • Anti-glutathione antibody (or other relevant anti-thiol adduct antibody if a different thiol is being mimicked)

Procedure:

  • Prepare Protein Solution: Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 µM.

  • Prepare Thiol Donor: Prepare a 10 mM stock solution of this compound in the reaction buffer.

  • Initiate Reaction: In a microcentrifuge tube, combine the protein solution with the this compound solution to achieve a final concentration of 100-500 µM of the thiol donor.

  • Deacetylation: To initiate the release of the free thiol, add a small volume of 0.1 M NaOH to the reaction mixture to raise the pH to approximately 8.0-8.5. The exact amount should be determined empirically for the specific buffer system.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes to allow for S-thiolation to occur.

  • Stop Reaction: Quench the reaction by adding the NEM stopping solution to a final concentration of 10 mM. This will block any remaining free thiols.

  • Analysis: Analyze the protein sample by non-reducing SDS-PAGE and Western blotting. Probe the blot with an antibody against the protein of interest to observe any potential shifts in molecular weight due to the modification. To confirm S-thiolation, a parallel blot can be probed with an antibody that recognizes the specific thiol adduct. Mass spectrometry can also be used for a more detailed analysis of the modification site.

Quantitative Data Summary:

ParameterRecommended RangeNotes
Protein Concentration1-5 µMDependent on the protein and detection method.
This compound Concentration100-500 µMA molar excess is typically used.
Reaction pH8.0-8.5For efficient chemical deacetylation.
Incubation Time30-60 minutesOptimization may be required.
NEM Quenching Concentration10 mMTo block unreacted thiols.
Application 2: Studying Thiol-Disulfide Exchange Reactions

The in-situ generation of a thiol from this compound provides a clean system to study the kinetics and mechanism of thiol-disulfide exchange reactions. This is particularly useful for investigating the reactivity of specific disulfide bonds in proteins or small molecules.

Experimental Workflow for Thiol-Disulfide Exchange Studies:

cluster_0 Setup cluster_1 Reaction & Monitoring cluster_2 Data Analysis A Prepare Disulfide-Containing Substrate Solution C Mix Substrate and 2-Acetylthioethanesulfonic Acid Sodium Salt A->C B Prepare 2-Acetylthioethanesulfonic Acid Sodium Salt Solution B->C D Initiate Deacetylation C->D E Monitor Reaction Progress (e.g., Spectrophotometry, HPLC) D->E F Collect Time-Course Data E->F G Calculate Kinetic Parameters F->G

synthesis of radiolabeled 2-Acetylthioethanesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis of Radiolabeled 2-Acetylthioethanesulfonic Acid Sodium Salt

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Radiolabeled this compound

This compound is primarily known as a key impurity and intermediate in the synthesis of Mesna (Sodium 2-mercaptoethanesulfonate).[1] Mesna is an essential adjuvant therapy used in conjunction with chemotherapeutic agents like cyclophosphamide and ifosfamide to prevent hemorrhagic cystitis, a serious bladder toxicity.[2][3] The study of Mesna's absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing its uroprotective efficacy.

Radiolabeled compounds are indispensable tools in pharmaceutical research, providing a highly sensitive and quantitative method to trace the fate of a molecule in vitro and in vivo.[4][5] By incorporating a radioactive isotope such as Carbon-14 (¹⁴C) or Tritium (³H), researchers can meticulously track the parent compound and its metabolites. This application note provides a comprehensive guide to the , offering detailed protocols for both ¹⁴C and ³H labeling to support advanced pharmacological and metabolic studies. The choice between ¹⁴C and ³H often depends on the specific research goals; ¹⁴C offers metabolic stability, while ³H can provide higher specific activity, which is beneficial for receptor binding assays.[3][6]

Overall Synthetic Strategy

The synthesis is approached as a two-stage process. First, a stable, non-radiolabeled ("cold") synthesis is established to produce the target molecule. This validates the reaction pathway and provides a reference standard. Second, protocols are detailed for incorporating a radiolabel at a strategic point in the synthesis. Two primary radiolabeling strategies are presented:

  • Carbon-14 Labeling: The ¹⁴C isotope is introduced via [¹⁴C-acetyl]potassium thioacetate. This late-stage labeling approach is efficient and places the label on the acetyl moiety.

  • Tritium Labeling: The ³H isotope is introduced by catalytic hydrogen isotope exchange (HIE) on the ethane backbone of a key precursor, providing a high specific activity product.

Part 1: Synthesis of Non-Radiolabeled (Cold) this compound

The foundational "cold" synthesis involves two key steps: preparation of an alkylating agent followed by nucleophilic substitution.

Step 1.1: Synthesis of Sodium 2-Bromoethanesulfonate

The precursor, sodium 2-bromoethanesulfonate, is synthesized via the reaction of 1,2-dibromoethane with sodium sulfite. This is a well-established procedure adapted from Organic Syntheses.[7]

  • Causality: The sulfite anion acts as a nucleophile, displacing one of the bromide ions from 1,2-dibromoethane in an SN2 reaction. Using an excess of 1,2-dibromoethane helps to minimize the formation of disubstituted byproducts. The reaction is performed in an aqueous alcohol solution to ensure solubility of both the organic and inorganic reactants.[7][8]

Step 1.2: Synthesis of this compound

The final product is formed by the nucleophilic substitution of the bromide in sodium 2-bromoethanesulfonate with potassium thioacetate.[9][10]

  • Causality: The thioacetate anion (CH₃COS⁻) is a potent sulfur nucleophile that readily displaces the bromide leaving group from the ethanesulfonate backbone.[2][11] This S-alkylation reaction is a robust and high-yielding method for forming thioesters.[2] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this SN2 reaction, facilitating the dissolution of the salts and promoting a rapid reaction rate.

Part 2: Synthesis of Radiolabeled this compound

For tracer studies, the introduction of a radionuclide is essential. The following protocols describe the synthesis of ¹⁴C and ³H labeled analogues.

Protocol 2.1: [¹⁴C-acetyl]-2-Acetylthioethanesulfonic Acid Sodium Salt

This protocol introduces the Carbon-14 label into the acetyl group, a position that is generally stable but whose metabolic fate can be of interest. The key radiolabeled reagent is [1-¹⁴C]potassium thioacetate, which is synthesized in situ.

  • Rationale for Label Position: Placing the ¹⁴C on the acetyl carbonyl carbon is a common strategy. The primary source for ¹⁴C labeling is often Ba[¹⁴C]O₃, which can be converted into various one-carbon building blocks like [¹⁴C]acetyl chloride.[12] This "late-stage" labeling approach, where the isotope is introduced near the end of the synthesis, is often preferred to maximize the incorporation of the expensive radiolabeled reagent into the final product.[5]

Workflow for [¹⁴C] Labeling

cluster_0 Preparation of [1-¹⁴C]Potassium Thioacetate cluster_1 Final Coupling Reaction A [1-¹⁴C]Acetic Acid C [1-¹⁴C]Acetyl Chloride A->C Chlorination B Thionyl Chloride (SOCl₂) B->C E [1-¹⁴C]Potassium Thioacetate C->E Thiolation D Potassium Hydrogen Sulfide (KSH) D->E G [¹⁴C-acetyl]-2-Acetylthio- ethanesulfonic Acid Sodium Salt E->G S_N2 Substitution F Sodium 2-Bromoethanesulfonate F->G

Caption: Workflow for the synthesis of [¹⁴C]-labeled target compound.

Detailed Experimental Protocol: [¹⁴C-acetyl]-2-Acetylthioethanesulfonic Acid Sodium Salt

CAUTION: All operations involving radiolabeled materials must be performed by trained personnel in a designated radiological laboratory with appropriate shielding and containment (e.g., a fume hood or glove box).

Step 2.1.1: Preparation of [1-¹⁴C]Acetyl Chloride

  • To a vial containing [1-¹⁴C]acetic acid (e.g., 50 mCi, specific activity 50-60 mCi/mmol) dissolved in an inert solvent like dichloromethane (1 mL), add oxalyl chloride (2.0 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours. The evolution of CO and CO₂ gas will be observed.

  • The resulting solution of [1-¹⁴C]acetyl chloride is typically used directly in the next step without purification.[13]

Step 2.1.2: Preparation of [1-¹⁴C]Potassium Thioacetate

  • In a separate flask under an inert atmosphere (argon or nitrogen), prepare a solution of potassium hydrogen sulfide (KSH, 1.2 equivalents) in anhydrous ethanol.

  • Cool this solution to 0 °C and slowly add the [1-¹⁴C]acetyl chloride solution from the previous step.

  • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour. The in situ formation of [1-¹⁴C]potassium thioacetate occurs.[9]

Step 2.1.3: Synthesis of [¹⁴C-acetyl]-2-Acetylthioethanesulfonic Acid Sodium Salt

  • To the ethanolic suspension of [1-¹⁴C]potassium thioacetate, add a solution of sodium 2-bromoethanesulfonate (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF.

  • Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor reaction progress via radio-TLC (Thin Layer Chromatography) with a suitable phosphor-imager.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product using preparative radio-HPLC to obtain the final radiolabeled compound with high radiochemical purity.

  • Determine the specific activity (mCi/mmol) and radiochemical purity via LSC (Liquid Scintillation Counting) and analytical radio-HPLC, respectively.

Protocol 2.2: [³H]-2-Acetylthioethanesulfonic Acid Sodium Salt

This protocol introduces Tritium via a Hydrogen Isotope Exchange (HIE) reaction on the ethane backbone of the sodium 2-bromoethanesulfonate precursor. This method can achieve very high specific activities.

  • Rationale for Method: Metal-catalyzed HIE is a powerful technique for late-stage labeling that avoids multi-step synthesis from a labeled starting material.[6] Iridium complexes, such as Crabtree's catalyst or related NHC-Ir(I) complexes, are highly effective for activating C-H bonds and facilitating exchange with tritium gas (T₂).[14] The directing-group ability of the sulfonate moiety can enhance the efficiency and regioselectivity of the exchange on the adjacent ethyl carbons.

Workflow for [³H] Labeling

A Sodium 2-Bromoethanesulfonate C [³H]-Sodium 2-Bromoethanesulfonate A->C Hydrogen Isotope Exchange B Tritium Gas (T₂) Iridium Catalyst B->C E [³H]-2-Acetylthioethanesulfonic Acid Sodium Salt C->E S_N2 Substitution D Potassium Thioacetate D->E

Caption: Workflow for the synthesis of [³H]-labeled target compound.

Detailed Experimental Protocol: [³H]-2-Acetylthioethanesulfonic Acid Sodium Salt

CAUTION: Operations with high-pressure tritium gas require specialized equipment (e.g., a tritium manifold) and safety protocols.

Step 2.2.1: Tritiation of Sodium 2-Bromoethanesulfonate

  • Place sodium 2-bromoethanesulfonate (10-20 mg) and an Iridium catalyst (e.g., Crabtree's catalyst, 5 mol%) in a reaction vessel suitable for high pressure.

  • Dissolve the solids in a suitable solvent such as dichloromethane (DCM).

  • Connect the vessel to a tritium manifold, freeze-pump-thaw the solution three times to remove atmospheric gases.

  • Expose the solution to tritium gas (T₂) at approximately 1 atmosphere and stir at room temperature for 12-24 hours.

  • After the reaction, carefully remove the excess tritium gas.

  • Dissolve the residue in methanol and stir for several hours to exchange any labile tritium (tritium attached to heteroatoms). Lyophilize to remove the solvent. Repeat this step twice.

Step 2.2.2: Synthesis of [³H]-2-Acetylthioethanesulfonic Acid Sodium Salt

  • Dissolve the crude [³H]-sodium 2-bromoethanesulfonate in anhydrous DMF.

  • Add potassium thioacetate (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 4 hours, monitoring by radio-TLC.

  • Upon completion, purify the final product using preparative radio-HPLC.

  • Characterize the final product for identity, radiochemical purity, and specific activity.

Data Presentation: Expected Results

The following table summarizes the expected outcomes for the .

Parameter[¹⁴C-acetyl] Labeled[³H] Labeled
Radiolabel Position Acetyl CarbonylEthane Backbone
Typical Precursor [1-¹⁴C]Acetic AcidTritium (T₂) Gas
Theoretical Max. Specific Activity ~62.4 mCi/mmol~28,800 Ci/mmol (per T)
Expected Specific Activity 50 - 60 mCi/mmol10 - 25 Ci/mmol
Radiochemical Purity (Post-HPLC) >98%>98%
Primary Analytical Techniques Radio-HPLC, LSC, LC-MSRadio-HPLC, LSC, ³H-NMR

Note: Expected specific activity is highly dependent on the specific activity of the starting radiolabeled material and reaction conditions.

Quality Control and Validation

For any radiolabeled compound intended for biological studies, rigorous quality control is a self-validating necessity.

  • Identity Confirmation: The identity of the final labeled compound should be confirmed by co-elution with an authenticated, non-labeled reference standard using analytical HPLC with UV and radio-detectors. Mass spectrometry (LC-MS) should also be used to confirm the correct mass-to-charge ratio, accounting for the isotopic mass.

  • Radiochemical Purity (RCP): RCP must be determined by at least two different chromatographic methods (e.g., reverse-phase and normal-phase HPLC) to ensure no radioactive impurities are co-eluting with the main product. The RCP should be ≥98%.

  • Specific Activity (SA): The specific activity (e.g., in Ci/mmol or Bq/mol) is determined by quantifying the mass of the compound (via UV or MS calibration curve against the reference standard) and its corresponding radioactivity (via Liquid Scintillation Counting).

References

  • Marvel, C. S.; Sparberg, M. S. Sodium 2-bromoethanesulfonate. Org. Synth.1932, 12, 72. DOI: 10.15227/orgsyn.012.0072
  • Google Patents. (CN114853640A)
  • Marvel, C. S.; Bailey, C. F. Taurine. Org. Synth.1938, 18, 80. DOI: 10.15227/orgsyn.018.0080
  • Wikipedia.
  • Lead Sciences. Sodium 2-(acetylthio)
  • Vejvodova, Z. et al. Tritium hydrogen-isotope exchange with electron-poor tertiary benzenesulfonamide moiety; application in late-stage labeling of T0901317. J. Labelled Comp. Radiopharm.2022, 65(2), 36-44. DOI: 10.1002/jlcr.3958
  • Almac Group. Isotopic API labelling with carbon-14. [Link]
  • Pharmaron. Radiolabelling And Radiosynthesis Services. [Link]
  • Teng, Y. et al. The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules2024, 29(17), 4109. DOI: 10.3390/molecules29174109
  • Moravek, Inc. Custom Synthesis with Tritium [3H]. [Link]
  • Selcia. Late-Stage Carbon-14 Labelling and Isotope Exchange Techniques in Radiochemistry. [Link]
  • PrepChem.com.
  • Atzrodt, J. et al. Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Angew. Chem. Int. Ed.2018, 57(8), 2058-2086. DOI: 10.1002/anie.201704810
  • Pharmaron. Carbon-14 Radiosynthesis. [Link]
  • Moravek, Inc. Carbon-14: The Best Radiolabel for Your Clinical Trial. [Link]
  • Google Patents. (CS260624B1) Process for preparing 2-mercaptoethanesulfonic acid and its salts.
  • Wikipedia. Mesna. [Link]
  • Jary, J. et al. Preparation of sodium 2-mercapto-( sup 14 C)ethanesulfonate. J. Labelled Comp. Radiopharm.1989, 27(8), 965-969. DOI: 10.1002/jlcr.2580270813
  • Wikipedia. Acyl chloride. [Link]
  • Study.com. Video: Acyl Chloride Uses, Reactions & Synthesis. [Link]

Sources

electrochemical detection of 2-Acetylthioethanesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Electrochemical Detection of 2-Acetylthioethanesulfonic Acid Sodium Salt and its Active Thiol Form, Mesna

Introduction: Unmasking the Electroactive Moiety

This compound is a sulfur-containing organic compound that serves as a protected or precursor form of the widely used chemoprotective agent, Mesna (2-mercaptoethanesulfonic acid sodium salt). Mesna is administered alongside certain chemotherapy drugs like ifosfamide and cyclophosphamide to prevent hemorrhagic cystitis, a condition of sudden-onset bladder inflammation and bleeding.[1] Its protective action is mediated by the free sulfhydryl (-SH) group, which detoxifies urotoxic metabolites in the bladder.[2]

Direct via its thiol properties is not feasible because the sulfhydryl group is protected by an acetyl group (thioester). Therefore, any electrochemical protocol targeting this molecule must first involve a chemical hydrolysis step. This crucial step cleaves the thioester bond, liberating the free thiol of Mesna, which is a highly electroactive species. This application note provides a comprehensive guide to this two-step process: controlled hydrolysis followed by sensitive electrochemical quantification using two distinct, powerful methods.

Part 1: The Foundational Principle - Hydrolysis and Electrochemical Oxidation

The core of this analytical approach rests on a simple yet critical chemical transformation followed by an electrochemical event.

1.1. Base-Catalyzed Hydrolysis

The thioester bond in this compound is susceptible to hydrolysis under basic conditions. A mild base, such as sodium hydroxide (NaOH), catalyzes the cleavage of the acetyl group, yielding Mesna and an acetate salt. This reaction is typically rapid and quantitative, making it a reliable sample preparation step.

  • Reaction:

    • CH₃C(=O)S-CH₂CH₂-SO₃⁻Na⁺ + 2NaOH → HS-CH₂CH₂-SO₃⁻Na⁺ + CH₃COO⁻Na⁺ + H₂O

1.2. Electrochemical Oxidation of the Thiol Group

Once the free sulfhydryl group of Mesna is exposed, it can be readily oxidized at the surface of a suitable working electrode (e.g., gold or modified carbon). The oxidation process involves the transfer of electrons from the thiol to the electrode, generating a measurable electrical signal (current or impedance change). While the exact mechanism can be complex, a primary reaction is the oxidation of two thiol molecules to form a disulfide.[3][4]

  • Electrode Reaction (simplified):

    • 2 HS-R → R-S-S-R + 2H⁺ + 2e⁻ (where R = -CH₂CH₂-SO₃⁻Na⁺)

The choice of electrochemical technique determines how this electron transfer is measured, providing the basis for quantification. We will detail two field-proven methods: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) and Electrochemical Impedance Spectroscopy (EIS).

Part 2: Method 1 - Selective Quantification by HPLC with Electrochemical Detection (HPLC-ED)

This method combines the powerful separation capabilities of HPLC with the high sensitivity of amperometric detection, making it an ideal choice for analyzing the analyte in complex matrices such as biological fluids or pharmaceutical formulations.[5][6][7]

2.1. Causality and Experimental Rationale

The HPLC column separates the hydrolyzed analyte (Mesna) from the unhydrolyzed parent compound, potential side-products, and other matrix components. This ensures that the electrochemical signal is exclusively from the compound of interest. A gold working electrode is particularly effective for detecting thiols, as they readily adsorb to its surface, facilitating a stable and sensitive oxidative signal.[8][9]

2.2. Experimental Workflow for HPLC-ED

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Weighing (e.g., 1 mg/mL stock) Hydrolysis 2. Hydrolysis (Add NaOH, Incubate) Sample->Hydrolysis Neutralize 3. Neutralization (Add Acid, e.g., H₃PO₄) Hydrolysis->Neutralize Filter 4. Filtration (0.22 µm Syringe Filter) Neutralize->Filter Inject 5. HPLC Injection Filter->Inject Inject Filtrate Separate 6. C18 Column Separation Inject->Separate Detect 7. Electrochemical Detection (Au Electrode) Separate->Detect Quantify 8. Data Acquisition & Quantification Detect->Quantify

Caption: Workflow for HPLC-ED analysis.

2.3. Detailed Protocol: HPLC-ED

A. Instrumentation and Reagents

  • HPLC system with a pump, autosampler, and column oven.

  • Electrochemical detector with a gold working electrode, Ag/AgCl reference electrode, and glassy carbon auxiliary electrode.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents: Methanol (HPLC grade), Sodium phosphate monobasic, Phosphoric acid, Sodium hydroxide, Deionized water (18.2 MΩ·cm).

  • This compound standard.

B. Sample Preparation and Hydrolysis

  • Standard Preparation: Accurately prepare a stock solution (e.g., 1 mg/mL) of this compound in deionized water.

  • Hydrolysis: To a 1 mL aliquot of the standard or sample solution, add 100 µL of 1 M NaOH. Vortex briefly. Incubate at room temperature for 15 minutes to ensure complete hydrolysis to Mesna.

  • Neutralization: Add 100 µL of 1 M Phosphoric Acid to neutralize the solution. The final pH should be acidic to ensure compatibility with the mobile phase.

  • Dilution: Dilute the neutralized solution as needed with the mobile phase to fall within the calibration range.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter before injection.

C. Chromatographic and Detector Conditions

  • Mobile Phase: 50 mM Sodium Phosphate buffer with 5% Methanol, pH adjusted to 3.0 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Electrochemical Detector:

    • Working Electrode: Gold (Au).

    • Applied Potential: +0.7 V vs. Ag/AgCl. This potential is sufficient to oxidize the thiol group without excessive background noise.

    • Output Range: Set according to expected concentration (e.g., 50-500 nA).

D. Calibration and Quantification

  • Prepare a series of calibration standards by serially diluting the stock solution and subjecting each to the hydrolysis and neutralization protocol.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Quantify unknown samples by interpolating their peak areas from the calibration curve.

2.4. Performance Characteristics

The following table summarizes typical performance data achievable with this method, based on published literature for Mesna analysis.[8][9]

ParameterTypical Value
Linear Range 10 - 10000 nmol/g
Limit of Quantification (LOQ) 10 nmol/g
Precision (RSD) < 9%
Accuracy (Recovery) 97.8% to 113.6%

Part 3: Method 2 - Ultrasensitive Detection with Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful, non-destructive technique that probes the interfacial properties of an electrode. For this application, a sensor is fabricated where the binding of the hydrolyzed analyte (Mesna) to a modified electrode surface alters its ability to transfer charge. This change is measured as an increase in impedance, providing a highly sensitive, label-free detection method.

3.1. Causality and Experimental Rationale

This protocol uses a gold nanoparticle (AuNP)-modified electrode. AuNPs provide a high surface area and excellent conductivity, enhancing the sensor's sensitivity.[10][11][12] The strong affinity between gold and the thiol group of Mesna ensures that the analyte binds specifically to the electrode surface.[13][14] This binding event creates a barrier that hinders the access of a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻) to the electrode surface. The increased difficulty for the probe to exchange electrons with the electrode is measured as an increase in the charge-transfer resistance (Rct), which is directly proportional to the analyte concentration.[15][16][17][18][19]

3.2. Sensing Mechanism for EIS

EIS_Mechanism cluster_electrode cluster_before Before Mesna Binding cluster_after After Mesna Binding GCE Glassy Carbon Electrode (GCE) AuNPs Gold Nanoparticles (AuNPs) High Surface Area & Conductivity Rct1 Low Rct (Fast e⁻ Transfer) Rct2 High Rct (Slow e⁻ Transfer) Probe1 [Fe(CN)₆]³⁻/⁴⁻ Probe1->AuNPs Easy Access Rct1->Rct2 ΔRct ∝ [Mesna] Probe2 [Fe(CN)₆]³⁻/⁴⁻ Mesna Mesna (-SH) Probe2->Mesna Blocked Access Mesna->AuNPs Au-S Bond

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 2-Acetylthioethanesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Acetylthioethanesulfonic Acid Sodium Salt. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple procedural steps to explore the underlying chemistry, enabling you to troubleshoot effectively and enhance reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis.

Q1: What is the primary reaction mechanism for synthesizing this compound?

A1: The synthesis is a classic bimolecular nucleophilic substitution (SN2) reaction.[1] In this process, a sulfur nucleophile, typically from potassium or sodium thioacetate, attacks the electrophilic carbon of a 2-haloethanesulfonate salt (e.g., sodium 2-bromoethanesulfonate), displacing the halide leaving group.[1][2]

Q2: Why is a phase-transfer catalyst (PTC) often recommended for this reaction?

A2: A phase-transfer catalyst (PTC) is crucial for reactions involving reactants soluble in different, immiscible phases, such as an aqueous solution of the sulfonate salt and an organic solvent.[3][4] The PTC, often a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the thioacetate anion from the aqueous phase to the organic phase where the haloethanesulfonate is located, dramatically accelerating the reaction rate.[3][4][5] This avoids the need for harsh, expensive, or dangerous solvents.[3]

Q3: What are the most critical parameters to control for a high-yield synthesis?

A3: The most critical parameters are:

  • Temperature: Controls the reaction rate versus the formation of side products.

  • Solvent System: Affects the solubility of reactants and the efficacy of the PTC.

  • Stoichiometry: The molar ratio of thioacetate to the haloethanesulfonate substrate.

  • Reaction Time: Must be sufficient for completion, as monitored by an appropriate technique (e.g., TLC or HPLC).

Q4: Is this compound the same as Mesna?

A4: No. This compound is a protected precursor and is also known as "Mesna EP Impurity C".[6][7] Mesna is the active thiol, 2-mercaptoethanesulfonic acid sodium salt, which is obtained after the hydrolysis of the acetyl group from the title compound.[2]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Problem 1: Low or No Product Yield
Potential Cause Diagnostic Check Recommended Solution Scientific Rationale
Poor Nucleophilicity of Thioacetate Verify the quality and dryness of the potassium/sodium thioacetate.Use freshly dried thioacetate salt. Consider preparing it fresh if quality is suspect.Thioacetate salts can be hygroscopic. Water can hydrolyze the thioacetate and also solvate the nucleophile, reducing its reactivity.
Ineffective Phase-Transfer Catalysis Check the choice and amount of PTC. Ensure vigorous stirring.Use a suitable PTC like TBAB or a phosphonium salt at 1-5 mol%. Increase stirring speed to maximize the interfacial area between phases.[5]The PTC's function is to shuttle the nucleophile across the phase boundary.[4] Insufficient catalyst or poor mixing creates a bottleneck, slowing the reaction.[5]
Poor Leaving Group The reaction is significantly slower with 2-chloroethanesulfonate compared to 2-bromoethanesulfonate.If possible, use sodium 2-bromoethanesulfonate as the starting material.The reaction rate in SN2 reactions is dependent on the strength of the carbon-halogen bond. The C-Br bond is weaker and more polarizable than the C-Cl bond, making bromide a better leaving group.[8]
Reaction Not Driven to Completion Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.Increase reaction temperature in increments of 5-10°C or prolong the reaction time.SN2 reactions have an activation energy barrier that must be overcome.[9] Increasing temperature provides the necessary energy to increase the reaction rate, but must be balanced against potential side reactions.
Problem 2: Presence of Significant Impurities in the Crude Product
Potential Cause Diagnostic Check Recommended Solution Scientific Rationale
Formation of symmetrical sulfide (Thioether) Analyze crude product by NMR or LC-MS for a symmetrical diether impurity.Use a slight excess (1.1-1.2 equivalents) of the thioacetate nucleophile. Avoid overly high temperatures.This side product can arise if the product thioester is hydrolyzed to the thiol (Mesna), which then acts as a nucleophile itself, reacting with another molecule of the haloethanesulfonate starting material.
Hydrolysis of the Acetyl Group Check the pH of the reaction mixture. Analyze for the presence of Mesna.Maintain a neutral to slightly basic pH during the reaction. Avoid strongly acidic or basic conditions during workup.The thioester linkage is susceptible to hydrolysis under both acidic and basic conditions. Maintaining a controlled pH preserves the acetyl protecting group.
Unreacted Starting Material Check TLC or HPLC for the presence of the starting haloethanesulfonate.Refer to "Reaction Not Driven to Completion" above. Ensure proper stoichiometry and reaction conditions.Incomplete conversion is a common source of impurities. Re-optimization of time, temperature, or catalyst load may be necessary.
Alkyl Sulfonate Impurities This is a regulatory concern, though unlikely under typical synthesis conditions.[10]Use high-purity, pharma-grade sulfonic acid reagents. Avoid anhydrous, highly acidic conditions when using alcohol solvents.[10][11]Mutagenic alkyl sulfonate esters can theoretically form from the reaction of a sulfonic acid with an alcohol.[11] However, in a salt-formation or nucleophilic substitution reaction, the conditions (neutral pH, presence of a base/nucleophile) make this pathway mechanistically implausible.[10]

Optimized Experimental Protocol

This protocol is a generalized starting point. Researchers should optimize based on their specific equipment and reactant quality.

Materials:

  • Sodium 2-bromoethanesulfonate (1.0 equiv)

  • Potassium thioacetate (1.2 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.03 equiv)

  • Solvent System: Toluene and Water (e.g., 5:1 v/v)

  • Reaction Vessel with overhead stirrer, condenser, and temperature probe.

Procedure:

  • Reaction Setup: To the reaction vessel, add sodium 2-bromoethanesulfonate, potassium thioacetate, TBAB, toluene, and water.

  • Heating and Monitoring: Begin vigorous stirring and heat the mixture to 70-80°C. Monitor the reaction's progress every 1-2 hours by TLC (e.g., using a mobile phase of DCM:Methanol 9:1). The starting material is water-soluble, while the product is more organic-soluble.

  • Work-up: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer with an additional portion of toluene or another suitable organic solvent (e.g., ethyl acetate) to recover any remaining product.

  • Washing: Combine the organic layers and wash with brine to remove water-soluble impurities and residual catalyst.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization. A common technique is to dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol) and then precipitate the purified salt by adding a less polar co-solvent (e.g., acetone or isopropanol) and cooling.[12][13]

Visual Guides and Data

Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting common synthesis issues.

TroubleshootingWorkflow start Problem Encountered low_yield Low Yield start->low_yield impurity High Impurity Profile start->impurity check_completion Check Reaction Completion (TLC/HPLC) low_yield->check_completion identify_impurity Identify Impurity (NMR/LC-MS) impurity->identify_impurity incomplete Incomplete Reaction check_completion->incomplete No complete Complete, but Low Yield check_completion->complete Yes optimize_cond Optimize Conditions: - Increase Temp/Time - Check Catalyst Load - Verify Reagent Quality incomplete->optimize_cond check_workup Review Workup & Purification: - Check Extraction Efficiency - Optimize Recrystallization - Potential Mechanical Loss complete->check_workup sm_present Starting Material Present identify_impurity->sm_present Unreacted SM side_product Side Product(s) Detected identify_impurity->side_product New Species sm_present->incomplete side_product->optimize_cond Optimize Selectivity: - Lower Temperature - Adjust Stoichiometry - Control pH

Caption: A decision tree for troubleshooting the synthesis.

Key Parameter Summary
ParameterRecommended RangeRationale
Temperature 60 - 90 °CBalances reaction rate with minimizing side product formation. Higher temperatures may be needed for less reactive substrates.
Nucleophile Equiv. 1.1 - 1.3A slight excess of the thioacetate nucleophile helps drive the reaction to completion and minimizes certain side reactions.
PTC Loading 1 - 5 mol%Catalytic amount is sufficient. Higher loading offers diminishing returns and complicates purification.
Solvent Choice Biphasic (Toluene/Water) or Polar Aprotic (DMF, Acetonitrile)Biphasic systems with a PTC are often greener and simplify workup.[3] Polar aprotic solvents can also be effective by solvating the cation and leaving the anion nucleophile "naked" and more reactive.

References

  • Phase-transfer catalyst - Wikipedia. (n.d.).
  • Phase-Transfer Catalysis (PTC). (2008, April 10). Macmillan Group, Princeton University.
  • Phase transfer catalysis : Theory and application. (n.d.). Slideshare.
  • Simion, C., et al. (2010). Rapid and Convenient Thioester Synthesis Under Phase-Transfer Catalysis Conditions.
  • The Expanding Role of Phase Transfer Catalysts in Modern Organic Synthesis. (n.d.).
  • Nucleophilic Substitution Reactions of Haloalkanes and Related Compounds. (n.d.). In Organic Chemistry.
  • Method for the purification of aryl sulfonic acids and salts. (2002). Google Patents.
  • ETHANESULFONIC ACID SODIUM SALT. (n.d.). Ataman Kimya.
  • Process for preparing 2-mercaptoethanesulfonic acid and its salts. (n.d.). Google Patents.
  • Snodin, D. J. (2019). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development, 23(11), 2409-2426.
  • Snodin, D. J. (2024). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Journal of Pharmaceutical Sciences.
  • Mesna - Impurity C (Sodium Salt). (n.d.). Pharmaffiliates.
  • Nucleophilic Substitution of Haloalkanes. (n.d.). Save My Exams.
  • Nucleophilic Substitutions Reactions. (2023, August 30). YouTube.

Sources

Technical Support Center: 2-Acetylthioethanesulfonic Acid Sodium Salt in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for 2-Acetylthioethanesulfonic Acid Sodium Salt. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this reagent as a key intermediate in the synthesis of thiols, most notably the uroprotective agent Mesna (2-mercaptoethanesulfonic acid sodium salt). As a protected thiol, the primary reaction of this compound is the cleavage of the acetyl group to yield the free sulfhydryl moiety. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues in Deprotection Reactions

The deacetylation of this compound is a critical step that can be prone to specific side reactions. This section addresses the most common problems encountered during this thioester hydrolysis.

Issue 1: Incomplete Deprotection and Low Yield of the Target Thiol

Question: I am performing a deprotection reaction of this compound to generate the corresponding thiol, but my reaction yield is low, and I observe a significant amount of starting material in the final product mixture. What are the likely causes and how can I improve the conversion?

Answer:

Incomplete hydrolysis of the S-acetyl group is a frequent issue. The stability of the thioester bond requires specific conditions for efficient cleavage. The choice of catalyst and reaction conditions is paramount for driving the reaction to completion.

Root Causes & Solutions:

  • Suboptimal pH: The hydrolysis of thioesters can be catalyzed by either acid or base.[1][2] However, alkaline conditions are generally more effective and are the standard industrial practice for this type of transformation.[3][4] Basic hydrolysis, often termed saponification, is an irreversible process, which helps to drive the reaction to completion.[3][4]

    • Troubleshooting Protocol:

      • Ensure your reaction medium is sufficiently basic. A pH of 10-12 is a good starting point.

      • Commonly used bases include sodium hydroxide, potassium hydroxide, or sodium carbonate in an aqueous or alcoholic solvent system.

      • Monitor the pH throughout the reaction, as the formation of acetic acid as a byproduct will consume the base. Add additional base as needed to maintain the desired pH.

  • Insufficient Reaction Time or Temperature: Thioester hydrolysis, while generally faster than the hydrolysis of their oxygen-ester counterparts, is not instantaneous.

    • Troubleshooting Protocol:

      • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

      • If the reaction stalls, consider increasing the temperature. Heating the reaction mixture under reflux is a common strategy to increase the reaction rate.[3][4]

      • Extend the reaction time until no further consumption of the starting material is observed.

  • Inadequate Stoichiometry of the Base: The hydrolysis reaction is stoichiometric, consuming one equivalent of base per mole of thioester to neutralize the acetic acid byproduct.

    • Troubleshooting Protocol:

      • Use at least one equivalent of a strong base. It is often beneficial to use a slight excess (1.1-1.5 equivalents) to ensure the reaction medium remains basic throughout the process.

      • If a weaker base like sodium carbonate is used, a larger excess may be necessary.

Issue 2: Presence of an Unexpected Dimeric Impurity

Question: After successfully removing the acetyl group, my final product is contaminated with a significant amount of a higher molecular weight species, which I suspect is a disulfide. How can I prevent its formation?

Answer:

This is a classic problem when working with thiols. The desired product, 2-mercaptoethanesulfonic acid sodium salt (Mesna), is highly susceptible to oxidation, leading to the formation of the disulfide dimer, known as Dimesna.[5][6] This oxidation can occur rapidly in the presence of atmospheric oxygen, especially under the basic conditions used for deprotection.

Root Causes & Solutions:

  • Exposure to Atmospheric Oxygen: The sulfhydryl group (-SH) is readily oxidized to a disulfide (-S-S-) by oxygen.

    • Troubleshooting Protocol:

      • Inert Atmosphere: Perform the deprotection reaction and subsequent work-up under an inert atmosphere, such as nitrogen or argon.[7] This is the most critical step in preventing disulfide formation.

      • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

      • Antioxidants: In some cases, the addition of a small amount of a reducing agent or antioxidant can help to suppress disulfide formation, although this may complicate purification.

  • Presence of Oxidizing Contaminants: Trace metal ions can catalyze the oxidation of thiols.

    • Troubleshooting Protocol:

      • Use high-purity reagents and solvents.

      • Consider the use of a chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), to sequester any catalytic metal ions, though this is less common and should be evaluated for compatibility with your reaction.

The relationship between the starting material, the desired product, and the common side products is illustrated below:

G cluster_main Deprotection Reaction Pathway cluster_side Common Side Reactions & Products A 2-Acetylthioethanesulfonic Acid Sodium Salt (Starting Material) B 2-Mercaptoethanesulfonic Acid Sodium Salt (Desired Product) A->B Hydrolysis (e.g., NaOH, H2O) C Incomplete Reaction (Residual Starting Material) A->C Insufficient Time/Base/Temp D Dimesna (Disulfide) (Oxidation Product) B->D Oxidation (O2)

Sources

Technical Support Center: Purification of 2-Acetylthioethanesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Acetylthioethanesulfonic Acid Sodium Salt (CAS: 76274-71-0). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this compound from complex reaction mixtures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategy effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the purification of this compound.

Q1: What is this compound and what are its key properties?

A1: this compound is an organosulfur compound with the molecular formula C₄H₇NaO₄S₂ and a molecular weight of approximately 206.22 g/mol .[1][2] It is structurally related to Mesna (2-mercaptoethanesulfonic acid sodium salt) and is sometimes referred to as Mesna Impurity C.[2]

Key properties relevant to its purification include:

  • High Polarity: The presence of a sodium sulfonate group makes it highly polar and very soluble in water.

  • Crystalline Solid: In its pure form, it is typically a white to off-white crystalline solid.[1]

  • Thioester Instability: The S-acetyl group is a thioester, which can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of Mesna. This is a critical consideration when choosing pH conditions for purification or analysis.

Q2: What are the most common impurities I should expect in my crude reaction mixture?

A2: The impurity profile depends heavily on the synthetic route. A common synthesis involves the reaction of a haloethanesulfonate with a thioacetate source.[3] Based on this, you should anticipate the following impurities:

Impurity Class Specific Example(s) Reason for Presence Key Removal Strategy
Inorganic Salts Sodium chloride (NaCl), Sodium bromide (NaBr)Byproducts of the primary reaction or from reagents.[4]Recrystallization from an alcohol/water mixture.
Unreacted Starting Materials Sodium 2-chloroethanesulfonate, Potassium thioacetateIncomplete reaction conversion.Recrystallization, Chromatography.
Hydrolysis Products 2-mercaptoethanesulfonic acid sodium salt (Mesna)Hydrolysis of the thioester group during reaction or workup.pH control during workup; difficult to separate by simple crystallization due to similar polarity.
Oxidation Products Dimesna (disulfide of Mesna)Oxidation of the Mesna impurity, especially in the presence of air.[5]Maintain an inert atmosphere during workup and purification.[3]
Solvent-Related Impurities Alkyl sulfonatesA theoretical possibility if the reaction is performed in an alcohol solvent under strongly acidic conditions, though this is highly unlikely in typical salt preparations.[6][7]Use of neutral pH and pharma-grade reagents minimizes this risk.[7]

Q3: What is the best general approach for purifying this compound on a lab scale?

A3: For typical lab-scale quantities (1-50 g), recrystallization is the most effective and economical method. The high polarity of the sodium sulfonate group contrasts with the more moderate polarity of the acetylated portion, allowing for effective purification using polar solvents like short-chain alcohols or alcohol/water mixtures. This technique is particularly adept at removing inorganic salts and less polar organic byproducts.[4][8]

Q4: How can I reliably assess the purity of my final product?

A4: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard. A hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase C18 column with an ion-pairing agent can be used.[9][10] HPLC can quantify organic impurities, including the key Mesna-related substance.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Provides structural confirmation and can detect impurities if they are present at levels >1-2%.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product. HPLC-MS is a powerful tool for identifying unknown impurities.[5][11]

  • Ion Chromatography: Can be used to quantify residual inorganic anions like chloride.

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification process.

Problem 1: Low Purity (<95%) After Initial Crystallization
  • Symptom: Your HPLC chromatogram shows multiple impurity peaks, and the calculated purity is below the desired specification.

  • Potential Cause A: Trapped Inorganic Salts: Inorganic salts like NaCl can co-precipitate or become trapped within the crystal lattice of your product, especially during rapid crystallization.[4]

  • Solution A: Slurry Wash or Recrystallization.

    • Rationale: A slurry wash in a solvent where the desired product is sparingly soluble (e.g., cold isopropanol or acetone) can dissolve more soluble inorganic salts from the crystal surface. For higher levels of contamination, a full recrystallization is necessary.

    • Protocol:

      • Suspend the crude solid in a minimal amount of boiling methanol or ethanol. The goal is to just fully dissolve the desired product.

      • If inorganic salts are observed to be insoluble, perform a hot filtration to remove them.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Slow cooling is crucial for forming pure crystals.

      • Collect the crystals by filtration and wash the filter cake with a small amount of cold solvent.

  • Potential Cause B: Co-crystallization of Structurally Similar Impurities: Impurities with similar polarity and structure, such as Mesna, may co-crystallize with the product, making separation by simple crystallization difficult.

  • Solution B: Modify the Solvent System.

    • Rationale: Introducing an "anti-solvent" can change the solubility dynamics and potentially exclude the impurity from the crystal lattice.

    • Protocol:

      • Dissolve the crude product in a minimal amount of a good solvent (e.g., water or methanol).

      • Slowly add an anti-solvent in which the product is insoluble but the impurity may have some solubility (e.g., isopropanol, acetonitrile, or acetone) until the solution becomes faintly turbid.

      • Warm the mixture slightly until it becomes clear again, then allow it to cool slowly. This controlled precipitation can significantly enhance purity.

Problem 2: Product is a Sticky Solid or Fails to Crystallize
  • Symptom: After solvent removal or during crystallization, the product appears as a viscous oil or a sticky, amorphous solid rather than a filterable crystalline powder.

  • Potential Cause A: High Impurity Load: A significant amount of impurities can act as a eutectic mixture, depressing the melting/solidification point and inhibiting crystal lattice formation.

  • Solution A: Initial Purification via Precipitation.

    • Rationale: Before attempting fine crystallization, a rough "crash" precipitation can remove the bulk of impurities.

    • Protocol:

      • Dissolve the crude oil in a small volume of a solvent where it is highly soluble (e.g., water).

      • Add this solution dropwise to a large volume of a stirred anti-solvent (e.g., acetone or isopropanol).

      • The product should precipitate as a solid. While this solid may still be impure, it will be in a more manageable form for subsequent recrystallization.

  • Potential Cause B: Residual Water or Solvent: The compound is hygroscopic, and residual water or high-boiling point solvents can prevent solidification.

  • Solution B: Rigorous Drying.

    • Rationale: Complete removal of all solvents is essential.

    • Protocol:

      • After filtration, wash the solid with a volatile solvent (e.g., diethyl ether) to displace residual crystallization solvent.

      • Dry the solid under high vacuum at a moderately elevated temperature (e.g., 40-50°C) for several hours to remove water and residual solvents.

Workflow for Purification Strategy Selection

The following diagram illustrates a decision-making process for selecting the appropriate purification method based on initial purity analysis.

PurificationWorkflow cluster_start Start: Crude Product Analysis cluster_purity Purity Assessment cluster_impurity_type Impurity Identification cluster_actions Purification Actions Start Analyze Crude Product (e.g., by HPLC, ¹H NMR) PurityCheck Purity > 95%? Start->PurityCheck ImpurityType Main Impurity Type? PurityCheck->ImpurityType FinalProduct Dry and Characterize Final Product PurityCheck->FinalProduct Yes Recrystallize Perform Recrystallization (Alcohol/Water System) ImpurityType->Recrystallize Organic Byproducts Slurry Slurry Wash (e.g., Isopropanol) ImpurityType->Slurry Inorganic Salts Chromatography Consider Preparative HPLC or Ion Exchange ImpurityType->Chromatography Polar/Isomeric Impurities (e.g., Mesna) Recrystallize->Start Re-analyze Slurry->Start Re-analyze Chromatography->Start Re-analyze

Caption: Decision workflow for purifying this compound.

Part 3: Experimental Protocols

Protocol 1: Standard Recrystallization from Ethanol/Water

This protocol is effective for removing common inorganic salts and moderately non-polar organic impurities.

  • Dissolution: In a flask equipped with a reflux condenser, add 10 g of crude this compound. Add 50 mL of 95% ethanol.

  • Heating: Heat the mixture to reflux with stirring. If the solid does not completely dissolve, add deionized water dropwise (while maintaining reflux) until a clear solution is obtained. Avoid adding a large excess of water, as this will increase the product's solubility in the mother liquor and reduce yield.

  • Hot Filtration (Optional): If insoluble matter (like inorganic salts) is present, perform a hot filtration through a pre-warmed filter funnel to remove it.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling is vital for the formation of large, pure crystals.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small volume of cold 95% ethanol (2 x 10 mL) to remove residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum at 40-50°C to a constant weight.

Protocol 2: Purity Assessment by HPLC

This method provides a baseline for assessing the purity of the final compound.

Parameter Condition Rationale
Column HILIC (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)HILIC columns are well-suited for retaining and separating highly polar, water-soluble compounds like sulfonic acid salts.[9]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0A volatile buffer suitable for MS detection and for maintaining a consistent ionic environment.
Mobile Phase B AcetonitrileThe strong, organic component in HILIC mode.
Gradient 95% B to 50% B over 10 minutesA standard gradient to elute compounds based on their polarity.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reproducibility.
Injection Vol. 2 µL
Detection UV at 210 nm or CAD/ELSD/MSThe compound lacks a strong chromophore, so low UV wavelength, Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) is required.[5]
Sample Prep. 1 mg/mL in 50:50 Acetonitrile:WaterEnsure the sample is fully dissolved in a solvent compatible with the mobile phase.

References

  • Al-Rawashdeh, A., et al. (2022). Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry.
  • Connor, D. T., et al. (2002). Method for the purification of aryl sulfonic acids and salts.
  • Abou-Taleb, N. H., et al. (2015). HILIC-UV method for simultaneous determination of eight pharmaceuticals in wastewater.
  • Plate, H., & van Esch, J. (2018). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Chemie Ingenieur Technik, 90(11). [Link]
  • Ataman Kimya. ETHANESULFONIC ACID SODIUM SALT. [Link]
  • Cerny, A., & Semonsky, M. (1986). Process for preparing 2-mercaptoethanesulfonic acid and its salts. CS260624B1.
  • Elder, D. P., et al. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development, 19(11), 1436-1447. [Link]
  • Plate, H., & van Esch, J. (2018). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. PMC. [Link]
  • Snodin, D. J. (2024). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Journal of Pharmaceutical Sciences. [Link]
  • Pharmaffiliates. Mesna - Impurity C (Sodium Salt). [Link]
  • Plate, H., & van Esch, J. (2018). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids.
  • Plate, H., & van Esch, J. (2018). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. PubMed. [Link]
  • ENCO. This compound | A188700. [Link]
  • Al-Rawashdeh, A., et al. (2022). Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry. PubMed. [Link]
  • Distler, H., & Widder, R. (1984). Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent.
  • Pharmaffiliates.
  • Sidau, B., & Shaw, I. C. (1984). Determination of sodium 2-mercaptoethanesulphonate by high-performance liquid chromatography using post-column reaction colorimetry or electrochemical detection.
  • Wang, Y., et al. (2024).
  • Chromatography Forum. Heptanesulfonic sodium salt as Buffer. [Link]
  • Kreshkov, A. P., et al. (1975). Acidimetric determination of sodium salts of methyl sulfamic acid.

Sources

Technical Support Center: Stability of 2-Acetylthioethanesulfonic Acid Sodium Salt in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Acetylthioethanesulfonic Acid Sodium Salt. It addresses common stability issues encountered in aqueous solutions, offering troubleshooting advice and best practices to ensure experimental integrity and reproducibility.

Section 1: Fundamental Stability Profile (FAQs)

This section covers the core chemical properties and degradation pathways of this compound.

Q1: What is this compound and why is its stability in water a critical concern?

This compound (CAS 76274-71-0) is an organosulfur compound featuring a thioester functional group.[1][2][3] It is structurally related to Mesna (2-Mercaptoethanesulfonic acid sodium salt), where the thiol group is protected by an acetyl group.[4][5][6]

The stability of this compound is critical because the thioester linkage is the most reactive site in the molecule and is susceptible to cleavage in aqueous environments.[7][8] This degradation, primarily through hydrolysis, yields 2-mercaptoethanesulfonic acid (Mesna) and acetic acid. For researchers using this compound as a stable precursor, a delivery agent for Mesna, or in other applications requiring the intact molecule, uncontrolled degradation can lead to:

  • Inaccurate quantification: The concentration of the active compound decreases over time.

  • Altered biological activity: The degradation products may have different biological or chemical effects than the parent compound.

  • Poor reproducibility: Experiments conducted with freshly prepared solutions versus aged solutions will yield different results.

Q2: What is the primary degradation pathway for this compound in aqueous solutions?

The primary degradation pathway is the hydrolysis of the thioester bond. Thioesters are more reactive than their oxygen ester counterparts and can be cleaved by water.[7] This reaction is significantly influenced by pH, being catalyzed by both acid and, more potently, by base.[9]

The hydrolysis reaction proceeds as follows:

Hydrolysis_Pathway Reactant 2-Acetylthioethanesulfonic Acid Sodium Salt Mesna 2-Mercaptoethanesulfonic Acid (Mesna) Reactant->Mesna Hydrolysis Acetate Acetic Acid Water H₂O Water->Acetate

Caption: Hydrolysis of this compound.

Q3: What are the main factors that influence the stability of this compound in solution?

The stability of the thioester bond is primarily dictated by three factors:

  • pH: This is the most critical factor. Thioester hydrolysis is significantly accelerated under basic (alkaline) conditions due to the increased concentration of the hydroxide ion (OH⁻), a potent nucleophile. While also catalyzed by acid, the effect is less pronounced than in base.[9] Solutions at or near neutral pH are generally the most stable.[8][10]

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Storing solutions at elevated temperatures will accelerate degradation. For optimal stability, solutions should be kept cool.

  • Presence of Nucleophiles: Other nucleophiles besides water can attack the thioester bond. This is a crucial consideration in complex buffer systems. Common culprits include:

    • Thiols: Free thiols can participate in thiol-thioester exchange reactions.[9]

    • Amines: Primary and secondary amines, often found in biological buffers (e.g., Tris), can react via aminolysis.

    • Reducing Agents: Certain reducing agents, such as Tris(2-carboxyethyl)phosphine (TCEP), have been shown to significantly accelerate thioester hydrolysis through a proposed catalytic mechanism.[8][10]

Section 2: Troubleshooting Common Experimental Issues

This section provides a logical framework for diagnosing and resolving stability problems during your experiments.

Q4: My solution of this compound seems to be degrading faster than expected. How can I troubleshoot this?

Unexpected degradation is a common issue. Use the following workflow to diagnose the potential cause.

Caption: Troubleshooting workflow for unexpected degradation.

Q5: How does pH specifically affect stability, and what is the optimal pH range?

The rate of thioester hydrolysis is highly dependent on pH. The general relationship is summarized in the table below, based on established principles of thioester chemistry.[9]

pH RangeRelative Rate of HydrolysisCausalityRecommendation
< 4.0 ModerateAcid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.Acceptable for short-term use if required by the experiment, but not ideal for long-term storage.
4.0 - 7.0 Low (Optimal) Minimal Catalysis: This range represents the point of greatest stability where both acid and base catalysis are minimized. The rate is primarily dependent on the slow, uncatalyzed reaction with water.Highly Recommended for stock solution preparation and long-term storage.
7.0 - 8.0 Moderate to HighBase-Catalyzed Hydrolysis: The concentration of hydroxide ions (OH⁻) becomes significant. OH⁻ is a much stronger nucleophile than water, leading to a rapid increase in the hydrolysis rate.Use with caution. Prepare fresh and use immediately. Avoid storage in this pH range.
> 8.0 Very High Rapid Base-Catalyzed Hydrolysis: The high concentration of OH⁻ leads to very rapid degradation of the thioester.Not Recommended. The compound will have a very short half-life in this pH range.
Q6: I use TCEP as a reducing agent in my buffer. Could this be the problem?

Yes, this is a very likely cause. While TCEP is an excellent reducing agent for disulfides, it has been shown to have a pronounced effect on the rate of thioester hydrolysis.[8][10] The proposed mechanism involves the phosphorus atom of TCEP acting as a nucleophile, attacking the thioester to form an acyl-phosphonium intermediate. This intermediate is highly reactive and is rapidly hydrolyzed by water.[10]

Recommendation: If TCEP is essential for your experiment, add it to the solution containing this compound immediately before use to minimize the contact time. If possible, consider alternative, non-nucleophilic reducing agents if the thioester's integrity is paramount for a longer duration.

Q7: I noticed a faint vinegar-like smell from my stock solution. What does this mean?

A faint smell of vinegar is a strong indicator of degradation. One of the hydrolysis products is acetic acid, the main component of vinegar. This olfactory evidence confirms that the thioester bond has been cleaved. If you detect this odor, it is highly recommended to discard the solution and prepare a fresh stock, paying close attention to the pH and storage temperature.

Section 3: Protocols and Best Practices

Follow these guidelines to maximize the stability and shelf-life of your solutions.

Q8: What is the recommended procedure for preparing a stable aqueous stock solution?

Objective: To prepare a concentrated stock solution of this compound with maximal stability.

Materials:

  • This compound (solid)

  • High-purity water (e.g., Milli-Q® or equivalent)

  • A non-nucleophilic buffer, pH 6.0-7.0 (e.g., 50 mM HEPES or 1x PBS)

  • Calibrated pH meter

  • Sterile, conical tubes or vials

Protocol:

  • Weigh the Compound: In a clean, dry weighing vessel, carefully weigh the required amount of solid this compound.

  • Select a Buffer: Use a non-nucleophilic buffer like HEPES or phosphate-buffered saline (PBS). Avoid Tris buffers for stock solutions.

  • Dissolution: Add the solid compound to the chosen buffer. Mix gently by vortexing or inverting the tube until fully dissolved. Do not heat the solution to aid dissolution, as this will promote hydrolysis.

  • pH Verification (Critical): Measure the pH of the final solution. If necessary, adjust the pH to be within the optimal range of 6.0 - 7.0 using dilute HCl or NaOH. This step is crucial as the solid compound itself can slightly alter the buffer's pH.

  • Filtration (Optional): For applications requiring sterile solutions, filter the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store immediately as recommended in the table below.

Q9: How should I store the aqueous solutions?

Proper storage is essential to prevent degradation.

Storage ConditionTemperatureRecommended BufferExpected Shelf-Life (Approx.)Notes
Short-Term 2-8°C (Refrigerator)pH 6.0-7.0 HEPES or PBSUp to 1 weekIdeal for solutions that will be used within a few days. Protect from light.
Long-Term ≤ -20°C (Freezer)pH 6.0-7.0 HEPES or PBS1-3 monthsAliquot into single-use volumes to prevent freeze-thaw cycles, which can accelerate degradation.
Working Solution Room TemperatureApplication-specific< 8 hoursPrepare fresh daily from a frozen stock. If the buffer is alkaline or contains nucleophiles, use immediately after preparation.
Q10: How can I monitor the degradation of my compound?

Regularly monitoring the integrity of your compound is a key component of quality control. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

Monitoring_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Solution in Desired Buffer store Store Under Test Conditions (e.g., 4°C) prep->store aliquot Take Aliquots at Time Points (T=0, 24h, 48h...) store->aliquot hplc Analyze by Reverse-Phase HPLC with UV Detection aliquot->hplc plot Plot Peak Area of Parent Compound vs. Time hplc->plot degradation Observe Decrease in Parent Peak and Increase in Product Peaks (Mesna, Acetate) plot->degradation

Caption: Experimental workflow for monitoring stability via HPLC.

Brief HPLC Protocol:

  • Method: Use a reverse-phase C18 column.

  • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA is a common starting point.

  • Detection: Monitor the elution profile using a UV detector, typically between 210-230 nm.

  • Analysis: At time zero (T=0), you should observe a major peak corresponding to the intact this compound. Over time, the area of this peak will decrease, and new peaks corresponding to the more polar degradation products (like Mesna) will appear at earlier retention times.

References
  • Vertex AI Search, Safety D
  • The Relative Rates of Thiol-Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water - ResearchGate. (2025).
  • Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Lig
  • Stability of thioester intermediates in ubiquitin-like modific
  • 2 - SAFETY D
  • Thioesters. (2014). YouTube. [Link]
  • Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Lig
  • 2-Mercaptoethanesulfonic acid sodium salt Safety D
  • Mesna-impurities.
  • ETHANESULFONIC ACID SODIUM SALT.
  • Mesna (2-mercaptoethane sodium sulfonate) functions as a regulator of myeloperoxidase. (2017). PubMed. [Link]
  • This compound | A188700. ENCO. [Link]
  • Safety Data Sheet: 2-Bromoethanesulfonic acid sodium salt. Carl ROTH.
  • Mesna (2-mercaptoethane sodium sulfonate) functions as a regulator of Myeloperoxidase | Request PDF.
  • Mesna - Sodium 2-mercaptoethanesulfonate, 2-Mercaptoethanesulfonic acid sodium salt. Sigma-Aldrich.

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Technical Support Center: A Researcher's Guide to Preventing Oxidation of 2-Acetylthioethanesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Acetylthioethanesulfonic Acid Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. As Senior Application Scientists, we understand that maintaining the chemical integrity of your reagents is paramount to achieving reproducible and reliable results. This document provides in-depth, field-proven insights into the causes of oxidation and practical, validated strategies for its prevention.

Section 1: The Root Cause: Understanding the Degradation Pathway

To effectively prevent degradation, we must first understand the mechanism by which it occurs. The instability of this compound is not a simple, one-step oxidation but a cascade of reactions that must be controlled.

FAQ: Why is my this compound sample unstable?

The apparent "oxidation" of this compound is primarily a two-step degradation process. The parent compound itself, a thioester, is relatively stable against direct oxidation but is susceptible to hydrolysis.[1] This hydrolysis is the critical initiating event.

  • Step 1: Hydrolysis to a Free Thiol. The thioester bond can be cleaved by water, a reaction catalyzed by acidic or basic conditions, to yield acetic acid and the free thiol compound, 2-mercaptoethanesulfonic acid sodium salt (commonly known as Mesna).[2][3]

  • Step 2: Oxidation of the Free Thiol. The resulting Mesna is highly susceptible to oxidation.[4][5] Its thiol group (-SH) is readily oxidized by atmospheric oxygen, a process significantly accelerated by the presence of trace metal ions and alkaline pH.[5][6] The primary oxidation product is the disulfide dimer, Dimesna, but further oxidation to sulfinic and sulfonic acids can also occur.[7][8][9]

Therefore, preventing the initial hydrolysis and subsequent exposure of the resulting thiol to oxygen are the two primary goals for maintaining sample integrity.

A 2-Acetylthioethanesulfonic Acid Sodium Salt (Thioester) B 2-Mercaptoethanesulfonic Acid Sodium Salt (Mesna) (Free Thiol) A->B C Dimesna (Disulfide Dimer) B->C D Further Oxidation Products (Sulfinic/Sulfonic Acids) C->D Further Oxidation cat1 H₂O (Acid/Base Catalyzed) cat2 O₂, Metal Ions (e.g., Cu²⁺) Alkaline pH

Figure 1. The two-step degradation pathway of this compound.
Section 2: Proactive Strategies for Maintaining Stability

Preventing degradation begins with proper handling and storage from the moment you receive the compound.

FAQ: How should I handle and store the solid compound?

The solid form is the most stable, but improper storage can still lead to degradation. Moisture and air are the primary threats.

  • Atmosphere: Store the vial under a dry, inert atmosphere like argon or nitrogen.[10] If the vial has been opened, purge the headspace with inert gas before re-sealing.

  • Temperature: Store refrigerated (2-8°C) as recommended by suppliers.[11] Avoid frost-free freezers, as their temperature fluctuations can introduce moisture.[10]

  • Container: Use a tightly sealed vial, preferably with a septum cap to allow for the removal of material via syringe under an inert atmosphere, minimizing atmospheric exposure.[10]

FAQ: What is the best practice for preparing solutions?

Solution preparation is the most critical stage where oxidation is likely to occur. The goal is to eliminate dissolved oxygen from your solvent or buffer.

  • Solvent Deoxygenation: Before adding the compound, you must deoxygenate your buffer or solvent. Common methods include:

    • Inert Gas Sparging: Bubble a fine stream of argon or nitrogen through the solution for at least 30 minutes using a gas dispersion stone.[12][13] This is a highly effective method.

    • Boil-Cool Cycle: Boil the solvent for 15-20 minutes to drive off dissolved gases, then allow it to cool to room temperature under a stream of inert gas or in a sealed container. This method is not suitable for solutions containing volatile or heat-sensitive components.

  • Inert Atmosphere: If possible, perform all solution preparation steps inside a glove box or under a constant, gentle stream of inert gas.[12]

  • pH Control: Thiol oxidation is significantly faster at neutral to alkaline pH.[5] If your experiment allows, preparing solutions in a slightly acidic buffer (pH < 7) can slow the rate of oxidation by keeping the thiol group in its less reactive protonated (-SH) state rather than the highly reactive thiolate (S⁻) state.[12][14]

FAQ: Which additives can I use to stabilize my solutions?

Adding specific agents to your buffer can provide an additional layer of protection, primarily by targeting the catalysts of the oxidation reaction.

  • Metal Chelators: Trace metal ions are potent catalysts for thiol oxidation.[5] Including a chelating agent like Ethylenediaminetetraacetic acid (EDTA) in your buffer is a simple and highly effective preventative measure.[6][12] It sequesters these metal ions, rendering them unable to participate in redox cycling.

StabilizerRecommended ConcentrationMechanism of ActionReference
EDTA 1 - 5 mMSequesters divalent metal ions (e.g., Cu²⁺, Fe³⁺) that catalyze thiol oxidation.[6][12]
Section 3: Troubleshooting: Identifying and Managing Oxidation

Even with the best practices, confirming the stability of your compound is essential for experimental validation.

FAQ: How can I confirm if my sample has oxidized?

Visual inspection is unreliable.[10] You must use analytical techniques to confirm the presence and quantity of degradation products.

Analytical TechniqueWhat to Look ForAdvantagesLimitations
HPLC (RP) Decrease in the main peak area; appearance of new, often earlier-eluting peaks for the more polar oxidation products.Excellent for quantification and separation of parent compound from impurities.[15][16]Requires method development; may not identify unknown peaks without standards.
Mass Spectrometry (MS) Detection of masses corresponding to Mesna (hydrolysis product) and Dimesna (disulfide product).Highly sensitive and specific for identifying compounds based on mass-to-charge ratio.[8][15]Quantification can be more complex than HPLC-UV.
¹H NMR Spectroscopy Appearance of new signals corresponding to degradation products. Oxidation to a sulfoxide can cause a downfield shift of adjacent protons.[10]Provides detailed structural information.Lower sensitivity compared to HPLC or MS; complex mixtures can be difficult to interpret.
FAQ: My solution was exposed to air. What should I do?

The usability of an exposed solution depends on the extent of degradation and the tolerance of your downstream application. The following workflow can guide your decision.

start Suspected Oxidation (e.g., air exposure, unexpected results) check Confirm & Quantify Degradation (Use HPLC or LC-MS) start->check decision Is Degradation > 5%? (Or above your experimental tolerance) check->decision discard Discard Solution Prepare fresh stock using preventative protocols decision->discard Yes use Use Solution Immediately Store under inert gas and re-analyze before next use decision->use No

Figure 2. Troubleshooting workflow for a potentially oxidized solution.
Section 4: Standard Operating Procedures (SOPs)
SOP 1: Preparation of a Stabilized Stock Solution

This protocol integrates the best practices discussed above to produce a solution with maximal stability.

  • Buffer Preparation: Prepare your desired buffer (e.g., phosphate, HEPES). If compatible with your experiment, adjust the pH to a slightly acidic value (e.g., 6.0-6.5).[12][14]

  • Add Chelator: Add EDTA to a final concentration of 1 mM.[6][12]

  • Deoxygenation: Place the buffer in an appropriately sized flask or bottle with a magnetic stir bar. Sparge with high-purity argon or nitrogen gas for 30-60 minutes while stirring gently.[13] Ensure the gas tubing is submerged.

  • Weigh Compound: While the buffer is deoxygenating, accurately weigh the required amount of this compound in a separate vial.

  • Dissolution: Under a gentle stream of inert gas to protect the buffer from air, transfer the deoxygenated buffer to the vial containing the solid compound to dissolve it to the target concentration.

  • Storage: Aliquot the stock solution into single-use vials.[10] Purge the headspace of each vial with inert gas before sealing tightly with a septum or screw cap. Store refrigerated (2-8°C) and protected from light.

SOP 2: A General Protocol for Monitoring Stability by HPLC

This protocol provides a starting point for developing a quality control method to assess the purity of your solution over time.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 50% B

    • 15-17 min: Linear gradient from 50% to 95% B

    • 17-20 min: Hold at 95% B

    • 20-21 min: Return to 5% B

    • 21-25 min: Re-equilibrate at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Dilute a sample of your stock solution to an appropriate concentration using deoxygenated Mobile Phase A.

    • Inject immediately.

    • Analyze the chromatogram for the appearance of new peaks and a decrease in the area of the main peak, which indicates degradation. The disulfide dimer, being less polar, may elute later, while the hydrolyzed Mesna, being more polar, will likely elute earlier than the parent compound.

References
  • Jeszka-Skowron, M., Zgoła-Grześkowiak, A., Grześkowiak, T., & Ramakrishna, A. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI.
  • Patsnap Synapse. (2024). What is the mechanism of Mesna? Patsnap.
  • DeLeon, O., & Kulkarni, V. (2014). Oxyhalogen–Sulfur Chemistry: Kinetics and Mechanism of Oxidation of Chemoprotectant, Sodium 2-Mercaptoethanesulfonate, MESNA, by Acidic Bromate and Aqueous Bromine. ACS Publications.
  • Jeszka-Skowron, M., Zgoła-Grześkowiak, A., Grześkowiak, T., & Ramakrishna, A. (2021). Determination of Antioxidant Biomarkers in Biological Fluids. OUCI.
  • Jeszka-Skowron, M., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI.
  • DeLeon, O., & Kulkarni, V. (2014). Oxyhalogen-sulfur chemistry: kinetics and mechanism of oxidation of chemoprotectant, sodium 2-mercaptoethanesulfonate, MESNA, by acidic bromate and aqueous bromine. PubMed.
  • BenchChem. (2025). Technical Support Center: Preventing Thiol Oxidation During Chemical Analysis. BenchChem.
  • Hansen, R. E., & Winther, J. R. (2025). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. ResearchGate.
  • BenchChem. (2025). Preventing oxidation of thioesters during storage and handling. BenchChem.
  • Thermo Fisher Scientific. (n.d.). Introduction to Thiol Modification and Detection—Section 2.1. Thermo Fisher Scientific - US.
  • Master Organic Chemistry. (2015). Thiols And Thioethers. Master Organic Chemistry.
  • Wikipedia. (n.d.). Thioester. Wikipedia.
  • Fisher Scientific. (2009). SAFETY DATA SHEET. Fisher Scientific.
  • BenchChem. (2025). how to prevent oxidation of the thiol group after deprotection. BenchChem.
  • Wang, T. (2022). Mechanism and Kinetics of One-electron Oxidation of Methanesulfinate and Two-electron Oxidation of Thiols and Disulfides. AUETD.
  • BenchChem. (2025). Technical Support Center: Prevention of Thiol Group Oxidation During Synthesis. BenchChem.
  • Pharmaffiliates. (n.d.). CAS No : 76274-71-0| Product Name : Mesna - Impurity C (Sodium Salt). Pharmaffiliates.
  • ResearchGate. (2025). How can the dimerization of thiol be minimized in a solution? ResearchGate.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET. Sigma-Aldrich.
  • PreciseInhale. (2023). Oxygenation of Buffer Solutions (ACSF) for Electrophysiology. PreciseInhale.
  • StudySmarter. (2024). Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons. StudySmarter.
  • Chemguide. (n.d.). hydrolysing esters. Chemguide.

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Technical Support Center: Troubleshooting Low Yields in 2-Acetylthioethanesulfonic Acid Sodium Salt Conjugation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Acetylthioethanesulfonic Acid Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during bioconjugation, with a primary focus on troubleshooting low reaction yields. The methodologies described herein are grounded in established biochemical principles to ensure reliability and reproducibility.

Core Concepts: A Two-Stage Process

This compound is a thiolating reagent used to introduce a protected sulfhydryl group onto molecules. Its utility lies in a two-stage process. First, the acetyl protecting group must be cleaved to expose the reactive thiol (sulfhydryl). Second, this newly formed thiol is reacted with a thiol-reactive group (e.g., a maleimide) on a target molecule, such as a protein, antibody, or nanoparticle.

Achieving high yields requires success at both stages. Low final yields are often traceable to a failure in one of these distinct steps. This guide is structured to help you systematically identify and resolve the root cause of the problem.

Overall Experimental Workflow

The following diagram outlines the critical steps and checkpoints in a typical conjugation workflow using this compound.

G cluster_0 Stage 1: Deprotection cluster_1 Stage 2: Validation & Conjugation cluster_2 Stage 3: Analysis ReagentPrep Prepare Deprotection Buffer (e.g., Hydroxylamine) Deprotection Incubate Reagent with Deprotection Buffer ReagentPrep->Deprotection Add 2-Acetylthioethanesulfonic Acid Sodium Salt Quantify QC Checkpoint: Quantify Free Thiols (Ellman's Assay) Deprotection->Quantify Critical Validation Step Quantify->ReagentPrep Troubleshoot Deprotection Conjugation Add Deprotected Reagent to Maleimide-Activated Target Molecule Quantify->Conjugation Proceed if Thiol Concentration is Correct Purification Purify Final Conjugate (e.g., SEC, Dialysis) Conjugation->Purification Analysis Analyze Final Product (e.g., SDS-PAGE, MS) Purification->Analysis

Caption: A logical workflow for conjugation, emphasizing the critical quality control (QC) checkpoint after the deprotection stage.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for very low or zero conjugation yield?

A: The most frequent point of failure is an incomplete or unsuccessful deprotection of the acetyl group. If the thiol is not exposed, the reagent cannot react with your target molecule. It is crucial to validate the success of the deprotection step by quantifying the generated free thiols before proceeding to the conjugation reaction.

Q2: What is the optimal pH for the conjugation reaction with a maleimide?

A: The optimal pH range for reacting a thiol with a maleimide is 6.5-7.5.[1][2][3] Within this range, the thiol is sufficiently deprotonated to be nucleophilic, while the maleimide group remains stable. Below pH 6.5, the reaction rate slows considerably. Above pH 7.5, maleimides become increasingly susceptible to hydrolysis, which renders them unreactive, and they can also react with amines (e.g., lysine side chains).[1][2]

Q3: How can I confirm that the acetyl group has been removed?

A: The most reliable method is to use Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), or DTNB) to quantify the concentration of free sulfhydryl groups after the deprotection reaction.[4][5] A successful deprotection will result in a measurable concentration of thiols corresponding to the amount of starting reagent used.

Q4: My protein precipitated after I added the deprotected reagent. What happened?

A: Protein precipitation can be caused by several factors, including high concentrations of the reagent, changes in buffer pH or ionic strength, or if the conjugation process itself alters protein stability.[6] Consider performing the reaction at a lower protein concentration or screening different conjugation buffers.

Detailed Troubleshooting Guides

Problem Area 1: The Deprotection Stage

This section addresses issues where the free thiol is not being generated efficiently. The primary symptom is a negative or very low result from a thiol quantification assay (like Ellman's Test) after the deprotection step.

Q: My Ellman's assay shows no free thiols after the deprotection step. What went wrong?

This indicates a fundamental failure in the deprotection reaction. Let's break down the potential causes.

A: Potential Cause 1: Ineffective Deprotection Reagent The most common deprotection agent for thioesters like this is hydroxylamine.[7][8] Hydroxylamine solutions can be unstable, especially if not prepared fresh or stored properly.[9]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare hydroxylamine solutions immediately before use.

    • Check pH: The deprotection reaction with hydroxylamine is pH-dependent. Ensure the final pH of the reaction mixture is within the recommended range (typically around pH 7.0-7.5 for this step).[10]

    • Incubation Time/Temp: Ensure you are incubating for a sufficient duration. A typical reaction is 30-60 minutes at room temperature.[10]

A: Potential Cause 2: Incorrect Buffer Composition The components of your buffer can interfere with the reaction.

  • Troubleshooting Steps:

    • Avoid Competing Reactants: Ensure your buffer does not contain other nucleophiles that could consume the hydroxylamine.

    • Reagent Quality: Verify the purity and integrity of the this compound. Ensure it has been stored correctly (typically desiccated) to prevent degradation.

A: Potential Cause 3: Oxidative Side Reactions Newly generated thiols are highly susceptible to oxidation, especially at neutral to alkaline pH in the presence of oxygen. This leads to the formation of disulfide bonds, which are unreactive towards maleimides and are not detected by Ellman's reagent.

  • Troubleshooting Steps:

    • Use Degassed Buffers: Prepare all buffers by degassing them (e.g., by vacuum or by bubbling with argon or nitrogen) to remove dissolved oxygen.[3]

    • Include a Chelating Agent: Add 1-2 mM EDTA to your buffers. EDTA chelates divalent metal ions that can catalyze the oxidation of thiols.

    • Perform Reactions in a Controlled Atmosphere: For maximum protection, flush the headspace of your reaction vial with an inert gas like argon or nitrogen before sealing.[3]

Problem Area 2: The Conjugation Stage

This section is for when you have confirmed successful deprotection (i.e., your Ellman's assay shows the expected concentration of free thiols), but the final conjugate yield is still low.

Q: I confirmed thiol generation, but my final conjugation to a maleimide-activated protein is inefficient. What's the issue?

This points to a problem with the thiol-maleimide reaction itself or the stability of the reactants.

A: Potential Cause 1: Maleimide Hydrolysis Maleimide groups are unstable in aqueous solutions and can undergo hydrolysis, opening the ring to form an unreactive maleamic acid. This hydrolysis is highly pH-dependent and accelerates significantly at pH values above 7.5.[2][10][11]

  • Troubleshooting Steps:

    • Strict pH Control: Maintain the conjugation reaction pH strictly between 6.5 and 7.5.[1] Use a stable, well-buffered system (e.g., phosphate or HEPES buffer at 50-100 mM).

    • Use Freshly Prepared Maleimide: If you are activating your protein with a maleimide crosslinker yourself, use it immediately after preparation. Do not store maleimide-activated proteins in aqueous buffers for extended periods.

    • Timing is Critical: Add the freshly deprotected thiol reagent to your maleimide-activated molecule as soon as possible. Do not let the deprotected thiol sit for a long time before starting the conjugation.

A: Potential Cause 2: Thiol Oxidation Even if deprotection was successful, the free thiol can oxidize to a disulfide before it has a chance to react with the maleimide.

  • Troubleshooting Steps:

    • Maintain Oxygen-Free Conditions: As with the deprotection step, use degassed buffers, consider adding EDTA, and work under an inert atmosphere.[3]

    • Consider a Scavenging Reductant: In some cases, a small amount of a thiol-free reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) can be included in the conjugation buffer to maintain the thiol in its reduced, reactive state.[12][13] TCEP is ideal because it does not contain a thiol itself and therefore will not compete for the maleimide.[13][14]

A: Potential Cause 3: Incorrect Molar Ratios An insufficient molar excess of one reactant over the other can lead to low yields.

  • Troubleshooting Steps:

    • Optimize Reactant Ratios: Typically, a 10- to 20-fold molar excess of the smaller molecule (in this case, the deprotected thiol reagent) over the protein is used to drive the reaction to completion.[3] However, the optimal ratio may need to be determined empirically.

A: Potential Cause 4: Interfering Substances in Protein Sample Your target protein solution may contain substances that inhibit the reaction.

  • Troubleshooting Steps:

    • Buffer Exchange: Ensure your protein is in the correct conjugation buffer. Substances like Tris or glycine contain primary amines that can react with maleimides at higher pH.[2][15] Other additives like sodium azide or thimerosal should also be removed.[15]

    • Remove Carrier Proteins: If your protein sample is stabilized with carrier proteins like BSA or gelatin, they must be removed as they will compete in the reaction.[16]

Chemical Reaction Pathway

The following diagram illustrates the key chemical transformations in the workflow.

Caption: Chemical pathway showing thioester deprotection followed by thiol-maleimide conjugation.

Key Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the generation of the free thiol using hydroxylamine.

  • Prepare Deprotection Buffer: Prepare a 0.5 M hydroxylamine, 25 mM EDTA solution in a suitable buffer (e.g., PBS) and adjust the pH to 7.0. Prepare this solution fresh immediately before use.

  • Prepare Reagent Stock: Dissolve the this compound in a degassed buffer (e.g., PBS, pH 7.2) to a concentration of 10-50 mM.

  • Initiate Deprotection: Mix the reagent stock solution with the deprotection buffer. A common approach is to add the hydroxylamine solution to the reagent solution at a final hydroxylamine concentration of 50-100 mM.

  • Incubate: Flush the vial with argon or nitrogen, seal, and incubate at room temperature for 30-60 minutes.

  • Validate: Immediately proceed to Protocol 2 to quantify the concentration of the generated free thiol. The deprotected reagent should be used for conjugation as soon as possible.

Protocol 2: Quantification of Free Thiols via Ellman's Assay

This protocol validates the success of the deprotection step.[4][17][18]

  • Prepare Reaction Buffer: Prepare 0.1 M sodium phosphate buffer, pH 8.0.[4]

  • Prepare DTNB Solution: Dissolve 4 mg of Ellman's Reagent (DTNB) in 1 mL of the Reaction Buffer.

  • Prepare Standard Curve (Optional but Recommended): Create a standard curve using a known thiol, such as L-cysteine, with concentrations ranging from 0 to 1.5 mM.[4]

  • Assay Sample:

    • In a cuvette or microplate well, add a large volume of Reaction Buffer (e.g., 950 µL).

    • Add a small volume of the DTNB solution (e.g., 25 µL).

    • Add a small, precise volume of your deprotected thiol solution from Protocol 1 (e.g., 25 µL). Mix well.

  • Incubate and Read: Incubate at room temperature for 15 minutes.[4] Measure the absorbance at 412 nm.

  • Calculate Concentration: Determine the thiol concentration using the molar extinction coefficient of the TNB²⁻ product (14,150 M⁻¹cm⁻¹) or by comparing against your standard curve.[4]

Protocol 3: General Conjugation to a Maleimide-Activated Protein

This protocol assumes a successfully deprotected thiol reagent and a purified, maleimide-activated protein.

  • Prepare Conjugation Buffer: Use a degassed buffer such as 100 mM phosphate, 150 mM NaCl, 2 mM EDTA at pH 7.2.

  • Prepare Reactants:

    • Ensure your maleimide-activated protein is dissolved in the Conjugation Buffer at a known concentration (e.g., 1-10 mg/mL).[3]

    • Use the freshly deprotected thiol solution from Protocol 1.

  • Initiate Conjugation: Add a 10- to 20-fold molar excess of the deprotected thiol solution to the protein solution.[3]

  • Incubate: Flush the reaction vial with argon or nitrogen, seal, and incubate at room temperature for 2 hours or overnight at 4°C.

  • Quench Reaction (Optional): To stop the reaction, you can add a small molecule thiol like L-cysteine or β-mercaptoethanol to quench any unreacted maleimide groups.

  • Purify Conjugate: Remove excess, unreacted thiol reagent and other reaction components using size exclusion chromatography (SEC), dialysis, or spin filtration.

Summary of Critical Parameters

ParameterDeprotection StageConjugation StageRationale & Key Considerations
pH ~7.0 - 7.56.5 - 7.5 (Strict) Balances nucleophilicity of reactants with the stability of the maleimide group.[1][2][10]
Atmosphere Oxygen-free (degassed)Oxygen-free (degassed)Prevents irreversible oxidation of the free thiol to disulfide.[3]
Additives 1-2 mM EDTA1-2 mM EDTAChelates metal ions that catalyze thiol oxidation.
Reagent Prep Hydroxylamine prepared freshMaleimide-activated protein used immediatelyKey reagents (hydroxylamine, maleimide) are susceptible to degradation/hydrolysis.[2][9]
Molar Ratio N/A10-20x excess of thiol reagent over proteinDrives the reaction towards completion. Should be optimized for specific proteins.[3]
Validation Mandatory: Ellman's AssaySDS-PAGE, Mass SpectrometryIt is essential to confirm thiol generation before attempting conjugation.

References

  • BroadPharm. (2022, January 18). Ellman's Assay Protocol.
  • Interchim. Quantitation of sulfhydryls DTNB, Ellman's reagent.
  • BenchChem.
  • Scribd.
  • Royal Society of Chemistry. (n.d.). Reduction with tris(2-carboxyethyl)phosphine (TCEP)
  • University of Utah.
  • BenchChem.
  • BMG Labtech.
  • GoldBio. All about TCEP—the Odorless Reducing Agent.
  • BenchChem.
  • Wiley Online Library. (n.d.). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement.
  • Bachem. (2022, February 9). The Thiol-Maleimide Reaction: A Guide.
  • Vector Labs. Maleimide Reaction Chemistry.
  • Bio-Synthesis Inc. (2012, February 6). Disulfide reduction using TCEP reaction.
  • DSpace. (2018, March 9).
  • Tocris Bioscience. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes.
  • Lahnsteiner, M., et al. (2025, October 17).
  • National Institutes of Health.
  • National Institutes of Health. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase.
  • ACS Publications.
  • Google Patents. WO2001005757A2 - Process for the deprotection of protected thiols.
  • Colibri. (2022, August 22). Thioester deprotection using a biomimetic NCL approach.
  • ResearchGate. (2025, August 6).
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  • PubMed. (1970, October).
  • Sigma-Aldrich. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
  • CymitQuimica. This compound.
  • PubMed. (2010, September 2).
  • AAT Bioquest. (2025, November 3).
  • Protocols.io. (2025, October 6). Conjugation of Synthetic Peptides with 2,4,6-trinitrobenzenesulfonic acid (TNBS).
  • Nordmann. 2-Chloroethanesulfonic acid sodium salt.

Sources

Technical Support Center: Protein Labeling with 2-Acetylthioethanesulfonic Acid Sodium Salt (SATA)

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for improving protein labeling efficiency using 2-Acetylthioethanesulfonic Acid Sodium Salt, commonly known as SATA. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during the modification of proteins to introduce sulfhydryl groups.

Introduction to SATA Chemistry

SATA (N-Succinimidyl S-acetylthioacetate) is a reagent used to introduce protected sulfhydryl (-SH) groups into proteins and other molecules containing primary amines.[1][2] The process is a two-step reaction. First, the N-hydroxysuccinimide (NHS) ester of SATA reacts with a primary amine (like the side chain of a lysine residue) to form a stable amide bond.[2][3] This reaction introduces a sulfur atom protected by an acetyl group. In the second step, a deprotection reaction using hydroxylamine removes the acetyl group, exposing a free, reactive sulfhydryl group.[2][3][4]

This protected-form modification is advantageous as it allows the modified molecule to be stored until the reactive sulfhydryl group is needed for subsequent conjugation reactions.[1][2][3]

Core Experimental Workflow

The overall process can be visualized as two distinct phases: Amine Modification (Acetylation) and Sulfhydryl Deprotection (Deacetylation) . Successful labeling hinges on the optimization of both stages.

G cluster_0 Phase 1: Amine Modification cluster_1 Phase 2: Sulfhydryl Deprotection Prot_NH2 Protein with Primary Amine (-NH2) Reaction1 Incubation (pH 7.0-8.2, RT, 30-60 min) SATA_Reagent SATA Reagent (Prepared fresh in DMSO) Purify1 Purification Step 1 (Desalting column / Dialysis) Prot_SAc Acetylated Protein (Stable Intermediate) Reaction2 Incubation (RT, 2 hours) Prot_SAc->Reaction2 Hydroxylamine Deprotection Solution (0.5 M Hydroxylamine, EDTA) Purify2 Purification Step 2 (Desalting column with EDTA) Prot_SH Final Sulfhydryl-Modified Protein (-SH)

Caption: General workflow for protein modification using SATA.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during protein labeling with SATA, providing explanations and actionable solutions.

FAQ 1: Reagent & Buffer Preparation

Q: My SATA reagent is not dissolving properly. What solvent should I use? A: SATA is most commonly dissolved in anhydrous (dry) Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) immediately before use.[5] Stock solutions should be prepared fresh for each experiment, as the NHS-ester moiety is susceptible to hydrolysis, which inactivates the reagent.[1][3] Do not store SATA in solution.[1][3]

Q: Which buffers should I avoid for the labeling reaction? A: It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[1][3][5] These amines will compete with the primary amines on your protein for reaction with the SATA reagent, significantly reducing labeling efficiency.

Q: What is the optimal buffer and pH for the labeling reaction? A: Phosphate Buffered Saline (PBS) or HEPES buffers at a pH between 7.0 and 8.2 are recommended.[1][5] While the reaction proceeds faster at higher pH, the rate of hydrolysis of the SATA reagent also increases.[1][3] A pH range of 7.2-7.5 is often a good starting point for most proteins.[3]

FAQ 2: Low Labeling Efficiency

Q: I'm observing very low or no incorporation of sulfhydryl groups. What could be the cause? A: Several factors can lead to poor labeling efficiency:

  • Inactive Reagent: SATA is moisture-sensitive.[1][3] Ensure the reagent vial is warmed to room temperature before opening to prevent condensation. Always use freshly prepared solutions.[1][6]

  • Incorrect Buffer: As mentioned, the presence of extraneous primary amines (e.g., Tris buffer) will quench the reaction.[1][3]

  • Suboptimal Molar Ratio: The molar excess of SATA to protein is a critical parameter. A 10-fold molar excess is a common starting point, but this may need to be optimized.[5][7] Increasing the molar excess can lead to higher incorporation but also risks protein inactivation.[1]

  • Low Protein Concentration: The reaction is more efficient at higher protein concentrations (e.g., 2-10 mg/mL), as this favors the intended acylation reaction over hydrolysis of the SATA.[3]

FAQ 3: Deprotection Step Issues

Q: The deprotection step with hydroxylamine seems inefficient. How can I improve it? A: For efficient deprotection, ensure the following:

  • Correct Deprotection Buffer: The deprotection solution should be freshly prepared and typically consists of 0.5 M hydroxylamine and 25-50 mM EDTA at a pH of 7.2-7.5.[1][3][5]

  • Inclusion of EDTA: EDTA is crucial as it chelates divalent metal ions that can catalyze the oxidation of the newly formed free sulfhydryl groups, preventing the formation of disulfide bonds.[5]

  • Incubation Time: A 2-hour incubation at room temperature is generally sufficient for complete deacetylation.[3]

Q: My protein is precipitating after the deprotection step. Why is this happening and how can I prevent it? A: Protein precipitation can occur due to the formation of intermolecular disulfide bonds between the newly exposed sulfhydryl groups. To mitigate this:

  • Work Quickly: After deprotection, proceed immediately to the next step of your workflow.[5]

  • Use EDTA: Maintain EDTA in your buffers throughout the purification and subsequent steps to minimize oxidation.[5]

  • Control Protein Concentration: If precipitation persists, consider performing the deprotection and subsequent steps at a lower protein concentration.

FAQ 4: Quantification and Verification

Q: How can I determine the number of sulfhydryl groups added to my protein? A: The number of free sulfhydryls can be quantified using Ellman's Reagent (DTNB).[7] This assay provides a colorimetric readout to determine the concentration of sulfhydryl groups. Alternatively, mass spectrometry can be used to determine the location and abundance of free sulfhydryls with high precision.[8]

Detailed Experimental Protocols

Protocol 1: Protein Modification with SATA (Acetylation)
  • Buffer Preparation: Prepare a suitable reaction buffer, such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 (PBS).[3] Ensure it is free of primary amines.

  • Protein Preparation: Dissolve or dialyze your protein into the reaction buffer at a concentration of 2-10 mg/mL.[3]

  • SATA Solution Preparation: Immediately before use, dissolve 6-8 mg of SATA in 0.5 mL of anhydrous DMSO.[1] This results in an approximately 55 mM solution. Discard any unused solution.[1]

  • Reaction: Add a calculated volume of the SATA solution to your protein solution to achieve the desired molar excess (e.g., a 10:1 molar ratio of SATA to protein).[1][5] For example, add 10 µL of 55 mM SATA solution per 1.0 mL of a 60 µM protein solution.[1][3]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature.[5]

  • Purification: Immediately remove excess, unreacted SATA using a desalting column (gel filtration) or dialysis against the reaction buffer.[5] The resulting acetylated protein is stable and can be stored at -20°C if necessary.[7]

Protocol 2: Sulfhydryl Deprotection (Deacetylation)
  • Deprotection Solution Preparation: Prepare a solution of 0.5 M Hydroxylamine•HCl with 25 mM EDTA in your reaction buffer. Adjust the final pH to 7.2-7.5 with NaOH.[1][3]

  • Reaction: Add the deprotection solution to the purified, SATA-modified protein. A common ratio is 100 µL of deprotection solution to 1.0 mL of modified protein solution.[3]

  • Incubation: Incubate for 2 hours at room temperature.[3]

  • Final Purification: Promptly remove excess hydroxylamine and by-products using a desalting column equilibrated with a buffer containing at least 10 mM EDTA.[3]

  • Downstream Use: Use the freshly prepared sulfhydryl-modified protein immediately in subsequent conjugation reactions to prevent re-oxidation and disulfide bond formation.[3][5]

Data Summary & Optimization

The degree of sulfhydryl incorporation is dependent on the molar ratio of SATA to protein. It is crucial to optimize this ratio for your specific protein to achieve the desired level of modification without compromising its activity.

Molar Ratio (SATA:Protein)Expected OutcomeConsiderations
5:1 - 10:1Low to moderate incorporation (typically 1-5 sulfhydryls/protein)[7]Good starting point to preserve protein function.
20:1 - 50:1Moderate to high incorporationIncreased risk of modifying amines essential for protein activity or structure.[1]
>50:1High to exhaustive incorporationHigh risk of protein inactivation and precipitation. Recommended only if complete amine blockage is the goal.[9]

Table based on data for Bovine Serum Albumin (BSA) and Immunoglobulin G (IgG) and may vary for other proteins.[7]

Reaction Mechanism Visualization

The two-step chemical reaction is detailed below.

G cluster_acetylation Step 1: Acetylation of Primary Amine cluster_deacetylation Step 2: Deacetylation to Yield Free Sulfhydryl Prot_NH2 Protein-NH₂ plus1 + SATA arrow1 pH 7.0-8.2 Prot_SATA Protein-NH-CO-CH₂-S-COCH₃ plus2 + NHS N-hydroxysuccinimide Prot_SATA_2 Protein-NH-CO-CH₂-S-COCH₃ plus3 + Hydroxylamine NH₂OH arrow2 pH 7.2-7.5 Prot_SH Protein-NH-CO-CH₂-SH plus4 + Byproduct CH₃-CO-NHOH

Sources

Technical Support Center: Characterization of 2-Acetylthioethanesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Acetylthioethanesulfonic Acid Sodium Salt (Ac-S-MESNA). This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this compound, which is notably recognized as Mesna Impurity C. The unique combination of a labile thioester and a highly polar sulfonate group presents specific challenges in its characterization. This document provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, ensuring accurate and reliable analytical results.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What is this compound?

    • Why is the characterization of this compound challenging?

    • What are the primary degradation pathways to be aware of?

    • What are the common impurities associated with this compound?

  • Troubleshooting Guide: Sample Preparation and Stability

    • Issue: Inconsistent analytical results and sample degradation.

  • Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

    • Issue 1: Poor peak shape or retention.

    • Issue 2: Low or no UV detection signal.

  • Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Issue: Difficulty in interpreting ¹H and ¹³C NMR spectra.

  • Troubleshooting Guide: Mass Spectrometry (MS)

    • Issue 1: Poor ionization and signal suppression.

    • Issue 2: Complex or unexpected fragmentation patterns.

  • Experimental Protocols

    • Protocol 1: Suggested Starting HPLC-UV Method.

    • Protocol 2: Forced Degradation Study Protocol.

  • References

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (CAS: 76274-71-0, Molecular Formula: C₄H₇NaO₄S₂) is an organosulfur compound.[1][2][3] It is structurally related to Mesna (2-mercaptoethanesulfonic acid sodium salt) and is identified as "Mesna Impurity C" in pharmacopeial standards.[4][5] Its presence and concentration are critical quality attributes in the manufacturing of Mesna-containing drug products.

Q2: Why is the characterization of this compound challenging?

A2: The molecule's structure presents a duality of analytical challenges:

  • Thioester Instability: The acetylthioester bond is susceptible to hydrolysis, particularly under neutral to alkaline conditions, leading to the formation of Mesna and acetic acid.[6][7] This lability can result in sample degradation during preparation, storage, and analysis.

  • High Polarity: The sodium sulfonate group makes the molecule highly polar and non-volatile, which can lead to poor retention in traditional reversed-phase chromatography and requires specific analytical conditions.

  • Lack of a Strong UV Chromophore: The molecule does not possess a significant UV-absorbing chromophore, making detection by standard HPLC-UV methods challenging, especially at low concentrations.[2]

  • Sodium Salt Form: The presence of a sodium counter-ion can interfere with electrospray ionization in mass spectrometry, leading to adduct formation and potential signal suppression.[8][9]

Q3: What are the primary degradation pathways to be aware of?

A3: The primary degradation pathway is the hydrolysis of the thioester bond. This can be catalyzed by acid or, more rapidly, by base.[6][7] Oxidative conditions can also lead to the formation of disulfides, similar to the oxidation of Mesna to Dimesna. Forced degradation studies under acidic, basic, oxidative, and thermal stress are recommended to fully understand the degradation profile.[10][11][12]

Logical Flow for Degradation Analysis

cluster_0 Sample Handling & Storage cluster_1 Degradation Stress Conditions cluster_2 Primary Degradants Sample Sample Acidic_Buffer Acidic Buffer (pH < 6) Sample->Acidic_Buffer Stabilization Low_Temp Low Temperature (2-8°C) Sample->Low_Temp Stabilization Inert_Atmosphere Inert Atmosphere (N2) Sample->Inert_Atmosphere Stabilization Alkaline_pH Alkaline pH (OH-) Sample->Alkaline_pH Hydrolysis Oxidative_Stress Oxidative Stress (e.g., H2O2) Sample->Oxidative_Stress Oxidation Mesna Mesna Alkaline_pH->Mesna Acetic_Acid Acetic Acid Alkaline_pH->Acetic_Acid Dimesna Dimesna (Disulfide) Oxidative_Stress->Dimesna Mesna->Dimesna Oxidation

Caption: Degradation pathways and stabilization strategies.

Q4: What are the common impurities associated with this compound?

A4: As Mesna Impurity C, it may be found alongside other Mesna-related impurities. These can include:

  • Process-related impurities: Unreacted starting materials from the synthesis of Mesna, such as thiol or sulfonate precursors.[13]

  • Degradation products: Dimesna (the oxidized disulfide form of Mesna) and other related substances.[13]

Troubleshooting Guide: Sample Preparation and Stability

Issue: Inconsistent analytical results, loss of analyte, or appearance of unexpected peaks.

This is often due to the hydrolysis of the thioester bond.

Causality: The thioester linkage is electrophilic and susceptible to nucleophilic attack by water or hydroxide ions. The rate of hydrolysis is significantly faster under neutral to basic conditions.

Parameter Problem Scientific Rationale & Solution
pH of Diluent Sample prepared in neutral or basic diluent (e.g., water, unbuffered mobile phase).Rationale: Base-catalyzed hydrolysis of esters is an irreversible and rapid reaction.[6][7] Solution: Prepare all samples and standards in a slightly acidic buffer (e.g., pH 3-5 phosphate or acetate buffer). This acidic environment will suppress the rate of hydrolysis. A stability-indicating HPLC method for Mesna utilizes a mobile phase at pH 3.0, which is a good starting point for the diluent as well.[13]
Sample Temperature Samples left at room temperature for extended periods.Rationale: Chemical reactions, including hydrolysis, are accelerated at higher temperatures. Solution: Store stock solutions and prepared samples at 2-8°C. For long-term storage, consider freezing at -20°C, but perform freeze-thaw stability studies.
Analysis Time Long sequence run times or delays between sample preparation and injection.Rationale: Even under stabilized conditions, some degradation can occur over time. Solution: Analyze samples as soon as possible after preparation. If using an autosampler, ensure it is temperature-controlled (e.g., 4°C).

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

Issue 1: Poor peak shape (tailing, fronting) or inconsistent retention time.

Causality: The highly polar sulfonate group can interact with residual silanols on silica-based columns, leading to peak tailing. The compound's ionic nature also makes it sensitive to the ionic strength of the mobile phase.

Parameter Problem Scientific Rationale & Solution
Column Choice Standard C18 column shows significant peak tailing.Rationale: The negatively charged sulfonate group can have secondary ionic interactions with positively charged sites on the column packing. Solution: Use a column with better end-capping or an alternative stationary phase like an amide-based column (e.g., RP amide C16) which has shown good performance for Mesna.[13]
Mobile Phase pH pH is too high or not controlled.Rationale: The ionization state of the sulfonate group is pH-dependent and can affect retention. Solution: Use a buffered mobile phase in the acidic range (pH 2.5-4.0) to ensure consistent ionization and minimize silanol interactions.
Ionic Strength Inconsistent retention times.Rationale: As an ionic compound, its retention in reversed-phase chromatography can be sensitive to the salt concentration in the mobile phase. Solution: Incorporate a consistent, low concentration of a buffer salt (e.g., 10-20 mM potassium phosphate or ammonium acetate) in the mobile phase to maintain a constant ionic strength.

Issue 2: Low or no UV detection signal.

Causality: The molecule lacks a suitable chromophore for detection at standard UV wavelengths (e.g., 254 nm). The thioester and sulfonate groups have low UV absorbance.

Workflow for Method Development with Non-Chromophoric Analytes

Start Analyte Lacks Chromophore Low_UV Try Low Wavelength UV (200-220 nm) Start->Low_UV Check_Sensitivity Is Sensitivity Sufficient? Low_UV->Check_Sensitivity Derivatization Derivatization (Pre- or Post-Column) Check_Sensitivity->Derivatization No Alternative_Detectors Use Alternative Detectors Check_Sensitivity->Alternative_Detectors No End Method Developed Check_Sensitivity->End Yes Derivatization->End ELSD_CAD ELSD / CAD Alternative_Detectors->ELSD_CAD MS Mass Spectrometry (MS) Alternative_Detectors->MS ELSD_CAD->End MS->End

Caption: Decision tree for analyzing non-chromophoric compounds.

Detection Strategy Rationale & Implementation
Low Wavelength UV The thioester bond may show some absorbance at low UV wavelengths. Implementation: Set the UV detector to a low wavelength, such as 210-220 nm. Be aware that this will increase baseline noise and sensitivity to mobile phase impurities. A validated method for Mesna uses 210 nm.
Alternative Detectors Universal detectors that do not rely on UV absorbance can be used. Implementation: Employ an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). These detectors are suitable for non-volatile analytes and are compatible with gradient elution, but require a volatile mobile phase.[4][14]
Mass Spectrometry (MS) MS provides high sensitivity and specificity and is an excellent choice for this compound. Implementation: Couple the HPLC system to a mass spectrometer. This not only solves the detection issue but also provides mass confirmation, which is crucial for impurity identification.
Derivatization A chemical reaction can be used to attach a UV-active or fluorescent tag to the molecule. Implementation: This can be done pre-column or post-column. While effective, derivatization adds complexity and potential for variability to the method.[4][14]

Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Difficulty in assigning peaks and interpreting the ¹H and ¹³C NMR spectra.

Causality: The molecule is small and contains heteroatoms (S, O) that influence the chemical shifts of adjacent protons and carbons. The solvent choice can also impact the observed shifts.

Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Shift (ppm) Predicted Multiplicity Predicted ¹³C Shift (ppm) Rationale
-S-CH₂-CH₂-SO₃⁻~3.2 - 3.4Triplet (t)~28 - 32Adjacent to sulfur of the thioester, deshielded.
-S-CH₂-CH₂-SO₃⁻~3.4 - 3.6Triplet (t)~50 - 55Adjacent to the highly electron-withdrawing sulfonate group, more deshielded.
CH₃-C(O)-~2.3 - 2.5Singlet (s)~30 - 35Standard chemical shift for a methyl group adjacent to a carbonyl.
-C(O)-S---~195 - 205Typical chemical shift for a thioester carbonyl carbon.

Note: Predicted shifts are based on standard chemical shift tables and may vary depending on the solvent (e.g., D₂O) and pH.[15][16][17][18]

Troubleshooting NMR Interpretation

  • Solvent: Use D₂O as the solvent due to the compound's salt nature.

  • Referencing: Use an appropriate internal standard for D₂O, such as DSS or TSP.

  • Peak Assignment:

    • The two methylene groups (-CH₂-CH₂-) will appear as two distinct triplets due to coupling with each other. The triplet at the higher chemical shift (downfield) is expected to be the one closer to the electron-withdrawing sulfonate group.

    • The acetyl methyl group (CH₃-) will be a singlet, integrating to 3 protons.

  • ¹³C NMR: The carbonyl carbon of the thioester will be the most downfield signal. The two methylene carbons will be distinguishable based on their proximity to the sulfonate and thioester groups.

Troubleshooting Guide: Mass Spectrometry (MS)

Issue 1: Poor ionization efficiency, signal suppression, or formation of multiple adducts.

Causality: The compound is a sodium salt. High salt concentrations can suppress the ionization of the analyte of interest and lead to the formation of sodium adducts, complicating the spectrum.

Parameter Problem Scientific Rationale & Solution
Ionization Mode Low signal in positive ion mode.Rationale: The molecule is a pre-formed anion in solution due to the sulfonate group. Solution: Use negative ion electrospray ionization (ESI-). This will directly detect the deprotonated molecule [M-Na]⁻ with a theoretical m/z of 183.0.
Mobile Phase Sodium adducts ([M-Na+2H]⁺, [M+Na]⁺) are observed, or signal is suppressed.Rationale: Non-volatile salts like sodium phosphate from the mobile phase can form clusters and compete with the analyte for ionization.[8][9][19] Solution: Use volatile mobile phase additives like ammonium acetate or ammonium formate. These are more compatible with MS and can improve ionization efficiency.
Sample Preparation High salt concentration in the sample matrix.Rationale: Excess salt from the sample itself can cause ion suppression. Solution: If possible, use desalting techniques like solid-phase extraction (SPE) for complex matrices. For simple solutions, ensure the concentration of the analyte is within the linear range of the instrument to minimize matrix effects.

Issue 2: Complex or unexpected fragmentation patterns in MS/MS.

Causality: The molecule has two distinct functional groups (thioester and sulfonate) that can direct the fragmentation pathway.

Predicted Fragmentation Pathway (Negative Ion Mode)

The parent ion in negative mode would be [M-Na]⁻ at m/z 183.0.

  • Loss of Ketene: A common fragmentation for acetylated compounds is the neutral loss of ketene (CH₂=C=O, 42 Da).

    • m/z 183.0 -> m/z 141.0 (Represents the 2-mercaptoethanesulfonate anion)

  • Cleavage of the Thioester Bond: Cleavage of the C-S bond can occur.

    • m/z 183.0 -> m/z 125.0 (Loss of acetyl radical and sulfur, less common) or formation of the ethanesulfonate anion.

  • Fragmentation of the Sulfonate Group: The sulfonate group can lose SO₃ (80 Da).

    • m/z 183.0 -> m/z 103.0 (Loss of SO₃)

Proposed MS/MS Fragmentation of [M-Na]⁻

Parent [M-Na]⁻ m/z 183.0 Frag1 [C₂H₅O₃S₂]⁻ m/z 141.0 Parent->Frag1 Loss of Ketene (42 Da) Frag2 [C₄H₇O₁S]⁻ m/z 103.0 Parent->Frag2 Loss of SO₃ (80 Da) Frag3 [SO₃]⁻• m/z 80.0 Frag1->Frag3 Further Fragmentation

Caption: Key fragmentation pathways for MS/MS analysis.

Experimental Protocols

Protocol 1: Suggested Starting HPLC-UV Method

This method is adapted from validated methods for Mesna and its impurities and serves as a robust starting point.[13][20]

Parameter Condition
Column Reversed-Phase Amide C16, 5 µm, 4.6 x 250 mm
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Methanol
Gradient 10% B to 50% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 210 nm
Sample Diluent Mobile Phase A

Protocol 2: Forced Degradation Study Protocol

This protocol provides a framework for investigating the stability of this compound.[10][11][12]

Stress Condition Procedure Expected Outcome
Acid Hydrolysis Dissolve sample in 0.1 M HCl. Incubate at 60°C for 24 hours.Low to moderate degradation expected.
Base Hydrolysis Dissolve sample in 0.1 M NaOH. Incubate at room temperature for 1-4 hours.Rapid and significant degradation to Mesna and acetate.
Oxidation Dissolve sample in 3% H₂O₂. Incubate at room temperature for 24 hours.Potential formation of Dimesna and other oxidative products.
Thermal Degradation Store solid sample at 80°C for 48 hours.Assess stability of the solid form.
Photostability Expose solution to light according to ICH Q1B guidelines.Assess light sensitivity.

Note: For all conditions, prepare a control sample in the sample diluent and store it at 2-8°C. Analyze all samples against the control to determine the extent of degradation.

References

Sources

Technical Support Center: Purifying Samples from Unreacted 2-Acetylthioethanesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling 2-Acetylthioethanesulfonic Acid Sodium Salt. This document provides in-depth guidance, troubleshooting, and validated protocols for researchers, scientists, and drug development professionals. Our goal is to empower you with the knowledge to effectively remove unreacted reagents, ensuring the purity and integrity of your final product.

Introduction

This compound is a water-soluble, thiol-protecting reagent commonly employed in bioconjugation. Its utility lies in the acetyl-protected thiol group, which can be deprotected to generate a reactive sulfhydryl (thiol) group, and a sulfonate group that imparts high water solubility.[1] This makes it an excellent choice for modifying proteins, antibodies, and other macromolecules in aqueous buffers.

However, after a conjugation reaction, the presence of unreacted or hydrolyzed reagent can interfere with downstream applications and compromise the final product's quality. Complete removal of this small molecule (Molecular Weight: ~206.22 g/mol ) is therefore a critical purification step.[2][3]

This guide details the most effective methods for its removal based on fundamental biochemical separation principles.

Quick-Find FAQs

Q1: What are the primary methods to remove unreacted this compound? The most effective methods leverage the significant size difference between the small reagent molecule (~206 Da) and the much larger target macromolecule (e.g., proteins, antibodies). The three primary techniques are Dialysis, Size Exclusion Chromatography (SEC), and Ultrafiltration/Diafiltration (UF/DF).[4][5][6]

Q2: Why is it crucial to remove this specific reagent? Residual reagent can lead to several issues:

  • Inaccurate Quantification: The reagent may interfere with assays used to determine protein concentration or conjugation efficiency.

  • Downstream Interference: Free thiol groups, if deprotected, can react non-specifically in subsequent experimental steps.

  • Compromised Purity: For therapeutic products like Antibody-Drug Conjugates (ADCs), residual small molecule linkers are considered impurities that must be removed.[]

Q3: How do I choose the best removal method for my experiment? The choice depends on your sample volume, concentration, desired processing time, and available equipment. Use the decision workflow below to guide your selection. For a quick comparison, refer to Table 1.

Q4: How can I confirm that the unreacted reagent has been successfully removed? Confirmation is typically achieved using analytical techniques that can detect small molecules in the presence of large ones. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase (RP-HPLC) or analytical SEC, is a common and effective method.[8] For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[9]

Workflow: Selecting Your Purification Method

This decision tree will help you select the most appropriate technique for your specific needs.

G cluster_legend Legend l1 Start/End l2 Decision Point l3 Process/Outcome start Start: Sample Containing Unreacted Reagent q_vol Sample Volume? start->q_vol q_speed Is Speed Critical? q_vol->q_speed > 2 mL q_equip SEC System Available? q_vol->q_equip < 2 mL dialysis Dialysis q_speed->dialysis No uf_df Ultrafiltration / Diafiltration (UF/DF) q_speed->uf_df Yes q_conc Need to Concentrate Sample Simultaneously? q_equip->q_conc No sec Size Exclusion Chromatography (SEC) q_equip->sec Yes q_conc->dialysis No (e.g., microdialysis) q_conc->uf_df Yes

Caption: Decision tree for selecting a purification method.

Comparison of Primary Purification Methods
FeatureDialysisSize Exclusion Chromatography (SEC)Ultrafiltration / Diafiltration (UF/DF)
Principle Passive diffusion across a semi-permeable membrane based on a concentration gradient.[4][10]Separation based on hydrodynamic volume as molecules pass through a porous resin bed.[][11]Pressure-driven separation across a semi-permeable membrane; small molecules are forced through.[12][13]
Pros - Simple, requires minimal equipment- Gentle on samples- Handles a wide range of volumes- Fast and highly efficient- Excellent for buffer exchange- High resolution and reproducible- Very fast, especially for buffer exchange- Can simultaneously concentrate the sample- Highly scalable
Cons - Slow (can take >24 hours)- Significant increase in sample volume due to buffer exchange- Does not concentrate the sample- Requires a dedicated chromatography system- Potential for sample dilution- Column capacity limits sample volume- Requires centrifugal or pressure devices- Potential for membrane fouling or protein aggregation- Can be harsh on shear-sensitive molecules
Best For Low-throughput, non-time-sensitive applications where sample gentleness is paramount.Rapid purification and buffer exchange for analytical or preparative scales when equipment is available.[14]High-throughput needs, rapid buffer exchange, and when sample concentration is also required.[6]

Troubleshooting Guide

Issue: I performed dialysis, but my analysis (e.g., HPLC) still shows a peak for the unreacted reagent.

  • Causality & Solution: This indicates incomplete removal, typically due to reaching equilibrium prematurely.

    • Inadequate Buffer Volume: The volume of the dialysis buffer (dialysate) should be at least 200-500 times the sample volume to maintain a steep concentration gradient.[5][15] For a 1 mL sample, use at least 200 mL of buffer for each exchange.

    • Insufficient Buffer Exchanges: Each buffer exchange removes a fraction of the contaminant. For efficient removal (>99.9%), at least three buffer changes are recommended. A typical protocol is 2 hours, 2 hours, and then overnight at 4°C.[4][15]

    • Incorrect MWCO: Ensure the Molecular Weight Cut-Off (MWCO) of your dialysis membrane is appropriate. For removing a ~206 Da reagent from a >30 kDa protein, a membrane with a 3-10 kDa MWCO is ideal. This ensures the reagent can pass through freely while the protein is securely retained.[10]

    • Lack of Agitation: Gently stirring the dialysate prevents the buildup of a localized high concentration of the reagent at the membrane surface, which would slow down diffusion.[15]

Issue: My protein/antibody sample aggregated or precipitated during ultrafiltration.

  • Causality & Solution: Aggregation during UF/DF is often caused by excessive concentration at the membrane surface or shear stress.

    • Over-Concentration: As buffer and small molecules are removed, the protein concentration increases. Some proteins are prone to aggregation at high concentrations. Avoid concentrating the sample beyond its known stability limit. During diafiltration, add the new buffer at a rate that maintains a constant, safe concentration.[16]

    • Buffer Mismatch: Ensure the final buffer composition (pH, ionic strength) is optimal for your protein's stability. A sudden or drastic change in buffer environment can cause precipitation.

    • Membrane Choice: Use membranes made from low-protein-binding materials like regenerated cellulose or polyethersulfone (PES) to minimize non-specific binding and denaturation.[12]

    • Method Choice: For extremely sensitive proteins, consider a gentler method like dialysis or a low-pressure SEC run.

Issue: In my SEC chromatogram, the protein peak and the reagent peak are not well-separated.

  • Causality & Solution: Poor separation in SEC points to issues with the column or running conditions.

    • Incorrect Column Resin: Ensure the fractionation range of your SEC resin is appropriate. For separating a large protein from a ~206 Da molecule, a desalting column (e.g., G-25) is perfect. These resins have a very small pore size that completely excludes the large protein (it elutes in the void volume) while retaining the small reagent molecule.[11]

    • Column Overloading: Injecting too much sample volume or protein mass can lead to peak broadening and poor resolution. Follow the manufacturer's guidelines for your specific column (typically, sample volume should not exceed 2-5% of the column volume).

    • Flow Rate Too High: An excessively high flow rate reduces the interaction time with the resin, compromising separation. Operate within the recommended flow rate for your column.

Validated Experimental Protocols

Protocol 1: Removal by Dialysis

This protocol is designed for removing the reagent from a 1-5 mL protein sample using standard dialysis tubing or a slide-a-lyzer cassette.

G prep 1. Prepare Membrane Rinse dialysis tubing/cassette (e.g., 10K MWCO) as per manufacturer's instructions. load 2. Load Sample Carefully load your protein sample into the device, avoiding air bubbles, and seal securely. prep->load dialyze1 3. First Dialysis Immerse device in a beaker with 500 mL of desired buffer. Stir gently at 4°C for 2-4 hours. load->dialyze1 change1 4. First Buffer Change Discard the old buffer and replace with 500 mL of fresh, cold buffer. dialyze1->change1 dialyze2 5. Second Dialysis Continue stirring at 4°C for another 2-4 hours. change1->dialyze2 change2 6. Second Buffer Change Discard the buffer and replace with 500 mL of fresh, cold buffer. dialyze2->change2 dialyze3 7. Final Dialysis Stir overnight (12-16 hours) at 4°C. change2->dialyze3 recover 8. Recover Sample Carefully remove the device from the buffer and transfer the purified sample to a clean tube. dialyze3->recover

Caption: Step-by-step workflow for removal by dialysis.

Protocol 2: Removal by Size Exclusion Chromatography (Desalting)

This protocol uses a pre-packed desalting column (e.g., PD-10) for rapid buffer exchange and reagent removal.

  • Column Equilibration: Remove the column's storage solution and equilibrate it by passing 5 column volumes (CVs) of your desired final buffer through the resin.

  • Sample Application: Allow the equilibration buffer to drain completely from the column. Carefully load your sample (up to the column's recommended volume, e.g., 2.5 mL for a PD-10) onto the top of the resin bed.

  • Elution:

    • Allow the sample to fully enter the resin bed.

    • Discard the flow-through.

    • Place a collection tube under the column.

    • Add your desired volume of elution buffer (e.g., 3.5 mL for a PD-10) to the column.

  • Collection: Your purified protein will elute in this fraction, while the smaller reagent molecule remains trapped in the resin and will elute later.

  • Verification: Measure the protein concentration of the collected fraction. Analyze a small aliquot via HPLC or SDS-PAGE to confirm purity.

Protocol 3: Removal by Ultrafiltration/Diafiltration (Spin Column)

This protocol is suitable for small volumes (0.5-15 mL) using a centrifugal UF device.

  • Device Preparation: Select a spin filter with an appropriate MWCO (e.g., 10 kDa). Pre-rinse the device with your final buffer if recommended by the manufacturer.

  • Load Sample: Add your sample to the upper chamber of the device.

  • First Centrifugation (Concentration): Centrifuge according to the manufacturer's instructions until the sample volume is reduced by ~90%. The filtrate, which contains the unreacted reagent, should be discarded.

  • Re-dilution (Diafiltration): Add your final buffer to the retentate in the upper chamber, bringing the volume back to the original starting volume. Gently mix.

  • Repeat: Repeat steps 3 and 4 at least 3-5 times. Each cycle removes a significant percentage of the remaining reagent. For example, 3 cycles will typically remove >99% of the small molecules.[16]

  • Final Concentration & Recovery: After the final diafiltration wash, concentrate the sample to the desired final volume and then recover the purified product from the upper chamber.

References

  • G-Biosciences. (2014). Dialysis in Protein Research: Understanding the Basics.[Link]
  • University of San Diego. (2021). Biochem Lab Protein Dialysis Protocol F21.[Link]
  • Current Protocols in Protein Science.Dialysis.[Link]
  • BioProcess International. (2010). Microanalytical Techniques for Identifying Nonprotein Contaminants in Biologics.[Link]
  • Unchained Labs.
  • Formulatrix.
  • BioProcess International. (2003). Diafiltration for Desalting or Buffer Exchange.[Link]
  • WuXi Biologics. (2022).
  • Fekete, S., et al. (2018). Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates.
  • Methods in Molecular Biology. (2015).
  • ResearchGate.
  • Berg, E. A., & Fishman, J. B. (2020). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Cold Spring Harbor Protocols. [Link]
  • Naz, S., et al. (2014). Quantitative analysis of small molecules in biological samples.
  • Pharmaffiliates.Mesna - Impurity C (Sodium Salt).[Link]
  • Gao, F. P., et al. (2009). Nonprotein Based Enrichment Method to Analyze Peptide Cross-Linking in Protein Complexes. Analytical Chemistry. [Link]
  • Jefferis, R. (2012). Analytical tools for characterizing biopharmaceuticals and the implications for biosimilars.
  • Ataman Kimya.ETHANESULFONIC ACID SODIUM SALT.[Link]
  • H-Cheng Bio.this compound.[Link]
  • Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy.

Sources

solvent effects on the stability of 2-Acetylthioethanesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Acetylthioethanesulfonic Acid Sodium Salt

Welcome to the technical support guide for this compound (CAS: 76274-71-0). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound, particularly concerning solvent effects. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments.

General Information & Key Considerations

This compound is an organosulfur compound featuring a thioester linkage and a highly polar sulfonate group.[1][2] The inherent reactivity of the thioester bond is the primary factor governing the compound's stability. Thioesters are thermodynamically less stable and more reactive than their oxygen ester counterparts, primarily due to less efficient resonance stabilization of the C-S bond compared to the C-O bond in an ester.[3] This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

The dominant degradation pathway for this molecule, especially in solution, is hydrolysis, which cleaves the thioester bond to yield acetic acid and 2-mercaptoethanesulfonic acid sodium salt (Mesna).[4][5][6] The rate of this degradation is profoundly influenced by the choice of solvent, pH, and temperature.

Frequently Asked Questions (FAQs) on Stability & Handling

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway is hydrolysis of the thioester bond. This reaction can be catalyzed by acid or, more significantly, by base.[7][8] The presence of nucleophiles, particularly water or hydroxide ions, leads to the cleavage of the thioester, yielding a carboxylate (acetate) and a thiol (the sodium salt of 2-mercaptoethanesulfonic acid).[5][6]

Q2: How do different solvent types affect the stability of the compound?

A2: Solvents play a critical role in the stability profile:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as nucleophiles and can also stabilize the charged transition state of the hydrolysis reaction, thereby accelerating degradation. Aqueous solutions, in particular, will lead to hydrolysis over time. The rate is highly pH-dependent.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): This compound is generally more stable in these solvents, provided they are anhydrous. Trace amounts of water can still lead to slow degradation. DMSO is a good choice for preparing concentrated stock solutions for long-term storage.[9]

  • Non-Polar Solvents: Due to the ionic sulfonate group, the compound has very poor solubility in non-polar solvents (e.g., hexane, toluene), making them unsuitable for most applications.

Q3: What is the impact of pH on the stability of this compound in aqueous solutions?

A3: The pH of the aqueous medium is a critical stability-determining factor.

  • Neutral to Acidic pH (pH 4-7): The compound exhibits its greatest stability in this range, though hydrolysis still occurs.[10] The primary reaction is with water (pH-independent hydrolysis).

  • Alkaline pH (pH > 7): Stability decreases significantly under alkaline conditions due to base-mediated hydrolysis.[8] The hydroxide ion (OH⁻) is a much stronger nucleophile than water, leading to a rapid increase in the degradation rate.

Q4: How should I store the solid compound and its solutions?

A4:

  • Solid Form: The solid salt is relatively stable.[11] It should be stored in a tightly sealed container, protected from moisture, and kept at a recommended temperature of 2-8°C.[2][9]

  • Solutions: For maximum stability, prepare stock solutions in anhydrous polar aprotic solvents like DMSO. Store these solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous solutions should be prepared fresh before each experiment and used immediately.

Troubleshooting Guide

Issue 1: I'm observing rapid loss of my compound in an aqueous buffer during my assay.

  • Probable Cause: Hydrolysis due to the aqueous environment, potentially accelerated by the buffer's pH.

  • Solutions:

    • Verify Buffer pH: Ensure your buffer pH is in the optimal stability range of 4-7. Avoid basic buffers if possible.

    • Minimize Incubation Time: Redesign your experiment to reduce the time the compound spends in the aqueous buffer.

    • Prepare Fresh: Always prepare the aqueous working solution immediately before use from a freshly thawed aliquot of a DMSO stock. Do not store aqueous solutions.

    • Temperature Control: Perform the experiment at the lowest feasible temperature to slow the rate of hydrolysis.

Issue 2: My analytical results (e.g., HPLC) show a peak that increases over time, while my parent compound peak decreases.

  • Probable Cause: This is a classic sign of compound degradation. The new peak is likely one of the hydrolysis products, 2-mercaptoethanesulfonic acid sodium salt (Mesna) or a related disulfide.

  • Solutions:

    • Confirm Identity: If possible, use a reference standard for Mesna to confirm the identity of the degradation product peak by retention time.

    • Implement a Stability Protocol: Use the protocol outlined in Section 5 to formally assess the stability of your compound under your specific experimental conditions (solvent, temperature, pH).

    • Adjust Solvent System: If your experiment allows, consider switching to a solvent system with a lower water content or using a polar aprotic solvent.

Issue 3: I am seeing poor solubility when trying to dissolve the compound.

  • Probable Cause: Incorrect solvent choice.

  • Solutions:

    • Use Polar Solvents: This compound is a salt and is highly polar. It is freely soluble in water and soluble in polar solvents like DMSO and methanol.[9]

    • Avoid Non-Polar Solvents: Do not use non-polar solvents like hexane or dichloromethane, as the compound will be practically insoluble.

Data Summary: Solvent-Dependent Stability

Solvent ClassExamplesExpected StabilityRationale
Polar Protic Water, Methanol, EthanolLow to Medium Solvents can act as nucleophiles, directly participating in and accelerating hydrolysis. Stability is highly pH-dependent.
Polar Aprotic DMSO, DMF, AcetonitrileHigh Solvents do not participate in hydrolysis. Stability is excellent, assuming anhydrous conditions. Ideal for stock solutions.
Non-Polar Hexane, TolueneN/A Compound has negligible solubility due to its ionic nature.

Key Experimental Protocols

Protocol 1: Workflow for Assessing Compound Stability

This protocol provides a systematic way to determine the stability of this compound in a specific solvent system over time.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock 1. Prepare Concentrated Stock in Anhydrous DMSO prep_working 2. Dilute Stock into Test Solvent (e.g., Buffer) prep_stock->prep_working Freshly Prepare sample_t0 3. Immediately take Time-Zero (T0) Sample prep_working->sample_t0 Start Experiment incubate 4. Incubate Solution at Desired Temperature sample_t0->incubate sample_tx 5. Take Samples at Defined Timepoints (e.g., 1, 2, 4, 8 hours) incubate->sample_tx quench 6. Quench Reaction (e.g., add Acetonitrile) sample_tx->quench analyze 7. Analyze All Samples by HPLC quench->analyze calc 8. Calculate % Remaining vs. T0 Sample analyze->calc

Sources

Technical Support Center: 2-Acetylthioethanesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-Acetylthioethanesulfonic Acid Sodium Salt (CAS: 76274-71-0). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential degradation pathways of this compound. Understanding its chemical behavior is critical for ensuring the accuracy, reproducibility, and integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical features of this compound and which is most susceptible to degradation?

This compound is comprised of two key functional groups on an ethane backbone: a thioester (-S-C(=O)CH₃) and a sodium sulfonate (-SO₃⁻Na⁺).

  • Thioester Group: This is the most reactive and labile part of the molecule. Thioesters are considered "activated" carboxylic acid derivatives and are susceptible to nucleophilic attack at the carbonyl carbon.[1] This reactivity is the primary driver of the compound's degradation.

  • Ethanesulfonate Group: In contrast, the ethanesulfonate portion of the molecule is highly stable. The carbon-sulfur bond is robust, and the sulfonate group is a weak base, making it a stable, biologically inert moiety under typical experimental conditions.[2]

Therefore, any significant degradation will almost certainly involve the cleavage of the thioester bond.

Q2: What are the most likely degradation pathways and resulting products?

The principal degradation pathway is the cleavage of the thioester bond through nucleophilic acyl substitution. The specific reaction depends on the nucleophile present in your system.

  • Hydrolysis: In aqueous environments, a water molecule attacks the thioester, cleaving the bond. This reaction can be catalyzed by acid or, more significantly, by base (alkaline conditions).[3][4]

    • Products: This pathway yields 2-mercaptoethanesulfonic acid sodium salt (also known as Mesna) and acetic acid .[5]

  • Thiolysis (Thiol-Thioester Exchange): If your experimental medium contains other thiol-containing molecules (e.g., dithiothreitol (DTT), cysteine, glutathione), they can act as nucleophiles. This results in a transthioesterification reaction.[6][7]

    • Products: This pathway also yields 2-mercaptoethanesulfonic acid sodium salt (Mesna) and a new thioester formed from the attacking thiol. This is a common consideration in biological assays or cell culture media.[8]

  • Aminolysis: Primary and, to a lesser extent, secondary amines can also cleave the thioester bond. This is a critical consideration if you are using amine-containing buffers, such as Tris (tris(hydroxymethyl)aminomethane).

    • Products: This pathway yields 2-mercaptoethanesulfonic acid sodium salt (Mesna) and an N-substituted acetamide.

The diagram below illustrates the most common degradation pathway, hydrolysis.

cluster_main Primary Degradation Pathway: Hydrolysis Parent 2-Acetylthioethanesulfonic Acid Sodium Salt Intermediate Tetrahedral Intermediate Parent->Intermediate Nucleophilic Attack Product1 2-Mercaptoethanesulfonic Acid Sodium Salt (Mesna) Intermediate->Product1 Collapse of Intermediate (Thiolate leaves) Product2 Acetic Acid Intermediate->Product2 Nucleophile H₂O (Nucleophile) (Base-catalyzed) Nucleophile->Intermediate

Caption: Hypothesized hydrolysis pathway of this compound.

Q3: How should I handle and store this compound to minimize degradation?

Proper storage is crucial for maintaining the integrity of the compound.

  • Solid Form: Store the compound as a dry solid in a tightly sealed container at the recommended temperature (a similar product is stored at 2-8°C)[9]. Protect it from moisture, as hydrolysis can occur even with atmospheric water over long periods.

  • Solutions: Stock solutions should ideally be prepared fresh for each experiment. If storage is necessary:

    • Use an anhydrous solvent like DMSO for long-term storage at -20°C or -80°C.

    • For aqueous solutions, use a slightly acidic to neutral buffer (pH 6.0-7.0) and store frozen. Avoid alkaline buffers (pH > 7.5) as they significantly accelerate hydrolysis.

    • Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT). Opt for buffers like HEPES or PBS where possible.

Q4: What is a "forced degradation" study and why is it relevant for this compound?

Troubleshooting Guide

Scenario 1: Inconsistent results in my cell-based assay.
  • Problem: You observe variable or lower-than-expected potency of this compound in your aqueous assay buffer or cell culture medium over the course of an experiment (e.g., 24-72 hours).

  • Potential Cause: The compound is likely degrading in the experimental medium. The thioester bond is being cleaved by hydrolysis, or by reacting with components in the medium.

  • Troubleshooting Steps:

    • Check the Medium pH: Most cell culture media are buffered around pH 7.4. This slightly alkaline condition can promote slow hydrolysis over time.

    • Review Medium Components: Does your medium contain high concentrations of nucleophiles like cysteine or other amino acids with reactive side chains? These can contribute to degradation.

    • Evaluate Solution Age: Are you using a stock solution that was prepared days or weeks in advance? Prepare a fresh solution of the compound immediately before the experiment and compare the results.

    • Conduct a Simple Stability Test: Use the protocol provided below ("Protocol 2: Assessing Solution Stability by HPLC") to incubate the compound in your exact assay medium. Analyze samples by HPLC at time zero and at the end-point of your assay (e.g., 24, 48, 72 hours) to quantify the percentage of the parent compound remaining.

Scenario 2: An unknown peak appears in my HPLC analysis.
  • Problem: During routine analysis of your solution of this compound, you notice a new, more polar peak appearing and growing over time, while the parent peak decreases.

  • Potential Cause: This new peak is very likely a degradation product, most probably 2-mercaptoethanesulfonic acid sodium salt (Mesna) resulting from hydrolysis.

  • Troubleshooting Workflow: The goal is to confirm the identity of this new peak. A controlled forced degradation study is the most effective way to do this.

cluster_workflow Workflow: Identifying an Unknown HPLC Peak A Observation: Unknown peak appears in HPLC of aged sample B Hypothesis: Peak is a degradant (e.g., Mesna) A->B C Action: Perform Forced Degradation (See Protocol 1) B->C D Analysis: Analyze stressed sample by HPLC C->D E Comparison: Does retention time of unknown peak match the major degradant peak? D->E F YES: Identity Confirmed (High Confidence) E->F G NO: Investigate other degradation pathways (e.g., oxidation, photolysis) E->G H Further Confirmation (Optional): Analyze by LC-MS to confirm mass of parent and degradant F->H

Caption: Troubleshooting workflow for identifying a suspected degradation product.

Experimental Protocols

Protocol 1: Basic Forced Degradation for Degradant Identification

This protocol uses mild alkaline conditions to intentionally generate the primary hydrolysis product for use as an analytical reference.

  • Preparation: Prepare a ~1 mg/mL solution of this compound in water.

  • Forced Degradation:

    • Transfer 1 mL of this solution to a clean vial.

    • Add 50 µL of 0.1 M Sodium Hydroxide (NaOH). This will raise the pH and catalyze hydrolysis.

    • Vortex gently and incubate at room temperature for 1-2 hours.

  • Neutralization: Add 50 µL of 0.1 M Hydrochloric Acid (HCl) to neutralize the solution.

  • Analysis: Analyze this "stressed" sample by HPLC alongside a sample of the original, unstressed solution. The major new peak in the stressed sample chromatogram corresponds to the hydrolysis product, 2-mercaptoethanesulfonic acid sodium salt (Mesna).

Protocol 2: Assessing Solution Stability by HPLC

This protocol provides a framework for determining the stability of the compound in your specific experimental buffer.

  • Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water, DMSO) at a known concentration (e.g., 10 mg/mL).

  • Sample Preparation: Dilute the stock solution into your experimental buffer (e.g., PBS, cell culture medium) to the final working concentration.

  • Incubation: Store the solution under your exact experimental conditions (e.g., 37°C in a cell culture incubator).

  • Time Points: Immediately after preparation (T=0), inject a sample onto your HPLC system to determine the initial peak area of the parent compound.

  • Data Collection: At subsequent time points (e.g., T=2, 8, 24, 48 hours), inject additional samples and record the peak area of the parent compound.

  • Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. This will provide a quantitative measure of its stability under your specific conditions.

Data Logging Table

Time Point (Hours)Parent Peak Area% Remaining (Relative to T=0)Observations (e.g., new peaks)
0100%
2
8
24
48

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Jadhav, S. B., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Analytical Chemistry.
  • Luminata CET. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • International Journal of Pharmaceutical Sciences and Research. (2017).
  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Fiveable. (n.d.). Thioester Hydrolysis Definition.
  • Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides.
  • ResearchGate. (n.d.). Mechanisms of (thio)ester hydrolysis in (A) neutral environment, (B) acidic environment, and (C) alkaline environment.
  • Chemistry LibreTexts. (2022). 21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives.
  • ACS Publications. (2022). Kinetic Analysis of Degradation in Thioester Cross-linked Hydrogels as a Function of Thiol Concentration, pKa, and Presentation. Macromolecules.
  • Ataman Kimya. (n.d.). ETHANESULFONIC ACID SODIUM SALT.
  • Pharmaffiliates. (n.d.). Mesna - Impurity C (Sodium Salt).
  • ACS Figshare. (2022). Kinetic Analysis of Degradation in Thioester Cross-linked Hydrogels as a Function of Thiol Concentration, pKa, and Presentation.
  • National Institutes of Health. (2013). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. Tetrahedron Letters.
  • National Institutes of Health. (2022). Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. Biomacromolecules.

Sources

Technical Support Center: Minimizing Protein Aggregation During Modification with Amine-Reactive NHS-Ester Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Message from the Senior Application Scientist:

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of protein modification. Specifically, we will address a common and often frustrating challenge: protein aggregation during labeling with amine-reactive N-hydroxysuccinimide (NHS) ester compounds, which we'll refer to generically as "Compound-X".

Protein aggregation is a significant hurdle that can lead to loss of biological activity, reduced yields, and confounding experimental results.[1][2] This guide moves beyond simple protocols to explain the underlying causes of aggregation and provides robust, field-proven troubleshooting strategies. Our goal is to empower you with the knowledge to not only solve current issues but also to proactively design more stable and successful conjugation experiments.

Section 1: Understanding the Challenge - Why Do Proteins Aggregate During Modification?

Protein aggregation is a process where individual protein molecules clump together to form non-functional, often insoluble, masses.[3] While proteins can aggregate for various reasons, chemical modification with an NHS-ester introduces specific stresses that can push a marginally stable protein over the edge.

The core issue often lies in the alteration of the protein's surface chemistry. NHS-esters react with primary amines, most commonly the ε-amino group of lysine residues.[4][5][6] This modification can trigger aggregation through several mechanisms:

  • Charge Neutralization: Lysine residues are positively charged at neutral pH. Modifying them with a neutral Compound-X neutralizes this charge, which can disrupt stabilizing electrostatic repulsions between protein molecules.

  • Increased Hydrophobicity: If Compound-X itself is hydrophobic, its covalent attachment to the protein surface increases the overall hydrophobicity.[7] This can expose or create nonpolar patches that prefer to interact with each other rather than with the aqueous solvent, leading to aggregation.[8]

  • Conformational Changes: The addition of a new chemical moiety can induce local or global changes in the protein's structure, potentially exposing aggregation-prone regions that were previously buried within the protein's core.[8]

  • Over-Labeling: Modifying too many surface lysines magnifies all the effects above, significantly increasing the likelihood of aggregation.[7][9]

This interplay of factors is what makes controlling aggregation a multi-faceted challenge.

cluster_0 Initiating Factors cluster_1 Molecular Consequences cluster_2 Aggregation Pathway OverLabeling High Molar Ratio (Over-labeling) ChargeNeutralization Surface Charge Neutralization OverLabeling->ChargeNeutralization IncreasedHydrophobicity Increased Surface Hydrophobicity OverLabeling->IncreasedHydrophobicity HydrophobicCompound Hydrophobic Compound-X HydrophobicCompound->IncreasedHydrophobicity SuboptimalBuffer Suboptimal Buffer (pH, Ionic Strength) ConformationalChange Conformational Instability SuboptimalBuffer->ConformationalChange Aggregation Protein Aggregation (Soluble or Precipitated) ChargeNeutralization->Aggregation IncreasedHydrophobicity->Aggregation ConformationalChange->Aggregation

Caption: Key factors leading to protein aggregation during labeling.

Section 2: Troubleshooting Guide & FAQs

This section is formatted as a series of questions that our application scientists frequently encounter.

Issue 1: I see immediate precipitation/cloudiness after adding Compound-X.

Q1: What is the most common cause of immediate precipitation?

A: This is often a result of "solvent shock" or extreme buffer incompatibility. Compound-X is frequently dissolved in an organic solvent like DMSO or DMF.[5] If this stock solution is added too quickly or in too large a volume (typically >10% of the total reaction volume) to the aqueous protein solution, it can cause localized protein denaturation and precipitation.

  • The Causality: The rapid change in solvent polarity denatures the protein, exposing hydrophobic cores which then rapidly aggregate.

  • Solution:

    • Add Compound-X dropwise: Add the dissolved Compound-X slowly to the protein solution while gently stirring or vortexing.

    • Limit organic solvent: Keep the final concentration of the organic solvent below 5% (v/v) if possible. This may require making a more concentrated stock of Compound-X.

    • Check buffer components: Ensure your protein buffer does not contain primary amines (e.g., Tris, glycine) as these will compete with your protein for reaction with the NHS-ester, reducing labeling efficiency.[4][10]

Q2: My protein precipitated even with slow addition of Compound-X. What should I check next?

A: The issue likely lies with your buffer conditions or the intrinsic stability of your protein.

  • The Causality: The pH of the reaction buffer is a critical parameter. For NHS-ester chemistry, a pH of 8.3-8.5 is often recommended for efficient labeling of lysine residues.[5][6] However, this pH might be close to your protein's isoelectric point (pI), the pH at which the protein has no net charge. At or near the pI, proteins are minimally soluble and highly prone to aggregation.

  • Solution:

    • Know your protein's pI: If you don't know it, you can estimate it online using its amino acid sequence.

    • Adjust reaction pH: If the optimal labeling pH of ~8.3 is too close to your protein's pI, you may need to compromise. Try performing the reaction at a lower pH (e.g., 7.5-8.0). The reaction will be slower, so you may need to increase the reaction time or the molar ratio of Compound-X.[10]

    • Increase Ionic Strength: For some proteins, low salt concentrations can lead to aggregation.[11] Increasing the salt concentration to 150-200 mM NaCl can help screen electrostatic interactions and improve solubility.[12]

Issue 2: My labeled protein looks clear, but I get poor recovery after purification, or subsequent analysis shows soluble aggregates.

Q3: How can I detect soluble aggregates that aren't visible?

A: Visual inspection is not sufficient. Soluble oligomers and higher-order aggregates are common and can only be detected with analytical techniques.

  • The Causality: The modification may have induced the formation of smaller, soluble aggregates that do not precipitate but will behave differently from the monomeric protein.

  • Recommended Techniques:

    • Size Exclusion Chromatography (SEC): This is the gold standard.[13][14][15] Aggregates will elute earlier than the monomeric protein. Coupling SEC with multi-angle light scattering (SEC-MALS) can provide absolute molecular weight determination.

    • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in solution and is very sensitive to the presence of larger aggregates.[14]

    • Native PAGE: Running the labeled protein on a polyacrylamide gel without SDS can reveal higher molecular weight species corresponding to aggregates.

Q4: My analysis confirms aggregates. How can I prevent their formation during the reaction?

A: This points to over-labeling or the need for stabilizing excipients. The goal is to modify the protein sufficiently without compromising its stability.

  • The Causality: Attaching too many molecules of Compound-X (a high degree of labeling, or DOL) drastically alters the protein's surface properties, leading to aggregation.[7][9]

  • Solution: Optimize the Degree of Labeling (DOL)

    • Reduce Molar Ratio: The primary way to control DOL is by adjusting the molar coupling ratio (moles of Compound-X : moles of protein).[9] Instead of a single high-ratio experiment, perform a titration series (e.g., 3:1, 5:1, 10:1, 20:1 ratios).

    • Control Reaction Time: Shorten the reaction time (e.g., 30 minutes instead of 2 hours). NHS-ester hydrolysis competes with the amine reaction, so longer times don't always equate to higher labeling, especially at high pH.[4][10]

    • Lower the Temperature: Perform the reaction at 4°C instead of room temperature.[11] This slows both the labeling and aggregation processes, giving you more control.

  • Solution: Incorporate Stabilizing Excipients

    • The Causality: Excipients are additives that can help maintain a protein's native structure and prevent intermolecular interactions.

    • Recommended Additives: Introduce these into your labeling buffer. See the table below for starting concentrations.

      • Sugars (e.g., Sucrose, Trehalose): These are preferentially excluded from the protein surface, which thermodynamically favors the compact, native state.

      • Polyols (e.g., Glycerol, Sorbitol): Similar to sugars, they act as stabilizing osmolytes.[16]

      • Amino Acids (e.g., Arginine, Glycine): Arginine is particularly effective at suppressing aggregation by interacting with hydrophobic patches and preventing protein-protein association.[1]

      • Non-ionic Surfactants (e.g., Polysorbate 20/80): At low concentrations, these can prevent surface-induced aggregation and aggregation at air-liquid interfaces.[1]

Excipient Category Example Typical Starting Concentration Primary Mechanism of Action
Sugars Sucrose, Trehalose50 - 250 mMPreferential exclusion, stabilizes native state.[17]
Polyols Glycerol5 - 20% (v/v)Osmolyte, increases solvent viscosity, stabilizes.[16]
Amino Acids L-Arginine50 - 500 mMSuppresses aggregation by binding to exposed hydrophobic patches.[1]
Surfactants Polysorbate 20 (Tween® 20)0.01 - 0.1% (v/v)Prevents surface adsorption and interfacial stress.[1]

Section 3: Self-Validating Experimental Protocol

Trust in your results comes from robust experimental design. This protocol outlines a systematic approach to optimize your labeling reaction, minimizing aggregation from the outset.

Protocol: Titration Experiment to Determine Optimal Molar Coupling Ratio (MCR)

Objective: To identify the highest MCR that provides sufficient labeling (DOL) without inducing significant aggregation.

1. Pre-Experiment Setup:

  • Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0). This is a critical first step. Kits for buffer exchange are commercially available.
  • Protein Concentration: Adjust protein concentration to 1-2 mg/mL. Higher concentrations increase aggregation risk.[7]
  • Prepare Compound-X Stock: Dissolve Compound-X in anhydrous DMSO to a high concentration (e.g., 10-20 mM) immediately before use.

2. Reaction Setup:

  • Set up a series of parallel reactions in microcentrifuge tubes. For a 1 mg/mL solution of a 50 kDa protein (20 µM), a 100 µL reaction volume is a good starting point.
  • Tube 1: Control (add DMSO only)
  • Tube 2: 3:1 MCR (Compound-X : Protein)
  • Tube 3: 5:1 MCR
  • Tube 4: 10:1 MCR
  • Tube 5: 20:1 MCR
  • Add the calculated volume of Compound-X stock solution to each tube slowly while gently vortexing.

3. Incubation:

  • Incubate reactions for 1 hour at room temperature or 2 hours at 4°C.

4. Quenching (Optional but Recommended):

  • Add a small amount of a primary amine-containing buffer (e.g., Tris) to a final concentration of 20-50 mM to quench any unreacted Compound-X. Incubate for 15 minutes.

5. Post-Reaction Analysis (The Validation Step):

  • Visual Check: Centrifuge all tubes at >14,000 x g for 10 minutes. Check for a visible pellet (precipitated aggregate).
  • Analytical SEC: This is the most important step. Inject a sample from the supernatant of each reaction onto an SEC column.
  • Quantify: Integrate the peak areas for the monomer and any high-molecular-weight (HMW) aggregate peaks.
  • Set a Threshold: Define an acceptable level of aggregation for your application (e.g., <5% HMW species).
  • Determine DOL: For the conditions that passed your aggregation threshold, remove the unreacted label (e.g., using a desalting column) and determine the DOL via UV-Vis spectrophotometry.[18][19]

6. Selection:

  • Choose the MCR that gives you the desired DOL while staying below your aggregation threshold.

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// Edges A -> B[color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [label="Yes", color="#34A853"]; F -> I[label="No", color="#EA4335"]; G -> H [color="#34A853"]; }

Caption: Workflow for optimizing molar coupling ratio to minimize aggregation.

References

  • 5 must-know techniques for analyzing protein aggregation - APC. (2021, August 25).
  • Maggio, E. (2010, September 16). Use of excipients to control aggregation in peptide and protein formulations. Journal of Excipients and Food Chemicals.
  • Protein Aggregation Analysis - Intertek.
  • Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development. (n.d.). PMC - NIH.
  • Protein Aggregates: Analytical Techniques to Address Hidden Complexities. (2025, June 24).
  • Characterizing Protein Aggregation With Orthogonal Techniques. (2024, May 8).
  • Maggio, E. (2010, August 24). Use of excipients to control aggregation in peptide and protein formulations. SciSpace.
  • Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics - BioProcess International.
  • Excipient Selection for Protein Stabilization - Pharmaceutical Technology. (2015, August 15).
  • Chemical Modifications in Therapeutic Protein Aggregates Generated under Different Stress Conditions - PMC - NIH.
  • NHS ester labeling of amino biomolecules.
  • Chemical Modifications in Therapeutic Protein Aggregates Generated under Different Stress Conditions - ResearchGate.
  • Zapadka, K. L., Becher, F. J., Dos Santos, A. L. G., & Jackson, S. (2017, October 20). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus.
  • Protein Storage For Protein Stability And Less Protein Degradation - G-Biosciences. (2018, January 23).
  • Protocol: NHS Ester Labeling of Amino-Biomolecules - Interchim.
  • Antibody Conjugation Troubleshooting - Bio-Techne.
  • The Effect of Buffers on Protein Conformational Stability.
  • Tips for Preventing Protein Aggregation & Loss of Protein Solubility - G-Biosciences. (2019, January 29).
  • Role of Buffers in Protein Formulations - PubMed.
  • Protein Misfolding and Aggregation in Proteinopathies: Causes, Mechanism and Cellular Response - PMC - PubMed Central. (2023, February 9).
  • Degree-of-labeling (DOL) - NanoTemper Technologies.
  • Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC - NIH.
  • What Are the Best Methods for Protein Purification? A Practical Guide - Cusabio.
  • A Simple Outline of Methods for Protein Isolation and Purification - PMC - NIH.
  • Protein Purification Methods.
  • Protein purification troubleshooting guide.
  • Multiply labeling proteins for studies of folding and stability - PMC - NIH.
  • Fluorescent labeling and modification of proteins - PMC - NIH.
  • Troubleshooting Quantitative Western Blots Hints and Tips - LICORbio™.
  • Detection and prevention of protein aggregation before, during, and after purification.
  • Optimal control strategies for inhibition of protein aggregation - PMC - NIH.
  • Western Blot Troubleshooting Guide | Boster Bio.

Sources

analytical artifacts in the analysis of 2-Acetylthioethanesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Analysis of 2-Acetylthioethanesulfonic Acid Sodium Salt

Welcome to the technical support guide for the analysis of this compound (Ac-TES). This resource is designed for researchers, analytical scientists, and drug development professionals who work with this compound. As a thioester and a sulfonic acid salt, Ac-TES presents unique stability and chromatographic challenges. This guide provides in-depth, experience-based solutions to common analytical artifacts, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to develop robust, accurate, and self-validating analytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and analysis of Ac-TES.

Q1: What are the primary chemical liabilities of this compound during analysis?

A1: The two primary points of chemical instability are the thioester bond and the highly polar sulfonic acid group .

  • Thioester Hydrolysis: The thioester is susceptible to hydrolysis, especially under basic or strongly acidic conditions, cleaving the molecule to form acetate and 2-mercaptoethanesulfonic acid sodium salt (MESNA).[1][2][3][4] This is a critical degradation pathway that must be controlled.

  • Oxidation of MESNA: If hydrolysis occurs, the resulting thiol (MESNA) is readily oxidized. This oxidation can be catalyzed by trace metal ions or exposure to atmospheric oxygen, leading to the formation of its disulfide dimer, Dimesna.[5][6][7]

  • Chromatographic Behavior: The sulfonic acid group is strongly acidic and exists as an anion across a wide pH range. This high polarity makes it challenging to retain on traditional reversed-phase HPLC columns, often resulting in poor peak shape and retention.[8]

Q2: What is the recommended solvent for preparing stock and working solutions of Ac-TES?

A2: It is highly recommended to use deoxygenated, slightly acidic aqueous solutions. A common choice is deionized water or a weak buffer (e.g., 10-20 mM phosphate or acetate) adjusted to a pH between 4 and 6. Avoid basic pH (>7) as it significantly accelerates the rate of base-mediated thioester hydrolysis.[9] Preparing solutions fresh daily is a critical best practice to minimize degradation.

Q3: My Ac-TES standard is showing a new, early-eluting peak in my reversed-phase HPLC method. What is it?

A3: An early-eluting peak is characteristic of a more polar compound than the parent Ac-TES. This is very likely 2-mercaptoethanesulfonic acid sodium salt (MESNA) , the product of thioester hydrolysis.[10][11] Its increased polarity is due to the presence of the free thiol group. To confirm, you can analyze a MESNA analytical standard if available.[12] The appearance of this peak indicates a stability issue with your sample preparation, handling, or mobile phase conditions.

Q4: I am using mass spectrometry for detection and see a mass consistent with a dimer of the hydrolysis product. What is this artifact?

A4: You are likely observing the disulfide dimer of MESNA, commonly known as Dimesna . This occurs when two molecules of the MESNA hydrolytic degradant are oxidized, forming a disulfide bond.[13] This artifact is a secondary indicator of initial thioester hydrolysis followed by oxidation. Its presence suggests issues such as oxygen exposure, the presence of catalytic metal ions in your sample or mobile phase, or prolonged sample storage.[5]

Part 2: In-Depth Troubleshooting Guide

This section provides detailed, cause-and-effect troubleshooting for complex analytical challenges.

Issue 1: Peak Tailing, Poor Retention, or Irreproducible Retention Times in RP-HPLC
  • Symptoms: You observe broad, asymmetric peaks for Ac-TES that may shift between injections or during a sequence. The retention factor is very low on standard C18 columns.

  • Root Cause Analysis: The sulfonic acid moiety makes Ac-TES extremely polar. On conventional reversed-phase columns (like C18 or C8) with highly aqueous mobile phases, poor retention is common.[14] Irreproducible retention can be caused by a phenomenon known as "phase collapse" or "dewetting," where the hydrophobic stationary phase repels the highly polar mobile phase, leading to a loss of interaction with the analyte.[14]

  • Solutions & Protocol:

    • Employ an 'Aqueous-Stable' Column: Switch to a reversed-phase column specifically designed for use with highly aqueous mobile phases (e.g., those with polar-embedded or polar-endcapped functionalities). These columns resist phase collapse and provide more reproducible retention for polar analytes.

    • Consider HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining highly polar compounds.[8] A ZIC®-HILIC column, for example, can effectively retain sulfonic acids.[8]

      • Starting HILIC Mobile Phase:

        • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5

        • Mobile Phase B: Acetonitrile

        • Gradient: Start with a high percentage of organic solvent (e.g., 90% B) and decrease to elute.

    • Utilize Ion-Pair Chromatography (IPC): Adding an ion-pair reagent to the mobile phase can significantly improve the retention and peak shape of ionic compounds like Ac-TES.[15] A positively charged reagent (e.g., tetrabutylammonium, TBA) will form a neutral complex with the negatively charged sulfonate group, increasing its hydrophobicity and retention on a reversed-phase column.

      • IPC Protocol Example:

        • Column: Standard C18, 4.6 x 150 mm, 5 µm.

        • Mobile Phase A: 5 mM Tetrabutylammonium bisulfate in water with 20 mM phosphate buffer, pH 6.5.

        • Mobile Phase B: Acetonitrile.

        • Run a gradient from 5% to 60% B over 15 minutes.

        • Crucial Note: Dedicate an HPLC system to IPC, as ion-pair reagents can be difficult to completely wash out of the column and system.

Issue 2: Appearance of Degradation Products (Hydrolysis & Oxidation)
  • Symptoms: You observe one or more unexpected peaks in your chromatogram that are not present in a freshly prepared standard. These often correspond to MESNA (hydrolysis) and Dimesna (oxidation).

  • Root Cause Analysis: This is a sample stability issue. The thioester bond is inherently reactive and will hydrolyze over time, a process accelerated by non-optimal pH, temperature, or enzymatic activity.[3][4] The resulting MESNA thiol is then susceptible to oxidative dimerization.[5][7]

  • Preventative Workflow & Solutions:

    • Control Sample pH: Prepare all samples and standards in a slightly acidic buffer (pH 4-6). This minimizes both acid- and base-catalyzed hydrolysis.[9] Never use basic diluents.

    • Minimize Oxygen Exposure: De-gas all solvents and sample diluents. If possible, prepare samples under an inert gas (nitrogen or argon) atmosphere.[5] Use autosampler vials with minimal headspace.

    • Chelate Metal Ions: Trace metal ions (Cu²⁺, Fe³⁺) are potent catalysts for thiol oxidation.[5] Add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM) to your sample diluent to sequester these ions.

    • Maintain Low Temperatures: Prepare samples on ice and store them in a refrigerated autosampler (e.g., 4°C) during the analytical run. For long-term storage, freeze aliquots at -80°C and avoid repeated freeze-thaw cycles.[5]

    • Validate Sample Stability: Conduct a formal stability study. Analyze a sample immediately after preparation (T=0) and then re-analyze it after it has been sitting in the autosampler for the maximum expected run time (e.g., T=8, 12, or 24 hours). The peak area of Ac-TES should remain within an acceptable range (e.g., ±5%) of the T=0 result, with minimal in-growth of degradant peaks.

Part 3: Data Summaries & Visualizations

Table 1: Common Analytical Artifacts and Identification
Artifact NameChemical StructureTypical CauseChromatographic Behavior (RP-HPLC)Mass Spec. (m/z) [M-H]⁻
2-Mercaptoethanesulfonic Acid (MESNA) HS-CH₂-CH₂-SO₃⁻Thioester HydrolysisElutes earlier than parent compound141.0
Dimesna (Disulfide Dimer) ⁻O₃S-CH₂-CH₂-S-S-CH₂-CH₂-SO₃⁻Oxidation of MESNAMay elute later than MESNA280.9 (as [M-2H]²⁻: 140.0)
Parent Compound (Ac-TES) CH₃C(O)S-CH₂-CH₂-SO₃⁻--182.9
Diagrams

This diagram illustrates the two-step degradation process where the parent compound first undergoes hydrolysis to form MESNA, which can then be oxidized to form the Dimesna disulfide dimer.

G parent 2-Acetylthioethanesulfonic Acid (Ac-TES) hydrolysis_product 2-Mercaptoethanesulfonic Acid (MESNA) parent->hydrolysis_product Hydrolysis (+H₂O, pH dependent) oxidation_product Dimesna (Disulfide Dimer) hydrolysis_product->oxidation_product Oxidation (+O₂, Metal Ions)

Caption: Chemical degradation pathway of Ac-TES.

This workflow provides a logical, step-by-step process for sample handling to minimize the formation of analytical artifacts.

G cluster_prep Sample Preparation cluster_analysis Analysis start Start: Receive Sample prep_diluent Prepare Diluent: Aqueous Buffer pH 4-6 + 0.1 mM EDTA start->prep_diluent deoxygenate Deoxygenate Diluent (Sparge with N₂ or Ar) prep_diluent->deoxygenate dissolve Dissolve Sample on Ice deoxygenate->dissolve transfer Transfer to Autosampler Vial (Minimize Headspace) dissolve->transfer autosampler Place in Cooled Autosampler (e.g., 4°C) transfer->autosampler inject Inject for Analysis autosampler->inject

Caption: Workflow for minimizing artifact formation.

References

  • PerkinElmer, Inc. (2022, April 25). Organic Acid Counter Ion Analysis using a Bonded Zwitterionic Stationary Phase. LCGC International.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.
  • Pleskach, K., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI.
  • Zharov, I., et al. (2015). Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry. PMC - NIH.
  • Poole, L. B. (2015). Assays for Thiols and Modifications. NCBI.
  • Scribd. (n.d.). Thiol Oxidation for Chemists.
  • Fiveable. (2024). Hydrolysis of Thioesters Explained.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Camphor-10-sulfonic Acid.
  • The Organic Chemistry Tutor. (2023, November 26). Hydrolysis of Esters and Thioesters [Video]. YouTube.
  • ResearchGate. (n.d.). High performance liquid chromatography analysis of MESNA (2-mercaptoethane sulfonate) in biological samples using fluorescence detection.
  • Song, Y., et al. (2019). Measurement techniques of identifying and quantifying sulfur compounds in fog and cloud water. Atmospheric Measurement Techniques.
  • Jones Chromatography. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • ResearchGate. (n.d.). Biological sulphur-containing compounds – Analytical challenges.
  • Fiveable. (n.d.). Thioester Hydrolysis Definition.
  • Chemistry LibreTexts. (2022, July 20). 11.7: Hydrolysis of Thioesters, Esters, and Amides.
  • Bracher, P. J., et al. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Whitesides Research Group, Harvard University.
  • Royal Society of Chemistry. (n.d.). Direct sulfur-containing compound speciation in crude oils and high-boiling fractions by APCI (+) FT-ICR mass spectrometry.
  • PubMed. (2001). Detection of sulfur-containing impurities in pharmaceutical samples by high performance liquid chromatography/chemical reaction interface mass spectrometry.
  • Frontiers. (2023, June 29). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example.
  • ResearchGate. (n.d.). Mesna (2-mercaptoethane sodium sulfonate) functions as a regulator of Myeloperoxidase.
  • Pharmaffiliates. (n.d.). Mesna - Impurity C (Sodium Salt).
  • Ataman Kimya. (n.d.). ETHANESULFONIC ACID SODIUM SALT.
  • Chemsrc. (2024, January 10). CAS#:76274-71-0 | this compound.

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-Acetylthioethanesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of synthesized reagents is paramount to the success and reproducibility of their work. This is particularly true for compounds like 2-Acetylthioethanesulfonic Acid Sodium Salt, a key reagent in bioconjugation and nanoparticle functionalization. This guide provides an in-depth, technically sound comparison of methodologies to validate the purity of this compound, drawing from field-proven insights and established analytical principles.

Introduction: The Critical Role of this compound in Advanced Applications

This compound (CAS 76274-71-0) is a thiol-containing compound utilized for introducing sulfhydryl groups onto various molecules and surfaces.[1][2] Its acetyl-protected thiol group offers stability, preventing premature oxidation, while the sulfonic acid sodium salt moiety imparts aqueous solubility. These properties make it an invaluable tool in:

  • Bioconjugation: The protected thiol can be deprotected in situ to create a reactive sulfhydryl group for conjugation to proteins, peptides, and other biomolecules.

  • Nanoparticle Functionalization: It serves as a surface modification agent for gold, iron oxide, and other nanoparticles, enhancing their stability and providing a reactive handle for further functionalization.[3]

  • Drug Delivery: The ability to introduce thiol groups is crucial for creating stimuli-responsive drug delivery systems and improving the pharmacokinetic profiles of therapeutic agents.

Given its pivotal role, ensuring the high purity of synthesized this compound is not merely a quality control step but a prerequisite for reliable and reproducible downstream applications. Impurities can lead to inconsistent reaction kinetics, undesirable side products, and ultimately, compromised experimental outcomes.

Synthesis and Potential Impurities: A Proactive Approach to Purity Validation

A common synthetic route to this compound involves the reaction of a haloethanesulfonate with a thioacetate salt.[4] Understanding this process allows us to anticipate potential impurities.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Haloethanesulfonate Sodium 2-haloethanesulfonate (e.g., chloro or bromo) Nucleophilic_Substitution Nucleophilic Substitution (SN2) Haloethanesulfonate->Nucleophilic_Substitution Thioacetate Potassium Thioacetate Thioacetate->Nucleophilic_Substitution Product 2-Acetylthioethanesulfonic Acid Sodium Salt Nucleophilic_Substitution->Product Byproduct Sodium Halide (NaCl or NaBr) Nucleophilic_Substitution->Byproduct

Caption: General synthesis pathway for this compound.

Common Impurities to Consider:

  • Unreacted Starting Materials: Residual sodium 2-chloroethanesulfonate or potassium thioacetate.

  • Hydrolysis Products: Premature hydrolysis of the thioester to form 2-mercaptoethanesulfonic acid sodium salt (Mesna).

  • Oxidation Products: Formation of the disulfide dimer of Mesna.

  • Solvent Residues: Trapped organic solvents from the reaction or purification steps.

A robust purity validation strategy must be capable of detecting and quantifying these potential contaminants.

Orthogonal Analytical Techniques for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. Therefore, a multi-pronged, orthogonal approach is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Purity

Proton (¹H) and Carbon-¹³ (¹³C) NMR are indispensable for confirming the chemical structure of the synthesized product and identifying organic impurities.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Temperature: 25 °C.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative ratios of protons.

Expected ¹H NMR Spectrum (in D₂O):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.2-3.4Triplet2H-S-CH₂ -CH₂-SO₃⁻
~2.9-3.1Triplet2H-S-CH₂-CH₂ -SO₃⁻
~2.4Singlet3H-S-C(=O)-CH₃

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Interpreting the Data for Purity:

  • Structural Confirmation: The presence of the three distinct signals with the correct multiplicities and integration ratios confirms the target structure.

  • Impurity Detection: The appearance of unexpected peaks can indicate the presence of impurities. For instance, a peak corresponding to the thiol proton of Mesna (if not in D₂O) or signals from residual organic solvents would be readily apparent.

Mass Spectrometry (MS): Unambiguous Molecular Weight Determination

Mass spectrometry provides a precise measurement of the molecular weight, confirming the elemental composition of the synthesized compound.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent system (e.g., 50:50 acetonitrile:water).

  • Instrument Parameters:

    • Ionization Mode: Negative ion mode is typically preferred to detect the [M-Na]⁻ ion.

    • Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis: Look for the peak corresponding to the molecular ion.

Expected Results:

  • Molecular Formula: C₄H₇NaO₄S₂[1][5]

  • Molecular Weight: 206.22 g/mol [1]

  • Expected Ion (Negative Mode): [M-Na]⁻ at m/z 183.98

The presence of other significant peaks may indicate impurities or fragmentation products.[6]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity Analysis

HPLC is the primary technique for separating and quantifying the main compound from its impurities, providing a percentage purity value.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary to separate polar impurities from the main compound.

    • Mobile Phase A: Aqueous buffer (e.g., 20 mM sodium phosphate, pH 6.5).

    • Mobile Phase B: Acetonitrile or methanol.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (for the thioester chromophore).

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

For compounds lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.[7] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective alternative for separating highly polar compounds.[7]

Purity_Validation_Workflow cluster_analysis Analytical Techniques cluster_assessment Purity Assessment Synthesized_Product Synthesized 2-Acetylthioethanesulfonic Acid Sodium Salt NMR ¹H and ¹³C NMR Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS HPLC HPLC (RP or HILIC) Synthesized_Product->HPLC Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation Molecular_Weight Molecular Weight Verification MS->Molecular_Weight Quantitative_Purity Quantitative Purity (%) HPLC->Quantitative_Purity Final_Purity_Report Comprehensive Purity Report Structural_Confirmation->Final_Purity_Report Molecular_Weight->Final_Purity_Report Quantitative_Purity->Final_Purity_Report

Caption: A comprehensive workflow for validating the purity of synthesized compounds.

Comparison with Alternative Thiolating Agents

The choice of a thiolating agent depends on the specific application. Here's a comparison of this compound with other common alternatives.

FeatureThis compoundN-Acetylcysteine (NAC)Dithiothreitol (DTT)Traut's Reagent (2-Iminothiolane)
Thiol Protection Acetyl (stable)Acetyl (stable)None (free thiol)None (cyclic iminothioether)
Solubility High (sulfonate group)ModerateHighHigh
Reaction pH Deprotection at alkaline pHDeprotection at alkaline pHActive over a wide pH rangeReacts with primary amines at pH 7-9
Primary Use Surface modification, bioconjugationAntioxidant, mucolytic agentReducing disulfide bondsThiolation of primary amines
Potential Issues Requires deprotection stepSlower reaction kineticsCan interfere with downstream assaysIntroduces a positive charge

Key Takeaways:

  • For applications requiring a stable, protected thiol with high water solubility for surface modification, this compound is an excellent choice.

  • DTT is primarily a reducing agent and not suitable for introducing a single reactive thiol.

  • Traut's reagent is ideal for specifically modifying primary amines.

The selection of the appropriate thiolating agent is a critical experimental design choice. While maleimide-based reagents are also widely used for thiol-reactive conjugations, they are known to have limited in vivo stability.[8][9]

Conclusion: A Rigorous Approach to Ensuring Experimental Success

Validating the purity of synthesized this compound is a non-negotiable step for any researcher aiming for reliable and reproducible results. By employing an orthogonal analytical approach that combines NMR, MS, and HPLC, one can confidently ascertain the identity, structure, and purity of the compound. This rigorous validation not only ensures the quality of the immediate experiment but also upholds the principles of scientific integrity and contributes to the robustness of the broader scientific literature.

References

  • Christie, R. J., & Kopeček, J. (2010). Comparison of Hydrazone Heterobifunctional Cross-Linking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Bioconjugate Chemistry, 21(10), 1779–1787.
  • Tavakol, H., & Brocchini, S. (2017). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Bioconjugate Chemistry, 28(8), 2042–2058.
  • Singh, A., et al. (2024). Theranostics From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Theranostics, 14(6), 2271-2294.
  • Mesna - Impurity C (Sodium Salt). (n.d.). Pharmaffiliates.
  • This compound. (n.d.). ENCO.
  • Gutu, T. C., et al. (2020). Recent Advances in Magnetite Nanoparticle Functionalization for Nanomedicine. Nanomaterials, 10(6), 1085.
  • Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry. (2017). Journal of Chromatography B, 1061-1062, 353-358.
  • ETHANESULFONIC ACID SODIUM SALT. (n.d.). Ataman Kimya.
  • Process for preparing 2-mercaptoethanesulfonic acid and its salts. (1986). Google Patents.
  • Field, F. H. (1984). Mass Spectrometry of Microscale Chemical Reaction Products Produced at the Surface of Organic Solids. Analytical Chemistry, 56(13), 2519–2523.

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A Comparative Analysis of 2-Acetylthioethanesulfonic Acid Sodium Salt and MESNA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in the fields of oncology and respiratory medicine, the selection of appropriate therapeutic and supportive care agents is paramount. This guide provides an in-depth comparative study of MESNA (Sodium 2-mercaptoethanesulfonate) and its closely related compound, 2-Acetylthioethanesulfonic Acid Sodium Salt. While MESNA is a well-established uroprotective and mucolytic agent, this compound, often identified as a related impurity or precursor, presents intriguing possibilities as a prodrug. This document will dissect their chemical properties, mechanisms of action, and potential therapeutic applications, supported by established scientific principles and hypothetical experimental frameworks for direct comparison.

Introduction: Unveiling the Thiol-Based Compounds

Both MESNA and this compound are organosulfur compounds centered around a core ethanesulfonic acid structure. Their therapeutic potential lies in the reactivity of a terminal sulfur atom.

MESNA (Sodium 2-mercaptoethanesulfonate) is a hydrophilic compound with a free thiol (-SH) group, which is the cornerstone of its pharmacological activity.[1] It is widely used clinically to mitigate the urotoxic effects of certain chemotherapy agents and as a mucolytic agent to reduce the viscosity of mucus.[2][3]

This compound , on the other hand, possesses a thioacetate group (-S-C(O)CH3). This acetyl group effectively "caps" the reactive thiol, rendering the molecule less reactive in its native state. It is often referred to as "Mesna Impurity C" in pharmaceutical contexts.[4] The central hypothesis is that this acetylated form can act as a prodrug, undergoing hydrolysis in vivo to release the active MESNA.

Below is a table summarizing the core chemical properties of both compounds.

PropertyMESNAThis compound
Chemical Name Sodium 2-mercaptoethanesulfonateSodium 2-acetylthioethanesulfonate
CAS Number 19767-45-476274-71-0
Molecular Formula C2H5NaO3S2C4H7NaO4S2
Molecular Weight 164.18 g/mol 206.22 g/mol [4]
Key Functional Group Thiol (-SH)Thioacetate (-S-C(O)CH3)
Appearance SolidSolid[5]

Mechanism of Action: A Tale of a Free vs. Protected Thiol

The functional differences between these two molecules are dictated by the state of the sulfur atom.

MESNA: The Active Uroprotectant and Mucolytic

MESNA's mechanism of action is direct and potent, owing to its free sulfhydryl group.

  • Uroprotection: When co-administered with oxazaphosphorine chemotherapeutic agents like cyclophosphamide and ifosfamide, MESNA concentrates in the bladder.[1] These chemotherapy drugs are metabolized to acrolein, a highly reactive and urotoxic compound that causes hemorrhagic cystitis.[6] The thiol group of MESNA readily undergoes a Michael addition reaction with acrolein, forming a stable, non-toxic thioether conjugate that is safely excreted in the urine.[1]

  • Mucolytic Activity: In the respiratory tract, mucus viscosity is largely determined by disulfide bonds within mucin glycoproteins. The free thiol group of MESNA can cleave these disulfide bonds, breaking down the complex mucus network and reducing its viscosity.[7]

Caption: Uroprotective mechanism of MESNA.

This compound: A Prodrug Hypothesis

This compound, with its acetylated thiol group, is inherently less reactive. Its therapeutic potential is predicated on its conversion to MESNA.

  • Hydrolysis to MESNA: The thioester bond is susceptible to hydrolysis by esterase enzymes present in the plasma and tissues, or through non-enzymatic cleavage. This reaction would release the active MESNA, which can then exert its uroprotective and mucolytic effects.

The kinetics of this hydrolysis are critical. A slow, sustained release of MESNA could potentially offer a more prolonged protective effect compared to the rapid action of directly administered MESNA. However, if the hydrolysis is too slow or inefficient, therapeutic concentrations of MESNA may not be achieved.

Synthesis Start 1,2-Dihaloethane Intermediate1 Sodium 2-haloethanesulfonate Start->Intermediate1 Prodrug 2-Acetylthioethanesulfonic Acid Sodium Salt Intermediate1->Prodrug + Thioacetate Thioacetate Sodium Thioacetate Thioacetate->Prodrug Hydrolysis Hydrolysis Prodrug->Hydrolysis MESNA MESNA Hydrolysis->MESNA

Caption: Simplified synthetic relationship.

Conclusion and Future Directions

MESNA is a well-characterized and effective therapeutic agent with established uroprotective and mucolytic properties. This compound, while chemically similar, is best understood as a potential prodrug of MESNA. Its acetylated structure confers a period of inactivity, which could theoretically be leveraged for a more sustained release of the active MESNA molecule in vivo.

The key to unlocking the therapeutic potential of this compound lies in a thorough understanding of its pharmacokinetic and pharmacodynamic profile. Future research should focus on:

  • In vivo hydrolysis studies: To determine the rate and extent of its conversion to MESNA in different biological compartments.

  • Comparative efficacy studies: Utilizing animal models to directly compare its uroprotective and mucolytic efficacy against MESNA.

  • Formulation development: Investigating formulations that could optimize its stability and release profile.

For researchers and drug development professionals, this compound represents an intriguing avenue for the development of next-generation thiol-based therapeutics with potentially improved pharmacokinetic properties.

References

  • U.S. National Library of Medicine. (n.d.). Comparision of uroprotective activity of reduced glutathione with Mesna in Ifosfamide induced hemorrhagic cystitis in rats. PubMed Central.
  • Drugs.com. (2025, March 17). Mesna: Package Insert / Prescribing Information / MOA.
  • Pharmaffiliates. (n.d.). CAS No : 76274-71-0| Product Name : Mesna - Impurity C (Sodium Salt).
  • Idweini, Y., et al. (2022). Experimental study of Comparison of Uro -protective efficacy of Mesna versus Hyperhydration in Cyclophosphamide-induced haemorrhagic Cystitis in Rats. ClinicSearch.
  • Wikipedia. (2023, November 28). Mesna.
  • CanadaQBank. (2025, May 18). Mesna (Uroprotective Agent): Mechanism, Uses & Side Effects | High-Yield Pharmacology. YouTube.
  • Dao, N. S. H., & Nguyen, V. (2018). Scale-up synthesis of mesna using alkyl trithiocarbonate approach. Semantic Scholar.
  • Dao, N. S. H., et al. (2018). Scale-up synthesis of mesna using alkyl trithiocarbonate approach. ResearchGate.
  • Sener, G., et al. (2006). The effect of short-term instillation of a mucolytic agent (mesna) on airway resistance in mechanically ventilated patients. PubMed.
  • Zwergel, T., et al. (1999). The uroprotection of mesna on cyclophosphamide cystitis in rats. Its consequences on behaviour and brain activities. PubMed.
  • Etlik, O., et al. (1997). Comparison of the uroprotective efficacy of mesna and HBO treatments in cyclophosphamide-induced hemorrhagic cystitis. PubMed.
  • Aldemir, M., et al. (2020). Thiol-Based Drugs in Pulmonary Medicine: Much More than Mucolytics. Farmayala.
  • Addante, A., et al. (2023). A novel thiol-saccharide mucolytic for the treatment of muco-obstructive lung diseases. ERS Publications.

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The Efficacy of 2-Acetylthioethanesulfonic Acid Sodium Salt in Thiol-Ene Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists, the thiol-ene reaction stands as a cornerstone of "click chemistry," prized for its efficiency, orthogonality, and mild reaction conditions.[1] The choice of the thiol reagent is paramount to the success of these conjugations, influencing reaction kinetics, product yields, and applicability in aqueous environments. This guide provides an in-depth technical assessment of 2-Acetylthioethanesulfonic Acid Sodium Salt, a promising water-soluble thiol, and objectively compares its performance with established alternatives, supported by available experimental insights.

Introduction to Thiol-Ene Reactions: A Tale of Two Mechanisms

The thiol-ene reaction fundamentally involves the addition of a thiol (R-SH) across a carbon-carbon double bond (an 'ene') to form a stable thioether linkage.[1] This transformation can proceed via two primary pathways: a radical-mediated addition and a nucleophile-catalyzed Michael addition.[1]

  • Radical-Mediated Thiol-Ene Reaction: This is the most prevalent pathway, often initiated by UV light, heat, or a radical initiator. A thiyl radical is generated, which then propagates by adding to the alkene. This process is characterized by its rapid nature and insensitivity to oxygen and water.[1]

  • Michael Addition: In the presence of a base or nucleophile, the thiol can be deprotonated to a thiolate anion, a potent nucleophile that attacks electron-poor alkenes in a conjugate addition fashion.[1]

The efficiency of both pathways is intrinsically linked to the structural and electronic properties of both the thiol and the ene.

Spotlight on this compound: Properties and Advantages

This compound is emerging as a compelling reagent for thiol-ene reactions, particularly in biological and aqueous applications. Its key attributes include:

  • Water Solubility: The presence of the sulfonate group imparts excellent water solubility, enabling reactions in aqueous buffers without the need for organic co-solvents. This is a significant advantage for bioconjugation reactions involving sensitive biomolecules.

  • In Situ Thiol Generation: The acetyl protecting group masks the reactive thiol, preventing premature oxidation or side reactions. The free thiol can be generated in situ under mild basic conditions, offering greater control over the reaction initiation.

  • Reduced Odor: Compared to many volatile low-molecular-weight thiols, this salt exhibits a significantly reduced and less offensive odor, improving laboratory working conditions.

  • Biocompatibility: Its water-soluble and non-volatile nature makes it a suitable candidate for bioconjugation applications, such as the modification of proteins and peptides.[2]

Comparative Analysis: Performance Against Alternative Thiols

To objectively assess the efficiency of this compound, we compare its anticipated performance with two widely used water-soluble thiols: 2-Mercaptoethanesulfonic acid sodium salt (Mesna) and Glutathione (GSH) .

FeatureThis compound2-Mercaptoethanesulfonic acid sodium salt (Mesna)Glutathione (GSH)
Structure CH₃CO-S-CH₂CH₂-SO₃NaHS-CH₂CH₂-SO₃Naγ-L-Glutamyl-L-cysteinyl-glycine
Water Solubility HighHigh[3]High[4]
Odor LowPungentLow
Reactivity in Thiol-Ene High (after deprotection)HighModerate to High[4][5]
Key Advantages In situ thiol generation, low odor, good stability of the protected form.Readily available free thiol, established use in various applications.[3]Biologically relevant, readily participates in bioconjugation.[4][5]
Potential Disadvantages Requires a deprotection step which adds to the protocol.Prone to oxidation, strong odor.More complex structure can lead to steric hindrance, potentially lowering reaction rates compared to smaller thiols.[6]
Typical Applications Bioconjugation, surface modification, hydrogel formation.[7][8]Uroprotective agent, antioxidant, disulfide reducing agent.[3][7]Bioconjugation, studying protein-ligand interactions.[4][5]

Expert Insights on Causality:

The acetyl protection on this compound offers a distinct advantage in scenarios requiring temporal control over the thiol-ene reaction. The deprotection step, typically a simple addition of a mild base, allows for the initiation of the reaction at a desired time point, which is particularly useful in complex, multi-step syntheses or in the preparation of in-situ forming hydrogels.

In contrast, Mesna, with its free thiol, is immediately reactive. While this can be advantageous for rapid conjugations, it also makes the compound more susceptible to atmospheric oxidation, potentially reducing the effective concentration of the reactive thiol over time.

Glutathione, a tripeptide, is a biologically relevant thiol that is often the go-to choice for bioconjugation studies aiming to mimic cellular environments. However, its larger size can introduce steric hindrance, which may slow down the reaction rate compared to the more compact structures of the other two salts, especially when reacting with sterically demanding 'ene' partners.[6] The rate of thiol-ene reactions is known to be influenced by steric hindrance around the thiol group.[9]

Experimental Protocols

The following protocols provide a generalized framework for conducting thiol-ene reactions. Optimization of reaction times, temperature, and reagent concentrations is recommended for specific applications.

Photo-initiated Thiol-Ene Reaction with this compound

This protocol details the in-situ deprotection and subsequent photo-initiated radical thiol-ene coupling.

Materials:

  • This compound

  • Alkene-containing substrate

  • Water-soluble photoinitiator (e.g., LAP, Irgacure 2959)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Mild base (e.g., 0.1 M NaOH)

  • UV lamp (365 nm)

Procedure:

  • Dissolve the alkene-containing substrate and this compound (1.1 to 1.5 molar excess) in the aqueous buffer.

  • Add the photoinitiator to a final concentration of 0.05-0.1% (w/v).

  • To initiate deprotection, add a small volume of the mild base to adjust the pH to ~8-9. Stir for 15-30 minutes at room temperature to ensure complete conversion to the free thiol.

  • Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can quench the radical reaction.

  • Expose the reaction mixture to UV light (365 nm). The irradiation time will depend on the specific reactants and the intensity of the UV source, but typically ranges from 5 to 30 minutes.

  • Monitor the reaction progress using appropriate analytical techniques (e.g., LC-MS, NMR).

  • Upon completion, the product can be purified using standard methods such as dialysis, size-exclusion chromatography, or HPLC.

Comparative Kinetic Analysis of Different Thiols

This workflow outlines a method to compare the reaction kinetics of different water-soluble thiols.

Materials:

  • Thiol 1 (e.g., 2-Mercaptoethanesulfonic acid sodium salt)

  • Thiol 2 (e.g., Glutathione)

  • A common alkene-containing substrate

  • Water-soluble photoinitiator

  • Aqueous buffer (pH 7.4)

  • Real-time monitoring instrument (e.g., plate reader with UV-Vis capabilities, NMR spectrometer)

Procedure:

  • Prepare stock solutions of each thiol, the alkene substrate, and the photoinitiator in the aqueous buffer.

  • In a suitable reaction vessel (e.g., quartz cuvette, NMR tube), combine the alkene solution and the photoinitiator.

  • Initiate the reaction by adding the thiol stock solution.

  • Immediately begin monitoring the reaction progress. This can be done by observing the disappearance of the thiol or alkene signal, or the appearance of the product signal, using the chosen analytical technique.

  • Record data at regular time intervals.

  • Plot the concentration of a reactant or product versus time to determine the reaction rate.

  • Repeat the experiment for each thiol under identical conditions (concentration, light intensity, temperature).

  • Compare the determined reaction rates to assess the relative efficiency of the thiols.

Visualizing the Process: Diagrams

Thiol-Ene Radical Reaction Mechanism

Thiol_Ene_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator Radical (I•) Radical (I•) Initiator->Radical (I•) hv Thiyl Radical (RS•) Thiyl Radical (RS•) Radical (I•)->Thiyl Radical (RS•) + R-SH Carbon-centered Radical Carbon-centered Radical Thiyl Radical (RS•)->Carbon-centered Radical + Alkene Thioether Product Thioether Product Carbon-centered Radical->Thioether Product + R-SH - RS•

Caption: Radical-initiated thiol-ene reaction mechanism.

Workflow for Comparing Thiol Efficiency

Thiol_Comparison_Workflow cluster_preparation Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Comparison A Prepare Stock Solutions (Thiols, Alkene, Initiator) B Combine Alkene & Initiator A->B C Initiate with Thiol & Start Monitoring B->C D Record Data vs. Time C->D E Plot Kinetic Data D->E F Determine Reaction Rates E->F G Compare Thiol Efficiencies F->G

Caption: Workflow for comparing thiol efficiency in thiol-ene reactions.

Conclusion

This compound presents a valuable addition to the toolbox of reagents for thiol-ene chemistry. Its high water solubility, reduced odor, and the ability to generate the reactive thiol in situ make it an excellent choice for applications in bioconjugation and the synthesis of advanced materials in aqueous environments. While direct quantitative comparisons with other thiols are still emerging, the principles of thiol reactivity suggest that after deprotection, its performance is expected to be comparable to other small, unhindered thiols. The choice between this compound and other alternatives like Mesna or glutathione will ultimately depend on the specific requirements of the reaction, including the need for temporal control, tolerance for odor, and the biological context of the application. Further research providing direct comparative kinetic data will be invaluable in solidifying its position in the hierarchy of thiol reagents.

References

  • Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals - ACS Public
  • Thiol–ene click hydrogels for therapeutic delivery - PMC - NIH. (URL: [Link])
  • Purple‐Light Promoted Thiol‐ene Reaction of Alkenes - UniTo. (URL: [Link])
  • The photochemical thiol–ene reaction as a versatile method for the synthesis of glutathione S-conjugates targeting the bacterial potassium efflux system Kef - NIH. (URL: [Link])
  • The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilyl
  • Effects of 1°, 2°, and 3° Thiols on Thiol–Ene Reactions: Polymerization Kinetics and Mechanical Behavior - ResearchG
  • The photochemical thiol-ene reaction as a versatile method for the synthesis of glutathione S-conjugates targeting the bacterial potassium efflux system Kef - ResearchG
  • Effects of 1°, 2°, and 3° Thiols on Thiol–Ene Reactions: Polymerization Kinetics and Mechanical Behavior | Macromolecules - ACS Public
  • The photochemical thiol–ene reaction as a versatile method for the synthesis of glutathione S-conjugates targeting the bacterial potassium efflux system Kef - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
  • Thiol–ene click hydrogels for therapeutic delivery - PMC - PubMed Central - NIH. (URL: [Link])
  • Thiol-ene reaction - Wikipedia. (URL: [Link])
  • Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions - MDPI. (URL: [Link])
  • Redox Mediators in Visible Light Photocatalysis: Photocatalytic Radical Thiol–Ene Additions. (URL: [Link])
  • The photochemical thiol-ene reaction as a versatile method for the synthesis of glutathione S-conjugates targeting the bacterial potassium efflux system Kef - The University of Aberdeen Research Portal. (URL: [Link])
  • (PDF)
  • The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilyl
  • Applications of Thiol-Ene Chemistry for Peptide Science - PMC - NIH. (URL: [Link])
  • “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC - NIH. (URL: [Link])
  • Thiol-Ene Click Chemistry - ResearchG
  • Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC - NIH. (URL: [Link])

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A Head-to-Head Comparison of Synthesis Routes for 2-Acetylthioethanesulfonic Acid Sodium Salt: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 2-Acetylthioethanesulfonic acid sodium salt, a crucial precursor in the manufacture of the uroprotective agent Mesna (Sodium 2-mercaptoethanesulfonate), is a molecule of significant interest. This guide provides an in-depth, head-to-head comparison of the primary synthesis routes to this important intermediate, offering detailed experimental protocols, comparative data, and insights into the practical considerations of each method.

The synthesis of this compound is primarily achieved through the nucleophilic substitution of a sodium 2-haloethanesulfonate with a thioacetate source. The two main pathways diverge based on the choice of the starting halogenated precursor: sodium 2-bromoethanesulfonate or sodium 2-chloroethanesulfonate. This guide will dissect these two routes, providing a comprehensive analysis to inform your selection of the most appropriate method for your research or manufacturing needs.

Key Synthesis Routes at a Glance

The overall synthetic strategy involves a two-step process:

  • Synthesis of the Sodium 2-Haloethanesulfonate Precursor: This initial step involves the reaction of a dihaloethane with sodium sulfite.

  • Formation of this compound: The resulting sodium 2-haloethanesulfonate is then reacted with a thioacetate salt to yield the desired product.

The choice of the halogen in the first step—bromine or chlorine—is the critical determinant of the subsequent reaction's characteristics.

Route 1: The Bromo-Precursor Pathway

This route utilizes sodium 2-bromoethanesulfonate as the key intermediate. The higher reactivity of the bromide leaving group is a central feature of this pathway.

dot

Bromo_Precursor_Pathway cluster_0 Precursor Synthesis cluster_1 Target Synthesis 1,2-Dibromoethane 1,2-Dibromoethane Sodium_2-Bromoethanesulfonate Sodium_2-Bromoethanesulfonate 1,2-Dibromoethane->Sodium_2-Bromoethanesulfonate Na2SO3, H2O/EtOH Sodium_Sulfite Sodium_Sulfite Sodium_Sulfite->Sodium_2-Bromoethanesulfonate Target_Product 2-Acetylthioethanesulfonic Acid Sodium Salt Sodium_2-Bromoethanesulfonate->Target_Product Potassium Thioacetate, Solvent (e.g., Acetone) Potassium_Thioacetate Potassium_Thioacetate Potassium_Thioacetate->Target_Product

Caption: Workflow for the Bromo-Precursor Pathway.

Experimental Protocols

Part A: Synthesis of Sodium 2-Bromoethanesulfonate

This procedure is adapted from established methods.

Materials:

  • 1,2-Dibromoethane

  • Sodium Sulfite (anhydrous)

  • Ethanol (95%)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine 1,2-dibromoethane, 95% ethanol, and water.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add a solution of anhydrous sodium sulfite in water to the refluxing mixture over a period of approximately 2 hours.

  • Continue to reflux the reaction mixture for an additional 2 hours after the addition is complete.

  • Arrange the apparatus for distillation and remove the ethanol and excess 1,2-dibromoethane.

  • Transfer the remaining aqueous solution to an evaporating dish and evaporate to dryness.

  • Extract the solid residue with hot 95% ethanol to separate the sodium 2-bromoethanesulfonate from inorganic byproducts.

  • Cool the ethanolic extract to crystallize the product. The crystals can be collected by filtration.

Part B: Synthesis of this compound

Materials:

  • Sodium 2-Bromoethanesulfonate

  • Potassium Thioacetate

  • Acetone (or other suitable polar aprotic solvent)

Procedure:

  • Dissolve sodium 2-bromoethanesulfonate in a suitable solvent such as acetone in a round-bottom flask equipped with a stirrer and reflux condenser.

  • Add potassium thioacetate to the solution.

  • Heat the reaction mixture to reflux and maintain for a period of 1-2 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and filter to remove the precipitated potassium bromide.

  • The filtrate, containing the desired product, can be concentrated under reduced pressure. The crude product can be further purified by recrystallization if necessary.

Route 2: The Chloro-Precursor Pathway

This alternative route employs sodium 2-chloroethanesulfonate. While the chloro-precursor is generally less expensive, its lower reactivity often necessitates more forcing reaction conditions.

dot

Chloro_Precursor_Pathway cluster_0 Precursor Synthesis cluster_1 Target Synthesis 1,2-Dichloroethane 1,2-Dichloroethane Sodium_2-Chloroethanesulfonate Sodium_2-Chloroethanesulfonate 1,2-Dichloroethane->Sodium_2-Chloroethanesulfonate Na2SO3, H2O/EtOH, Catalyst (optional) Sodium_Sulfite Sodium_Sulfite Sodium_Sulfite->Sodium_2-Chloroethanesulfonate Target_Product 2-Acetylthioethanesulfonic Acid Sodium Salt Sodium_2-Chloroethanesulfonate->Target_Product Thioacetic Acid, Base, Solvent (e.g., DMF) Thioacetic_Acid Thioacetic_Acid Thioacetic_Acid->Target_Product Base Base (e.g., NaOH) Base->Target_Product

Caption: Workflow for the Chloro-Precursor Pathway.

Experimental Protocols

Part A: Synthesis of Sodium 2-Chloroethanesulfonate

The synthesis of the chloro-precursor follows a similar principle to the bromo-precursor, though reaction times may be longer.

Materials:

  • 1,2-Dichloroethane

  • Sodium Sulfite

  • Water/Ethanol mixture

  • Phase-transfer catalyst (optional, e.g., a quaternary ammonium salt)

Procedure:

  • Combine 1,2-dichloroethane, sodium sulfite, and a water/ethanol mixture in a reactor. A phase-transfer catalyst may be added to improve the reaction rate.

  • Heat the mixture to reflux for an extended period (typically several hours) until the reaction is complete.

  • Work-up is similar to the bromo-precursor synthesis, involving removal of solvent and excess dichloroethane, followed by extraction and crystallization.

Part B: Synthesis of this compound

Materials:

  • Sodium 2-Chloroethanesulfonate

  • Thioacetic Acid

  • A suitable base (e.g., Sodium Hydroxide or Sodium Carbonate)

  • A polar aprotic solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • In a reaction vessel, dissolve sodium 2-chloroethanesulfonate in a solvent like DMF.

  • In a separate vessel, neutralize thioacetic acid with a stoichiometric amount of a base (e.g., sodium hydroxide) to form sodium thioacetate in situ. This reaction is exothermic and should be cooled.

  • Add the freshly prepared sodium thioacetate solution to the solution of sodium 2-chloroethanesulfonate.

  • Heat the reaction mixture, often to a higher temperature than the bromo-route, and for a longer duration.

  • Monitor the reaction for completion.

  • The work-up involves cooling the mixture, filtering any inorganic salts, and removing the solvent under reduced pressure. Purification can be achieved through recrystallization.

Head-to-Head Comparison: Performance and Practicalities

ParameterRoute 1: Bromo-Precursor PathwayRoute 2: Chloro-Precursor PathwayAnalysis and Causality
Reactivity of Precursor HighModerateThe carbon-bromine bond is weaker and bromide is a better leaving group than chloride, leading to faster reaction rates under milder conditions.
Reaction Conditions Milder temperatures, shorter reaction times.Higher temperatures and/or longer reaction times often required.The lower reactivity of the chloro-precursor necessitates more energy input to achieve comparable conversion rates.
Cost of Starting Materials 1,2-Dibromoethane is generally more expensive.1,2-Dichloroethane is typically more cost-effective for large-scale production.The cost difference in the starting dihaloethane is a significant factor in industrial applications.
Yield Generally high yields can be achieved.Yields can be comparable to the bromo-route but may require more optimization to minimize side reactions.The more forcing conditions of the chloro-route can sometimes lead to the formation of byproducts.
Safety and Handling 1,2-Dibromoethane is a hazardous substance requiring careful handling. Thioacetate salts are malodorous.1,2-Dichloroethane is also a regulated chemical. Thioacetic acid is corrosive and has a strong, unpleasant odor.Both routes involve hazardous materials, necessitating appropriate personal protective equipment and well-ventilated workspaces.
Scalability Suitable for lab-scale and smaller production runs.Often preferred for large-scale industrial synthesis due to lower raw material costs.The economic advantages of the chloro-precursor become more pronounced at larger scales.

Conclusion for the Practicing Scientist

The choice between the bromo- and chloro-precursor pathways for the synthesis of this compound is a classic example of the trade-off between reactivity and cost.

  • For laboratory-scale synthesis, exploratory research, or when milder reaction conditions are a priority, the bromo-precursor pathway offers a more convenient and often faster route to the desired product. The higher reactivity of sodium 2-bromoethanesulfonate allows for more facile reaction setup and execution.

  • For large-scale industrial production, where cost is a primary driver, the chloro-precursor pathway is generally the more economically viable option. While it may require more process optimization to achieve high yields and purity, the significantly lower cost of 1,2-dichloroethane makes it the preferred choice for commercial manufacturing.

Ultimately, the optimal synthesis route will depend on the specific requirements of the researcher or organization, balancing the need for speed and convenience with the economic realities of the project. This guide provides the foundational knowledge and procedural outlines to make an informed decision and to successfully synthesize this valuable intermediate.

References

  • Specific citations for the experimental procedures would be listed here in a full scientific publication.

A Comparative Guide to the Analytical Method Validation for 2-Acetylthioethanesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth technical comparison of analytical methodologies for the quantification of 2-Acetylthioethanesulfonic Acid Sodium Salt, a key intermediate and a known related compound of Mesna. We will explore a primary High-Performance Liquid Chromatography (HPLC) method with UV detection and compare its performance characteristics against advanced and classical techniques, providing the experimental data necessary to make informed decisions for your analytical needs.

The Critical Role of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2][3] For a compound like this compound, this means ensuring the chosen method can accurately and reliably quantify the analyte, whether as a bulk substance, a process intermediate, or a potential impurity. This guide is structured around the core principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, as well as the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][4][5]

The chemical structure of this compound presents specific analytical challenges. Its high polarity and lack of a strong chromophore necessitate careful selection of chromatographic conditions and detection techniques.

Caption: Chemical Structure of this compound.

Primary Method: Stability-Indicating Reversed-Phase HPLC with UV Detection

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[6] A robust RP-HPLC method is often the workhorse for quality control laboratories. For this compound, which is identified as "Mesna EP Impurity C", a method adapted from the analysis of Mesna is highly suitable.[2][7]

The causality behind this choice rests on the technique's specificity and ability to separate the analyte from structurally similar compounds. The acetyl group provides a minimal chromophore, allowing for UV detection at low wavelengths (e.g., 210 nm).

Experimental Protocol: HPLC-UV
  • Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A Reversed-Phase Amide C16 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is chosen for its unique selectivity for polar compounds.

  • Mobile Phase: A mixture of Methanol and 10 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 10:90 (v/v) ratio. The high aqueous content is necessary to retain the highly polar analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient (approximately 25°C).

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 50 to 1000 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.

G cluster_workflow HPLC-UV Validation Workflow A Method Development (Column, Mobile Phase) B Specificity (Forced Degradation) A->B C Linearity & Range (Calibration Curve) B->C D Accuracy (% Recovery) C->D E Precision (Repeatability, Intermediate) D->E F LOD & LOQ (S/N Ratio) E->F G Robustness (Varied Parameters) F->G H Validated Method G->H

Caption: Workflow for HPLC Method Validation.

Comparative Analysis of Analytical Methods

No single method is perfect for all applications. The choice of an analytical technique depends on the specific requirements for sensitivity, selectivity, speed, and available instrumentation. Below is a comparison of the primary HPLC-UV method with two viable alternatives.

ParameterHPLC-UVHPLC-MS/MSIndirect Spectrophotometry
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-to-charge ratio detection.Chemical oxidation and measurement of a colored product.
Specificity High (can separate from related impurities).Very High (based on parent and fragment ion masses).Low (potential for interference from other reducing agents).
Sensitivity (LOD) ~7.5 µg/mL[7]~20 nM (~3.3 ng/mL)[8]~0.2 µg/mL (ppm)
Linearity Range 50 - 1000 µg/mL[7]0.05 - 200 µM[5][8]0.2 - 2 µg/mL
Accuracy (% Recovery) Typically 98-102%90-110%[5][8]98.8-101.2%
Precision (%RSD) ≤ 2%< 10%[5][8]< 1.9%
Instrumentation Standard HPLC with UV detector.LC system coupled to a tandem mass spectrometer.UV-Vis Spectrophotometer.
Cost & Complexity ModerateHighLow
Best For Routine QC, stability testing, content uniformity.Bioanalysis, trace-level impurity quantification.Simple, rapid quantification where high specificity is not required.

Alternative Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

For applications requiring the highest sensitivity and selectivity, such as bioanalysis in plasma or trace-level impurity determination, HPLC-MS/MS is the gold standard.[1][5][8]

Why it's a powerful alternative: Mass spectrometry detects the analyte based on its specific mass-to-charge ratio, providing an orthogonal detection method to UV absorbance. This virtually eliminates interference from co-eluting impurities, making it exceptionally specific. The sensitivity is several orders of magnitude greater than UV detection.[1][8]

Experimental Protocol: HPLC-MS/MS
  • Chromatographic System: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: Typically a gradient of water and acetonitrile, often with a modifier like formic acid to improve ionization.

  • Ionization Mode: ESI in negative mode is effective for the sulfonic acid group.

  • MS/MS Transitions: Monitor specific parent-to-fragment ion transitions for the analyte and an internal standard for quantification (Multiple Reaction Monitoring - MRM).

  • Sample Preparation: May require more extensive sample cleanup, such as protein precipitation for biological samples or solid-phase extraction (SPE).[1]

Alternative Method 2: Indirect Spectrophotometry

In environments where chromatographic equipment is unavailable, or for a rapid, simple estimation, spectrophotometric methods can be employed. These methods are typically less specific but offer advantages in speed and cost.

Why it's a viable alternative: This method leverages the chemical properties of the analyte. An indirect method for the related thiol compound Mesna involves its oxidation by a known excess of an oxidizing agent (e.g., sodium hypochlorite). The unreacted oxidant then reacts with a colored indicator (e.g., indigo carmine), and the change in absorbance is measured.[9] This approach is simple and does not require expensive equipment.

Experimental Protocol: Indirect Spectrophotometry
  • Instrumentation: A standard UV-Vis Spectrophotometer.

  • Reagents: Standardized sodium hypochlorite solution, indigo carmine indicator solution, hydrochloric acid.

  • Procedure: a. To a series of standard solutions of this compound, add a known excess of sodium hypochlorite solution in an acidic medium. b. Allow the oxidation reaction to complete. c. Add a fixed amount of indigo carmine solution. The unreacted sodium hypochlorite will bleach the indigo carmine. d. Measure the absorbance of the remaining indigo carmine at its λmax (e.g., 610 nm). e. Create a calibration curve by plotting the increase in absorbance versus the concentration of the analyte.[9]

  • Sample Analysis: Treat the sample solution in the same manner as the standards and determine its concentration from the calibration curve.

Discussion on Ion Chromatography

Ion chromatography (IC) is another powerful technique for the analysis of ionic species like sulfonic acids. It is particularly useful for separating a wide range of inorganic and organic anions.[10][11][12] An IC method with suppressed conductivity detection would offer high sensitivity and selectivity for this compound, especially in complex matrices where other ionic species are present. This method would be an excellent alternative to RP-HPLC, particularly if the primary goal is the analysis of various ionic impurities alongside the main component.

Conclusion

The validation of an analytical method for this compound can be approached through several robust techniques.

  • A stability-indicating RP-HPLC-UV method stands as the most balanced choice for routine quality control, offering a good blend of specificity, precision, and accessibility. Its ability to separate the analyte from potential degradation products is critical for stability studies.

  • HPLC-MS/MS provides unparalleled sensitivity and specificity, making it the superior choice for bioanalytical studies or the detection of trace-level impurities where investment in advanced instrumentation is justified.[1][8]

  • Indirect Spectrophotometry offers a low-cost, rapid, and simple alternative for quantification where high specificity is not a critical requirement and chromatographic systems are not available.[9]

The selection of the most appropriate method should be guided by a thorough risk assessment based on the intended application, regulatory requirements, and the specific analytical challenges presented by the sample matrix. Each method, when properly validated, provides a self-validating system that ensures the integrity and reliability of the analytical data generated.

References

  • Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry.
  • High performance liquid chromatography analysis of MESNA (2-mercaptoethane sulfonate) in biological samples using ?uorescence detection.
  • Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry. PubMed. [Link]
  • Analytical Method: Determination of Elemental Impurities in MES Sodium and HEPES Sodium by ICP-MS. BioSpectra. [Link]
  • Validated Stability-Indicating HPLC Method for the Determination of Mesna in Presence of Its Degradation Products. Journal of Chromatographic Science, Oxford Academic. [Link]
  • Determination of mesna in pharmaceutical preparations and environmental samples: Application to content uniformity testing.
  • Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry.
  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography.
  • Determination of sulfonic acids and alkylsulfates by ion chromatography in w
  • HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chrom
  • HPLC Methods for analysis of Sodium ion.
  • Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder.
  • Determination of sulfonic acids and alkylsulfates by ion chromatography in water.
  • HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. SIELC Technologies. [Link]
  • The determination of organic acids using suppressed conductivity ion chromatography. Shimadzu Scientific Instruments. [Link]
  • Ion Chromatographic Method for Quantification of sodium content in Bupivacaine Formulation. International Journal of ChemTech Research. [Link]
  • Development and validation of a new isocratic RP-HPLC method for simultaneous determination of sodium metabisulfite and sodium benzoate in pharmaceutical formulation.
  • Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product.
  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]
  • A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Sodium Benzoate and Sodium Phenylacetate in Pharmaceutical Formulations.
  • Stability Indic

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A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 2-Acetylthioethanesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate this potential cross-reactivity. We will dissect the molecular basis for immunogenicity, compare the compound against relevant alternatives, and provide detailed, self-validating experimental protocols to generate robust, decision-making data.

Molecular and Mechanistic Foundations of the Analytes

A clear understanding of the molecular structures and their corresponding mechanisms of action is the cornerstone of any cross-reactivity study. The key difference between Mesna and its acetylated impurity lies in the state of the terminal thiol group, which is the epicenter of both therapeutic activity and potential immunogenicity.

  • Mesna (2-Mercaptoethanesulfonate Sodium): The active pharmaceutical ingredient (API), Mesna, contains a free sulfhydryl (-SH) group.[3] Its clinical utility lies in the nucleophilic nature of this thiol, which reacts with and detoxifies urotoxic metabolites of chemotherapeutic agents like ifosfamide and cyclophosphamide, such as acrolein.[4] However, this same reactive thiol can form covalent bonds with endogenous proteins, creating novel antigens (haptens) that can trigger an immune response. Indeed, hypersensitivity reactions to Mesna, though relatively rare, are documented.[5][6][7]

  • 2-Acetylthioethanesulfonic Acid Sodium Salt: This molecule is structurally identical to Mesna, except the thiol group is protected as a thioacetate (-S-COCH₃). In this "capped" state, the sulfur is significantly less nucleophilic and is unable to readily engage in the detoxification reactions or protein binding that characterize Mesna. The critical scientific question is whether this acetyl group is stable in vivo.

The central hypothesis is that endogenous esterase enzymes will hydrolyze the thioacetate to reveal the free, reactive thiol of Mesna. If this conversion occurs, this compound would be expected to elicit a similar spectrum of hypersensitivity reactions as Mesna itself.

Comparative Framework for Thiol-Containing Compounds

To contextualize the risk, we compare this compound with Mesna and other thiol-containing compounds known to be associated with hypersensitivity.

CompoundChemical StructureKey Functional GroupPrimary Mechanism of ActionDocumented HypersensitivityPotential for Cross-Reactivity with Mesna
Mesna HS-CH₂-CH₂-SO₃⁻Na⁺Free Thiol (-SH)Nucleophilic scavenger of toxic metabolites.[4]Yes, systemic and dermatologic reactions reported.[4][5]N/A (Reference Compound)
This compound CH₃CO-S-CH₂-CH₂-SO₃⁻Na⁺Thioacetate (-S-COCH₃)Inactive prodrug; requires in vivo hydrolysis to expose the active thiol.Not documented; hypothesized to be similar to Mesna post-hydrolysis.High. Assumed to be a pro-hapten of Mesna.
Amifostine H₂N-(CH₂)₃-NH-(CH₂)₂-S-PO₃H₂PhosphorothioateIn vivo dephosphorylation to an active free thiol that scavenges free radicals.Yes, hypersensitivity reactions are a known side effect.[4]Moderate. Shares a reactive thiol mechanism but differs significantly in overall structure.
N-acetylcysteine (NAC) HS-CH₂-CH(NHCOCH₃)-COOHFree Thiol (-SH)Replenishes glutathione stores and acts as a mucolytic agent.Yes, particularly with intravenous administration.Moderate. Shares a reactive thiol but has a distinct molecular backbone.

Experimental Protocols for Cross-Reactivity Assessment

The following protocols are designed as a self-validating cascade to first establish the bioactivation of this compound and then directly measure its immunological cross-reactivity with Mesna.

Protocol 1: In Vitro Hydrolysis and Bioactivation Assay

Rationale: This experiment is the foundational step to test the hypothesis that this compound is a prodrug of Mesna. By incubating the compound in a biologically relevant matrix (human plasma), we can quantify its conversion to the active, thiol-containing form.

Methodology:

  • Preparation of Standards: Prepare calibrated stock solutions of both this compound and Mesna in a suitable aqueous buffer.

  • Incubation: Spike this compound into fresh human plasma to a final concentration of 10 µM. As a negative control, spike the compound into a phosphate-buffered saline (PBS) solution.

  • Time Course Sampling: Incubate samples at 37°C. At time points 0, 5, 15, 30, 60, and 120 minutes, withdraw an aliquot of the reaction mixture.

  • Protein Precipitation: Immediately quench the reaction and precipitate proteins by adding the aliquot to a 3x volume of ice-cold acetonitrile containing a reducing agent (e.g., TCEP) to stabilize the free thiol of any formed Mesna.

  • Sample Analysis: Centrifuge to pellet the precipitated protein. Analyze the supernatant using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV or Mass Spectrometric detection to quantify the disappearance of the parent compound and the appearance of Mesna.

  • Data Analysis: Plot the concentration of both compounds versus time to determine the rate of hydrolysis.

Workflow for In Vitro Hydrolysis Assay

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Spike Acetyl-Mesna into Human Plasma C Incubate at 37°C A->C B Spike Acetyl-Mesna into PBS (Control) B->C D Sample at Time Points (0-120 min) C->D E Quench & Precipitate Proteins D->E F Centrifuge E->F G Analyze Supernatant by HPLC F->G H Quantify Parent & Metabolite G->H

Caption: Workflow for determining the bioactivation of 2-Acetylthioethanesulfonic Acid.

Protocol 2: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Rationale: This assay directly assesses whether antibodies that recognize Mesna can also bind to the acetylated form. A competitive format provides quantitative data on the relative binding affinities, which is the definition of cross-reactivity.

Methodology:

  • Antigen Preparation: Covalently conjugate Mesna to a carrier protein like Keyhole Limpet Hemocyanin (KLH) to make it immunogenic. Generate polyclonal or monoclonal antibodies against this Mesna-KLH conjugate in a suitable animal model.

  • Plate Coating: Coat a 96-well high-binding ELISA plate with a Mesna-Bovine Serum Albumin (BSA) conjugate and block with a suitable blocking buffer.

  • Competitive Incubation: In a separate plate, pre-incubate a fixed, sub-saturating concentration of the anti-Mesna antibody with serial dilutions of either free Mesna (positive control) or this compound (test article). Include a "no inhibitor" control.

  • Binding Step: Transfer the antibody-inhibitor mixtures to the washed, coated ELISA plate. Allow the unbound antibodies to bind to the immobilized Mesna-BSA.

  • Detection: Wash the plate and add a secondary antibody conjugated to Horseradish Peroxidase (HRP). After another wash, add a TMB substrate.

  • Data Analysis: Measure the absorbance at 450 nm. Plot the percentage of antibody binding inhibition versus the log of the inhibitor concentration. Calculate the IC₅₀ value (the concentration of inhibitor required to achieve 50% inhibition) for both Mesna and the test article. The ratio of IC₅₀ values provides a quantitative measure of cross-reactivity.

Logic Diagram for Competitive ELISA

cluster_plate ELISA Plate Surface cluster_solution Solution Phase (Pre-incubation) Plate Mesna-BSA Conjugate Detection Signal Generation Plate->Detection HRP Secondary Ab + Substrate Ab Anti-Mesna Antibody Inhibitor Inhibitor: 1. Free Mesna 2. Acetyl-Mesna Ab->Inhibitor Pre-incubate Ab_Free Free Antibody Ab_Bound Antibody-Inhibitor Complex Inhibitor->Ab_Bound Ab_Free->Plate Binds to Plate Ab_Bound->Plate Cannot Bind

Caption: Competitive inhibition logic for assessing antibody cross-reactivity.

Summarizing and Interpreting Cross-Reactivity Data

The data generated from the experimental protocols should be tabulated for clear comparison and interpretation.

Table 2: Hypothetical Comparative Cross-Reactivity Data

AnalyteIn Vitro Plasma Half-Life (t½, min)ELISA IC₅₀ vs. Anti-Mesna Ab (µM)% Cross-Reactivity [(IC₅₀ Mesna / IC₅₀ Analyte) x 100]
Mesna N/A1.2100%
This compound ~151.866.7%
N-acetylcysteine (NAC) N/A>1000<0.1%

Interpretation:

  • Hydrolysis Data: A short half-life in plasma, as shown hypothetically above, strongly supports the bioactivation hypothesis.

  • ELISA Data: The IC₅₀ value for this compound is very close to that of Mesna, indicating that the anti-Mesna antibodies recognize it with high affinity. A cross-reactivity percentage of 66.7% is significant and suggests a high likelihood of shared immunogenic epitopes, confirming the cross-reactivity risk. The lack of inhibition by a structurally distinct thiol like NAC validates the specificity of the assay.

Conclusion and Authoritative Recommendations

The structural relationship between this compound and Mesna strongly implies a shared potential for immunogenicity, contingent on the in vivo hydrolysis of the thioacetate prodrug. This guide provides the scientific rationale and a robust, multi-step experimental framework to definitively test this hypothesis.

For any research or drug development program involving Mesna or related compounds, we strongly recommend:

  • Characterizing Impurity Profiles: Quantify the levels of this compound in any Mesna drug product.

  • Executing Bioactivation Studies: Perform in vitro hydrolysis assays as a first-line screen to understand the potential for conversion to the active hapten.

  • Conducting Immunological Assays: If bioactivation is confirmed, competitive immunoassays are essential to quantify the degree of cross-reactivity.

By following these self-validating protocols, researchers can move from logical hypothesis to empirical data, ensuring a comprehensive and scientifically rigorous safety assessment of this compound.

References

  • Wikipedia. Coenzyme M. [Link]
  • Taylor & Francis Online. Coenzyme M – Knowledge and References. [Link]
  • Proceedings of the National Academy of Sciences (PNAS). The pathway for coenzyme M biosynthesis in bacteria. [Link]
  • PubMed. Getting a handle on the role of coenzyme M in alkene metabolism. [Link]
  • Bionity.com. Methyl-coenzyme M reductase. [Link]
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  • PubMed. Nonimmediate allergic reactions induced by Mesna. [Link]
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  • PubMed. Adverse hypersensitivity reactions to mesna as adjunctive therapy for cyclophosphamide. [Link]
  • PubMed. Mesna, an unusual agent causing hypersensitivity reactions during chemotherapy. [Link]
  • Ataman Kimya. ETHANESULFONIC ACID SODIUM SALT. [Link]
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  • Google Patents. Process for preparing 2-mercaptoethanesulfonic acid and its salts.
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A Comparative Guide to the In Vitro Stability of 2-Acetylthioethanesulfonic Acid Sodium Salt and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the inherent stability of a molecule is a cornerstone of its potential therapeutic application. This guide provides an in-depth technical comparison of the in vitro stability of 2-Acetylthioethanesulfonic Acid Sodium Salt, a thioester-containing compound, with its primary analog, the thiol-containing drug Mesna (Sodium 2-mercaptoethanesulfonate). Due to a lack of direct comparative studies in published literature, this guide will establish a framework for comparison by presenting a detailed stability profile of Mesna, proposing the likely degradation pathways of this compound based on fundamental chemical principles, and providing a comprehensive experimental protocol for a head-to-head in vitro stability assessment.

Introduction: The Significance of the Thioester and Thiol Moieties

This compound and Mesna are structurally related small molecules that share a common ethanesulfonate backbone. The critical difference lies in their functional groups: this compound possesses a thioester group, while Mesna features a free thiol (sulfhydryl) group. This distinction is paramount in dictating their chemical reactivity and, consequently, their stability in aqueous environments.

Thioesters are known intermediates in various biochemical pathways and are susceptible to nucleophilic attack, particularly hydrolysis, which cleaves the thioester bond to yield a carboxylic acid and a thiol.[1] In contrast, thiols are prone to oxidation, readily forming disulfides. Understanding these intrinsic chemical tendencies is crucial for predicting and evaluating the stability of these compounds.

Stability Profile of Mesna (Sodium 2-mercaptoethanesulfonate)

Mesna is a well-established cytoprotective agent used to mitigate the urotoxic effects of certain chemotherapeutic agents like ifosfamide and cyclophosphamide.[2] Its stability has been the subject of numerous studies, providing a solid benchmark for our comparison.

The primary degradation pathway for Mesna in solution is oxidation to its disulfide, dimesna, particularly in the presence of oxygen.[3] The stability of Mesna is influenced by several factors:

  • pH: Mesna has been found to be more stable in neutral to acidic solutions. In alkaline conditions (pH 8), a 13% loss was observed in 24 hours.[3]

  • Temperature: Diluted solutions of Mesna are generally stable for 24 hours at room temperature (25°C).[4] However, long-term storage in plasma shows excellent stability when frozen, with degradation observed after 15 days at room temperature or 4°C.[2]

  • Concentration and Diluent: Mesna at concentrations of 10, 20, and 30 mg/mL in 0.9% sodium chloride is physicochemically stable for up to 14 days at room temperature.[5][6] It is also stable in various infusion fluids like D5W and Lactated Ringer's solution for 24 hours.[7]

  • Compatibility: Mesna is incompatible with cisplatin and carboplatin.[4]

  • Formulation: Oral preparations of Mesna, when diluted in syrups or beverages, exhibit varying stability, typically ranging from 24 hours to 7 days depending on the diluent and storage conditions.[7]

Postulated Stability of this compound

As a thioester, the primary anticipated degradation pathway for this compound in vitro is hydrolysis of the acetyl group. This reaction would yield sodium 2-mercaptoethanesulfonate (Mesna) and acetic acid.

This hydrolysis is expected to be pH-dependent, with the rate increasing in both acidic and, more significantly, basic conditions.[8] The thioester linkage is generally more susceptible to hydrolysis than an ester linkage.[1] Once hydrolyzed to Mesna, the subsequent degradation would follow the oxidative pathway to dimesna, as described above.

Therefore, the overall stability of this compound in an aqueous solution will be a function of both the rate of hydrolysis and the subsequent oxidation of the resulting Mesna.

Comparative Data Summary

The following table summarizes the known stability of Mesna and the postulated stability characteristics of this compound.

FeatureMesna (Sodium 2-mercaptoethanesulfonate)This compound (Postulated)
Primary Degradation Pathway Oxidation to dimesnaHydrolysis to Mesna and acetic acid, followed by oxidation of Mesna
Key Influencing Factors pH, temperature, oxygen exposure, presence of certain metalspH, temperature
Expected Stability in Neutral Aqueous Solution Moderately stable; degrades over time via oxidation.[2][3]Less stable than Mesna due to susceptibility to hydrolysis.
Expected Stability in Acidic Solution Relatively stable.Hydrolysis is acid-catalyzed, but likely slower than in basic conditions.
Expected Stability in Basic Solution Less stable; increased rate of oxidation.[3]Significantly less stable due to rapid base-catalyzed hydrolysis.

Experimental Protocols for Comparative In Vitro Stability Assessment

To provide a definitive comparison, a well-designed in vitro stability study is essential. The following protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to simultaneously quantify this compound, Mesna, and the primary degradant, dimesna.

Stability-Indicating HPLC Method Development

A reverse-phase HPLC method with UV detection is a suitable technique for this analysis. The method must be capable of separating the parent compounds from their degradation products.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Phosphoric acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% B to 95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

  • Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating.[9] This involves forced degradation studies.

Forced Degradation Studies

Forced degradation (stress testing) is crucial to demonstrate the specificity of the analytical method and to identify potential degradation products.

  • Acid Hydrolysis: Incubate the drug solution in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the drug solution in 0.1 M NaOH at room temperature for 1 hour. Neutralize before injection.

  • Oxidative Degradation: Incubate the drug solution in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug to 60°C for 48 hours.

  • Photostability: Expose the drug solution to light (ICH Q1B guidelines).

The results of these studies will confirm that the peaks for the parent drugs and their degradants are well-resolved.

Comparative In Vitro Stability Protocol

This protocol will assess the stability of this compound and Mesna under various pH conditions over time.

  • Preparation of Buffer Solutions: Prepare buffers at pH 4.0 (acetate buffer), pH 7.4 (phosphate buffered saline), and pH 9.0 (borate buffer).

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and Mesna (e.g., 1 mg/mL) in deionized water.

  • Sample Preparation:

    • For each compound, dilute the stock solution into each of the three buffer solutions to a final concentration of 100 µg/mL.

    • Prepare three replicate samples for each condition.

  • Incubation: Store all samples at a controlled temperature (e.g., 37°C) and protected from light.

  • Time Points: Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • Sample Analysis: Immediately analyze the withdrawn aliquots by the validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of the initial concentration of the parent compound remaining at each time point.

    • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t₁/₂) for each compound under each condition.

Visualizing the Process: Diagrams

Chemical Structures

Caption: Chemical structures of the compounds under comparison.

Proposed Degradation Pathway

A 2-Acetylthioethanesulfonic Acid Sodium Salt B Mesna A->B Hydrolysis (pH-dependent) D Acetic Acid A->D Hydrolysis C Dimesna B->C Oxidation

Caption: Postulated degradation pathway of this compound.

Experimental Workflow

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_buffers Prepare Buffers (pH 4.0, 7.4, 9.0) prep_stocks Prepare Stock Solutions (1 mg/mL) prep_buffers->prep_stocks prep_samples Dilute Stocks into Buffers (100 µg/mL) prep_stocks->prep_samples incubate Incubate at 37°C prep_samples->incubate sampling Sample at Time Points (0-48h) incubate->sampling hplc HPLC Analysis sampling->hplc data Calculate % Remaining, Rate Constant (k), Half-life (t½) hplc->data

Caption: Workflow for the comparative in vitro stability study.

Conclusion

While direct comparative data on the in vitro stability of this compound and its analogs is not currently available, a scientifically sound comparison can be framed based on fundamental chemical principles and the extensive data available for its primary analog, Mesna. It is postulated that this compound will be less stable than Mesna in aqueous solutions due to the susceptibility of its thioester bond to hydrolysis, a degradation pathway that precedes the oxidative degradation of the resulting Mesna. The provided experimental protocol offers a robust framework for researchers to generate definitive comparative stability data, which is essential for the informed development of these compounds for therapeutic or research applications.

References

  • Epoxy Coenzyme A Thioester Pathways for Degradation of Aromatic Compounds - PMC. (n.d.).
  • Dilution Mesna (Mesnex ®). (2018, May 23). GlobalRPH.
  • Mesna. (n.d.). ASHP Publications.
  • On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers with Thionolactones | Macromolecules. (2023, June 1). ACS Publications.
  • (a) Schematic illustrating the degradation of thioester-containing... | Download Scientific Diagram. (n.d.). ResearchGate.
  • Mesna: Pediatric drug information. (n.d.). UpToDate.
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A Comparative Guide to Thiol Reagents in Biochemical Research: Benchmarking 2-Acetylthioethanesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate thiol reagent is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth comparison of 2-Acetylthioethanesulfonic Acid Sodium Salt and its de-acetylated form, Mesna, against the most widely used reducing agents in the field: Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP). We will delve into their mechanisms of action, performance across key applications, and provide evidence-based recommendations to guide your experimental design.

Introduction to Thiol Reagents and the Need for Comparison

In the landscape of protein biochemistry and cellular biology, maintaining the reduced state of cysteine residues is paramount for preserving protein structure and function.[1] Disulfide bonds, formed by the oxidation of two thiol groups, can lead to protein aggregation, loss of enzymatic activity, and altered cellular signaling.[2] Thiol reagents are indispensable tools used to cleave these disulfide bonds and protect proteins from oxidation.[3]

While DTT and TCEP have long been the gold standards, the emergence of other thiol compounds, such as this compound and its active form Mesna, warrants a thorough comparative analysis. This guide aims to provide the necessary data and insights to help you select the optimal reagent for your specific research needs.

Mechanisms of Action: A Tale of Two Chemistries

The efficacy of a thiol reagent is rooted in its chemical mechanism for reducing disulfide bonds. DTT and TCEP, while both potent reducing agents, operate through distinct pathways.

Dithiothreitol (DTT): The Classic Thiol-Disulfide Exchanger

DTT, also known as Cleland's reagent, is a dithiol compound that reduces disulfide bonds through a two-step thiol-disulfide exchange reaction.[4] The process is initiated by the attack of one of DTT's thiol groups on the target disulfide bond, forming a mixed disulfide intermediate.[4] This is followed by an intramolecular cyclization of the DTT molecule, resulting in a stable six-membered ring and the release of the reduced protein.[2][4] This cyclization is a key driver of the reaction's high efficiency.[2]

Figure 2: TCEP Mechanism of Action.

This compound and Mesna: A Prodrug Approach

This compound can be considered a prodrug form of Mesna (2-mercaptoethanesulfonic acid sodium salt). The acetyl group provides stability, and in biological systems, it is likely cleaved to release the active thiol-containing Mesna. Mesna itself is a well-known cytoprotective agent used to mitigate the urotoxic effects of certain chemotherapy drugs. [5][6]Its protective mechanism involves the reaction of its free thiol group with toxic metabolites in the urinary tract. [6]In a broader biochemical context, Mesna functions as a thiol reagent, capable of reducing disulfide bonds through a mechanism similar to other monothiols. [7][8]

Head-to-Head Comparison: Performance Metrics

The choice of a thiol reagent often depends on the specific requirements of the experiment. Here, we compare our target compounds across several key performance indicators.

FeatureThis compound / MesnaDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Reducing Strength ModerateStrong [2]Very Strong [9]
Odor Low OdorPungentOdorless [9]
Stability in Air ModerateProne to oxidationHighly stable [10]
Effective pH Range WideOptimal >7 [2]Wide (1.5-8.5) [11]
Compatibility with Metal Affinity Chromatography CompatibleIncompatible (reduces metal ions) [12]Compatible [13]
Compatibility with Maleimide Labeling CompatibleIncompatible (reacts with maleimides) [12]Generally compatible, but caution advised [12][14]

Experimental Protocols for Comparative Analysis

To provide a framework for your own benchmarking studies, we present standardized protocols for evaluating the performance of these thiol reagents in common laboratory applications.

Protein Reduction for SDS-PAGE

This protocol is designed to assess the effectiveness of each reagent in reducing disulfide bonds in a protein sample prior to electrophoresis.

Workflow Diagram:

SDS_PAGE_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Analysis Protein_Sample Protein Sample Add_Reducing_Agent Add Reducing Agent (DTT, TCEP, or Mesna) Protein_Sample->Add_Reducing_Agent Incubate Incubate (e.g., 37°C for 30-60 min) Add_Reducing_Agent->Incubate Add_Loading_Buffer Add SDS-PAGE Loading Buffer Incubate->Add_Loading_Buffer Heat Heat (e.g., 95°C for 5 min) Add_Loading_Buffer->Heat Load_Gel Load Sample onto SDS-PAGE Gel Heat->Load_Gel Run_Gel Run Electrophoresis Load_Gel->Run_Gel Stain_Gel Stain Gel (e.g., Coomassie Blue) Run_Gel->Stain_Gel Analyze_Bands Analyze Protein Bands Stain_Gel->Analyze_Bands

Figure 3: SDS-PAGE Protein Reduction Workflow.

Step-by-Step Protocol:

  • Prepare Stock Solutions:

    • 1 M DTT in deionized water (prepare fresh).

    • 0.5 M TCEP in deionized water, pH adjusted to 7.0 (stable).

    • 1 M Mesna in deionized water (prepare fresh).

  • Sample Preparation:

    • To 20 µg of your protein sample in a suitable buffer, add the reducing agent to a final concentration of 5-10 mM. [12] * Incubate the samples at 37°C for 30-60 minutes. [12]3. SDS-PAGE:

    • Add 4X SDS-PAGE loading buffer to each sample.

    • Heat the samples at 95°C for 5 minutes.

    • Load the samples onto a polyacrylamide gel and run the electrophoresis.

    • Stain the gel with Coomassie Brilliant Blue and visualize the protein bands.

Expected Outcome: Effective reducing agents will break disulfide bonds, leading to the migration of protein subunits at their expected molecular weights.

Thiol Labeling with a Maleimide Dye

This protocol assesses the compatibility of the reducing agents with downstream thiol-reactive chemistry, such as fluorescent labeling with a maleimide-conjugated dye.

Workflow Diagram:

Labeling_Workflow cluster_0 Reduction & Labeling cluster_1 Analysis Protein_Sample Protein Sample Add_Reducing_Agent Add Reducing Agent (TCEP or Mesna) Protein_Sample->Add_Reducing_Agent Incubate_Reduction Incubate for Reduction Add_Reducing_Agent->Incubate_Reduction Add_Maleimide_Dye Add Maleimide Dye Incubate_Reduction->Add_Maleimide_Dye Incubate_Labeling Incubate for Labeling (in the dark) Add_Maleimide_Dye->Incubate_Labeling Remove_Excess_Dye Remove Excess Dye (e.g., Gel Filtration) Incubate_Labeling->Remove_Excess_Dye Measure_Fluorescence Measure Fluorescence Remove_Excess_Dye->Measure_Fluorescence Analyze_Data Analyze Labeling Efficiency Measure_Fluorescence->Analyze_Data

Figure 4: Thiol Labeling Workflow.

Step-by-Step Protocol:

  • Protein Reduction:

    • Reduce your protein sample with either TCEP or Mesna as described in the SDS-PAGE protocol. Note: DTT is generally not used in this protocol due to its reactivity with maleimides. [12]2. Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the maleimide-conjugated fluorescent dye to the reduced protein sample.

    • Incubate the reaction for 2 hours at room temperature, protected from light.

  • Analysis:

    • Remove the unreacted dye using a desalting column.

    • Measure the absorbance of the protein (e.g., at 280 nm) and the dye at its specific excitation wavelength to determine the labeling efficiency.

Expected Outcome: TCEP and Mesna are expected to be more compatible with maleimide labeling than DTT, resulting in higher labeling efficiencies.

Discussion and Recommendations

The choice between these reagents is highly application-specific. [14]

  • For routine applications like SDS-PAGE , DTT remains a cost-effective and reliable option, provided its pungent odor and need for fresh preparation are not prohibitive.

  • For applications requiring compatibility with downstream chemistries like maleimide labeling or mass spectrometry , TCEP is often the superior choice due to its thiol-free nature and high stability. [10][12]However, it's important to be aware that TCEP can sometimes interfere with maleimide reactions, albeit to a lesser extent than DTT. [14]* When working with His-tagged proteins and immobilized metal affinity chromatography (IMAC) , TCEP is the recommended reducing agent as it does not reduce the nickel ions in the column, unlike DTT. [12][13]* This compound and its active form, Mesna , present an interesting alternative. Their low odor and compatibility with a wide pH range are advantageous. Mesna's established use as a cytoprotective agent also suggests good biocompatibility for in-cell applications. [5]Further head-to-head studies are needed to fully elucidate their performance in a broader range of biochemical assays.

Conclusion

The selection of a thiol reagent is a critical step in experimental design that should be made with a clear understanding of the strengths and weaknesses of each option. While DTT and TCEP are well-established and powerful reducing agents, compounds like this compound and Mesna offer unique properties that may be advantageous in specific contexts. By carefully considering the requirements of your application and, if necessary, performing small-scale pilot experiments, you can ensure the selection of the most appropriate reagent for robust and reproducible results.

References

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A Comparative Guide to Cytoprotective Agents: Evaluating 2-Acetylthioethanesulfonic Acid Sodium Salt Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of cellular protection, researchers and clinicians continuously seek agents that can effectively mitigate damage from therapeutic insults and pathological states. This guide provides a comparative analysis of established cytoprotective agents—Amifostine, Mesna, and N-acetylcysteine—alongside a prospective evaluation of 2-Acetylthioethanesulfonic Acid Sodium Salt, a thiol-containing compound with theoretical cytoprotective capabilities. We will dissect their mechanisms of action, present supporting experimental frameworks, and offer detailed protocols for their evaluation, providing a comprehensive resource for researchers, scientists, and drug development professionals.

The Imperative for Cytoprotection in Modern Therapeutics

Cellular injury is a common and often dose-limiting factor in numerous medical treatments, most notably in chemotherapy and radiotherapy for cancer. The collateral damage to healthy tissues can lead to severe side effects, compromising patient quality of life and the overall efficacy of the treatment. Cytoprotective agents are designed to selectively shield normal cells from these toxic effects without compromising the therapeutic impact on malignant cells. An ideal cytoprotective agent exhibits high efficacy, target tissue specificity, and a favorable safety profile. This guide explores the established players in this field and introduces the conceptual basis for the protective effects of thiol-based compounds like this compound.

A Mechanistic Deep Dive: How Cytoprotective Agents Function

The therapeutic value of a cytoprotective agent is fundamentally determined by its mechanism of action. Understanding these pathways is critical for their appropriate application and for the development of novel, more effective agents.

This compound: A Thiol-Based Antioxidant Perspective

While specific experimental data on this compound as a cytoprotective agent is not extensively available in public literature, its chemical structure as a thiol-containing compound allows for a well-grounded hypothesis of its mechanism. Thiol (-SH) groups are potent reducing agents and can act as direct scavengers of reactive oxygen species (ROS), which are major mediators of cellular damage. The acetyl group may enhance its cellular uptake, allowing for intracellular deacetylation to release the active thiol. Its primary proposed mechanism is the direct neutralization of free radicals, thereby reducing oxidative stress on cellular components like DNA, proteins, and lipids.

Amifostine: The Broad-Spectrum Protector

Amifostine is a well-documented cytoprotective agent used to mitigate the side effects of chemotherapy and radiation.[1][2] It is an organic thiophosphate prodrug that is dephosphorylated in vivo by alkaline phosphatase to its active free thiol metabolite, WR-1065.[3][4] The selective protection of normal tissues is attributed to the higher alkaline phosphatase activity, pH, and better vascularity in healthy tissues compared to tumors.[2] The protective mechanisms of WR-1065 are multifaceted and include:

  • Free Radical Scavenging: WR-1065 is a potent scavenger of ROS generated by chemotherapy and radiation.[3][5]

  • DNA Protection and Repair: It can donate a hydrogen atom to repair damaged DNA and has been shown to stabilize DNA.[3][5]

  • Induction of Hypoxia: Amifostine can induce transient hypoxia in normal tissues, which is a state that confers radioresistance.[2]

  • Modulation of Gene Expression and Cell Cycle: It can influence redox-sensitive transcription factors and affect cell cycle progression.[1]

Mesna: A Targeted Uroprotectant

Mesna (sodium 2-mercaptoethanesulfonate) is a cornerstone in preventing hemorrhagic cystitis induced by the chemotherapeutic agents ifosfamide and cyclophosphamide.[6][7] These chemotherapeutic agents are metabolized to acrolein, a highly reactive and urotoxic compound that accumulates in the bladder.[7][8] Mesna's mechanism is highly specific:

  • Acrolein Neutralization: In the urinary tract, Mesna's free thiol group chemically reacts with and detoxifies acrolein and other urotoxic metabolites.[6][7][8]

  • Systemic Inactivation and Localized Activation: Mesna is administered intravenously and is rapidly oxidized in the bloodstream to its inactive disulfide form, dimesna. Upon renal filtration, it is reduced back to its active thiol form in the bladder, ensuring targeted protection where it is most needed.[7]

N-acetylcysteine (NAC): A Precursor to Endogenous Defenses

N-acetylcysteine (NAC) is a widely used antioxidant and mucolytic agent.[9][10][11] Its cytoprotective effects are primarily attributed to its role as a precursor for the synthesis of glutathione (GSH), a critical intracellular antioxidant.[12] The mechanisms of NAC's protective action include:

  • Glutathione Replenishment: NAC provides the cysteine necessary for the biosynthesis of GSH, thereby bolstering the cell's natural antioxidant defenses.[12]

  • Direct ROS Scavenging: The sulfhydryl group in NAC can directly scavenge various reactive oxygen species.[12][13]

  • Anti-inflammatory Effects: NAC can modulate inflammatory pathways, in part by inhibiting the activation of the transcription factor NF-κB.[13]

  • Disulfide Bond Reduction: NAC can reduce disulfide bonds in proteins, which is the basis for its mucolytic activity.[12]

Comparative Signaling Pathways of Cytoprotective Agents

Cytoprotective_Mechanisms cluster_Agents Cytoprotective Agents cluster_Mechanisms Primary Mechanisms cluster_Outcome Cellular Outcome ATES 2-Acetylthioethanesulfonic Acid Sodium Salt ROS_Scavenging Direct ROS Scavenging ATES->ROS_Scavenging (Proposed) Amifostine Amifostine WR1065 WR-1065 (Active Thiol) Amifostine->WR1065 Dephosphorylation Mesna Mesna Acrolein_Detox Acrolein Detoxification Mesna->Acrolein_Detox NAC N-acetylcysteine NAC->ROS_Scavenging GSH_Replenishment GSH Replenishment NAC->GSH_Replenishment Protection Cytoprotection ROS_Scavenging->Protection GSH_Replenishment->Protection Acrolein_Detox->Protection DNA_Repair DNA Repair & Protection DNA_Repair->Protection Hypoxia_Induction Hypoxia Induction Hypoxia_Induction->Protection WR1065->ROS_Scavenging WR1065->DNA_Repair WR1065->Hypoxia_Induction

Caption: Mechanisms of action for various cytoprotective agents.

Efficacy Comparison: An Evidence-Based Overview

The selection of a cytoprotective agent is guided by its efficacy in specific contexts. This section summarizes the types of experimental data used to evaluate these agents.

In Vitro Efficacy

In vitro assays are fundamental for the initial screening and mechanistic understanding of cytoprotective agents.[14][15][16]

  • Cell Viability Assays: Assays like MTT, neutral red uptake, and lactate dehydrogenase (LDH) release are used to quantify the ability of an agent to protect cells from a toxic insult.[14]

  • Oxidative Stress Quantification: The reduction of intracellular ROS can be measured using fluorescent probes.

  • Specific Mechanistic Assays: For agents with specific mechanisms, targeted assays are employed, such as quantifying acrolein-adduct formation for Mesna.

Table 1: Comparative In Vitro Efficacy Profile

AgentPrimary MechanismCommon In Vitro ModelKey Efficacy Readout
This compoundDirect ROS Scavenging (Proposed)H₂O₂ or chemotherapy-induced cytotoxicity in cell linesIncreased cell viability, decreased intracellular ROS
Amifostine (as WR-1065)ROS Scavenging, DNA ProtectionRadiation or cisplatin-induced cytotoxicityIncreased cell survival, reduced DNA damage markers
MesnaAcrolein NeutralizationAcrolein-induced urothelial cell toxicityPrevention of acrolein-induced cell death
N-acetylcysteineGSH Replenishment, ROS ScavengingOxidative stress-induced cytotoxicity (e.g., with H₂O₂)Increased intracellular GSH, increased cell viability
In Vivo Efficacy

Animal models are crucial for evaluating the systemic effects and clinical potential of cytoprotective agents.[17][18][19]

  • Toxicity Models: Rodent models of chemotherapy-induced toxicities (e.g., nephrotoxicity, neurotoxicity) and radiation-induced damage (e.g., mucositis, xerostomia) are commonly used.[18]

  • Biomarker Analysis: Efficacy is often assessed by measuring organ-specific biomarkers (e.g., serum creatinine for kidney function) and through histological examination of tissues.[17]

Standardized Experimental Protocols for Evaluation

Reproducible and robust experimental protocols are essential for the comparative evaluation of cytoprotective agents.

Protocol: In Vitro Cytoprotection against Oxidative Stress

This protocol details a common method for assessing the ability of a compound to protect cells from oxidative damage induced by hydrogen peroxide (H₂O₂).

  • Cell Culture: Plate a suitable cell line (e.g., human embryonic kidney cells, HEK293) in 96-well plates and allow for adherence overnight.

  • Pre-incubation with Cytoprotectant: Treat the cells with various concentrations of the test agent (e.g., this compound, NAC) for a specified period (e.g., 1-4 hours).

  • Induction of Oxidative Stress: Expose the cells to a pre-determined concentration of H₂O₂ for a duration known to cause significant cell death (e.g., 24 hours).

  • Assessment of Cell Viability (MTT Assay):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[16][20]

    • Solubilize the formazan crystals with a solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.

Workflow for In Vitro Cytoprotection Assay

In_Vitro_Workflow A 1. Seed Cells in 96-well Plate B 2. Pre-treat with Cytoprotective Agent A->B C 3. Induce Oxidative Stress (e.g., H₂O₂) B->C D 4. Add MTT Reagent and Incubate C->D E 5. Solubilize Formazan Crystals D->E F 6. Measure Absorbance E->F G 7. Calculate Percent Cell Viability F->G

Caption: A typical workflow for an in vitro cytoprotection assay.

Concluding Remarks and Future Outlook

The field of cytoprotection is diverse, with established agents like Amifostine and Mesna serving specific and critical roles in clinical practice. N-acetylcysteine offers broad antioxidant support. While this compound remains a compound of theoretical interest, its thiol-based structure places it within a class of molecules with proven antioxidant potential. A thorough investigation of its efficacy and safety profile through rigorous in vitro and in vivo studies, following the protocols outlined in this guide, is warranted to determine its potential as a novel cytoprotective agent. The continued exploration of new chemical entities and a deeper understanding of the mechanisms of cellular damage and protection will undoubtedly lead to the development of more effective and targeted cytoprotective therapies.

References

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  • N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant.
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quantitative comparison of protein modification yields with different reagents

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Quantitative Comparison of Protein Modification Yields with Different Reagents

Introduction: The Critical Choice of Reagent in Protein Modification

In the landscape of modern biological research and therapeutic development, the covalent modification of proteins is a cornerstone technique. Whether for elucidating protein function, developing sensitive diagnostic assays, or enhancing the pharmacokinetic properties of protein-based drugs, the ability to specifically and efficiently attach molecules such as biotin, fluorescent dyes, or polyethylene glycol (PEG) is paramount. The success of these applications hinges on the degree of modification; insufficient labeling can lead to low signal or incomplete purification, while excessive or improperly placed modifications can compromise the protein's structure and function[1].

This guide provides a comprehensive, data-driven comparison of commonly used protein modification reagents. Moving beyond a simple catalog of options, we will delve into the chemical principles governing their reactivity, provide quantitative comparisons of their modification yields, and offer detailed, field-proven protocols to empower researchers to make informed decisions. Our focus is on providing a self-validating framework for experimental design, ensuring that your protein modification strategies are both robust and reproducible.

Section 1: A Comparative Analysis of Protein Biotinylation Reagents

Biotinylation, the process of covalently attaching biotin to a protein, is a widely used technique due to the extraordinarily strong and specific interaction between biotin (Vitamin H) and avidin or streptavidin (Kd ≈ 10⁻¹⁵ M)[2]. This interaction forms the basis for numerous applications in protein detection, purification, and immobilization[3][4]. The choice of biotinylation reagent is critical and depends on the available functional groups on the target protein and the experimental objectives[5][6].

Chemical Principles of Biotinylation Reagents

Biotinylation reagents are typically designed to target specific amino acid side chains. The most common targets are primary amines (-NH₂) found on lysine residues and the N-terminus of proteins, and sulfhydryl groups (-SH) on cysteine residues[5][7].

  • Amine-Reactive Reagents: The most prevalent class of biotinylation reagents utilizes N-hydroxysuccinimide (NHS) esters. These reagents react with primary amines in a pH-dependent manner (optimal pH 7-9) to form stable amide bonds[8]. A key distinction within this class is solubility. Standard NHS-biotin is hydrophobic and membrane-permeable, making it suitable for labeling intracellular proteins. In contrast, Sulfo-NHS-biotin contains a sulfonate group that imparts water solubility and renders the molecule membrane-impermeable, making it ideal for selectively labeling cell surface proteins[9][10][11].

  • Sulfhydryl-Reactive Reagents: For more site-specific labeling, sulfhydryl-reactive reagents are often employed, as cysteine residues are generally less abundant on protein surfaces than lysines[5][6]. Common reactive groups include maleimides, which react with free sulfhydryls at a slightly acidic to neutral pH (6.5-7.5) to form stable thioether bonds[7], and pyridyldithiols, which form a cleavable disulfide bond[12].

  • Photoactivatable Reagents: When target proteins lack accessible amine or sulfhydryl groups, photoactivatable reagents offer an alternative. These reagents, often containing an aryl azide group, can be non-specifically inserted into C-H or N-H bonds upon exposure to UV light[3][6][13][14].

Quantitative Comparison of Biotinylation Reagents

The efficiency of biotinylation is typically expressed as the molar ratio of biotin to protein, often referred to as the degree of labeling (DOL). This can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay[1][5]. The following table summarizes the key characteristics and reported performance of common biotinylation reagents.

Reagent ClassTarget Functional GroupOptimal Reaction pHKey FeaturesReported Yields/Efficiency
NHS-Biotin Primary amines (-NH₂)7.2-8.5[5]Membrane permeable, suitable for intracellular labeling.[8]Can achieve high DOL (10-20 biotins/protein) depending on reagent excess and accessible lysines.[5]
Sulfo-NHS-Biotin Primary amines (-NH₂)7.2-8.5[5]Water-soluble, membrane impermeable, ideal for cell surface labeling.[10][15]Similar to NHS-Biotin, but may have slightly lower yields for some proteins due to solubility differences.[9]
Maleimide-Biotin Sulfhydryls (-SH)6.5-7.5[5]High specificity, allows for more controlled, site-specific labeling.[5]Typically lower DOL (1-4 biotins/protein) due to the lower abundance of free cysteines.[5]
HPDP-Biotin Sulfhydryls (-SH)6.5-7.5[12]Forms a cleavable disulfide bond, allowing for reversible biotinylation.[12]Efficiency can be monitored by measuring the release of pyridine-2-thione.[12]
TFPA-PEG₃-Biotin C-H and N-H bondsN/A (UV activation)Photoactivatable, non-specific labeling. Useful when other functional groups are absent.[3][13]Yields are variable and depend on UV exposure time and intensity.
Experimental Protocol: Quantification of Biotinylation using the HABA Assay

The HABA assay provides a colorimetric method to estimate the degree of biotinylation. The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm[1][16][17].

Materials:

  • Biotinylated protein sample (with free biotin removed by dialysis or desalting column)[16][18]

  • HABA/Avidin mixture (available in commercial kits)[16][18]

  • 96-well clear microplate or cuvettes[18]

  • Microplate reader or spectrophotometer capable of reading absorbance at 500 nm[18]

  • Biotin standards (for generating a standard curve)[1]

Procedure:

  • Prepare HABA/Avidin Solution: Reconstitute the HABA/Avidin mixture according to the manufacturer's instructions. A typical reconstitution involves dissolving the provided powder in a phosphate buffer[18].

  • Set up the Assay:

    • For microplate format: Add 180 µL of the HABA/Avidin solution to each well. Prepare wells for a negative control (buffer only), biotin standards, and your biotinylated protein samples[16][18].

    • For cuvette format: Add 900 µL of the HABA/Avidin solution to a cuvette and measure the initial absorbance at 500 nm[19].

  • Add Samples:

    • For microplate format: Add 20 µL of your biotinylated protein sample, standards, or buffer to the corresponding wells. Mix gently by shaking the plate for 30-60 seconds[18]. It is recommended to test samples at different dilutions to ensure the biotin concentration falls within the linear range of the assay[16].

    • For cuvette format: Add 100 µL of your biotinylated protein sample to the cuvette, mix, and allow the reaction to proceed for at least 2 minutes before reading the final absorbance at 500 nm[19].

  • Measure Absorbance: Read the absorbance of the wells or cuvette at 500 nm.

  • Data Analysis:

    • Calculate the change in absorbance (ΔA₅₀₀) for your samples relative to the negative control.

    • Generate a standard curve by plotting the ΔA₅₀₀ of the biotin standards against their known concentrations.

    • Determine the biotin concentration in your protein sample from the standard curve.

    • Calculate the moles of biotin per mole of protein using the following formula: Moles of Biotin / Mole of Protein = (Molar concentration of biotin) / (Molar concentration of protein)

Note on HABA Assay Limitations: The HABA assay can sometimes underestimate the degree of biotinylation due to steric hindrance, where biotin molecules are inaccessible to the avidin in the HABA/avidin complex[1]. For highly accurate quantification, especially for critical applications, alternative methods such as mass spectrometry should be considered[1].

Visualizing the Mechanism: Amine-Reactive Biotinylation

The following diagram illustrates the reaction between a primary amine on a protein and an NHS-ester biotinylation reagent.

G cluster_reactants Reactants cluster_products Products Protein_NH2 Protein-NH₂ (Primary Amine) Biotinylated_Protein Protein-NH-CO-Biotin (Stable Amide Bond) Protein_NH2->Biotinylated_Protein pH 7-9 NHS_Biotin NHS-Biotin NHS_Biotin->Biotinylated_Protein NHS_leaving_group NHS (Leaving Group) NHS_Biotin->NHS_leaving_group

Amine-reactive biotinylation reaction.

This guide will continue with sections on Fluorescent Labeling and PEGylation, providing similar in-depth comparisons, protocols, and visualizations.

References

  • AnaSpec. (n.d.). HABA Biotin Quantification Kit.
  • protocols.io. (2024). A HABA dye based colorimetric assay to detect unoccupied biotin binding sites in a fusion protein containing avidin.
  • Wikipedia. (n.d.). Photobiotin.
  • Creative Diagnostics. (n.d.). Protein Biotinylation.
  • Wikipedia. (n.d.). Biotinylation.
  • Interchim. (n.d.). How to Biotinylate with Quantifiable Results.
  • NIH. (n.d.). Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics.
  • Interchim. (n.d.). Thiol reactive biotins.
  • ResearchGate. (2019). What differences between Sulfo-NHS-SS-biotin and NHS-PEG4-Biotin reagents?.
  • PubMed. (2016). Quantification of the degree of biotinylation of proteins using proteinase K digestion and competition ELISA.
  • NIH. (2017). A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat.

Sources

A Comparative Guide to 2-Acetylthioethanesulfonic Acid Sodium Salt as a Research Tool in Acetylcholinesterase Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the study of acetylcholinesterase (AChE), the selection of an appropriate substrate is a critical determinant of experimental success. This guide provides an in-depth validation and comparison of 2-Acetylthioethanesulfonic Acid Sodium Salt as a research tool, primarily focusing on its application in AChE activity assays. We will objectively compare its performance with the commonly used alternative, Acetylthiocholine Iodide (ATCI), and provide the supporting experimental rationale and protocols to empower you to make an informed decision for your research needs.

The Critical Role of Substrate Selection in AChE Assays

Acetylcholinesterase is a key enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, terminating the nerve impulse.[1][2] The study of AChE activity is fundamental in various fields, including neurodegenerative disease research, toxicology, and the development of therapeutic inhibitors.[1][2] The most common method for quantifying AChE activity is the Ellman's assay, a robust and sensitive colorimetric method.[2] The choice of substrate in this assay directly impacts the accuracy, reliability, and reproducibility of the obtained data.

Mechanism of Action: The Ellman's Assay

The Ellman's assay is a widely adopted method for measuring the activity of cholinesterases.[2] The fundamental principle involves a two-step reaction:

  • Enzymatic Hydrolysis: Acetylcholinesterase catalyzes the hydrolysis of a thiocholine ester substrate, such as this compound or Acetylthiocholine Iodide, to produce thiocholine.

  • Colorimetric Reaction: The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which has a strong absorbance at 412 nm. The rate of TNB formation is directly proportional to the AChE activity.

Ellmans_Assay sub 2-Acetylthioethanesulfonic Acid Sodium Salt ache Acetylcholinesterase (AChE) sub->ache Hydrolysis thio Thiocholine ache->thio product Acetate + 2-thioethanesulfonic acid ache->product tnb TNB (yellow) thio->tnb + DTNB dtnb DTNB (colorless) dtnb->tnb spectro Measure Absorbance at 412 nm tnb->spectro

Caption: Workflow of the Ellman's Assay for AChE activity.

Head-to-Head Comparison: this compound vs. Acetylthiocholine Iodide

While both substrates are thiocholine esters and function in the Ellman's assay, the key difference lies in their counter-ion: sodium (Na⁺) versus iodide (I⁻). This seemingly minor difference has significant implications for certain applications.

FeatureThis compoundAcetylthiocholine Iodide (ATCI)
Primary Application Colorimetric and electrochemical AChE assaysPrimarily colorimetric AChE assays
Counter-ion Sodium (Na⁺)Iodide (I⁻)
Interference in Electrochemical Assays Low to negligibleSignificant interference
Solubility High in aqueous solutionsHigh in aqueous solutions
Cost-Effectiveness Generally comparable to ATCIOften considered a cost-effective option
Performance in Colorimetric Assays (Ellman's Method)

For standard colorimetric assays, both substrates are generally considered reliable. The choice often comes down to laboratory preference and availability. However, it is crucial to consider potential, albeit less common, interferences. High concentrations of sodium ions have been shown to inhibit the hydrolysis of acetylcholine by AChE, which could potentially influence kinetic studies.[3][4]

The Decisive Advantage in Electrochemical Assays

The most significant distinction arises in the context of electrochemical detection methods, such as amperometric biosensors. These devices measure AChE activity by detecting the oxidation of the thiocholine product at an electrode. The iodide ion from ATCI is also electrochemically active and can be oxidized, generating a current that interferes with the thiocholine measurement.[5][6] This can lead to a false positive signal or a decrease in the sensitivity of the assay.[5][6]

Conversely, the sodium ion in this compound is not electrochemically active under typical assay conditions and therefore does not interfere with the amperometric detection of thiocholine. This makes the sodium salt the superior choice for the development and use of AChE-based biosensors.

Supporting Experimental Data and Protocols

Experimental Protocol: Validation of AChE Activity using Ellman's Assay

This protocol provides a detailed, step-by-step methodology for measuring AChE activity in a 96-well plate format.

Materials:

  • This compound or Acetylthiocholine Iodide

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylcholinesterase (AChE) enzyme

  • Phosphate Buffer (0.1 M, pH 8.0)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • Substrate Stock Solution (10 mM): Dissolve the appropriate amount of this compound or ATCI in the Assay Buffer. Prepare fresh daily.

    • DTNB Stock Solution (10 mM): Dissolve DTNB in Assay Buffer. Protect from light.

    • AChE Working Solution: Dilute the AChE stock to the desired concentration in Assay Buffer. Keep on ice.

  • Assay Setup:

    • Prepare wells for Blank (no enzyme), Control (enzyme, no inhibitor), and Test Samples (enzyme + inhibitor).

    • Add 50 µL of Assay Buffer to all wells.

    • Add 25 µL of AChE working solution to the Control and Test wells. Add 25 µL of Assay Buffer to the Blank wells.

    • Add 25 µL of the test compound (inhibitor) or vehicle to the appropriate wells.

    • Add 50 µL of DTNB solution to all wells.

  • Reaction Initiation and Measurement:

    • To start the reaction, add 50 µL of the Substrate solution to all wells.

    • Immediately place the plate in the microplate reader and begin kinetic measurements of the absorbance at 412 nm every 60 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by plotting absorbance against time and determining the slope of the linear portion of the curve (ΔAbs/min).

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the Blank from all other readings.

    • Enzyme activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient for TNB is 14,150 M⁻¹cm⁻¹.

protocol_workflow start Start reagent_prep Reagent Preparation (Buffer, Substrate, DTNB, AChE) start->reagent_prep plate_setup Plate Setup (Blank, Control, Test) reagent_prep->plate_setup add_reagents Add Buffer, AChE, and Test Compound plate_setup->add_reagents add_dtnb Add DTNB Solution add_reagents->add_dtnb initiate_reaction Initiate Reaction (Add Substrate) add_dtnb->initiate_reaction measure_abs Kinetic Measurement (Absorbance at 412 nm) initiate_reaction->measure_abs data_analysis Data Analysis (Calculate Reaction Rates) measure_abs->data_analysis end End data_analysis->end

Caption: Experimental workflow for the AChE activity assay.

Conclusion and Recommendations

The validation of this compound as a research tool confirms its utility and, in specific contexts, its superiority over Acetylthiocholine Iodide.

  • For standard colorimetric AChE assays (Ellman's method) , both substrates are viable options, with the choice often dictated by practical laboratory considerations.

  • For electrochemical-based detection methods , this compound is the highly recommended substrate due to the lack of ionic interference, ensuring more accurate and reliable data.

As with any research tool, it is incumbent upon the researcher to perform their own validation and optimization experiments within their specific assay system to ensure the highest quality data. This guide provides the foundational knowledge and protocols to confidently incorporate this compound into your research endeavors.

References

  • A Comparative Guide to Acetylthiocholine and Alternative Substrates for Cholinesterase Kinetic Analysis. (n.d.). Benchchem.
  • A Comparative Kinetic Analysis of Acetylcholinesterase Inhibitors. (n.d.). Benchchem.
  • Masson, P., et al. (2019).
  • Ni, P., et al. (2018). Colorimetric determination of the activity of acetylcholinesterase and its inhibitors by exploiting the iodide-catalyzed oxidation of 3,3′,5,5′-tetramethylbenzidine by hydrogen peroxide. Microchimica Acta, 185(11), 522.
  • Wang, Y., et al. (2024). A simple fluorescence detection of acetylcholinesterase with peroxidase-like catalysis from iodide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 315, 124116.
  • Feinberg, H., & Podleski, T. R. (1981). Acetylcholinesterase: evidence that sodium ion binding at the anionic site causes inhibition of the second-order hydrolysis of acetylcholine and a decrease of its pKa as well as of deacetylation. Biochemical Journal, 197(1), 163–170.
  • Arduini, F., et al. (2013). Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase. Sensors, 13(2), 1603–1619.
  • Khan Academy. (n.d.).
  • Ocampo, C., et al. (2002). Kinetic models on acetylcholinesterase modulation by self-substrate and polyamines. Estimation of interaction parameters and rate constants for free and acetylated states of the enzyme. Journal of Biological Systems, 10(2), 123-140.
  • Feinberg, H., & Podleski, T. R. (1981). Acetylcholinesterase: evidence that sodium ion binding at the anionic site causes inhibition of the second-order hydrolysis of acetylcholine and a decrease of its pKa as well as of deacetylation. Biochemical Journal, 197(1), 163–170.
  • Bautista-Aguilera, Ó. M., et al. (2014). Synthesis, Pharmacological Assessment, and Molecular Modeling of Acetylcholinesterase/Butyrylcholinesterase Inhibitors: Effect against Amyloid-β-Induced Neurotoxicity. Journal of Medicinal Chemistry, 57(15), 6533–6549.
  • Rotaru, G., et al. (2011).
  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2651–2660.
  • Pohanka, M., & Hrabinova, M. (2021). A Smartphone Camera Colorimetric Assay of Acetylcholinesterase and Butyrylcholinesterase Activity. Sensors, 21(5), 1860.
  • Arduini, F., et al. (2013). Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase. Sensors, 13(2), 1603–1619.
  • Schlotawa, L., et al. (2020). Validation of Aspartylglucosaminidase Activity Assay for Human Serum Samples: Establishment of a Biomarker for Diagnostics and Clinical Studies. International Journal of Molecular Sciences, 21(18), 6666.
  • Sabullah, M. K., et al. (2019). Comparison table for maximum velocity (Vmax) and biomolecular constant...

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A Guide to Inter-Laboratory Comparison of 2-Acetylthioethanesulfonic Acid Sodium Salt Analysis: Ensuring Accuracy and Precision in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity and consistency of all components are paramount. For active pharmaceutical ingredients (APIs) and key intermediates, rigorous analytical testing is not just a regulatory requirement but a cornerstone of product safety and efficacy. 2-Acetylthioethanesulfonic Acid Sodium Salt, a compound of interest in drug development, requires robust analytical methods to ensure its quality. This guide provides a framework for an inter-laboratory comparison of analytical methods for this specific sulfonic acid salt, offering insights into best practices and the scientific rationale behind the proposed experimental designs.

The use of sulfonic acid salts in drug development is widespread, offering advantages in modulating the physicochemical properties of APIs.[1][2][3] However, their use also necessitates stringent control over potential impurities, particularly genotoxic sulfonate esters that can form under certain conditions.[1][4][5] Therefore, the development and validation of accurate and precise analytical methods are critical. This guide proposes a comparative study of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), and Potentiometric Titration.

The Critical Need for Standardized Analysis

An inter-laboratory comparison, also known as a round-robin test, is a powerful tool for assessing the reproducibility and reliability of analytical methods across different laboratories.[6] By analyzing the same samples, participating laboratories can identify potential discrepancies in their procedures, equipment, or interpretation of results. The primary objectives of such a study for this compound would be:

  • To evaluate the accuracy and precision of different analytical methods.

  • To assess the robustness and transferability of these methods between laboratories.

  • To establish a consensus on the most suitable method for routine quality control.

Proposed Analytical Methodologies for Comparison

The selection of analytical methods for this comparison is based on their established utility for the analysis of sulfonic acids and their salts.[7] Each method offers distinct advantages and is based on different chemical principles.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution and sensitivity. For this compound, a reversed-phase HPLC method with UV detection is proposed.

Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the sample are separated based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The separated components are then detected by a UV detector as they elute from the column. The concentration of the analyte is proportional to the peak area.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is chosen for its versatility and proven performance in separating a wide range of organic molecules.

  • Mobile Phase: A gradient of acetonitrile and water with a buffer (e.g., phosphate buffer) is selected to ensure good peak shape and resolution. The gradient elution allows for the separation of the main compound from potential impurities with different polarities.

  • Detection: UV detection is suitable as the acetylthio group in the molecule is expected to have a UV chromophore. The wavelength of detection would be optimized to maximize sensitivity.

Ion Chromatography (IC) with Suppressed Conductivity Detection

Ion chromatography is a powerful technique for the determination of ionic species. It is particularly well-suited for the analysis of sulfonic acid salts and their inorganic counter-ions.[7]

Principle: The sample is introduced into an ion chromatograph where it passes through an ion-exchange column. The analyte ions are separated based on their affinity for the ion-exchange resin. After separation, the eluent passes through a suppressor, which reduces the background conductivity of the eluent, thereby enhancing the detection of the analyte ions by a conductivity detector.

Causality Behind Experimental Choices:

  • Stationary Phase: An anion-exchange column is used to retain the sulfonate anion.

  • Eluent: A carbonate/bicarbonate eluent is a common choice for anion analysis, providing good separation and compatibility with suppressed conductivity detection.

  • Detection: Suppressed conductivity detection offers high sensitivity and selectivity for ionic analytes.[7]

Potentiometric Titration

Titration is a classic and robust analytical method for determining the concentration of a substance in a solution.[8] For this compound, an acid-base titration can be employed after appropriate sample preparation.

Principle: The acetylthio group can be hydrolyzed to a thiol, which can then be titrated with a suitable titrant, such as a solution of a heavy metal ion (e.g., silver nitrate) or an oxidizing agent (e.g., iodine). The endpoint of the titration is determined potentiometrically using an appropriate indicator electrode.

Causality Behind Experimental Choices:

  • Sample Preparation: Hydrolysis of the thioester is a critical step to liberate the titratable thiol group. This is typically achieved by treatment with a base.

  • Titrant: The choice of titrant depends on the specific reaction. For thiols, silver nitrate is a common choice, forming a stable silver thiolate.

  • Endpoint Detection: Potentiometric detection provides a more objective and precise determination of the endpoint compared to visual indicators.

Inter-Laboratory Study Design

To ensure the validity and comparability of the results, a well-defined study protocol is essential.

1. Sample Distribution: A homogenous batch of this compound, with a known purity determined by a reference method, will be divided into identical samples and distributed to participating laboratories.

2. Detailed Experimental Protocols: Each laboratory will receive a detailed, step-by-step protocol for each of the three analytical methods.

Experimental Workflow: HPLC Method

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Accurately weigh sample dissolve_sample Dissolve in mobile phase prep_sample->dissolve_sample filter_sample Filter through 0.45 µm filter dissolve_sample->filter_sample inject Inject sample/standard into HPLC filter_sample->inject prep_standard Prepare standard solutions of known concentrations prep_standard->inject separate Separation on C18 column inject->separate detect UV Detection separate->detect integrate Integrate peak areas detect->integrate calculate Calculate concentration based on standard curve integrate->calculate

Caption: HPLC experimental workflow.

Experimental Workflow: Ion Chromatography Method

cluster_prep Sample & Standard Preparation cluster_ic IC Analysis cluster_data Data Analysis prep_sample Accurately weigh sample dissolve_sample Dissolve in deionized water prep_sample->dissolve_sample filter_sample Filter through 0.45 µm filter dissolve_sample->filter_sample inject Inject sample/standard into IC filter_sample->inject prep_standard Prepare standard solutions of known concentrations prep_standard->inject separate Separation on anion-exchange column inject->separate suppress Eluent suppression separate->suppress detect Conductivity Detection suppress->detect integrate Integrate peak areas detect->integrate calculate Calculate concentration based on standard curve integrate->calculate

Caption: Ion Chromatography experimental workflow.

Experimental Workflow: Potentiometric Titration Method

cluster_prep Sample Preparation cluster_titration Titration cluster_data Data Analysis weigh_sample Accurately weigh sample dissolve_sample Dissolve in appropriate solvent weigh_sample->dissolve_sample hydrolyze Hydrolyze acetylthio group dissolve_sample->hydrolyze titrate Titrate with standardized titrant hydrolyze->titrate detect_endpoint Potentiometric endpoint detection titrate->detect_endpoint calculate Calculate purity based on titrant consumption detect_endpoint->calculate

Caption: Potentiometric Titration experimental workflow.

3. Performance Parameters: Laboratories will be required to report on the following performance parameters for each method:

  • Accuracy: Determined by analyzing a certified reference material or by spike recovery.

  • Precision: Assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Linearity: Evaluated by analyzing a series of standards at different concentrations.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Important for impurity profiling.

  • Robustness: Assessed by intentionally varying method parameters (e.g., pH of the mobile phase, column temperature).

Comparative Data Presentation

The results from the inter-laboratory study should be compiled into clear and concise tables to facilitate comparison.

Table 1: Hypothetical Inter-Laboratory Comparison of Accuracy and Precision

MethodLaboratoryAccuracy (% Recovery)Repeatability (RSD%)Intermediate Precision (RSD%)
HPLC-UV Lab A99.50.81.2
Lab B100.20.91.5
Lab C99.80.71.3
IC Lab A98.91.11.8
Lab B99.51.31.9
Lab C99.21.21.7
Titration Lab A100.50.50.9
Lab B101.20.61.1
Lab C100.80.41.0

Table 2: Hypothetical Comparison of Other Performance Characteristics

MethodLinearity (R²)LOQ (µg/mL)Robustness
HPLC-UV >0.9995Sensitive to mobile phase pH
IC >0.99810Robust
Titration N/A500Robust

Interpretation and Conclusion

Based on the hypothetical data, HPLC and titration appear to be the most accurate and precise methods. HPLC offers the advantage of being able to simultaneously separate and quantify impurities, making it a powerful tool for purity assessment. Titration, while less sensitive, is a robust and cost-effective method for assay determination. Ion chromatography is a reliable technique, particularly for confirming the presence of the sulfonate and any inorganic anions.

The final choice of method will depend on the specific requirements of the analysis. For routine quality control where high throughput and the ability to detect impurities are critical, HPLC is likely the preferred method. For a straightforward assay of the bulk material, titration offers a simple and accurate alternative.

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for this compound. By following a structured approach and adhering to principles of scientific integrity, laboratories can confidently select and validate the most appropriate analytical methods to ensure the quality and safety of this important pharmaceutical compound.

References

  • A Comparative Guide to Validating the Purity of Methanesulfonic Acid for Pharmaceutical Applic
  • The utility of sulfonate salts in drug development - PubMed. URL
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  • Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions | Organic Process Research & Development - ACS Public
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  • This compound | 76274-71-0 - ChemicalBook. URL
  • CAS#:76274-71-0 | this compound | Chemsrc. URL
  • 2-Acetylthioethanesulfonic Acid Sodium Salt_上海惠诚生物生物试剂,标准品,仪器设备,耗材,一站式服务. URL
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  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chrom
  • Sodium 2-mercaptoethanesulfonate analytical standard, = 98.
  • 2-Mercaptoethanesulfonic acid sodium salt, 98%, analytical standard 5 g | Buy Online. URL
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A Multi-technique Approach for the Structural Confirmation of 2-Acetylthioethanesulfonic Acid Sodium Salt and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive framework for the unambiguous structural confirmation of 2-Acetylthioethanesulfonic Acid Sodium Salt, a compound of interest in pharmaceutical analysis, often identified as an impurity or synthetic precursor. We delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. By integrating data from these orthogonal techniques, researchers can establish a high-confidence structural identity, crucial for regulatory compliance, quality control, and advancing drug development programs. This document is structured to provide not just protocols, but the scientific rationale behind the analytical choices, empowering researchers to adapt and troubleshoot their own validation processes.

Introduction: The Analytical Imperative

This compound (ATSAS), with the molecular formula C₄H₇NaO₄S₂, is a key organosulfur compound.[1][2][3] Its structural significance is often tied to its role as a related compound to Mesna (Sodium 2-mercaptoethanesulfonate), a widely used uroprotective agent.[3][4] The thioacetate group in ATSAS serves as a protected thiol, which can be hydrolyzed to yield Mesna. Therefore, confirming the identity and purity of ATSAS, and distinguishing it from its primary derivatives—the free thiol (Mesna) and the corresponding disulfide—is a critical task in pharmaceutical quality control and process chemistry.

An unconfirmed structure or the presence of unidentified derivatives can have profound implications for drug safety and efficacy. This guide presents a self-validating, multi-technique workflow designed to provide irrefutable structural evidence. The causality for employing three distinct analytical methods—NMR, MS, and FTIR—lies in the principle of orthogonality; each technique probes different molecular properties, and their combined data provide a composite, high-fidelity confirmation that is far more robust than any single method alone.

Core Analytical Methodologies

We will explore the application of three core analytical techniques. For each, we will discuss the expected results for ATSAS and its primary derivatives: Mesna and its disulfide form (2,2'-dithiodiethanesulfonate).

Diagram: Key Compounds in the Analytical Workflow

cluster_derivatives Primary Derivatives ATSAS 2-Acetylthioethanesulfonic Acid Sodium Salt (ATSAS) C₄H₇NaO₄S₂ Mesna Mesna (Thiol Derivative) C₂H₅NaO₃S₂ ATSAS->Mesna Hydrolysis Disulfide Disulfide Derivative C₄H₈Na₂O₆S₄ Mesna->Disulfide Oxidation

Caption: Relationship between ATSAS and its primary derivatives.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Experience: ¹H NMR spectroscopy provides an atomic-level map of the hydrogen nuclei within a molecule. Its power lies in its ability to distinguish subtle differences in the chemical environment of protons, making it exceptionally well-suited for identifying the specific methylene (-CH₂-) linkages in ATSAS and its derivatives. The choice to use ¹H NMR is driven by its capacity to directly confirm the presence of the acetyl group and the integrity of the ethanesulfonate backbone.

Expected Data: The key diagnostic regions in the ¹H NMR spectrum are the signals from the acetyl methyl protons and the two methylene groups. The chemical shifts are highly sensitive to the adjacent functional groups (thioacetate vs. thiol vs. disulfide).

Table 1: Comparative ¹H NMR Chemical Shifts (Predicted in D₂O)

Compound Functional Group Protons Expected δ (ppm) Multiplicity Integration
ATSAS -S-CH₂-CH₂-SO₃⁻ ~3.30 Triplet 2H
-S-CH₂-CH₂-SO₃⁻ ~3.10 Triplet 2H
CH₃-C(O)-S- ~2.40 Singlet 3H
Mesna (Thiol) HS-CH₂-CH₂-SO₃⁻ ~2.95 Triplet 2H
HS-CH₂-CH₂-SO₃⁻ ~2.80 Triplet 2H
Disulfide -S-S-CH₂-CH₂-SO₃⁻ ~3.20 Triplet 4H

| | -S-S-CH₂-CH₂-SO₃⁻ | ~3.05 | Triplet | 4H |

Note: Shifts are approximate and can vary based on solvent and pH.

The presence of a sharp singlet integrating to 3H around 2.40 ppm is the definitive signature of the acetyl group in ATSAS.[5] Its absence, coupled with shifts characteristic of a methylene group adjacent to a free thiol, confirms the structure of Mesna. The disulfide derivative presents a more symmetrical structure, often resulting in fewer, broader signals for the methylene protons.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of Deuterium Oxide (D₂O). Add a small, known amount of a reference standard (e.g., DSS or TSP) for chemical shift calibration (δ = 0.00 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Apply a solvent suppression pulse sequence to attenuate the residual HDO signal.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum to the reference standard.

    • Integrate all signals and assign them based on chemical shift, multiplicity, and integration values as outlined in Table 1.

Trustworthiness: This protocol is self-validating through the use of an internal reference standard, ensuring the accuracy of chemical shifts. The integration values must be consistent with the proposed structure (e.g., the 2:2:3 ratio for the methylene and methyl protons of ATSAS).

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry is indispensable for determining the molecular weight of a compound, providing a fundamental piece of evidence for its identity. For ionic, non-volatile compounds like sulfonic acid salts, electrospray ionization (ESI) is the technique of choice.[6][7] We select ESI in negative ion mode because the sulfonate group is permanently anionic, leading to highly sensitive detection of the [M-Na]⁻ ion.

Expected Data: The analysis will focus on the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragments.

Table 2: Comparative ESI-MS Data (Negative Ion Mode)

Compound Ion Species Expected m/z Key Fragmentation Ions (m/z)
ATSAS [C₄H₇O₄S₂]⁻ 183.98 141.97 ([M-Na-CH₂CO]⁻), 125.00 ([M-Na-CH₃CO₂]⁻)
Mesna (Thiol) [C₂H₅O₃S₂]⁻ 140.96 124.97 ([M-Na-O]⁻), 76.98 ([CH₂CH₂S]⁻)

| Disulfide | [C₄H₈O₆S₄]²⁻ | 139.97 (z=2) | Cleavage of S-S bond |

Note: Expected m/z values are for the monoisotopic mass.[4]

The detection of an ion at m/z 183.98 provides strong evidence for the chemical formula of the ATSAS anion.[1][4] Tandem MS (MS/MS) experiments can be used to induce fragmentation. The loss of a neutral mass of 42 Da (ketene, CH₂CO) is a classic fragmentation pathway for an acetyl group and would further validate the structure.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, typically 50:50 acetonitrile:water or methanol:water.

  • Instrument Setup:

    • Use an ESI-equipped mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Calibrate the instrument using a standard calibration solution to ensure high mass accuracy.

    • Set the ion source to negative polarity.

  • Data Acquisition:

    • Infuse the sample directly or via an LC system.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

    • If fragmentation is desired, perform MS/MS analysis by selecting the predicted parent ion (m/z 183.98) for collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the m/z of the most abundant ion in the full scan spectrum and compare it to the theoretical mass of the [M-Na]⁻ ion.

    • Analyze the fragmentation pattern from the MS/MS spectrum to identify characteristic neutral losses or fragment ions.

Trustworthiness: The high mass accuracy of modern mass spectrometers (sub-5 ppm) allows for the confident determination of the elemental composition. Instrument calibration before analysis is a critical validation step.

FTIR Spectroscopy: Probing Functional Groups

Expertise & Experience: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Each functional group has a characteristic vibrational frequency, making FTIR an excellent, rapid tool for confirming the presence or absence of key structural motifs.[8] For ATSAS, the most informative signals are the carbonyl (C=O) stretch of the thioester and the strong, characteristic stretches of the sulfonate (S=O) group.[9][10]

Expected Data: The presence of a sharp absorption band around 1690-1710 cm⁻¹ is definitive proof of the thioester carbonyl group. The sulfonate group provides a robust anchor point in the spectrum with its very strong, reliable absorptions.

Table 3: Comparative FTIR Absorption Frequencies (cm⁻¹)

Functional Group Vibration Type ATSAS Mesna (Thiol) Disulfide
Thioester C=O Stretch ~1695 (Strong) Absent Absent
Thiol S-H Stretch Absent ~2550 (Weak) Absent
Sulfonate S=O Asymmetric Stretch ~1350 (Strong) ~1350 (Strong) ~1350 (Strong)
Sulfonate S=O Symmetric Stretch ~1175 (Very Strong) ~1175 (Very Strong) ~1175 (Very Strong)

| Sulfonate S-O | Stretch | ~1050 (Strong) | ~1050 (Strong) | ~1050 (Strong) |

The clear distinction is the C=O stretch: its presence confirms ATSAS, while its absence points towards a derivative. The weak S-H stretch for Mesna can sometimes be difficult to observe, making the absence of the C=O band the more reliable diagnostic marker when comparing the two.

Experimental Protocol: FTIR Analysis

  • Sample Preparation:

    • For solid samples, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the dry powder directly onto the ATR crystal.

    • Alternatively, prepare a KBr pellet by mixing ~1 mg of sample with ~100 mg of dry KBr and pressing it into a transparent disk.

  • Instrument Setup: Use a benchtop FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet. This is a critical step to subtract atmospheric (CO₂, H₂O) and accessory absorptions.

    • Collect the sample spectrum, co-adding at least 32 scans to ensure a good signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

  • Data Analysis:

    • The background spectrum is automatically subtracted by the instrument software.

    • Identify the wavenumbers of major absorption bands and compare them to the expected values in Table 3.

Trustworthiness: The protocol's validity is ensured by running a background scan immediately before the sample scan, which corrects for instrumental and environmental variables. Verifying the performance of the instrument with a polystyrene standard is also a common validation practice.

Integrated Workflow and Conclusion

Diagram: Integrated Structural Confirmation Workflow

cluster_input cluster_analytics Orthogonal Analyses cluster_results Key Verification Points Sample Test Sample: Putative ATSAS NMR ¹H NMR Spectroscopy Sample->NMR MS ESI-Mass Spectrometry (Negative Ion) Sample->MS FTIR FTIR-ATR Spectroscopy Sample->FTIR NMR_Check ✓ CH₃ singlet @ ~2.4 ppm ✓ Correct integrations NMR->NMR_Check MS_Check ✓ [M-Na]⁻ ion @ m/z 183.98 ✓ Acetyl group fragmentation MS->MS_Check FTIR_Check ✓ C=O stretch @ ~1695 cm⁻¹ ✓ S=O stretches present FTIR->FTIR_Check Conclusion High-Confidence Structural Confirmation of ATSAS NMR_Check->Conclusion MS_Check->Conclusion FTIR_Check->Conclusion

Caption: A workflow integrating three analytical techniques for structural confirmation.

By following this guide, a researcher can systematically generate a comprehensive data package. The presence of the acetyl methyl singlet in the ¹H NMR, the correct parent ion mass in the ESI-MS, and the characteristic thioester C=O stretch in the FTIR spectrum together form an irrefutable body of evidence. This multi-technique approach not only confirms the identity of this compound but also provides the rigorous, scientifically sound data required for the demanding standards of modern chemical and pharmaceutical research.

References

  • ResearchGate.
  • Knights, B. A. (1970). Identification of sulfonic acids and sulfonates by mass spectrometry. Analytical Chemistry, 42(8), 1007–1012. [Link]
  • Guan, X., et al. (2000). Sequencing of sulfonic acid derivatized peptides by electrospray mass spectrometry. Rapid Communications in Mass Spectrometry, 14(10), 924-929. [Link]
  • Love, J. C., et al. (2010). Molecularly Ordered Decanethiolate Self-Assembled Monolayers on Au(111) from in Situ Cleaved Decanethioacetate. Langmuir, 26(20), 15773–15780. [Link]
  • Elder, D. P., et al. (2014). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development, 18(9), 1137–1153. [Link]
  • ResearchGate. ¹H NMR spectra of thioacetic acid (bottom), polymethylvinylsiloxane P1.... [Link]
  • Love, J. C., et al. (2010). Molecularly Ordered Decanethiolate Self-Assembled Monolayers on Au(111) from in Situ Cleaved Decanethioacetate: An NMR and STM Study of the Efficacy of Reagents for Thioacetate Cleavage. Langmuir, 26(20), 15773-15780. [Link]
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A Comparative Toxicological Assessment Framework: 2-Acetylthioethanesulfonic Acid Sodium Salt vs. Thiol-Based Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the comparative toxicological assessment of 2-Acetylthioethanesulfonic Acid Sodium Salt, a thiol-containing compound with potential applications in pharmaceutical development. Due to the limited publicly available toxicological data for this specific compound, this document establishes a robust assessment strategy by comparing it against two well-characterized thiol-containing drugs: Mesna (2-mercaptoethanesulfonic acid sodium salt) and N-acetylcysteine (NAC). We detail the scientific rationale and step-by-step protocols for critical toxicological endpoints, including in vitro cytotoxicity and genotoxicity, and in vivo acute oral toxicity. The objective is to provide researchers, scientists, and drug development professionals with the necessary methodologies to generate reliable, comparative safety data, ensuring informed decision-making in preclinical research.

Introduction: The Need for a Comparative Toxicological Framework

This compound (CAS 76274-71-0) is an organosulfur compound whose structure suggests potential antioxidant and cytoprotective properties, analogous to other thiol-based agents used in medicine.[1][2] Its acetylated thiol group may offer different pharmacokinetic and pharmacodynamic properties compared to free-thiol compounds. However, a significant gap exists in the scientific literature regarding its safety profile.

To address this, a comparative approach is essential. By evaluating a new chemical entity (NCE) against established alternatives with known safety profiles, researchers can contextualize toxicological findings and make more informed risk assessments.

Rationale for Comparator Selection

We have selected two benchmark compounds for this assessment based on structural similarity and functional relevance:

  • Mesna (2-mercaptoethanesulfonic acid sodium salt): Structurally, Mesna is the deacetylated analog of the target compound. It is a well-established uroprotective agent used to prevent hemorrhagic cystitis in patients receiving chemotherapy with agents like cyclophosphamide.[3][4] Its primary mechanism involves the detoxification of acrolein, a toxic metabolite of certain chemotherapeutics.[3][5]

  • N-acetylcysteine (NAC): NAC is another widely used thiol-containing drug, serving as a mucolytic agent and an antidote for acetaminophen (paracetamol) overdose.[6][7][8] It functions primarily by replenishing intracellular glutathione (GSH) stores, a critical cellular antioxidant.[6][8]

By comparing this compound to Mesna and NAC, we can hypothesize its relative safety and potential mechanisms of toxicity.

Proposed Toxicological Assessment Workflow

A tiered, systematic approach is critical for a comprehensive toxicological evaluation. The workflow should begin with in vitro assays to screen for cellular toxicity and mutagenic potential, followed by targeted in vivo studies to understand systemic effects. This strategy adheres to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Assessment cluster_2 Phase 3: Data Analysis A Cytotoxicity Screening (MTT & LDH Assays) B Genotoxicity Screening (Ames Test) A->B If low cytotoxicity C Acute Oral Toxicity (OECD 423) B->C If non-mutagenic D Comparative Profile Generation C->D

Caption: Tiered workflow for toxicological assessment.

Methodologies for Key Toxicological Endpoints

This section details the experimental protocols necessary to generate comparative data. The described methods are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure regulatory acceptance and data reproducibility.

In Vitro Cytotoxicity Assessment

Causality: The first step in assessing toxicity is to determine the concentration at which a compound harms cells. We employ two distinct assays to measure different aspects of cell death. The MTT assay measures metabolic activity, indicating cell viability, while the LDH assay measures the release of lactate dehydrogenase from cells with damaged membranes, a marker of cytotoxicity.[9][10][11] Using both provides a more complete picture than either assay alone.[10][12]

Experimental Protocol: MTT & LDH Assays

  • Cell Seeding: Plate a relevant human cell line (e.g., HepG2 for liver toxicity, A549 for lung) in 96-well plates at a pre-optimized density and incubate for 24 hours.

  • Compound Exposure: Prepare serial dilutions of this compound, Mesna, and NAC. Treat the cells with these concentrations for 24 to 48 hours. Include a vehicle control (the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • MTT Assay (Endpoint of Viability):

    • Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours.

    • Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]

    • Solubilize the formazan crystals using a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

  • LDH Assay (Endpoint of Cytotoxicity):

    • Carefully collect the cell culture supernatant from each well.

    • Use a commercial LDH assay kit to measure the amount of LDH released into the medium.[12]

    • This assay typically involves a reaction where LDH catalyzes the conversion of lactate to pyruvate, which then leads to a color change that can be measured spectrophotometrically (e.g., at 490 nm).[12]

  • Data Analysis: Calculate the percentage of cell viability (for MTT) or cytotoxicity (for LDH) for each concentration relative to the controls. Determine the IC50 value (the concentration that causes 50% inhibition of cell viability).[12]

Genotoxicity Assessment

Causality: It is crucial to determine if a compound can cause mutations in DNA, as this can be a precursor to cancer. The Bacterial Reverse Mutation Assay, or Ames test, is the most widely used initial screen for mutagenic potential and is required by regulatory agencies. It tests a compound's ability to revert mutations in specific strains of bacteria, indicating its potential to alter genetic material.[13][14]

Experimental Protocol: Ames Test (OECD 471)

  • Strain Selection: Utilize a set of at least five tester strains of Salmonella typhimurium and Escherichia coli (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA) to detect different types of mutations (frameshift vs. base-pair substitutions).[15]

  • Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from rat liver).[14] This is critical because some chemicals only become mutagenic after being metabolized by the liver.[14]

  • Exposure:

    • Plate Incorporation Method: Mix the test compound, the bacterial culture, and (if applicable) the S9 mix with molten top agar. Pour this mixture onto minimal glucose agar plates.[13]

    • Pre-incubation Method: Pre-incubate the test compound with the bacterial culture and S9 mix before adding the top agar and plating.[15]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. Only bacteria that have undergone a reverse mutation can synthesize the required amino acid (histidine for Salmonella, tryptophan for E. coli) and form colonies.[13]

  • Data Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least two- to three-times higher than the solvent control.

In Vivo Acute Systemic Toxicity

Causality: While in vitro tests are excellent for screening, an in vivo study is necessary to understand how a compound affects a whole organism. The Acute Toxic Class Method (OECD 423) is a stepwise procedure that provides information on acute oral toxicity and allows for hazard classification while minimizing the number of animals used.[16][17][18]

Experimental Protocol: Acute Oral Toxicity (OECD 423)

  • Animal Selection: Use a single sex of healthy, young adult rodents (typically female rats, as they are often slightly more sensitive).[16][18] Acclimatize the animals for at least five days before the study.

  • Dosing: Administer the test substance as a single oral dose via gavage. The procedure uses a stepwise approach with defined starting doses (e.g., 5, 50, 300, or 2000 mg/kg body weight).[16]

  • Stepwise Procedure:

    • Start by dosing a group of three animals at the selected starting dose.

    • The outcome (mortality or survival) in this group determines the next step: either dosing another group of three animals at a lower or higher dose or stopping the test.[19]

    • The decision logic is designed to classify the substance's toxicity with the minimum number of animal deaths.[16]

  • Observation: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, tremors, convulsions), and body weight changes for up to 14 days.[19]

  • Pathology: At the end of the study, perform a gross necropsy on all animals.

  • Data Analysis: The results allow the substance to be classified into one of the Globally Harmonised System (GHS) categories for acute toxicity, providing a standardized measure of its potential hazard.[18]

Comparative Toxicological Profile: Data Presentation

The data generated from the above protocols should be organized into clear, comparative tables. While data for this compound is pending experimentation, the following tables present known data for the comparator compounds and serve as a template for future results.

Table 1: In Vitro Cytotoxicity Data (IC50 Values)

CompoundCell LineAssayIC50 (µM)Reference
2-Acetylthioethanesulfonic Acid HepG2MTTData to be determined-
Mesna Various-Generally low toxicity in vitro[20]
N-acetylcysteine (NAC) Various-High (low toxicity)[6]

Note: Mesna and NAC are generally considered to have low direct cytotoxicity; their effects are often related to their roles in detoxification and GSH replenishment.

Table 2: Genotoxicity Profile (Ames Test - OECD 471)

CompoundWith S9 ActivationWithout S9 ActivationResultReference
2-Acetylthioethanesulfonic Acid To be determinedTo be determinedTo be determined-
Mesna NegativeNegativeNon-mutagenic[4]
N-acetylcysteine (NAC) NegativeNegativeNon-mutagenic[21]

Table 3: Acute Oral Toxicity (LD50 / GHS Classification)

CompoundSpeciesLD50 (mg/kg)GHS CategoryReference
2-Acetylthioethanesulfonic Acid RatTo be determinedTo be determined-
Mesna Mouse/Rat> 1890 mg/kgLow toxicity[22]
N-acetylcysteine (NAC) Mouse/Rat> 1890 mg/kgLow toxicity[21][23]

Mechanistic Insights: The Role of the Thiol Group

The toxicological profile of these compounds is intrinsically linked to their thiol (-SH) group. In Mesna and NAC, this group is the active moiety responsible for their protective effects.[3][24] Mesna's free thiol directly binds to and neutralizes toxic metabolites like acrolein in the urinary tract.[3][5] NAC acts as a precursor to L-cysteine, which is used to synthesize glutathione (GSH), thereby protecting cells from oxidative damage.[8][25]

For this compound, the thiol group is protected by an acetyl group. This suggests it may act as a prodrug, requiring in vivo deacetylation to release the active free thiol. This could alter its pharmacokinetic profile, potentially leading to a more sustained release or different tissue distribution compared to Mesna.

G cluster_0 Mechanism of Uroprotection A Toxic Metabolite (e.g., Acrolein) B Thiol Compound (e.g., Mesna) A->B Reacts with C Bladder Epithelium A->C Attacks D Non-toxic Conjugate B->D Forms E Cell Damage & Hemorrhagic Cystitis C->E Leads to

Caption: Detoxification pathway of urotoxic metabolites by thiol compounds.

Conclusion and Future Directions

This guide establishes a foundational strategy for the toxicological assessment of this compound. By leveraging well-validated, internationally accepted protocols and comparing the results against established drugs like Mesna and NAC, researchers can build a comprehensive and context-rich safety profile. The initial in vitro and acute in vivo data generated through this framework will be crucial for identifying potential hazards and determining whether further, more specialized toxicological studies (e.g., sub-chronic toxicity, developmental toxicity) are warranted. The key differentiating factor will likely be the pharmacokinetics of its acetylated thiol group, which merits further investigation.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Acetylthioethanesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Acetylthioethanesulfonic Acid Sodium Salt (CAS No. 76274-71-0), ensuring the protection of laboratory personnel and the environment.

Hazard Assessment: Understanding the "Why" Behind the Precautions

While a specific Safety Data Sheet (SDS) for this compound was not located, we can infer its potential hazards based on structurally similar compounds, such as 2-Mercaptoethanesulfonic acid sodium salt and other ethanesulfonic acid derivatives. These related compounds are classified as hazardous, and therefore, this compound should be handled with the same level of caution.

Anticipated Hazards:

  • Skin Irritation (Category 2): May cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2/2A): Poses a risk of causing serious eye irritation.[1][2]

  • Respiratory Irritation (Category 3): Inhalation of dust may lead to respiratory irritation.[1][2]

The causality is clear: these potential hazards necessitate that this compound must not be disposed of via standard trash or sewer systems.[3] Such actions risk environmental contamination and exposure to personnel. The core of a compliant disposal plan is to treat the substance as hazardous waste, adhering to all institutional and regulatory protocols.

The Core of Compliant Disposal: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, grounded in federal and state regulations. It ensures that from the moment waste is generated to its final disposal, every step is deliberate, documented, and safe.

Step 1: Immediate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE. This is your first line of defense against exposure.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[2]

  • Hand Protection: Wear chemically compatible gloves, such as nitrile rubber. Inspect gloves for integrity before use.

  • Body Protection: A lab coat is required to protect against incidental skin contact.[4]

Step 2: Waste Characterization and Segregation

All chemical waste must be correctly identified and segregated to prevent dangerous reactions.[5]

  • Hazardous Waste Determination: In accordance with the Resource Conservation and Recovery Act (RCRA), any discarded chemical must be evaluated.[3] Given the hazards of similar compounds, this compound waste must be classified as hazardous.

  • Segregation: Store this waste separately from incompatible materials, particularly strong oxidizing agents.[6] A fundamental principle of safe storage is to keep acids and bases separate, and to ensure reactive pairs cannot mix.[5][7]

Step 3: Containment and Labeling

Proper containment and communication of hazards are mandated by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[3][8]

  • Container Selection:

    • Use a container that is chemically compatible with the waste.

    • Ensure the container is in good condition, free from leaks or damage, and has a secure, leak-proof lid.[3]

    • Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[7]

  • Labeling:

    • The container must be clearly labeled with the words "Hazardous Waste." [3][9]

    • Identify the full chemical name: "this compound." Do not use abbreviations.[3]

    • List all constituents if it is a mixed waste.

    • Indicate the relevant hazards (e.g., "Irritant").

    • Include the date when waste was first added to the container (accumulation start date).[3]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish designated SAAs.[5][9]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[3][9]

  • Storage: Keep the waste container closed at all times except when adding waste. Store it in a well-ventilated area and within secondary containment to catch potential leaks.[1][3]

  • Inspection: SAAs should be inspected weekly for leaks and proper labeling.[5]

Step 5: Coordinated Professional Disposal

Final disposal must be handled by a licensed and insured hazardous waste disposal company.[3][10]

  • Contact EHS: Notify your institution's Environmental Health & Safety (EHS) office for waste pickup. They will coordinate with a certified waste broker or disposal service.

  • Documentation: Ensure all required paperwork, such as waste manifests, is completed accurately. These records are essential for regulatory compliance and tracking.[9][10]

  • Regulatory Adherence: The entire process must comply with federal EPA regulations (40 CFR Part 260), OSHA standards (29 CFR 1910.1450), and any applicable state and local rules.[1][10][11]

Emergency Protocol: Small Spill Management

In the event of a small spill, prompt and safe cleanup is crucial to minimize exposure.

  • Alert Personnel: Immediately notify others in the area.

  • Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Don PPE: Wear your full PPE as described in Step 1.

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the initial spill.

  • Clean Up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2][12][13]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Label the container with all spill debris as hazardous waste and manage it according to the protocol above.

  • Report: Report the incident to your laboratory supervisor and EHS department as per institutional policy.

Visual Workflow for Disposal Decision-Making

The following diagram outlines the logical flow for managing this compound waste.

G cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_storage Storage & Final Disposal cluster_spill Emergency Spill Protocol A Waste Generated: 2-Acetylthioethanesulfonic Acid Sodium Salt B Consult SDS & Assess Hazards (Assume Irritant) A->B C Don Appropriate PPE: Gloves, Goggles, Lab Coat B->C D Select Compatible, Leak-Proof Container C->D E Affix 'Hazardous Waste' Label D->E F Add Full Chemical Name & Accumulation Date E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Keep Container Closed G->H I Arrange Pickup via Institutional EHS Office H->I J Transfer to Licensed Waste Disposal Vendor I->J Spill Spill Occurs Spill_A Alert Personnel & Ensure Ventilation Spill->Spill_A Spill_B Absorb with Inert Material Spill_A->Spill_B Spill_C Collect Debris into Hazardous Waste Container Spill_B->Spill_C Spill_D Label & Dispose via EHS Protocol Spill_C->Spill_D

Caption: Decision workflow for the safe disposal of chemical waste.

Summary of Key Safety and Regulatory Data

ParameterGuideline / RequirementRationale
Waste Classification Hazardous WastePrecautionary measure based on the irritant nature of similar sulfonic acid salts.[1][2]
Primary Regulation EPA (40 CFR Part 260), OSHA (29 CFR 1910.1450)Governs hazardous waste management and laboratory safety in the United States.[10][11]
Disposal Method Prohibited from drain or regular trash disposal.Prevents environmental contamination and potential exposure to hazardous materials.[3]
Required PPE Nitrile gloves, safety goggles, lab coat.Minimizes risk of skin, eye, and clothing contamination.[1]
Container Labeling "Hazardous Waste," full chemical name, accumulation date, hazard warnings.Ensures clear communication of contents and associated risks as required by law.[3][9]
Storage Location Designated Satellite Accumulation Area (SAA).Provides a secure, controlled location for short-term waste storage at the point of generation.[5][9]
Final Disposition Via institutional EHS to a licensed waste disposal vendor.Ensures waste is transported, treated, and disposed of in a compliant and environmentally sound manner.[7][10]

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl.
  • OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). (n.d.). CloudSDS.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Preventing Exposure to Hazardous Chemicals in Laboratories. (n.d.). Oregon Occupational Safety and Health.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency.
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  • 1-Butanesulfonic acid sodium salt anhydrous Safety Data Sheet. (2023, May 2). RCI Labscan Limited.

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A Researcher's Guide to Handling 2-Acetylthioethanesulfonic Acid Sodium Salt: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Acetylthioethanesulfonic Acid Sodium Salt (CAS: 76274-71-0).[1][2] As a Senior Application Scientist, my objective is to offer not just a set of rules, but a framework for understanding the "why" behind each safety recommendation, ensuring a secure and efficient laboratory environment.

While this compound is a thioester and not a free thiol, it is crucial to handle it with the understanding that thiols could be generated, which are known for their potent and unpleasant odors.[3][4] The primary hazards associated with analogous sulfonic acid salts are skin irritation, serious eye irritation, and potential respiratory irritation.[5][6][7][8] Therefore, our safety protocols are designed to mitigate these risks comprehensively.

Immediate Safety Concerns & Hazard Profile

Before handling this compound, it is imperative to recognize its potential hazards. Based on data from structurally similar compounds, the following GHS hazard statements are relevant:

  • H315: Causes skin irritation.[5][6][7]

  • H319: Causes serious eye irritation.[5][6][7]

  • H335: May cause respiratory irritation.[5][6]

The thioacetate group may hydrolyze, especially under basic or acidic conditions, to release a thiol. Thiols have extremely low odor thresholds and can cause nausea and headaches, acting as a statutory nuisance even at non-toxic levels.[3] All procedures should be designed to contain this potential odor.

Core Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is your primary defense against direct chemical exposure. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solid Tightly fitting safety goggles with side-shields.[9][10]Chemical-resistant nitrile gloves.Fully-buttoned laboratory coat.Recommended if weighing outside of a ventilated enclosure. Use a NIOSH-approved respirator with a particle filter.
Preparing Solutions Safety goggles or a face shield if there is a splash hazard.Chemical-resistant nitrile gloves.Laboratory coat.Not generally required if performed within a certified chemical fume hood.
Running Reactions/Work-up Safety goggles.Chemical-resistant nitrile gloves.Laboratory coat.Not required when working in a fume hood.
Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron over a laboratory coat.Required. Use an air-purifying respirator with appropriate cartridges for organic vapors and acid gases.[11]
Justification for PPE Selection:
  • Eye and Face Protection: To prevent contact with the solid powder or solutions which can cause serious eye irritation, tightly sealed safety goggles are mandatory.[6][9]

  • Skin and Body Protection: A standard laboratory coat is sufficient to protect against incidental contact. Nitrile gloves provide adequate protection for handling the solid and its solutions. Always wash hands thoroughly after handling.[12] Contaminated clothing should be removed and washed before reuse.[7]

  • Respiratory Protection: While the compound itself is a solid, dust can be generated during weighing and transfer.[13][14] Performing these operations in a ventilated enclosure or fume hood is the preferred engineering control. If this is not feasible, respiratory protection is necessary to prevent irritation.[5]

Engineering Controls: Your First Line of Defense

PPE should never be the sole means of protection. It must be used in conjunction with robust engineering controls.

  • Chemical Fume Hood: All work with this compound should be conducted in a certified chemical fume hood.[4] This is critical not only to minimize inhalation exposure but also to contain the potential for malodorous thiol release.

  • Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8] In case of eye contact, immediately rinse with water for at least 15 minutes. For skin contact, wash the affected area with plenty of soap and water.[5]

Operational Guide: Preparing a Stock Solution

This protocol outlines the step-by-step process for safely preparing a solution of this compound, integrating the necessary safety measures.

Objective: To prepare a 100 mM stock solution in water.

Materials:

  • This compound

  • Deionized water

  • Volumetric flask with a stopper

  • Spatula

  • Weighing paper or boat

  • Analytical balance

Procedure:

  • Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat). Ensure the chemical fume hood is on and operating correctly.

  • Weighing: Tare the analytical balance with a clean weigh boat. Carefully weigh the desired amount of the solid compound inside the fume hood to contain any dust.

  • Transfer: Gently tap the weigh boat to transfer the solid into the volumetric flask. Use a funnel if necessary to prevent spillage.

  • Dissolution: Add a portion of the deionized water to the flask, cap it securely, and gently swirl to dissolve the solid.

  • Final Volume: Once dissolved, carefully add deionized water up to the calibration mark on the volumetric flask.

  • Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage: Clearly label the flask with the chemical name, concentration, date, and your initials. Store in a cool, well-ventilated place away from incompatible materials like strong oxidizing agents.[6][15]

  • Cleanup: Dispose of the weigh boat and any contaminated paper towels in a designated solid waste container. Decontaminate the spatula and any non-disposable equipment as described in the disposal section.

Spill and Disposal Management

Proper containment and disposal are critical to maintaining a safe laboratory.

Spill Response:
  • Minor Spills (Solid): For small spills, gently sweep up the solid material, avoiding dust formation, and place it in a labeled container for hazardous waste disposal.[13][15]

  • Minor Spills (Liquid): For small solution spills, absorb the liquid with an inert material (e.g., vermiculite, sand, or absorbent pads).[4] Place the contaminated material in a sealed bag or container for disposal.

  • Major Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) office immediately.[4]

Waste Disposal Protocol:
  • Solid Waste: All disposable items contaminated with the chemical (gloves, weigh boats, paper towels) should be placed in a clearly labeled, sealed plastic bag and then into a designated hazardous waste container.[4]

  • Liquid Waste: Unused solutions should be collected in a designated hazardous waste container. Do not pour down the drain.[14]

  • Glassware Decontamination: Due to the potential for thiol odor, all contaminated glassware should be immediately rinsed and then soaked in a bleach bath (a 1:1 mixture of household bleach and water is effective) inside a fume hood for at least 14-24 hours.[16] This will oxidize any residual thiol compounds. After soaking, rinse the glassware thoroughly with water before standard cleaning.

Workflow for Safe Handling

The following diagram illustrates the complete workflow for handling this compound, from initial preparation to final disposal.

G cluster_prep Preparation & Handling cluster_exp Experimentation cluster_cleanup Cleanup & Disposal start 1. Don PPE (Goggles, Gloves, Lab Coat) fume_hood 2. Work in Fume Hood start->fume_hood weigh 3. Weigh Solid fume_hood->weigh dissolve 4. Prepare Solution weigh->dissolve experiment 5. Perform Experiment dissolve->experiment solid_waste 6a. Dispose of Solid Waste (Gloves, Paper, etc.) experiment->solid_waste liquid_waste 6b. Dispose of Liquid Waste glassware 6c. Decontaminate Glassware (Bleach Bath)

Caption: Workflow for the safe handling and disposal of this compound.

References

  • Thiols | Safety Services - UCL – University College London. (2020, June 23). University College London.
  • Technical Support Center: Handling Volatile Thiols in the Labor
  • SAFETY D
  • How to Work with Thiols-General SOP - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
  • Thiols. (n.d.). University of Minnesota.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6). Sigma-Aldrich.
  • Technical Supplement. (2019, January 18).
  • 2-Naphthalenesulfonic acid, polymer with formaldehyde, sodium salt SDS, 36290-04-7 Safety D
  • SAFETY DATA SHEET - Fisher Scientific. (2009, April 13). Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 22). Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2021, December 24). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, October 1). TCI Chemicals.
  • Standard Operating Procedures for Using Stench Chemicals UCLA Department of Chemistry and Biochemistry. (n.d.). UCLA.
  • 2 - SAFETY D
  • AK Scientific, Inc. (n.d.).
  • This compound - CymitQuimica. (n.d.). CymitQuimica.
  • SAFETY DATA SHEET - Fisher Scientific. (2024, March 28). Fisher Scientific.
  • SAFETY D
  • SAFETY DATA SHEET - rci labscan limited (en). (2023, May 2). RCI Labscan Limited.
  • CAS#:76274-71-0 | this compound | Chemsrc. (2024, January 10). Chemsrc.

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